KU-0063794
Description
an mTOR inhibitor; structure in first source
Properties
IUPAC Name |
[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-16-13-30(14-17(2)34-16)25-27-23-20(24(28-25)29-8-10-33-11-9-29)5-6-21(26-23)18-4-7-22(32-3)19(12-18)15-31/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSMUFRPPYDYRD-CALCHBBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)C4=CC(=C(C=C4)OC)CO)C(=N2)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC3=C(C=CC(=N3)C4=CC(=C(C=C4)OC)CO)C(=N2)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239782 | |
| Record name | KU-0063794 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938440-64-3 | |
| Record name | rel-5-[2-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938440-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | KU-0063794 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938440643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KU-0063794 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 938440-64-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KU-0063794 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81HJG228AB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of KU-0063794
For Researchers, Scientists, and Drug Development Professionals
Core Summary
KU-0063794 is a potent, selective, and cell-permeable small molecule inhibitor that targets the mammalian target of rapamycin (B549165) (mTOR) kinase. It distinguishes itself by acting as a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cellular growth, proliferation, and survival. This comprehensive guide details the mechanism of action of this compound, presenting key quantitative data, experimental methodologies, and visual representations of the signaling pathways it modulates.
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of mTOR, a serine/threonine kinase that is a central component of two distinct protein complexes: mTORC1 and mTORC2. Unlike allosteric inhibitors such as rapamycin, which primarily target mTORC1, this compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both complexes.[1][2] This dual inhibition leads to a more comprehensive shutdown of mTOR signaling.
The primary consequence of this compound's action is the inhibition of phosphorylation of key downstream effectors of both mTORC1 and mTORC2.
mTORC1 Inhibition:
-
S6 Kinase 1 (S6K1): this compound prevents the mTORC1-mediated phosphorylation of S6K1 at its hydrophobic motif (Threonine 389).[3] This inhibition ablates S6K1 activity, a crucial step in promoting protein synthesis and cell growth.
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): The inhibitor leads to the dephosphorylation of 4E-BP1.[2][3] Hypophosphorylated 4E-BP1 binds to and sequesters the translation initiation factor eIF4E, thereby inhibiting cap-dependent translation.
mTORC2 Inhibition:
-
Akt (Protein Kinase B): this compound blocks the mTORC2-mediated phosphorylation of Akt at Serine 473 (Ser473), a critical step for full Akt activation.[2][3] This leads to a reduction in the activity of Akt, a key signaling node that promotes cell survival and proliferation. Interestingly, inhibition of Akt Ser473 phosphorylation by this compound can also lead to a decrease in the phosphorylation of Threonine 308 (Thr308) in the activation loop of Akt.[2]
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): Similar to Akt, SGK1 is a substrate of mTORC2, and its activation is inhibited by this compound.[3]
This dual inhibition of mTORC1 and mTORC2 results in significant anti-proliferative effects, including cell growth suppression and the induction of a G1 phase cell cycle arrest.[2][4]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy and effects of this compound from various studies.
| Parameter | Value | Assay Condition | Reference |
| IC50 (mTORC1) | ~10 nM | Cell-free kinase assay | [1][2][3] |
| IC50 (mTORC2) | ~10 nM | Cell-free kinase assay | [1][2][3] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Assay Type | Concentration Range | Effect | Reference |
| HepG2 | Cell Viability | 0.1–50 µM | Dose-dependent decrease in cell viability | [3] |
| HepG2 | Colony Formation | 1–50 µM | Significant decrease in the number of viable colonies | [3] |
| HepG2 | Apoptosis | 0.1–50 µM | Dose-dependent induction of apoptosis | [3] |
| HEK-293 | S6K1 Activity | 30 nM | Rapid ablation of S6K1 activity | [3] |
| HEK-293 (IGF-1 stimulated) | S6K1 Activity | 300 nM | ~90% inhibition of S6K1 activity | [3] |
| Wild-type MEFs | Cell Growth | Not specified | Inhibition of cell growth | [3] |
| mLST8-deficient MEFs | Cell Growth | Not specified | Inhibition of cell growth | [3] |
| Caki-1 (RCC) | Cell Viability & Growth | Not specified | More effective than temsirolimus (B1684623) in decreasing viability and growth | [5] |
| 786-O (RCC) | Cell Viability & Growth | Not specified | More effective than temsirolimus in decreasing viability and growth | [5] |
Table 2: Cellular Effects of this compound in Various Cell Lines
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound on the mTOR signaling pathway.
Caption: The mTOR signaling pathway and points of inhibition by this compound.
Caption: A generalized workflow for characterizing the activity of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro mTOR Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of mTORC1 and mTORC2.
Protocol Outline:
-
Immunoprecipitation of mTOR Complexes:
-
Lyse cells (e.g., HEK-293) in a suitable lysis buffer.
-
Pre-clear the lysate with Protein G-Sepharose beads.
-
Incubate the lysate with antibodies specific for mTORC1 (anti-Raptor) or mTORC2 (anti-Rictor) conjugated to Protein G-Sepharose beads to immunoprecipitate the respective complexes.
-
Wash the immunoprecipitates multiple times with lysis buffer and then with kinase buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 or mTORC2 in kinase buffer.
-
Add the respective substrate: GST-S6K1 for mTORC1 or GST-Akt1 for mTORC2.
-
Add varying concentrations of this compound or vehicle (DMSO).
-
Initiate the kinase reaction by adding ATP and MgCl2.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blotting using phospho-specific antibodies for the substrates (e.g., anti-phospho-S6K1 Thr389, anti-phospho-Akt Ser473).
-
Quantify the band intensities to determine the IC50 value of this compound.
-
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation state of mTORC1 and mTORC2 substrates in cells.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2, HEK-293) to a desired confluency.
-
Treat the cells with various concentrations of this compound for different time points.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-S6K, S6K, p-Akt, Akt, p-4E-BP1, 4E-BP1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Cell Viability and Growth Assays
Objective: To determine the effect of this compound on cell viability and proliferation.
Crystal Violet Assay Protocol Outline:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for various durations (e.g., 24, 48, 72 hours).
-
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells with a fixative solution (e.g., 4% paraformaldehyde).
-
Stain the cells with a 0.1% Crystal Violet solution in ethanol (B145695).
-
Wash away the excess stain with water.
-
-
Quantification:
-
Solubilize the stain by adding a solubilization solution (e.g., 10% acetic acid).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.
-
The absorbance is proportional to the number of viable cells.
-
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture cells to a desired confluency and treat them with this compound or vehicle for a specified time.
-
-
Cell Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold ethanol (e.g., 70%) while vortexing to prevent clumping.
-
Incubate the cells on ice or at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of double-stranded RNA).
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
-
Analysis:
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a highly specific and potent dual inhibitor of mTORC1 and mTORC2. Its mechanism of action involves the direct, ATP-competitive inhibition of the mTOR kinase, leading to a comprehensive blockade of downstream signaling pathways that are critical for cell growth, proliferation, and survival. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and utilize this compound as a powerful tool in cancer research and for the development of novel therapeutic strategies targeting the mTOR pathway.
References
- 1. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of KU-0063794
For Researchers, Scientists, and Drug Development Professionals
Core Summary
KU-0063794 is a potent, selective, and cell-permeable small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. It distinguishes itself by acting as a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cellular growth, proliferation, and survival. This comprehensive guide details the mechanism of action of this compound, presenting key quantitative data, experimental methodologies, and visual representations of the signaling pathways it modulates.
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of mTOR, a serine/threonine kinase that is a central component of two distinct protein complexes: mTORC1 and mTORC2. Unlike allosteric inhibitors such as rapamycin, which primarily target mTORC1, this compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both complexes.[1][2] This dual inhibition leads to a more comprehensive shutdown of mTOR signaling.
The primary consequence of this compound's action is the inhibition of phosphorylation of key downstream effectors of both mTORC1 and mTORC2.
mTORC1 Inhibition:
-
S6 Kinase 1 (S6K1): this compound prevents the mTORC1-mediated phosphorylation of S6K1 at its hydrophobic motif (Threonine 389).[3] This inhibition ablates S6K1 activity, a crucial step in promoting protein synthesis and cell growth.
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): The inhibitor leads to the dephosphorylation of 4E-BP1.[2][3] Hypophosphorylated 4E-BP1 binds to and sequesters the translation initiation factor eIF4E, thereby inhibiting cap-dependent translation.
mTORC2 Inhibition:
-
Akt (Protein Kinase B): this compound blocks the mTORC2-mediated phosphorylation of Akt at Serine 473 (Ser473), a critical step for full Akt activation.[2][3] This leads to a reduction in the activity of Akt, a key signaling node that promotes cell survival and proliferation. Interestingly, inhibition of Akt Ser473 phosphorylation by this compound can also lead to a decrease in the phosphorylation of Threonine 308 (Thr308) in the activation loop of Akt.[2]
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): Similar to Akt, SGK1 is a substrate of mTORC2, and its activation is inhibited by this compound.[3]
This dual inhibition of mTORC1 and mTORC2 results in significant anti-proliferative effects, including cell growth suppression and the induction of a G1 phase cell cycle arrest.[2][4]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy and effects of this compound from various studies.
| Parameter | Value | Assay Condition | Reference |
| IC50 (mTORC1) | ~10 nM | Cell-free kinase assay | [1][2][3] |
| IC50 (mTORC2) | ~10 nM | Cell-free kinase assay | [1][2][3] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Assay Type | Concentration Range | Effect | Reference |
| HepG2 | Cell Viability | 0.1–50 µM | Dose-dependent decrease in cell viability | [3] |
| HepG2 | Colony Formation | 1–50 µM | Significant decrease in the number of viable colonies | [3] |
| HepG2 | Apoptosis | 0.1–50 µM | Dose-dependent induction of apoptosis | [3] |
| HEK-293 | S6K1 Activity | 30 nM | Rapid ablation of S6K1 activity | [3] |
| HEK-293 (IGF-1 stimulated) | S6K1 Activity | 300 nM | ~90% inhibition of S6K1 activity | [3] |
| Wild-type MEFs | Cell Growth | Not specified | Inhibition of cell growth | [3] |
| mLST8-deficient MEFs | Cell Growth | Not specified | Inhibition of cell growth | [3] |
| Caki-1 (RCC) | Cell Viability & Growth | Not specified | More effective than temsirolimus in decreasing viability and growth | [5] |
| 786-O (RCC) | Cell Viability & Growth | Not specified | More effective than temsirolimus in decreasing viability and growth | [5] |
Table 2: Cellular Effects of this compound in Various Cell Lines
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound on the mTOR signaling pathway.
Caption: The mTOR signaling pathway and points of inhibition by this compound.
Caption: A generalized workflow for characterizing the activity of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro mTOR Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of mTORC1 and mTORC2.
Protocol Outline:
-
Immunoprecipitation of mTOR Complexes:
-
Lyse cells (e.g., HEK-293) in a suitable lysis buffer.
-
Pre-clear the lysate with Protein G-Sepharose beads.
-
Incubate the lysate with antibodies specific for mTORC1 (anti-Raptor) or mTORC2 (anti-Rictor) conjugated to Protein G-Sepharose beads to immunoprecipitate the respective complexes.
-
Wash the immunoprecipitates multiple times with lysis buffer and then with kinase buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 or mTORC2 in kinase buffer.
-
Add the respective substrate: GST-S6K1 for mTORC1 or GST-Akt1 for mTORC2.
-
Add varying concentrations of this compound or vehicle (DMSO).
-
Initiate the kinase reaction by adding ATP and MgCl2.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blotting using phospho-specific antibodies for the substrates (e.g., anti-phospho-S6K1 Thr389, anti-phospho-Akt Ser473).
-
Quantify the band intensities to determine the IC50 value of this compound.
-
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation state of mTORC1 and mTORC2 substrates in cells.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2, HEK-293) to a desired confluency.
-
Treat the cells with various concentrations of this compound for different time points.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-S6K, S6K, p-Akt, Akt, p-4E-BP1, 4E-BP1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Cell Viability and Growth Assays
Objective: To determine the effect of this compound on cell viability and proliferation.
Crystal Violet Assay Protocol Outline:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for various durations (e.g., 24, 48, 72 hours).
-
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells with a fixative solution (e.g., 4% paraformaldehyde).
-
Stain the cells with a 0.1% Crystal Violet solution in ethanol.
-
Wash away the excess stain with water.
-
-
Quantification:
-
Solubilize the stain by adding a solubilization solution (e.g., 10% acetic acid).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.
-
The absorbance is proportional to the number of viable cells.
-
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture cells to a desired confluency and treat them with this compound or vehicle for a specified time.
-
-
Cell Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold ethanol (e.g., 70%) while vortexing to prevent clumping.
-
Incubate the cells on ice or at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
-
Analysis:
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a highly specific and potent dual inhibitor of mTORC1 and mTORC2. Its mechanism of action involves the direct, ATP-competitive inhibition of the mTOR kinase, leading to a comprehensive blockade of downstream signaling pathways that are critical for cell growth, proliferation, and survival. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and utilize this compound as a powerful tool in cancer research and for the development of novel therapeutic strategies targeting the mTOR pathway.
References
- 1. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
KU-0063794: A Potent and Selective Dual mTORC1/mTORC2 Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
KU-0063794 is a potent, ATP-competitive, and highly selective small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR). It distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by effectively targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with high affinity. This dual inhibitory action provides a more comprehensive blockade of the mTOR signaling network, a critical regulator of cell growth, proliferation, metabolism, and survival. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its use in preclinical research.
Introduction
The mTOR signaling pathway is a central controller of cellular and organismal growth, integrating signals from growth factors, nutrients, energy status, and stress. Dysregulation of this pathway is a common feature in a multitude of human diseases, most notably cancer. The mTOR protein kinase exists in two distinct multiprotein complexes: mTORC1 and mTORC2.
-
mTORC1 , which includes the regulatory proteins Raptor and PRAS40, is sensitive to nutrients and growth factors and is acutely inhibited by rapamycin. Its downstream effectors, S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), are key regulators of protein synthesis.
-
mTORC2 , containing the essential scaffolding protein Rictor, is generally insensitive to acute rapamycin treatment. It plays a crucial role in cell survival and cytoskeletal organization through the phosphorylation and activation of Akt, Protein Kinase C (PKC), and Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).
Rapamycin and its analogs only partially inhibit mTORC1 and do not directly inhibit mTORC2. This limitation has driven the development of ATP-competitive mTOR kinase inhibitors that target the catalytic site of mTOR, thereby inhibiting both complexes. This compound is a first-generation ATP-competitive mTOR inhibitor that has served as a valuable tool for elucidating the full extent of mTOR signaling and as a lead compound for the development of next-generation inhibitors.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the mTOR kinase domain. By binding to the ATP-binding pocket, it prevents the transfer of a phosphate (B84403) group from ATP to mTOR substrates, effectively blocking the catalytic activity of both mTORC1 and mTORC2. This leads to the inhibition of downstream signaling cascades, resulting in reduced cell growth, proliferation, and survival.
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC₅₀ (nM) | Reference(s) |
| mTORC1 | Cell-free kinase assay | ~10 | [1][2][3][4][5][][7][8][9] |
| mTORC2 | Cell-free kinase assay | ~10 | [1][2][3][4][5][][7][8][9] |
Table 2: Kinase Selectivity Profile of this compound
The following data represents the percentage of remaining kinase activity in the presence of 1 µM and 10 µM this compound for a panel of 76 protein kinases. Data is extracted from García-Martínez et al., 2009.[1]
| Kinase | % Activity Remaining (1 µM) | % Activity Remaining (10 µM) |
| mTOR | <10 | <10 |
| PI3Kα | >90 | >90 |
| PI3Kβ | >90 | >90 |
| PI3Kγ | >90 | >90 |
| PI3Kδ | >90 | >90 |
| DNA-PK | >90 | >90 |
| ATM | >90 | >90 |
| ATR | >90 | >90 |
| SMG-1 | >90 | >90 |
| ... (and 67 other kinases) | >90 | >90 |
Note: For the full list of 76 kinases, please refer to the supplementary data of the original publication.
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway Inhibition by this compound
The following diagram illustrates the central role of mTORC1 and mTORC2 in cellular signaling and the points of inhibition by this compound.
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Experimental Workflow: Cell Viability Assay (MTT Assay)
This diagram outlines a typical workflow for assessing the effect of this compound on cancer cell viability using an MTT assay.
Caption: Workflow for determining cell viability after this compound treatment.
Experimental Protocols
In Vitro mTOR Kinase Assay
This protocol is adapted from García-Martínez et al., 2009.[1]
Objective: To determine the in vitro inhibitory activity of this compound on mTORC1 and mTORC2.
Materials:
-
HEK293 cells
-
Lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM sodium pyrophosphate, 10 mM sodium glycerophosphate, 50 mM NaF, 1.5 mM Na₃VO₄, 0.3% CHAPS, and protease inhibitors)
-
Anti-Raptor and anti-Rictor antibodies
-
Protein G-Sepharose beads
-
Kinase assay buffer (25 mM HEPES pH 7.4, 20 mM KCl, 10 mM MgCl₂)
-
Recombinant inactive GST-S6K1 (for mTORC1) or GST-Akt1 (for mTORC2)
-
[γ-³²P]ATP
-
This compound
Procedure:
-
Cell Lysis: Lyse HEK293 cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Incubate cell lysates with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibodies for 2 hours at 4°C.
-
Add Protein G-Sepharose beads and incubate for another hour.
-
Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing 100 µM ATP, 1 µCi [γ-³²P]ATP, and the respective substrate (GST-S6K1 or GST-Akt1).
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.
-
Incubate at 30°C for 20 minutes with gentle agitation.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify band intensities to determine the IC₅₀ value.
-
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Western Blot Analysis of mTOR Pathway Phosphorylation
Objective: To analyze the effect of this compound on the phosphorylation status of key mTOR pathway proteins.[10][11][12]
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46), and total protein antibodies for loading controls)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities to assess changes in protein phosphorylation.
-
Conclusion
This compound is a foundational tool for studying the complexities of the mTOR signaling pathway. Its ability to potently and selectively inhibit both mTORC1 and mTORC2 has provided invaluable insights into the roles of these complexes in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in preclinical research, aiding in the continued exploration of mTOR biology and the development of novel therapeutics targeting this critical pathway.
References
- 1. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) | Semantic Scholar [semanticscholar.org]
- 5. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. selleckchem.com [selleckchem.com]
- 9. KU 0063794 | mTOR Inhibitor | Hello Bio [hellobio.com]
- 10. benchchem.com [benchchem.com]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
KU-0063794: A Potent and Selective Dual mTORC1/mTORC2 Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
KU-0063794 is a potent, ATP-competitive, and highly selective small molecule inhibitor of the mammalian target of rapamycin (mTOR). It distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by effectively targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with high affinity. This dual inhibitory action provides a more comprehensive blockade of the mTOR signaling network, a critical regulator of cell growth, proliferation, metabolism, and survival. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its use in preclinical research.
Introduction
The mTOR signaling pathway is a central controller of cellular and organismal growth, integrating signals from growth factors, nutrients, energy status, and stress. Dysregulation of this pathway is a common feature in a multitude of human diseases, most notably cancer. The mTOR protein kinase exists in two distinct multiprotein complexes: mTORC1 and mTORC2.
-
mTORC1 , which includes the regulatory proteins Raptor and PRAS40, is sensitive to nutrients and growth factors and is acutely inhibited by rapamycin. Its downstream effectors, S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), are key regulators of protein synthesis.
-
mTORC2 , containing the essential scaffolding protein Rictor, is generally insensitive to acute rapamycin treatment. It plays a crucial role in cell survival and cytoskeletal organization through the phosphorylation and activation of Akt, Protein Kinase C (PKC), and Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).
Rapamycin and its analogs only partially inhibit mTORC1 and do not directly inhibit mTORC2. This limitation has driven the development of ATP-competitive mTOR kinase inhibitors that target the catalytic site of mTOR, thereby inhibiting both complexes. This compound is a first-generation ATP-competitive mTOR inhibitor that has served as a valuable tool for elucidating the full extent of mTOR signaling and as a lead compound for the development of next-generation inhibitors.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the mTOR kinase domain. By binding to the ATP-binding pocket, it prevents the transfer of a phosphate group from ATP to mTOR substrates, effectively blocking the catalytic activity of both mTORC1 and mTORC2. This leads to the inhibition of downstream signaling cascades, resulting in reduced cell growth, proliferation, and survival.
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC₅₀ (nM) | Reference(s) |
| mTORC1 | Cell-free kinase assay | ~10 | [1][2][3][4][5][][7][8][9] |
| mTORC2 | Cell-free kinase assay | ~10 | [1][2][3][4][5][][7][8][9] |
Table 2: Kinase Selectivity Profile of this compound
The following data represents the percentage of remaining kinase activity in the presence of 1 µM and 10 µM this compound for a panel of 76 protein kinases. Data is extracted from García-Martínez et al., 2009.[1]
| Kinase | % Activity Remaining (1 µM) | % Activity Remaining (10 µM) |
| mTOR | <10 | <10 |
| PI3Kα | >90 | >90 |
| PI3Kβ | >90 | >90 |
| PI3Kγ | >90 | >90 |
| PI3Kδ | >90 | >90 |
| DNA-PK | >90 | >90 |
| ATM | >90 | >90 |
| ATR | >90 | >90 |
| SMG-1 | >90 | >90 |
| ... (and 67 other kinases) | >90 | >90 |
Note: For the full list of 76 kinases, please refer to the supplementary data of the original publication.
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway Inhibition by this compound
The following diagram illustrates the central role of mTORC1 and mTORC2 in cellular signaling and the points of inhibition by this compound.
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Experimental Workflow: Cell Viability Assay (MTT Assay)
This diagram outlines a typical workflow for assessing the effect of this compound on cancer cell viability using an MTT assay.
Caption: Workflow for determining cell viability after this compound treatment.
Experimental Protocols
In Vitro mTOR Kinase Assay
This protocol is adapted from García-Martínez et al., 2009.[1]
Objective: To determine the in vitro inhibitory activity of this compound on mTORC1 and mTORC2.
Materials:
-
HEK293 cells
-
Lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM sodium pyrophosphate, 10 mM sodium glycerophosphate, 50 mM NaF, 1.5 mM Na₃VO₄, 0.3% CHAPS, and protease inhibitors)
-
Anti-Raptor and anti-Rictor antibodies
-
Protein G-Sepharose beads
-
Kinase assay buffer (25 mM HEPES pH 7.4, 20 mM KCl, 10 mM MgCl₂)
-
Recombinant inactive GST-S6K1 (for mTORC1) or GST-Akt1 (for mTORC2)
-
[γ-³²P]ATP
-
This compound
Procedure:
-
Cell Lysis: Lyse HEK293 cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Incubate cell lysates with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibodies for 2 hours at 4°C.
-
Add Protein G-Sepharose beads and incubate for another hour.
-
Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing 100 µM ATP, 1 µCi [γ-³²P]ATP, and the respective substrate (GST-S6K1 or GST-Akt1).
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.
-
Incubate at 30°C for 20 minutes with gentle agitation.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify band intensities to determine the IC₅₀ value.
-
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Western Blot Analysis of mTOR Pathway Phosphorylation
Objective: To analyze the effect of this compound on the phosphorylation status of key mTOR pathway proteins.[10][11][12]
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46), and total protein antibodies for loading controls)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities to assess changes in protein phosphorylation.
-
Conclusion
This compound is a foundational tool for studying the complexities of the mTOR signaling pathway. Its ability to potently and selectively inhibit both mTORC1 and mTORC2 has provided invaluable insights into the roles of these complexes in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in preclinical research, aiding in the continued exploration of mTOR biology and the development of novel therapeutics targeting this critical pathway.
References
- 1. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) | Semantic Scholar [semanticscholar.org]
- 5. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. selleckchem.com [selleckchem.com]
- 9. KU 0063794 | mTOR Inhibitor | Hello Bio [hellobio.com]
- 10. benchchem.com [benchchem.com]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
KU-0063794: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0063794 is a potent and highly specific, cell-permeable small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1] It distinguishes itself from earlier mTOR inhibitors, such as rapamycin, by targeting the ATP-binding site of the mTOR kinase domain, thus inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3][4][5] This dual inhibitory action provides a more comprehensive blockade of mTOR signaling, making this compound a valuable tool for dissecting the intricate roles of mTOR in cellular processes and a potential therapeutic agent in diseases characterized by aberrant mTOR pathway activation, such as cancer.[2][3][4][5] This technical guide provides an in-depth overview of the downstream signaling effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the modulated pathways.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound exerts its effects by competitively inhibiting the kinase activity of both mTORC1 and mTORC2 with a reported IC50 of approximately 10 nM in cell-free assays.[2][3][4][6] This is in stark contrast to rapamycin, which allosterically inhibits mTORC1 but not mTORC2.[7] The specificity of this compound is a key feature, as it shows over 1000-fold selectivity for mTOR over other protein and lipid kinases, including phosphoinositide 3-kinases (PI3Ks).[2][3][4]
Downstream Signaling Effects of this compound
The dual inhibition of mTORC1 and mTORC2 by this compound leads to a broad spectrum of downstream signaling consequences, affecting key regulators of cell growth, proliferation, survival, and metabolism.
Inhibition of mTORC1 Signaling
As a direct inhibitor of mTORC1, this compound blocks the phosphorylation of its canonical downstream effectors:
-
p70 S6 Kinase (S6K): this compound effectively prevents the phosphorylation of S6K at its hydrophobic motif (Threonine 389), leading to the inactivation of the kinase.[6] This, in turn, prevents the subsequent phosphorylation of the S6 ribosomal protein, a key player in protein synthesis.
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Inhibition of mTORC1 by this compound leads to the dephosphorylation of 4E-BP1.[2][3][4] Hypophosphorylated 4E-BP1 binds to and sequesters the eukaryotic translation initiation factor 4E (eIF4E), thereby inhibiting cap-dependent mRNA translation and protein synthesis. Studies have shown that this compound induces a more complete dephosphorylation of 4E-BP1 compared to rapamycin.[6]
Inhibition of mTORC2 Signaling
The ability of this compound to inhibit mTORC2 sets it apart from rapamycin and leads to the modulation of a distinct set of downstream targets:
-
Akt (Protein Kinase B): mTORC2 is a primary kinase responsible for the phosphorylation of Akt at Serine 473, a crucial step for its full activation. This compound effectively blocks this phosphorylation event.[2][3][4] Interestingly, the inhibition of mTORC2 by this compound also leads to a reduction in the phosphorylation of Akt at Threonine 308, a site phosphorylated by PDK1.[2][3][4] This suggests a potential interplay between the two phosphorylation sites, where Serine 473 phosphorylation may facilitate or stabilize Threonine 308 phosphorylation.
-
Serum and Glucocorticoid-Regulated Kinase (SGK): Similar to Akt, SGK is another AGC kinase family member that is a direct substrate of mTORC2. This compound treatment leads to the inhibition of SGK activation by preventing its phosphorylation.[2][3][4]
-
Protein Kinase C α (PKCα): mTORC2 also regulates the phosphorylation and stability of PKCα, and its inhibition by this compound can impact signaling pathways downstream of this kinase.
The comprehensive inhibition of both mTORC1 and mTORC2 signaling pathways by this compound is depicted in the following diagram:
Caption: Downstream signaling pathways inhibited by this compound.
Cellular Effects of this compound
The profound impact of this compound on downstream signaling translates into significant effects on cellular physiology:
-
Inhibition of Cell Growth and Proliferation: By suppressing protein synthesis and inactivating pro-proliferative kinases like Akt and S6K, this compound potently inhibits cell growth and proliferation in various cell types.[2][3][4]
-
Induction of G1 Cell Cycle Arrest: A common outcome of this compound treatment is the arrest of the cell cycle in the G1 phase, preventing cells from progressing to the S phase of DNA replication.[2][3][4]
-
Induction of Autophagy: mTORC1 is a key negative regulator of autophagy, a cellular process for degrading and recycling cellular components. By inhibiting mTORC1, this compound can induce autophagy.[8][9] However, in some cancer cells, this induction of autophagy can be a pro-survival mechanism, and combining this compound with autophagy inhibitors can enhance its cytotoxic effects.[9]
-
Apoptosis: The effect of this compound on apoptosis is context-dependent. In some preclinical models, it has been shown to induce apoptosis, particularly in combination with other agents.[10][11] However, in other studies, it primarily induces cell cycle arrest and autophagy without significant apoptosis.[12][13]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| mTORC1 | Cell-free kinase assay | ~10 | [2][3][4][6] |
| mTORC2 | Cell-free kinase assay | ~10 | [2][3][4][6] |
| PI3K and other kinases | Kinase panel screening | >10,000 | [2][3][4] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| HEK-293 | Western Blot | 30 nM | Ablation of S6K1 activity | [6] |
| HEK-293 (IGF-1 stimulated) | Western Blot | 300 nM | ~90% inhibition of S6K1 activity | [6] |
| Renal Cell Carcinoma (Caki-1, 786-O) | Cell Viability | 1-2 µM | Decreased cell viability and growth | [12][13] |
| Keloid Fibroblasts | Proliferation, Migration | 2.5 µM | Inhibition of proliferation and migration | [11] |
| HepG2 (Hepatocellular Carcinoma) | Apoptosis | 0.1–50 μM | Dose-dependent induction of apoptosis | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.
mTOR Kinase Assay (In Vitro)
This protocol is adapted from methodologies described in studies characterizing this compound.[6]
Objective: To determine the in vitro inhibitory activity of this compound on mTORC1 and mTORC2.
Materials:
-
HEK-293 cells
-
Lysis buffer (e.g., CHAPS-based buffer)
-
Anti-Raptor antibody (for mTORC1 immunoprecipitation)
-
Anti-Rictor antibody (for mTORC2 immunoprecipitation)
-
Protein A/G-agarose beads
-
Recombinant inactive GST-S6K1 (for mTORC1 substrate)
-
Recombinant inactive GST-Akt (for mTORC2 substrate)
-
Kinase assay buffer
-
ATP
-
This compound
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Antibodies for Western blotting: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-Akt (Ser473), anti-Akt
Procedure:
-
Cell Lysis: Lyse HEK-293 cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
For mTORC1, incubate cell lysates with an anti-Raptor antibody.
-
For mTORC2, incubate cell lysates with an anti-Rictor antibody.
-
Capture the antibody-protein complexes using Protein A/G-agarose beads.
-
Wash the beads extensively to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add the respective substrate (GST-S6K1 for mTORC1, GST-Akt for mTORC2).
-
Add varying concentrations of this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP and magnesium chloride.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples to elute proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using antibodies against the phosphorylated forms of the substrates (phospho-S6K Thr389, phospho-Akt Ser473) and total protein as a loading control.
-
Quantify the band intensities to determine the IC50 of this compound.
-
Caption: Workflow for the in vitro mTOR kinase assay.
Western Blotting for Downstream Signaling Proteins
Objective: To assess the effect of this compound on the phosphorylation status of key downstream signaling proteins in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or anti-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities and normalize to the total protein or a loading control.
Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cultured cells
-
This compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation:
-
Wash the cells with PBS.
-
Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (can be stored for longer).
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on DNA content (PI fluorescence).
Autophagy Assessment by LC3 Conversion
Objective: To evaluate the induction of autophagy by this compound by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
Cultured cells
-
This compound
-
Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) as a control for autophagic flux
-
Western blotting reagents as described above
-
Primary antibody: anti-LC3
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control. In parallel, treat cells with an autophagy inhibitor alone or in combination with this compound to assess autophagic flux.
-
Western Blotting: Perform Western blotting as described above, using an anti-LC3 antibody.
-
Analysis:
-
Identify the two bands corresponding to LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
An increase in the LC3-II/LC3-I ratio or the amount of LC3-II indicates an accumulation of autophagosomes.
-
A further increase in LC3-II in the presence of an autophagy inhibitor confirms an increase in autophagic flux.
-
Conclusion
This compound is a powerful research tool for investigating the complexities of mTOR signaling. Its ability to inhibit both mTORC1 and mTORC2 provides a more complete picture of the roles of mTOR in cellular function compared to rapamycin and its analogs. The downstream effects of this compound on key signaling nodes such as Akt, S6K, and 4E-BP1, and its subsequent impact on cell cycle progression, growth, and autophagy, are well-documented. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals seeking to utilize this compound in their studies and to further explore its therapeutic potential. As research in this area continues, a deeper understanding of the nuanced effects of dual mTORC1/mTORC2 inhibition will undoubtedly emerge, paving the way for novel therapeutic strategies.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of mTORC1 and mTORC2 Complex Assembly by Phosphatidic Acid: Competition with Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Crystal violet staining protocol | Abcam [abcam.com]
- 8. Autophagy Detection | LC3 Conversion Assay [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
KU-0063794: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0063794 is a potent and highly specific, cell-permeable small molecule inhibitor of the mammalian target of rapamycin (mTOR).[1] It distinguishes itself from earlier mTOR inhibitors, such as rapamycin, by targeting the ATP-binding site of the mTOR kinase domain, thus inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3][4][5] This dual inhibitory action provides a more comprehensive blockade of mTOR signaling, making this compound a valuable tool for dissecting the intricate roles of mTOR in cellular processes and a potential therapeutic agent in diseases characterized by aberrant mTOR pathway activation, such as cancer.[2][3][4][5] This technical guide provides an in-depth overview of the downstream signaling effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the modulated pathways.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound exerts its effects by competitively inhibiting the kinase activity of both mTORC1 and mTORC2 with a reported IC50 of approximately 10 nM in cell-free assays.[2][3][4][6] This is in stark contrast to rapamycin, which allosterically inhibits mTORC1 but not mTORC2.[7] The specificity of this compound is a key feature, as it shows over 1000-fold selectivity for mTOR over other protein and lipid kinases, including phosphoinositide 3-kinases (PI3Ks).[2][3][4]
Downstream Signaling Effects of this compound
The dual inhibition of mTORC1 and mTORC2 by this compound leads to a broad spectrum of downstream signaling consequences, affecting key regulators of cell growth, proliferation, survival, and metabolism.
Inhibition of mTORC1 Signaling
As a direct inhibitor of mTORC1, this compound blocks the phosphorylation of its canonical downstream effectors:
-
p70 S6 Kinase (S6K): this compound effectively prevents the phosphorylation of S6K at its hydrophobic motif (Threonine 389), leading to the inactivation of the kinase.[6] This, in turn, prevents the subsequent phosphorylation of the S6 ribosomal protein, a key player in protein synthesis.
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Inhibition of mTORC1 by this compound leads to the dephosphorylation of 4E-BP1.[2][3][4] Hypophosphorylated 4E-BP1 binds to and sequesters the eukaryotic translation initiation factor 4E (eIF4E), thereby inhibiting cap-dependent mRNA translation and protein synthesis. Studies have shown that this compound induces a more complete dephosphorylation of 4E-BP1 compared to rapamycin.[6]
Inhibition of mTORC2 Signaling
The ability of this compound to inhibit mTORC2 sets it apart from rapamycin and leads to the modulation of a distinct set of downstream targets:
-
Akt (Protein Kinase B): mTORC2 is a primary kinase responsible for the phosphorylation of Akt at Serine 473, a crucial step for its full activation. This compound effectively blocks this phosphorylation event.[2][3][4] Interestingly, the inhibition of mTORC2 by this compound also leads to a reduction in the phosphorylation of Akt at Threonine 308, a site phosphorylated by PDK1.[2][3][4] This suggests a potential interplay between the two phosphorylation sites, where Serine 473 phosphorylation may facilitate or stabilize Threonine 308 phosphorylation.
-
Serum and Glucocorticoid-Regulated Kinase (SGK): Similar to Akt, SGK is another AGC kinase family member that is a direct substrate of mTORC2. This compound treatment leads to the inhibition of SGK activation by preventing its phosphorylation.[2][3][4]
-
Protein Kinase C α (PKCα): mTORC2 also regulates the phosphorylation and stability of PKCα, and its inhibition by this compound can impact signaling pathways downstream of this kinase.
The comprehensive inhibition of both mTORC1 and mTORC2 signaling pathways by this compound is depicted in the following diagram:
Caption: Downstream signaling pathways inhibited by this compound.
Cellular Effects of this compound
The profound impact of this compound on downstream signaling translates into significant effects on cellular physiology:
-
Inhibition of Cell Growth and Proliferation: By suppressing protein synthesis and inactivating pro-proliferative kinases like Akt and S6K, this compound potently inhibits cell growth and proliferation in various cell types.[2][3][4]
-
Induction of G1 Cell Cycle Arrest: A common outcome of this compound treatment is the arrest of the cell cycle in the G1 phase, preventing cells from progressing to the S phase of DNA replication.[2][3][4]
-
Induction of Autophagy: mTORC1 is a key negative regulator of autophagy, a cellular process for degrading and recycling cellular components. By inhibiting mTORC1, this compound can induce autophagy.[8][9] However, in some cancer cells, this induction of autophagy can be a pro-survival mechanism, and combining this compound with autophagy inhibitors can enhance its cytotoxic effects.[9]
-
Apoptosis: The effect of this compound on apoptosis is context-dependent. In some preclinical models, it has been shown to induce apoptosis, particularly in combination with other agents.[10][11] However, in other studies, it primarily induces cell cycle arrest and autophagy without significant apoptosis.[12][13]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| mTORC1 | Cell-free kinase assay | ~10 | [2][3][4][6] |
| mTORC2 | Cell-free kinase assay | ~10 | [2][3][4][6] |
| PI3K and other kinases | Kinase panel screening | >10,000 | [2][3][4] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| HEK-293 | Western Blot | 30 nM | Ablation of S6K1 activity | [6] |
| HEK-293 (IGF-1 stimulated) | Western Blot | 300 nM | ~90% inhibition of S6K1 activity | [6] |
| Renal Cell Carcinoma (Caki-1, 786-O) | Cell Viability | 1-2 µM | Decreased cell viability and growth | [12][13] |
| Keloid Fibroblasts | Proliferation, Migration | 2.5 µM | Inhibition of proliferation and migration | [11] |
| HepG2 (Hepatocellular Carcinoma) | Apoptosis | 0.1–50 μM | Dose-dependent induction of apoptosis | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.
mTOR Kinase Assay (In Vitro)
This protocol is adapted from methodologies described in studies characterizing this compound.[6]
Objective: To determine the in vitro inhibitory activity of this compound on mTORC1 and mTORC2.
Materials:
-
HEK-293 cells
-
Lysis buffer (e.g., CHAPS-based buffer)
-
Anti-Raptor antibody (for mTORC1 immunoprecipitation)
-
Anti-Rictor antibody (for mTORC2 immunoprecipitation)
-
Protein A/G-agarose beads
-
Recombinant inactive GST-S6K1 (for mTORC1 substrate)
-
Recombinant inactive GST-Akt (for mTORC2 substrate)
-
Kinase assay buffer
-
ATP
-
This compound
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Antibodies for Western blotting: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-Akt (Ser473), anti-Akt
Procedure:
-
Cell Lysis: Lyse HEK-293 cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
For mTORC1, incubate cell lysates with an anti-Raptor antibody.
-
For mTORC2, incubate cell lysates with an anti-Rictor antibody.
-
Capture the antibody-protein complexes using Protein A/G-agarose beads.
-
Wash the beads extensively to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add the respective substrate (GST-S6K1 for mTORC1, GST-Akt for mTORC2).
-
Add varying concentrations of this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP and magnesium chloride.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples to elute proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using antibodies against the phosphorylated forms of the substrates (phospho-S6K Thr389, phospho-Akt Ser473) and total protein as a loading control.
-
Quantify the band intensities to determine the IC50 of this compound.
-
Caption: Workflow for the in vitro mTOR kinase assay.
Western Blotting for Downstream Signaling Proteins
Objective: To assess the effect of this compound on the phosphorylation status of key downstream signaling proteins in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or anti-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities and normalize to the total protein or a loading control.
Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cultured cells
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation:
-
Wash the cells with PBS.
-
Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (can be stored for longer).
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on DNA content (PI fluorescence).
Autophagy Assessment by LC3 Conversion
Objective: To evaluate the induction of autophagy by this compound by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
Cultured cells
-
This compound
-
Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) as a control for autophagic flux
-
Western blotting reagents as described above
-
Primary antibody: anti-LC3
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control. In parallel, treat cells with an autophagy inhibitor alone or in combination with this compound to assess autophagic flux.
-
Western Blotting: Perform Western blotting as described above, using an anti-LC3 antibody.
-
Analysis:
-
Identify the two bands corresponding to LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
An increase in the LC3-II/LC3-I ratio or the amount of LC3-II indicates an accumulation of autophagosomes.
-
A further increase in LC3-II in the presence of an autophagy inhibitor confirms an increase in autophagic flux.
-
Conclusion
This compound is a powerful research tool for investigating the complexities of mTOR signaling. Its ability to inhibit both mTORC1 and mTORC2 provides a more complete picture of the roles of mTOR in cellular function compared to rapamycin and its analogs. The downstream effects of this compound on key signaling nodes such as Akt, S6K, and 4E-BP1, and its subsequent impact on cell cycle progression, growth, and autophagy, are well-documented. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals seeking to utilize this compound in their studies and to further explore its therapeutic potential. As research in this area continues, a deeper understanding of the nuanced effects of dual mTORC1/mTORC2 inhibition will undoubtedly emerge, paving the way for novel therapeutic strategies.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of mTORC1 and mTORC2 Complex Assembly by Phosphatidic Acid: Competition with Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Crystal violet staining protocol | Abcam [abcam.com]
- 8. Autophagy Detection | LC3 Conversion Assay [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Dual mTORC1 and mTORC2 Inhibitor KU-0063794: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of KU-0063794, a potent and specific ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR). This document details its mechanism of action, inhibitory profile against mTORC1 and mTORC2, and provides detailed experimental protocols for its characterization.
Introduction to this compound
This compound is a small molecule inhibitor that targets the kinase domain of mTOR, effectively blocking the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] Unlike allosteric inhibitors such as rapamycin, which primarily target mTORC1, this compound offers a more complete blockade of mTOR signaling by inhibiting both complexes.[4] This dual inhibitory action makes it a valuable tool for dissecting the distinct and overlapping functions of mTORC1 and mTORC2 in cellular processes and a potential therapeutic agent in diseases with dysregulated mTOR signaling, such as cancer.[2]
Mechanism of Action and Specificity
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the mTOR kinase domain.[4][5] This mechanism prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2.
Key characteristics include:
-
Potent Inhibition: this compound inhibits both mTORC1 and mTORC2 with high potency.[1][2]
-
High Specificity: It demonstrates remarkable selectivity for mTOR over a wide range of other protein and lipid kinases, including phosphoinositide 3-kinases (PI3Ks).[1][3][4] At a concentration of 1 µM, which is 100-fold higher than its IC50 for mTOR, this compound shows no significant inhibition of 76 other protein kinases.[1]
Quantitative Inhibitory Data
The inhibitory potency of this compound against mTORC1 and mTORC2 has been determined through in vitro kinase assays.
| Target | IC50 | Assay Substrate | Reference |
| mTORC1 | ~10 nM | GST-S6K1 | [1][6] |
| mTORC2 | ~10 nM | GST-Akt1 | [1][6] |
Impact on mTOR Signaling Pathways
This compound's inhibition of mTORC1 and mTORC2 leads to the dephosphorylation of their respective downstream effectors, impacting crucial cellular functions like cell growth, proliferation, and survival.
mTORC1 Signaling Pathway
mTORC1 is a central regulator of cell growth and proliferation. Its activity is modulated by growth factors, nutrients, and cellular energy levels. Upon activation, mTORC1 phosphorylates key substrates such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis.
mTORC2 Signaling Pathway
mTORC2 plays a critical role in cell survival, metabolism, and cytoskeletal organization. A key downstream target of mTORC2 is the serine/threonine kinase Akt. mTORC2 phosphorylates Akt at serine 473, which is essential for its full activation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibitory effects of this compound on mTORC1 and mTORC2.
In Vitro mTORC1 and mTORC2 Kinase Assays
This protocol describes the immunoprecipitation of mTORC1 and mTORC2 from cell lysates followed by an in vitro kinase assay to measure their activity in the presence of this compound.
Materials:
-
HEK293 cells
-
CHAPS Lysis Buffer: 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 10 mM sodium pyrophosphate, 10 mM β-glycerophosphate, 0.3% CHAPS, and protease/phosphatase inhibitors.
-
Anti-Raptor and Anti-Rictor antibodies
-
Protein A/G agarose beads
-
Kinase Buffer: 25 mM HEPES (pH 7.4), 100 mM potassium acetate, 1 mM MgCl2.
-
Recombinant inactive GST-S6K1 and GST-Akt1
-
ATP
-
This compound
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting: anti-phospho-S6K1 (Thr389) and anti-phospho-Akt (Ser473).
Procedure:
-
Cell Lysis:
-
Culture HEK293 cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with CHAPS Lysis Buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Collect the beads by centrifugation and wash them three times with CHAPS Lysis Buffer and once with Kinase Buffer.
-
-
Kinase Assay:
-
Resuspend the immunoprecipitated beads in Kinase Buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding recombinant substrate (GST-S6K1 for mTORC1 or GST-Akt1 for mTORC2) and ATP.
-
Incubate the reaction at 37°C for 30 minutes with gentle agitation.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using antibodies specific for the phosphorylated substrates (phospho-S6K1 Thr389 for mTORC1 and phospho-Akt Ser473 for mTORC2).
-
Cellular Western Blot Analysis of mTOR Pathway Inhibition
This protocol details the analysis of mTOR pathway inhibition by this compound in cultured cells by examining the phosphorylation status of downstream targets.
Materials:
-
Cell line of interest (e.g., HEK293, cancer cell lines)
-
This compound
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease/phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to the desired confluency.
-
Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of mTORC1 and mTORC2 substrates.
-
Conclusion
This compound is a highly potent and selective dual inhibitor of mTORC1 and mTORC2. Its ability to act as an ATP-competitive inhibitor provides a powerful tool for the comprehensive investigation of mTOR signaling. The detailed protocols provided in this guide offer a robust framework for researchers to study the effects of this compound and other mTOR inhibitors on cellular pathways, contributing to a deeper understanding of mTOR biology and its role in disease.
References
- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Antibody | Cell Signaling Technology [cellsignal.com]
- 3. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for Direct Activation of mTORC2 Kinase Activity by Phosphatidylinositol 3,4,5-Trisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
The Dual mTORC1 and mTORC2 Inhibitor KU-0063794: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of KU-0063794, a potent and specific ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This document details its mechanism of action, inhibitory profile against mTORC1 and mTORC2, and provides detailed experimental protocols for its characterization.
Introduction to this compound
This compound is a small molecule inhibitor that targets the kinase domain of mTOR, effectively blocking the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] Unlike allosteric inhibitors such as rapamycin, which primarily target mTORC1, this compound offers a more complete blockade of mTOR signaling by inhibiting both complexes.[4] This dual inhibitory action makes it a valuable tool for dissecting the distinct and overlapping functions of mTORC1 and mTORC2 in cellular processes and a potential therapeutic agent in diseases with dysregulated mTOR signaling, such as cancer.[2]
Mechanism of Action and Specificity
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the mTOR kinase domain.[4][5] This mechanism prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2.
Key characteristics include:
-
Potent Inhibition: this compound inhibits both mTORC1 and mTORC2 with high potency.[1][2]
-
High Specificity: It demonstrates remarkable selectivity for mTOR over a wide range of other protein and lipid kinases, including phosphoinositide 3-kinases (PI3Ks).[1][3][4] At a concentration of 1 µM, which is 100-fold higher than its IC50 for mTOR, this compound shows no significant inhibition of 76 other protein kinases.[1]
Quantitative Inhibitory Data
The inhibitory potency of this compound against mTORC1 and mTORC2 has been determined through in vitro kinase assays.
| Target | IC50 | Assay Substrate | Reference |
| mTORC1 | ~10 nM | GST-S6K1 | [1][6] |
| mTORC2 | ~10 nM | GST-Akt1 | [1][6] |
Impact on mTOR Signaling Pathways
This compound's inhibition of mTORC1 and mTORC2 leads to the dephosphorylation of their respective downstream effectors, impacting crucial cellular functions like cell growth, proliferation, and survival.
mTORC1 Signaling Pathway
mTORC1 is a central regulator of cell growth and proliferation. Its activity is modulated by growth factors, nutrients, and cellular energy levels. Upon activation, mTORC1 phosphorylates key substrates such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis.
mTORC2 Signaling Pathway
mTORC2 plays a critical role in cell survival, metabolism, and cytoskeletal organization. A key downstream target of mTORC2 is the serine/threonine kinase Akt. mTORC2 phosphorylates Akt at serine 473, which is essential for its full activation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibitory effects of this compound on mTORC1 and mTORC2.
In Vitro mTORC1 and mTORC2 Kinase Assays
This protocol describes the immunoprecipitation of mTORC1 and mTORC2 from cell lysates followed by an in vitro kinase assay to measure their activity in the presence of this compound.
Materials:
-
HEK293 cells
-
CHAPS Lysis Buffer: 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 10 mM sodium pyrophosphate, 10 mM β-glycerophosphate, 0.3% CHAPS, and protease/phosphatase inhibitors.
-
Anti-Raptor and Anti-Rictor antibodies
-
Protein A/G agarose beads
-
Kinase Buffer: 25 mM HEPES (pH 7.4), 100 mM potassium acetate, 1 mM MgCl2.
-
Recombinant inactive GST-S6K1 and GST-Akt1
-
ATP
-
This compound
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting: anti-phospho-S6K1 (Thr389) and anti-phospho-Akt (Ser473).
Procedure:
-
Cell Lysis:
-
Culture HEK293 cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with CHAPS Lysis Buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Collect the beads by centrifugation and wash them three times with CHAPS Lysis Buffer and once with Kinase Buffer.
-
-
Kinase Assay:
-
Resuspend the immunoprecipitated beads in Kinase Buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding recombinant substrate (GST-S6K1 for mTORC1 or GST-Akt1 for mTORC2) and ATP.
-
Incubate the reaction at 37°C for 30 minutes with gentle agitation.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using antibodies specific for the phosphorylated substrates (phospho-S6K1 Thr389 for mTORC1 and phospho-Akt Ser473 for mTORC2).
-
Cellular Western Blot Analysis of mTOR Pathway Inhibition
This protocol details the analysis of mTOR pathway inhibition by this compound in cultured cells by examining the phosphorylation status of downstream targets.
Materials:
-
Cell line of interest (e.g., HEK293, cancer cell lines)
-
This compound
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease/phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to the desired confluency.
-
Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of mTORC1 and mTORC2 substrates.
-
Conclusion
This compound is a highly potent and selective dual inhibitor of mTORC1 and mTORC2. Its ability to act as an ATP-competitive inhibitor provides a powerful tool for the comprehensive investigation of mTOR signaling. The detailed protocols provided in this guide offer a robust framework for researchers to study the effects of this compound and other mTOR inhibitors on cellular pathways, contributing to a deeper understanding of mTOR biology and its role in disease.
References
- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Antibody | Cell Signaling Technology [cellsignal.com]
- 3. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for Direct Activation of mTORC2 Kinase Activity by Phosphatidylinositol 3,4,5-Trisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of KU-0063794 on Akt Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular and molecular effects of KU-0063794, a potent and specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR). The focus of this document is on the compound's direct and downstream effects on the phosphorylation of Akt (also known as Protein Kinase B), a critical node in cellular signaling pathways regulating growth, proliferation, and survival.
Executive Summary
This compound is a highly selective, small-molecule inhibitor targeting the kinase activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM.[1][2][3][4][5] Unlike the allosteric mTORC1 inhibitor rapamycin, this compound acts as an ATP-competitive inhibitor, leading to a more comprehensive shutdown of mTOR-mediated signaling. A primary consequence of mTORC2 inhibition by this compound is the suppression of Akt phosphorylation at its hydrophobic motif (Serine 473), which subsequently leads to a reduction in phosphorylation at the T-loop (Threonine 308) and a consequent decrease in Akt kinase activity.[1][2][3][4][6] This guide details the mechanism, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of the involved signaling pathways.
Mechanism of Action: Inhibition of mTORC2 and Impact on Akt
The serine/threonine kinase Akt is a central component of the PI3K/Akt/mTOR signaling pathway. Full activation of Akt requires a dual phosphorylation event:
-
Phosphorylation at the T-loop (Threonine 308): This is mediated by the phosphoinositide-dependent kinase 1 (PDK1).
-
Phosphorylation at the hydrophobic motif (Serine 473): This is primarily mediated by mTORC2.[6]
This compound exerts its effect on Akt by directly inhibiting the kinase activity of mTOR, a core component of mTORC2. By preventing mTORC2 from phosphorylating Akt at Ser473, this compound effectively blocks one of the two critical steps for full Akt activation.[7] Furthermore, studies have shown that the inhibition of Ser473 phosphorylation by this compound also leads to a reduction in Thr308 phosphorylation.[1][2][4] This suggests that phosphorylation at Ser473 may facilitate or stabilize the phosphorylation at Thr308, possibly by inducing a conformational change that protects Thr308 from phosphatases.[1][2][4][5]
The inhibition of both mTORC1 and mTORC2 results in a robust suppression of downstream signaling, affecting not only Akt substrates but also mTORC1 targets like S6K and 4E-BP1 more completely than rapamycin.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. [PDF] this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) | Semantic Scholar [semanticscholar.org]
- 6. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of KU-0063794 on Akt Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular and molecular effects of KU-0063794, a potent and specific inhibitor of the mammalian target of rapamycin (mTOR). The focus of this document is on the compound's direct and downstream effects on the phosphorylation of Akt (also known as Protein Kinase B), a critical node in cellular signaling pathways regulating growth, proliferation, and survival.
Executive Summary
This compound is a highly selective, small-molecule inhibitor targeting the kinase activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM.[1][2][3][4][5] Unlike the allosteric mTORC1 inhibitor rapamycin, this compound acts as an ATP-competitive inhibitor, leading to a more comprehensive shutdown of mTOR-mediated signaling. A primary consequence of mTORC2 inhibition by this compound is the suppression of Akt phosphorylation at its hydrophobic motif (Serine 473), which subsequently leads to a reduction in phosphorylation at the T-loop (Threonine 308) and a consequent decrease in Akt kinase activity.[1][2][3][4][6] This guide details the mechanism, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of the involved signaling pathways.
Mechanism of Action: Inhibition of mTORC2 and Impact on Akt
The serine/threonine kinase Akt is a central component of the PI3K/Akt/mTOR signaling pathway. Full activation of Akt requires a dual phosphorylation event:
-
Phosphorylation at the T-loop (Threonine 308): This is mediated by the phosphoinositide-dependent kinase 1 (PDK1).
-
Phosphorylation at the hydrophobic motif (Serine 473): This is primarily mediated by mTORC2.[6]
This compound exerts its effect on Akt by directly inhibiting the kinase activity of mTOR, a core component of mTORC2. By preventing mTORC2 from phosphorylating Akt at Ser473, this compound effectively blocks one of the two critical steps for full Akt activation.[7] Furthermore, studies have shown that the inhibition of Ser473 phosphorylation by this compound also leads to a reduction in Thr308 phosphorylation.[1][2][4] This suggests that phosphorylation at Ser473 may facilitate or stabilize the phosphorylation at Thr308, possibly by inducing a conformational change that protects Thr308 from phosphatases.[1][2][4][5]
The inhibition of both mTORC1 and mTORC2 results in a robust suppression of downstream signaling, affecting not only Akt substrates but also mTORC1 targets like S6K and 4E-BP1 more completely than rapamycin.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. [PDF] this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) | Semantic Scholar [semanticscholar.org]
- 6. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
KU-0063794: A Technical Guide to its Modulation of S6K1 Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the potent and specific mTOR inhibitor, KU-0063794, with a primary focus on its modulation of p70 Ribosomal S6 Kinase 1 (S6K1) activity. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound is a highly specific, cell-permeable, dual inhibitor of the mammalian target of rapamycin (B549165) (mTOR), targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with high potency.[1][2][3][4] Its inhibitory action on these complexes prevents the downstream phosphorylation and activation of key signaling proteins involved in cell growth, proliferation, and survival, most notably S6K1.[2][3]
The activation of S6K1 is a critical event downstream of mTORC1, primarily occurring through the phosphorylation of two key residues: Threonine 389 (Thr389) in the hydrophobic motif and Threonine 229 (Thr229) in the T-loop.[1][5] this compound effectively ablates S6K1 activity by directly inhibiting mTORC1, thereby preventing the crucial phosphorylation of Thr389.[1] This initial blockade subsequently hinders the phosphorylation of Thr229, leading to a complete inactivation of S6K1.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and specificity of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| mTORC1 | Cell-free kinase assay | ~10 nM | [1][2][3] |
| mTORC2 | Cell-free kinase assay | ~10 nM | [1][2][3] |
Table 2: Cellular Activity of this compound
| Effect | Cell Line | Concentration | Notes | Reference |
| Ablation of S6K1 activity (Thr389 & Thr229 phosphorylation) | HEK-293 | 30 nM | Rapidly ablates activity. | [1] |
| ~90% inhibition of S6K1 activity (IGF1-stimulated) | HEK-293 | 300 nM | Serum-starved cells stimulated with IGF1. | [1] |
| Complete inhibition of amino-acid-induced S6K1 phosphorylation | HEK-293 | 100-300 nM | --- | [1] |
| Inhibition of rS6 phosphorylation (Ser235/236) | U87MG | 0.10 µM (IC50) | --- | [6] |
| Inhibition of Akt phosphorylation (Ser473) | U87MG | 0.15 µM (IC50) | --- | [6] |
Table 3: Kinase Selectivity of this compound
| Kinase Panel | Concentration | Result | Reference |
| 76 other protein kinases | 1 µM | No significant inhibition. | [2][7] |
| 7 lipid kinases (including Class I PI3Ks) | 10 µM | No significant inhibition. | [2][7] |
Signaling Pathway
The following diagram illustrates the central role of mTOR in signaling pathways and the points of intervention by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro mTOR Kinase Assay
This protocol assesses the direct inhibitory effect of this compound on mTORC1 and mTORC2 activity.[1][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
KU-0063794: A Technical Guide to its Modulation of S6K1 Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the potent and specific mTOR inhibitor, KU-0063794, with a primary focus on its modulation of p70 Ribosomal S6 Kinase 1 (S6K1) activity. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound is a highly specific, cell-permeable, dual inhibitor of the mammalian target of rapamycin (mTOR), targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with high potency.[1][2][3][4] Its inhibitory action on these complexes prevents the downstream phosphorylation and activation of key signaling proteins involved in cell growth, proliferation, and survival, most notably S6K1.[2][3]
The activation of S6K1 is a critical event downstream of mTORC1, primarily occurring through the phosphorylation of two key residues: Threonine 389 (Thr389) in the hydrophobic motif and Threonine 229 (Thr229) in the T-loop.[1][5] this compound effectively ablates S6K1 activity by directly inhibiting mTORC1, thereby preventing the crucial phosphorylation of Thr389.[1] This initial blockade subsequently hinders the phosphorylation of Thr229, leading to a complete inactivation of S6K1.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and specificity of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| mTORC1 | Cell-free kinase assay | ~10 nM | [1][2][3] |
| mTORC2 | Cell-free kinase assay | ~10 nM | [1][2][3] |
Table 2: Cellular Activity of this compound
| Effect | Cell Line | Concentration | Notes | Reference |
| Ablation of S6K1 activity (Thr389 & Thr229 phosphorylation) | HEK-293 | 30 nM | Rapidly ablates activity. | [1] |
| ~90% inhibition of S6K1 activity (IGF1-stimulated) | HEK-293 | 300 nM | Serum-starved cells stimulated with IGF1. | [1] |
| Complete inhibition of amino-acid-induced S6K1 phosphorylation | HEK-293 | 100-300 nM | --- | [1] |
| Inhibition of rS6 phosphorylation (Ser235/236) | U87MG | 0.10 µM (IC50) | --- | [6] |
| Inhibition of Akt phosphorylation (Ser473) | U87MG | 0.15 µM (IC50) | --- | [6] |
Table 3: Kinase Selectivity of this compound
| Kinase Panel | Concentration | Result | Reference |
| 76 other protein kinases | 1 µM | No significant inhibition. | [2][7] |
| 7 lipid kinases (including Class I PI3Ks) | 10 µM | No significant inhibition. | [2][7] |
Signaling Pathway
The following diagram illustrates the central role of mTOR in signaling pathways and the points of intervention by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro mTOR Kinase Assay
This protocol assesses the direct inhibitory effect of this compound on mTORC1 and mTORC2 activity.[1][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
The Core Mechanism of KU-0063794-Induced Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0063794 is a potent, cell-permeable, and highly specific small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. Operating as an ATP-competitive inhibitor, it uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with high affinity, leading to a robust G1 phase cell cycle arrest. This technical guide elucidates the core mechanism of action, details the affected signaling pathways, presents quantitative data on its efficacy, and provides key experimental protocols for its study.
Introduction: Targeting a Central Regulator of Cell Growth
The mTOR signaling pathway is a critical nexus for integrating intracellular and extracellular signals, including growth factors, nutrients, and cellular energy status, to control cell growth, proliferation, and metabolism.[1] Dysregulation of this pathway is a common feature in numerous cancers, making it a prime target for therapeutic intervention.[1] this compound distinguishes itself from earlier mTOR inhibitors like rapamycin by not only inhibiting mTORC1 but also the rapamycin-insensitive mTORC2, providing a more comprehensive blockade of the pathway.[1][2] This dual inhibition effectively shuts down critical downstream signaling required for cell cycle progression, culminating in a G1 phase arrest.[2][3][4]
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound exerts its effects by directly inhibiting the kinase activity of mTOR, the catalytic subunit of both mTORC1 and mTORC2.[1] This action prevents the phosphorylation of key downstream substrates, thereby disrupting two major signaling arms.
Inhibition of mTORC1 Signaling
mTORC1 is a central regulator of protein synthesis. Upon inhibition by this compound, its key downstream effectors are dephosphorylated:
-
Ribosomal Protein S6 Kinase 1 (S6K1): Inhibition of mTORC1 prevents the phosphorylation of S6K1 at its hydrophobic motif (Threonine 389).[5] This inactivation halts the downstream phosphorylation of targets like ribosomal protein S6, leading to a general suppression of ribosome biogenesis and protein translation.[3]
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): this compound causes a profound dephosphorylation of 4E-BP1.[1][2][5] In its hypophosphorylated state, 4E-BP1 binds tightly to the eukaryotic translation initiation factor 4E (eIF4E), preventing the assembly of the eIF4F complex. This complex is essential for the initiation of cap-dependent translation of mRNAs that encode key proteins for cell growth and proliferation, including Cyclin D1.
Inhibition of mTORC2 Signaling
mTORC2 is a primary regulator of the AGC kinase family, including Akt. Inhibition by this compound disrupts this axis:
-
Akt (Protein Kinase B): this compound blocks the mTORC2-mediated phosphorylation of Akt at its hydrophobic motif (Serine 473), which is crucial for its full activation.[1][3] This subsequently leads to a reduction in phosphorylation at the T-loop (Threonine 308) by PDK1, effectively shutting down Akt signaling.[1][3] Inactivation of Akt prevents the phosphorylation and inhibition of numerous downstream targets, including GSK3β and FOXO transcription factors.[5]
-
Serum and Glucocorticoid-regulated Kinase 1 (SGK1): Similar to Akt, SGK1 activation is suppressed by this compound.[3][5]
The comprehensive inhibition of these pathways is the foundational event leading to cell cycle arrest.
The Link to G1 Cell Cycle Arrest
Progression from the G1 to the S phase of the cell cycle is a tightly regulated process governed by the activity of Cyclin-Dependent Kinases (CDKs), primarily CDK4/6 and CDK2.
-
Reduced Cyclin D1 Synthesis: The transition through the G1 restriction point is critically dependent on the synthesis of D-type cyclins (Cyclin D1, D2, D3). These proteins form active complexes with CDK4 and CDK6. The translation of Cyclin D1 mRNA is highly sensitive to the availability of the eIF4F complex. By inhibiting mTORC1, this compound enhances the repressive activity of 4E-BP1 on eIF4E, leading to a significant reduction in Cyclin D1 protein levels.
-
Inactivation of CDK4/6: Without its cyclin partner, CDK4/6 remains inactive and cannot phosphorylate its primary substrate, the Retinoblastoma protein (Rb).
-
Activation of Rb: Hypophosphorylated Rb remains in its active, growth-suppressive state. It binds to E2F transcription factors, preventing them from activating the transcription of genes required for S-phase entry, such as Cyclin E, CDK2, and enzymes for DNA replication.
-
Cell Cycle Halts: The inability to inactivate Rb and transcribe E2F target genes results in the cell being unable to pass the G1 restriction point, leading to a definitive G1 phase arrest.
Quantitative Data
The efficacy of this compound has been quantified in numerous studies. The tables below summarize key findings.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 | Assay Conditions | Reference |
|---|---|---|---|
| mTORC1 | ~10 nM | Cell-free kinase assay using S6K1 as substrate | [1][3] |
| mTORC2 | ~10 nM | Cell-free kinase assay using Akt as substrate | [1][3] |
| PI3K & 76 other kinases | >10 µM | Cell-free kinase assays |[1][3] |
Table 2: Effect on Cell Cycle Distribution
| Cell Line | Treatment Conditions | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
|---|---|---|---|---|---|
| Caki-1 (Renal) | DMSO (Vehicle) | 59.4 | 28.5 | 12.1 | [6] |
| Caki-1 (Renal) | 2 µM this compound (72h) | 73.1 | 18.2 | 8.7 | [6] |
| 786-O (Renal) | DMSO (Vehicle) | 68.3 | 19.5 | 12.2 | [6] |
| 786-O (Renal) | 2 µM this compound (72h) | 79.1 | 13.0 | 7.9 | [6] |
| MEFs (Fibroblast) | DMSO (Vehicle) | 49 | 36 | 15 | [3] (data from full text) |
| MEFs (Fibroblast) | 1 µM this compound (24h) | 69 | 20 | 11 |[3] (data from full text) |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro mTOR Kinase Assay
This protocol assesses the direct inhibitory effect of this compound on mTORC1 and mTORC2 activity.
-
Cell Lysis: Lyse HEK-293 cells in a suitable buffer (e.g., HEPES lysis buffer containing protease and phosphatase inhibitors).
-
Immunoprecipitation (IP):
-
Pre-clear cell lysate (1-4 mg) with Protein G-Sepharose beads.
-
For mTORC1, incubate lysate with anti-Raptor antibody. For mTORC2, use anti-Rictor antibody. Incubate for 1-2 hours at 4°C.
-
Capture the immune complexes by adding Protein G-Sepharose beads for 1 hour at 4°C.
-
-
Washing: Wash the immunoprecipitates extensively. For mTORC1 (Raptor IP), include a high-salt wash (0.5 M NaCl) to optimize kinase activity.
-
Kinase Reaction:
-
Resuspend the beads in a kinase buffer.
-
Add the appropriate substrate: GST-S6K1 (dephosphorylated) for mTORC1 or GST-Akt1 (dephosphorylated) for mTORC2.
-
Add various concentrations of this compound (or DMSO as vehicle control).
-
Initiate the reaction by adding MgCl2 (10 mM) and ATP (0.1 mM).
-
Incubate for 30 minutes at 30°C with agitation.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using phospho-specific antibodies for the substrates (e.g., anti-phospho-S6K1 Thr389 or anti-phospho-Akt Ser473).
-
Cell Cycle Analysis via Propidium Iodide Staining
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Plate cells at a desired density and treat with this compound at various concentrations and time points. Include a vehicle-treated (DMSO) control.
-
Cell Harvesting: Harvest adherent cells using trypsinization. Collect both adherent and floating cells to include any detached apoptotic cells.
-
Fixation:
-
Wash cells once with cold PBS.
-
Resuspend the cell pellet in 1 ml of cold PBS.
-
While gently vortexing, add 4 ml of ice-cold 70% ethanol (B145695) dropwise to the cell suspension for fixation.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells twice with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (50 µg/mL) in PBS.
-
Incubate in the dark for 20-30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Acquire PI fluorescence data on a linear scale. Use pulse width/height parameters to exclude cell doublets.
-
Analyze the resulting DNA content histogram using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of key proteins in the mTOR pathway following this compound treatment.
-
Cell Treatment and Lysis: Treat cells with this compound as desired. Lyse cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 [TBS-T]) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody diluted in blocking buffer (typically 5% BSA in TBS-T for phospho-antibodies) overnight at 4°C with gentle agitation. Use antibodies specific to targets like p-S6K (Thr389), total S6K, p-Akt (Ser473), total Akt, p-4E-BP1 (Thr37/46), and a loading control (e.g., β-actin or GAPDH).
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each in TBS-T. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
Conclusion
This compound is a powerful research tool and a prototype for second-generation mTOR inhibitors. Its ability to potently and specifically inhibit both mTORC1 and mTORC2 provides a comprehensive blockade of the mTOR signaling network. The primary mechanism of its anti-proliferative effect is the induction of a G1 cell cycle arrest, which is driven by the mTORC1-dependent inhibition of cap-dependent translation of key cell cycle regulators, most notably Cyclin D1. This leads to the sustained activity of the Rb tumor suppressor and a halt in cell cycle progression. The detailed protocols and data presented in this guide provide a framework for researchers to effectively utilize and study this compound in various contexts of cell biology and drug development.
References
- 1. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
The Core Mechanism of KU-0063794-Induced Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0063794 is a potent, cell-permeable, and highly specific small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. Operating as an ATP-competitive inhibitor, it uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with high affinity, leading to a robust G1 phase cell cycle arrest. This technical guide elucidates the core mechanism of action, details the affected signaling pathways, presents quantitative data on its efficacy, and provides key experimental protocols for its study.
Introduction: Targeting a Central Regulator of Cell Growth
The mTOR signaling pathway is a critical nexus for integrating intracellular and extracellular signals, including growth factors, nutrients, and cellular energy status, to control cell growth, proliferation, and metabolism.[1] Dysregulation of this pathway is a common feature in numerous cancers, making it a prime target for therapeutic intervention.[1] this compound distinguishes itself from earlier mTOR inhibitors like rapamycin by not only inhibiting mTORC1 but also the rapamycin-insensitive mTORC2, providing a more comprehensive blockade of the pathway.[1][2] This dual inhibition effectively shuts down critical downstream signaling required for cell cycle progression, culminating in a G1 phase arrest.[2][3][4]
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound exerts its effects by directly inhibiting the kinase activity of mTOR, the catalytic subunit of both mTORC1 and mTORC2.[1] This action prevents the phosphorylation of key downstream substrates, thereby disrupting two major signaling arms.
Inhibition of mTORC1 Signaling
mTORC1 is a central regulator of protein synthesis. Upon inhibition by this compound, its key downstream effectors are dephosphorylated:
-
Ribosomal Protein S6 Kinase 1 (S6K1): Inhibition of mTORC1 prevents the phosphorylation of S6K1 at its hydrophobic motif (Threonine 389).[5] This inactivation halts the downstream phosphorylation of targets like ribosomal protein S6, leading to a general suppression of ribosome biogenesis and protein translation.[3]
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): this compound causes a profound dephosphorylation of 4E-BP1.[1][2][5] In its hypophosphorylated state, 4E-BP1 binds tightly to the eukaryotic translation initiation factor 4E (eIF4E), preventing the assembly of the eIF4F complex. This complex is essential for the initiation of cap-dependent translation of mRNAs that encode key proteins for cell growth and proliferation, including Cyclin D1.
Inhibition of mTORC2 Signaling
mTORC2 is a primary regulator of the AGC kinase family, including Akt. Inhibition by this compound disrupts this axis:
-
Akt (Protein Kinase B): this compound blocks the mTORC2-mediated phosphorylation of Akt at its hydrophobic motif (Serine 473), which is crucial for its full activation.[1][3] This subsequently leads to a reduction in phosphorylation at the T-loop (Threonine 308) by PDK1, effectively shutting down Akt signaling.[1][3] Inactivation of Akt prevents the phosphorylation and inhibition of numerous downstream targets, including GSK3β and FOXO transcription factors.[5]
-
Serum and Glucocorticoid-regulated Kinase 1 (SGK1): Similar to Akt, SGK1 activation is suppressed by this compound.[3][5]
The comprehensive inhibition of these pathways is the foundational event leading to cell cycle arrest.
The Link to G1 Cell Cycle Arrest
Progression from the G1 to the S phase of the cell cycle is a tightly regulated process governed by the activity of Cyclin-Dependent Kinases (CDKs), primarily CDK4/6 and CDK2.
-
Reduced Cyclin D1 Synthesis: The transition through the G1 restriction point is critically dependent on the synthesis of D-type cyclins (Cyclin D1, D2, D3). These proteins form active complexes with CDK4 and CDK6. The translation of Cyclin D1 mRNA is highly sensitive to the availability of the eIF4F complex. By inhibiting mTORC1, this compound enhances the repressive activity of 4E-BP1 on eIF4E, leading to a significant reduction in Cyclin D1 protein levels.
-
Inactivation of CDK4/6: Without its cyclin partner, CDK4/6 remains inactive and cannot phosphorylate its primary substrate, the Retinoblastoma protein (Rb).
-
Activation of Rb: Hypophosphorylated Rb remains in its active, growth-suppressive state. It binds to E2F transcription factors, preventing them from activating the transcription of genes required for S-phase entry, such as Cyclin E, CDK2, and enzymes for DNA replication.
-
Cell Cycle Halts: The inability to inactivate Rb and transcribe E2F target genes results in the cell being unable to pass the G1 restriction point, leading to a definitive G1 phase arrest.
Quantitative Data
The efficacy of this compound has been quantified in numerous studies. The tables below summarize key findings.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 | Assay Conditions | Reference |
|---|---|---|---|
| mTORC1 | ~10 nM | Cell-free kinase assay using S6K1 as substrate | [1][3] |
| mTORC2 | ~10 nM | Cell-free kinase assay using Akt as substrate | [1][3] |
| PI3K & 76 other kinases | >10 µM | Cell-free kinase assays |[1][3] |
Table 2: Effect on Cell Cycle Distribution
| Cell Line | Treatment Conditions | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
|---|---|---|---|---|---|
| Caki-1 (Renal) | DMSO (Vehicle) | 59.4 | 28.5 | 12.1 | [6] |
| Caki-1 (Renal) | 2 µM this compound (72h) | 73.1 | 18.2 | 8.7 | [6] |
| 786-O (Renal) | DMSO (Vehicle) | 68.3 | 19.5 | 12.2 | [6] |
| 786-O (Renal) | 2 µM this compound (72h) | 79.1 | 13.0 | 7.9 | [6] |
| MEFs (Fibroblast) | DMSO (Vehicle) | 49 | 36 | 15 | [3] (data from full text) |
| MEFs (Fibroblast) | 1 µM this compound (24h) | 69 | 20 | 11 |[3] (data from full text) |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro mTOR Kinase Assay
This protocol assesses the direct inhibitory effect of this compound on mTORC1 and mTORC2 activity.
-
Cell Lysis: Lyse HEK-293 cells in a suitable buffer (e.g., HEPES lysis buffer containing protease and phosphatase inhibitors).
-
Immunoprecipitation (IP):
-
Pre-clear cell lysate (1-4 mg) with Protein G-Sepharose beads.
-
For mTORC1, incubate lysate with anti-Raptor antibody. For mTORC2, use anti-Rictor antibody. Incubate for 1-2 hours at 4°C.
-
Capture the immune complexes by adding Protein G-Sepharose beads for 1 hour at 4°C.
-
-
Washing: Wash the immunoprecipitates extensively. For mTORC1 (Raptor IP), include a high-salt wash (0.5 M NaCl) to optimize kinase activity.
-
Kinase Reaction:
-
Resuspend the beads in a kinase buffer.
-
Add the appropriate substrate: GST-S6K1 (dephosphorylated) for mTORC1 or GST-Akt1 (dephosphorylated) for mTORC2.
-
Add various concentrations of this compound (or DMSO as vehicle control).
-
Initiate the reaction by adding MgCl2 (10 mM) and ATP (0.1 mM).
-
Incubate for 30 minutes at 30°C with agitation.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using phospho-specific antibodies for the substrates (e.g., anti-phospho-S6K1 Thr389 or anti-phospho-Akt Ser473).
-
Cell Cycle Analysis via Propidium Iodide Staining
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Plate cells at a desired density and treat with this compound at various concentrations and time points. Include a vehicle-treated (DMSO) control.
-
Cell Harvesting: Harvest adherent cells using trypsinization. Collect both adherent and floating cells to include any detached apoptotic cells.
-
Fixation:
-
Wash cells once with cold PBS.
-
Resuspend the cell pellet in 1 ml of cold PBS.
-
While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells twice with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (50 µg/mL) in PBS.
-
Incubate in the dark for 20-30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Acquire PI fluorescence data on a linear scale. Use pulse width/height parameters to exclude cell doublets.
-
Analyze the resulting DNA content histogram using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of key proteins in the mTOR pathway following this compound treatment.
-
Cell Treatment and Lysis: Treat cells with this compound as desired. Lyse cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 [TBS-T]) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody diluted in blocking buffer (typically 5% BSA in TBS-T for phospho-antibodies) overnight at 4°C with gentle agitation. Use antibodies specific to targets like p-S6K (Thr389), total S6K, p-Akt (Ser473), total Akt, p-4E-BP1 (Thr37/46), and a loading control (e.g., β-actin or GAPDH).
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each in TBS-T. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
Conclusion
This compound is a powerful research tool and a prototype for second-generation mTOR inhibitors. Its ability to potently and specifically inhibit both mTORC1 and mTORC2 provides a comprehensive blockade of the mTOR signaling network. The primary mechanism of its anti-proliferative effect is the induction of a G1 cell cycle arrest, which is driven by the mTORC1-dependent inhibition of cap-dependent translation of key cell cycle regulators, most notably Cyclin D1. This leads to the sustained activity of the Rb tumor suppressor and a halt in cell cycle progression. The detailed protocols and data presented in this guide provide a framework for researchers to effectively utilize and study this compound in various contexts of cell biology and drug development.
References
- 1. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
KU-0063794 in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0063794 is a potent and highly specific, cell-permeable small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2] It distinguishes itself by acting as a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), with an IC50 value of approximately 10 nM in cell-free assays.[1][3][4][] This dual inhibitory action provides a more comprehensive blockade of the mTOR signaling pathway compared to rapamycin and its analogs, which primarily target mTORC1.[1][4] The mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[1][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cancer cell lines, and detailed experimental protocols for its study.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of the mTOR kinase domain, thereby blocking the activity of both mTORC1 and mTORC2.[7] This leads to the inhibition of downstream signaling pathways that are crucial for cancer cell growth and survival.
Inhibition of mTORC1 Signaling:
-
Dephosphorylation of S6 Kinase 1 (S6K1) and 4E-BP1: this compound treatment leads to the dephosphorylation of key mTORC1 substrates, including S6K1 and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][4] The dephosphorylation of 4E-BP1 is notably more pronounced with this compound than with rapamycin.[1][4]
-
Inhibition of Protein Synthesis: The inactivation of S6K1 and the dephosphorylation of 4E-BP1, which in its hypophosphorylated state binds to and inhibits the translation initiation factor eIF4E, collectively lead to a suppression of protein synthesis, a critical process for rapidly dividing cancer cells.[1]
Inhibition of mTORC2 Signaling:
-
Inhibition of Akt Phosphorylation: this compound inhibits mTORC2-mediated phosphorylation of Akt at Serine 473 (Ser473), a key step for full Akt activation.[1][3] This, in turn, can also lead to a reduction in the phosphorylation of Akt at Threonine 308 (Thr308) in some cellular contexts.[1][4]
-
Downregulation of Akt Substrates: The inhibition of Akt activity results in the decreased phosphorylation of its downstream substrates, such as PRAS40, GSK3α/β, and Foxo-1/3a, which are involved in cell growth, proliferation, and survival.[3]
-
Inhibition of SGK1: this compound also inhibits the phosphorylation and activity of serum and glucocorticoid-induced protein kinase 1 (SGK1), another important downstream effector of mTORC2.[1][3]
Specificity:
Extensive kinase profiling has demonstrated the high specificity of this compound for mTOR. At concentrations that completely suppress mTOR activity, it shows no significant inhibition of 76 other protein kinases and 7 lipid kinases, including class I PI3Ks.[1][]
Signaling Pathway
Caption: Inhibition of mTORC1 and mTORC2 signaling pathways by this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various cancer cell line studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Cell Line/System | Reference |
| mTORC1 | Cell-free kinase assay | ~10 nM | Endogenous immunoprecipitated | [1],[3] |
| mTORC2 | Cell-free kinase assay | ~10 nM | Endogenous immunoprecipitated | [1],[3] |
Table 2: Effects of this compound on Downstream Signaling in HEK-293 Cells
| Treatment Condition | Target Protein/Phosphorylation Site | Effect | Reference |
| 30 nM this compound | S6K1 activity | Rapid ablation | [3] |
| 300 nM this compound (IGF1 stimulated) | S6K1 activity | ~90% inhibition | [3] |
| 100-300 nM this compound | Amino-acid-induced S6K1 and S6 phosphorylation | Complete inhibition | [3] |
| Dose-dependent | p-Akt (Ser473) | Inhibition | [3] |
| Dose-dependent | p-Akt (Thr308) | Inhibition | [3] |
| Dose-dependent | p-PRAS40 (Thr246) | Inhibition | [3] |
| Dose-dependent | p-GSK3α/β (Ser21/Ser9) | Inhibition | [3] |
| Dose-dependent | p-Foxo-1/3a (Thr24/Thr32) | Inhibition | [3] |
| Dose-dependent | p-4E-BP1 (Thr37, Thr46, Ser65) | Complete dephosphorylation | [3] |
Table 3: Cellular Effects of this compound in Cancer Cell Lines
| Cell Line | Assay | Concentration Range | Incubation Time | Effect | Reference |
| HepG2 | Cell Viability | 0.1–50 μM | 72 h | Dose-dependent decrease in viability | [3] |
| HepG2 | Colony Formation | 1–50 μM | 10 d | Significant decrease in colony number | [3] |
| HepG2 | Apoptosis | 0.1–50 μM | 48 h | Dose-dependent induction of apoptosis | [3] |
| MEFs (wild-type and mLST8-deficient) | Cell Growth | Not specified | Not specified | Inhibition of cell growth | [3] |
| MEFs | Cell Cycle | Not specified | Not specified | G1 phase arrest | [1],[3] |
Interplay with Autophagy
Recent studies have revealed a critical interplay between mTOR inhibition by this compound and the process of autophagy.[8] Autophagy is a cellular self-degradation process that can act as a survival mechanism for cancer cells under stress.[9]
-
Induction of Protective Autophagy: Treatment with this compound has been shown to induce a cytoprotective autophagic response in cancer cells, such as HepG2 hepatocellular carcinoma cells.[8] This is evidenced by the formation of GFP-LC3 puncta, degradation of p62, and conversion of LC3B-I to LC3B-II.[8]
-
Sensitization by Autophagy Inhibition: The induction of autophagy can act as a resistance mechanism to the anti-cancer effects of this compound.[8] Consequently, the inhibition of autophagy, either pharmacologically (using agents like bafliomycin A1, 3-methyladenine, or chloroquine) or genetically (via knockdown of Beclin-1), significantly enhances the cytotoxic and pro-apoptotic effects of this compound.[8]
-
Combination Therapy: The combination of this compound with an autophagy inhibitor has demonstrated enhanced anti-tumor activity both in vitro and in vivo in xenograft models.[8] This suggests a promising combination therapy strategy to overcome potential resistance to mTOR inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the study of this compound.
Cell Viability Assay (Crystal Violet Method)
This protocol is used to assess the effect of this compound on cell growth and viability.
Caption: Workflow for a Crystal Violet cell viability assay.
Materials:
-
Cancer cell line of interest
-
96-well tissue culture plates
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% (v/v) paraformaldehyde in PBS
-
0.1% (w/v) Crystal Violet in 10% (v/v) ethanol
-
10% (v/v) acetic acid
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours). It is recommended to change the medium with freshly prepared inhibitor every 24 hours.[3]
-
After the incubation period, wash the cells once with PBS.
-
Fix the cells by adding 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.[3]
-
Wash the cells once with water.
-
Stain the cells with 0.1% Crystal Violet solution for 20 minutes at room temperature.[3]
-
Wash the plates three times with water to remove excess stain.
-
Allow the plates to air dry completely.
-
Extract the crystal violet from the cells by adding 10% acetic acid to each well and incubating for 20 minutes with gentle shaking.[3]
-
Transfer the eluate to a new 96-well plate (a 1:10 dilution in water may be necessary) and measure the absorbance at 590 nm using a microplate reader.[3]
Western Blotting
This protocol is used to analyze the phosphorylation status and expression levels of proteins in the mTOR signaling pathway following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm tissue culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in SDS sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vitro mTOR Kinase Assay (Immunoprecipitation-based)
This assay directly measures the inhibitory effect of this compound on the kinase activity of mTORC1 and mTORC2.
Caption: Workflow for an in vitro mTOR kinase assay.
Materials:
-
HEK-293 cells
-
Lysis buffer
-
Anti-Raptor antibody (for mTORC1)
-
Anti-Rictor antibody (for mTORC2)
-
Protein G-Sepharose beads
-
Kinase assay buffer
-
Recombinant GST-S6K1 (dephosphorylated)
-
Recombinant GST-Akt1 (dephosphorylated)
-
This compound
-
ATP and MgCl2
-
SDS sample buffer
Procedure:
-
Prepare cell lysates from HEK-293 cells.[3]
-
Immunoprecipitate endogenous mTORC1 or mTORC2 using anti-Raptor or anti-Rictor antibodies, respectively, coupled to Protein G-Sepharose beads.[1][3]
-
Wash the immunoprecipitates multiple times with lysis buffer and then with kinase buffer.[1][3]
-
To the immunoprecipitates, add the dephosphorylated substrate (GST-S6K1 for mTORC1 or GST-Akt1 for mTORC2) and the desired concentrations of this compound.[1][3]
-
Incubate the reaction at 30°C for 30 minutes with agitation.[1][3]
-
Analyze the reaction products by Western blotting using antibodies specific for the phosphorylated substrate (e.g., phospho-S6K1 (Thr389) or phospho-Akt (Ser473)).[1]
Conclusion
This compound is a valuable research tool for dissecting the roles of mTORC1 and mTORC2 in cancer biology. Its high potency and specificity make it a superior probe compared to earlier generation mTOR inhibitors. The ability to comprehensively block mTOR signaling has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. Furthermore, the emerging understanding of the interplay between this compound and autophagy opens up new avenues for rational combination therapies to enhance its anti-cancer efficacy. The detailed protocols provided in this guide should enable researchers to effectively utilize this compound in their studies to further elucidate the therapeutic potential of dual mTORC1/mTORC2 inhibition in oncology.
References
- 1. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Autophagy inhibition sensitizes this compound-mediated anti-HepG2 hepatocellular carcinoma cell activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Autophagy in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
KU-0063794 in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0063794 is a potent and highly specific, cell-permeable small molecule inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It distinguishes itself by acting as a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), with an IC50 value of approximately 10 nM in cell-free assays.[1][3][4][] This dual inhibitory action provides a more comprehensive blockade of the mTOR signaling pathway compared to rapamycin and its analogs, which primarily target mTORC1.[1][4] The mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[1][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cancer cell lines, and detailed experimental protocols for its study.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of the mTOR kinase domain, thereby blocking the activity of both mTORC1 and mTORC2.[7] This leads to the inhibition of downstream signaling pathways that are crucial for cancer cell growth and survival.
Inhibition of mTORC1 Signaling:
-
Dephosphorylation of S6 Kinase 1 (S6K1) and 4E-BP1: this compound treatment leads to the dephosphorylation of key mTORC1 substrates, including S6K1 and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][4] The dephosphorylation of 4E-BP1 is notably more pronounced with this compound than with rapamycin.[1][4]
-
Inhibition of Protein Synthesis: The inactivation of S6K1 and the dephosphorylation of 4E-BP1, which in its hypophosphorylated state binds to and inhibits the translation initiation factor eIF4E, collectively lead to a suppression of protein synthesis, a critical process for rapidly dividing cancer cells.[1]
Inhibition of mTORC2 Signaling:
-
Inhibition of Akt Phosphorylation: this compound inhibits mTORC2-mediated phosphorylation of Akt at Serine 473 (Ser473), a key step for full Akt activation.[1][3] This, in turn, can also lead to a reduction in the phosphorylation of Akt at Threonine 308 (Thr308) in some cellular contexts.[1][4]
-
Downregulation of Akt Substrates: The inhibition of Akt activity results in the decreased phosphorylation of its downstream substrates, such as PRAS40, GSK3α/β, and Foxo-1/3a, which are involved in cell growth, proliferation, and survival.[3]
-
Inhibition of SGK1: this compound also inhibits the phosphorylation and activity of serum and glucocorticoid-induced protein kinase 1 (SGK1), another important downstream effector of mTORC2.[1][3]
Specificity:
Extensive kinase profiling has demonstrated the high specificity of this compound for mTOR. At concentrations that completely suppress mTOR activity, it shows no significant inhibition of 76 other protein kinases and 7 lipid kinases, including class I PI3Ks.[1][]
Signaling Pathway
Caption: Inhibition of mTORC1 and mTORC2 signaling pathways by this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various cancer cell line studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Cell Line/System | Reference |
| mTORC1 | Cell-free kinase assay | ~10 nM | Endogenous immunoprecipitated | [1],[3] |
| mTORC2 | Cell-free kinase assay | ~10 nM | Endogenous immunoprecipitated | [1],[3] |
Table 2: Effects of this compound on Downstream Signaling in HEK-293 Cells
| Treatment Condition | Target Protein/Phosphorylation Site | Effect | Reference |
| 30 nM this compound | S6K1 activity | Rapid ablation | [3] |
| 300 nM this compound (IGF1 stimulated) | S6K1 activity | ~90% inhibition | [3] |
| 100-300 nM this compound | Amino-acid-induced S6K1 and S6 phosphorylation | Complete inhibition | [3] |
| Dose-dependent | p-Akt (Ser473) | Inhibition | [3] |
| Dose-dependent | p-Akt (Thr308) | Inhibition | [3] |
| Dose-dependent | p-PRAS40 (Thr246) | Inhibition | [3] |
| Dose-dependent | p-GSK3α/β (Ser21/Ser9) | Inhibition | [3] |
| Dose-dependent | p-Foxo-1/3a (Thr24/Thr32) | Inhibition | [3] |
| Dose-dependent | p-4E-BP1 (Thr37, Thr46, Ser65) | Complete dephosphorylation | [3] |
Table 3: Cellular Effects of this compound in Cancer Cell Lines
| Cell Line | Assay | Concentration Range | Incubation Time | Effect | Reference |
| HepG2 | Cell Viability | 0.1–50 μM | 72 h | Dose-dependent decrease in viability | [3] |
| HepG2 | Colony Formation | 1–50 μM | 10 d | Significant decrease in colony number | [3] |
| HepG2 | Apoptosis | 0.1–50 μM | 48 h | Dose-dependent induction of apoptosis | [3] |
| MEFs (wild-type and mLST8-deficient) | Cell Growth | Not specified | Not specified | Inhibition of cell growth | [3] |
| MEFs | Cell Cycle | Not specified | Not specified | G1 phase arrest | [1],[3] |
Interplay with Autophagy
Recent studies have revealed a critical interplay between mTOR inhibition by this compound and the process of autophagy.[8] Autophagy is a cellular self-degradation process that can act as a survival mechanism for cancer cells under stress.[9]
-
Induction of Protective Autophagy: Treatment with this compound has been shown to induce a cytoprotective autophagic response in cancer cells, such as HepG2 hepatocellular carcinoma cells.[8] This is evidenced by the formation of GFP-LC3 puncta, degradation of p62, and conversion of LC3B-I to LC3B-II.[8]
-
Sensitization by Autophagy Inhibition: The induction of autophagy can act as a resistance mechanism to the anti-cancer effects of this compound.[8] Consequently, the inhibition of autophagy, either pharmacologically (using agents like bafliomycin A1, 3-methyladenine, or chloroquine) or genetically (via knockdown of Beclin-1), significantly enhances the cytotoxic and pro-apoptotic effects of this compound.[8]
-
Combination Therapy: The combination of this compound with an autophagy inhibitor has demonstrated enhanced anti-tumor activity both in vitro and in vivo in xenograft models.[8] This suggests a promising combination therapy strategy to overcome potential resistance to mTOR inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the study of this compound.
Cell Viability Assay (Crystal Violet Method)
This protocol is used to assess the effect of this compound on cell growth and viability.
Caption: Workflow for a Crystal Violet cell viability assay.
Materials:
-
Cancer cell line of interest
-
96-well tissue culture plates
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% (v/v) paraformaldehyde in PBS
-
0.1% (w/v) Crystal Violet in 10% (v/v) ethanol
-
10% (v/v) acetic acid
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours). It is recommended to change the medium with freshly prepared inhibitor every 24 hours.[3]
-
After the incubation period, wash the cells once with PBS.
-
Fix the cells by adding 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.[3]
-
Wash the cells once with water.
-
Stain the cells with 0.1% Crystal Violet solution for 20 minutes at room temperature.[3]
-
Wash the plates three times with water to remove excess stain.
-
Allow the plates to air dry completely.
-
Extract the crystal violet from the cells by adding 10% acetic acid to each well and incubating for 20 minutes with gentle shaking.[3]
-
Transfer the eluate to a new 96-well plate (a 1:10 dilution in water may be necessary) and measure the absorbance at 590 nm using a microplate reader.[3]
Western Blotting
This protocol is used to analyze the phosphorylation status and expression levels of proteins in the mTOR signaling pathway following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm tissue culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in SDS sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vitro mTOR Kinase Assay (Immunoprecipitation-based)
This assay directly measures the inhibitory effect of this compound on the kinase activity of mTORC1 and mTORC2.
Caption: Workflow for an in vitro mTOR kinase assay.
Materials:
-
HEK-293 cells
-
Lysis buffer
-
Anti-Raptor antibody (for mTORC1)
-
Anti-Rictor antibody (for mTORC2)
-
Protein G-Sepharose beads
-
Kinase assay buffer
-
Recombinant GST-S6K1 (dephosphorylated)
-
Recombinant GST-Akt1 (dephosphorylated)
-
This compound
-
ATP and MgCl2
-
SDS sample buffer
Procedure:
-
Prepare cell lysates from HEK-293 cells.[3]
-
Immunoprecipitate endogenous mTORC1 or mTORC2 using anti-Raptor or anti-Rictor antibodies, respectively, coupled to Protein G-Sepharose beads.[1][3]
-
Wash the immunoprecipitates multiple times with lysis buffer and then with kinase buffer.[1][3]
-
To the immunoprecipitates, add the dephosphorylated substrate (GST-S6K1 for mTORC1 or GST-Akt1 for mTORC2) and the desired concentrations of this compound.[1][3]
-
Incubate the reaction at 30°C for 30 minutes with agitation.[1][3]
-
Analyze the reaction products by Western blotting using antibodies specific for the phosphorylated substrate (e.g., phospho-S6K1 (Thr389) or phospho-Akt (Ser473)).[1]
Conclusion
This compound is a valuable research tool for dissecting the roles of mTORC1 and mTORC2 in cancer biology. Its high potency and specificity make it a superior probe compared to earlier generation mTOR inhibitors. The ability to comprehensively block mTOR signaling has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. Furthermore, the emerging understanding of the interplay between this compound and autophagy opens up new avenues for rational combination therapies to enhance its anti-cancer efficacy. The detailed protocols provided in this guide should enable researchers to effectively utilize this compound in their studies to further elucidate the therapeutic potential of dual mTORC1/mTORC2 inhibition in oncology.
References
- 1. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Autophagy inhibition sensitizes this compound-mediated anti-HepG2 hepatocellular carcinoma cell activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Autophagy in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
KU-0063794: A Technical Guide for Interrogating Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0063794 is a potent and highly specific, cell-permeable small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] As a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), this compound offers a powerful tool to dissect the intricate roles of mTOR signaling in cellular metabolism.[1][2][3] Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, this compound provides a more complete blockade of mTOR-driven processes, making it an invaluable reagent for studying metabolic pathways regulated by both complexes.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in metabolic research.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[4] It integrates signals from growth factors, nutrients, and cellular energy status to control a wide array of anabolic and catabolic processes.[5][6] mTOR exerts its functions through two distinct multiprotein complexes: mTORC1 and mTORC2.
-
mTORC1 is sensitive to nutrients and growth factors and promotes protein synthesis, lipid synthesis, and glycolysis while inhibiting autophagy.[6][7]
-
mTORC2 is primarily activated by growth factors and is crucial for cell survival, cytoskeletal organization, and glucose and lipid metabolism through the activation of Akt and SGK1.[5][8]
This compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2.[4] This dual inhibition leads to the dephosphorylation and inactivation of key downstream effectors of both complexes.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, highlighting its potency and specificity.
| Parameter | Value | Cell-Free/Cell-Based | Reference |
| IC50 (mTORC1) | ~10 nM | Cell-free | [1][2][9] |
| IC50 (mTORC2) | ~10 nM | Cell-free | [1][2][9] |
| Kinase Panel Screen | Inhibition at 1 µM this compound | Inhibition at 10 µM this compound | Reference |
| 76 Protein Kinases | No significant inhibition | MAPK kinase-1 (~55% inhibition) | [9] |
| 7 Lipid Kinases (including Class I PI3Ks) | No significant inhibition | No significant inhibition | [9] |
Signaling Pathways Affected by this compound
This compound's dual inhibition of mTORC1 and mTORC2 profoundly impacts downstream signaling cascades that are central to metabolic regulation.
mTORC1 Signaling Pathway
Figure 1: Inhibition of the mTORC1 signaling pathway by this compound.
mTORC2 Signaling Pathway
Figure 2: Inhibition of the mTORC2 signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on cellular processes and metabolic pathways.
Cell Growth Assay (Crystal Violet Staining)
This protocol is adapted from methodologies used in studies with this compound.[9]
Objective: To determine the effect of this compound on cell proliferation.
Materials:
-
Cells of interest (e.g., MEFs, cancer cell lines)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
24-well plates
-
Phosphate-buffered saline (PBS)
-
4% (v/v) paraformaldehyde in PBS
-
0.1% Crystal Violet in 10% ethanol
-
10% (v/v) acetic acid
Procedure:
-
Seed cells in 24-well plates at a density of 20,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubate for 24, 48, and 72 hours, changing the medium with freshly dissolved this compound every 24 hours.
-
At each time point, wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells once with water.
-
Stain the cells with 0.1% Crystal Violet solution for 20 minutes at room temperature.
-
Wash the cells three times with water and allow them to air dry.
-
Extract the Crystal Violet from the cells by adding 0.5 mL of 10% acetic acid to each well and incubating for 20 minutes with gentle shaking.
-
Dilute the eluate 1:10 in water and quantify the absorbance at 590 nm using a microplate reader.
Immunoblotting for mTOR Pathway Activity
This protocol is based on standard immunoblotting procedures described in the literature for this compound.[9]
Objective: To assess the phosphorylation status of key mTORC1 and mTORC2 downstream targets.
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (e.g., phospho-Akt (Ser473), total Akt, phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and treat with this compound at desired concentrations and time points.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBS-T and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBS-T.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Glycolysis Stress Test using Seahorse XF Analyzer
This is a general protocol that can be adapted to study the effects of this compound on glycolysis.
Objective: To measure the glycolytic capacity of cells treated with this compound.
Materials:
-
Cells of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Glycolysis Stress Test Medium (or custom medium)
-
Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)
-
This compound
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to attach.
-
Pre-treat cells with this compound for the desired duration.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the growth medium with pre-warmed glycolysis stress test medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with glucose, oligomycin, and 2-DG.
-
Calibrate the Seahorse XF Analyzer.
-
Run the Glycolysis Stress Test assay. The instrument will measure the extracellular acidification rate (ECAR) at baseline and after the sequential injection of the compounds.
-
Normalize the data to cell number.
Mitochondrial Respiration Assay (Mito Stress Test) using Seahorse XF Analyzer
This is a general protocol that can be adapted to study the effects of this compound on mitochondrial respiration.
Objective: To measure key parameters of mitochondrial function in cells treated with this compound.
Materials:
-
Cells of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (supplemented with substrates like glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, and Rotenone (B1679576)/Antimycin A
-
This compound
Procedure:
-
Follow steps 1-3 from the Glycolysis Stress Test protocol.
-
On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Run the Mito Stress Test assay. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.
-
Normalize the data to cell number.
Experimental Workflow for Metabolic Studies
The following diagram illustrates a typical workflow for investigating the metabolic effects of this compound.
Figure 3: A logical workflow for studying the metabolic impact of this compound.
Conclusion
This compound is a specific and potent dual mTORC1/mTORC2 inhibitor that serves as a critical tool for elucidating the complex roles of mTOR signaling in metabolic regulation. Its ability to completely inhibit both major mTOR complexes allows for a more comprehensive understanding of mTOR's function compared to mTORC1-specific inhibitors. By employing the experimental approaches outlined in this guide, researchers can effectively investigate the impact of this compound on various metabolic pathways, including glycolysis, mitochondrial respiration, and lipid metabolism, thereby advancing our knowledge of metabolic diseases and identifying potential therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) | Semantic Scholar [semanticscholar.org]
- 4. mTOR: Its Critical Role in Metabolic Diseases, Cancer, and the Aging Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An emerging role of mTOR in lipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycolysis Stress Test for Monocyte Glycolytic Function [protocols.io]
- 7. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
KU-0063794: A Technical Guide for Interrogating Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0063794 is a potent and highly specific, cell-permeable small molecule inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] As a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), this compound offers a powerful tool to dissect the intricate roles of mTOR signaling in cellular metabolism.[1][2][3] Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, this compound provides a more complete blockade of mTOR-driven processes, making it an invaluable reagent for studying metabolic pathways regulated by both complexes.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in metabolic research.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[4] It integrates signals from growth factors, nutrients, and cellular energy status to control a wide array of anabolic and catabolic processes.[5][6] mTOR exerts its functions through two distinct multiprotein complexes: mTORC1 and mTORC2.
-
mTORC1 is sensitive to nutrients and growth factors and promotes protein synthesis, lipid synthesis, and glycolysis while inhibiting autophagy.[6][7]
-
mTORC2 is primarily activated by growth factors and is crucial for cell survival, cytoskeletal organization, and glucose and lipid metabolism through the activation of Akt and SGK1.[5][8]
This compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2.[4] This dual inhibition leads to the dephosphorylation and inactivation of key downstream effectors of both complexes.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, highlighting its potency and specificity.
| Parameter | Value | Cell-Free/Cell-Based | Reference |
| IC50 (mTORC1) | ~10 nM | Cell-free | [1][2][9] |
| IC50 (mTORC2) | ~10 nM | Cell-free | [1][2][9] |
| Kinase Panel Screen | Inhibition at 1 µM this compound | Inhibition at 10 µM this compound | Reference |
| 76 Protein Kinases | No significant inhibition | MAPK kinase-1 (~55% inhibition) | [9] |
| 7 Lipid Kinases (including Class I PI3Ks) | No significant inhibition | No significant inhibition | [9] |
Signaling Pathways Affected by this compound
This compound's dual inhibition of mTORC1 and mTORC2 profoundly impacts downstream signaling cascades that are central to metabolic regulation.
mTORC1 Signaling Pathway
Figure 1: Inhibition of the mTORC1 signaling pathway by this compound.
mTORC2 Signaling Pathway
Figure 2: Inhibition of the mTORC2 signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on cellular processes and metabolic pathways.
Cell Growth Assay (Crystal Violet Staining)
This protocol is adapted from methodologies used in studies with this compound.[9]
Objective: To determine the effect of this compound on cell proliferation.
Materials:
-
Cells of interest (e.g., MEFs, cancer cell lines)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
24-well plates
-
Phosphate-buffered saline (PBS)
-
4% (v/v) paraformaldehyde in PBS
-
0.1% Crystal Violet in 10% ethanol
-
10% (v/v) acetic acid
Procedure:
-
Seed cells in 24-well plates at a density of 20,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubate for 24, 48, and 72 hours, changing the medium with freshly dissolved this compound every 24 hours.
-
At each time point, wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells once with water.
-
Stain the cells with 0.1% Crystal Violet solution for 20 minutes at room temperature.
-
Wash the cells three times with water and allow them to air dry.
-
Extract the Crystal Violet from the cells by adding 0.5 mL of 10% acetic acid to each well and incubating for 20 minutes with gentle shaking.
-
Dilute the eluate 1:10 in water and quantify the absorbance at 590 nm using a microplate reader.
Immunoblotting for mTOR Pathway Activity
This protocol is based on standard immunoblotting procedures described in the literature for this compound.[9]
Objective: To assess the phosphorylation status of key mTORC1 and mTORC2 downstream targets.
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (e.g., phospho-Akt (Ser473), total Akt, phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and treat with this compound at desired concentrations and time points.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBS-T and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBS-T.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Glycolysis Stress Test using Seahorse XF Analyzer
This is a general protocol that can be adapted to study the effects of this compound on glycolysis.
Objective: To measure the glycolytic capacity of cells treated with this compound.
Materials:
-
Cells of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Glycolysis Stress Test Medium (or custom medium)
-
Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)
-
This compound
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to attach.
-
Pre-treat cells with this compound for the desired duration.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the growth medium with pre-warmed glycolysis stress test medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with glucose, oligomycin, and 2-DG.
-
Calibrate the Seahorse XF Analyzer.
-
Run the Glycolysis Stress Test assay. The instrument will measure the extracellular acidification rate (ECAR) at baseline and after the sequential injection of the compounds.
-
Normalize the data to cell number.
Mitochondrial Respiration Assay (Mito Stress Test) using Seahorse XF Analyzer
This is a general protocol that can be adapted to study the effects of this compound on mitochondrial respiration.
Objective: To measure key parameters of mitochondrial function in cells treated with this compound.
Materials:
-
Cells of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (supplemented with substrates like glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, and Rotenone/Antimycin A
-
This compound
Procedure:
-
Follow steps 1-3 from the Glycolysis Stress Test protocol.
-
On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Run the Mito Stress Test assay. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.
-
Normalize the data to cell number.
Experimental Workflow for Metabolic Studies
The following diagram illustrates a typical workflow for investigating the metabolic effects of this compound.
Figure 3: A logical workflow for studying the metabolic impact of this compound.
Conclusion
This compound is a specific and potent dual mTORC1/mTORC2 inhibitor that serves as a critical tool for elucidating the complex roles of mTOR signaling in metabolic regulation. Its ability to completely inhibit both major mTOR complexes allows for a more comprehensive understanding of mTOR's function compared to mTORC1-specific inhibitors. By employing the experimental approaches outlined in this guide, researchers can effectively investigate the impact of this compound on various metabolic pathways, including glycolysis, mitochondrial respiration, and lipid metabolism, thereby advancing our knowledge of metabolic diseases and identifying potential therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) | Semantic Scholar [semanticscholar.org]
- 4. mTOR: Its Critical Role in Metabolic Diseases, Cancer, and the Aging Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An emerging role of mTOR in lipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycolysis Stress Test for Monocyte Glycolytic Function [protocols.io]
- 7. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
KU-0063794: A Potent and Specific Dual mTORC1/mTORC2 Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KU-0063794, a highly specific and potent small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR). It is designed to serve as a core resource for researchers utilizing this chemical probe to investigate mTOR signaling in various physiological and pathological contexts.
Introduction
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR integrates signals from a multitude of upstream pathways, including those activated by growth factors, amino acids, cellular energy levels, and oxygen.[1] It functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different sets of downstream effectors.[1][2][3] Dysregulation of the mTOR signaling pathway is a common feature in numerous human diseases, most notably cancer, making it a prime target for therapeutic intervention.[4][5]
This compound has emerged as a valuable chemical probe for dissecting the intricate roles of mTOR signaling. It is a cell-permeable and highly selective ATP-competitive inhibitor of both mTORC1 and mTORC2.[6][7] This dual inhibitory activity distinguishes it from rapamycin and its analogs (rapalogs), which primarily allosterically inhibit mTORC1.[6][8]
Mechanism of Action and Specificity
This compound exerts its inhibitory effect by directly targeting the kinase domain of mTOR, thereby blocking the phosphorylation of downstream substrates of both mTORC1 and mTORC2.[6][8] This leads to the suppression of key cellular processes regulated by these complexes.
-
mTORC1 Inhibition: this compound inhibits mTORC1-mediated phosphorylation of its canonical substrates, p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6][9] This results in the downregulation of protein synthesis and cell growth.[6]
-
mTORC2 Inhibition: The compound also effectively inhibits mTORC2, preventing the phosphorylation of Akt at Serine 473 (Ser473) and serum and glucocorticoid-regulated kinase 1 (SGK1).[6][8] This disrupts downstream signaling cascades involved in cell survival and cytoskeletal organization.[3]
A key advantage of this compound as a chemical probe is its remarkable selectivity. It displays over 1000-fold selectivity for mTOR compared to a panel of 76 other protein kinases and 7 lipid kinases, including Class I phosphoinositide 3-kinases (PI3Ks).[6][7] This high degree of specificity minimizes off-target effects, enabling more precise interrogation of mTOR function.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for its potency and cellular effects.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ (mTORC1) | ~10 nM | Cell-free kinase | [6][7][8][9] |
| IC₅₀ (mTORC2) | ~10 nM | Cell-free kinase | [6][7][8][9] |
| Cellular IC₅₀ (p-S6K T389) | 30 nM (HEK-293) | Cellular | [9] |
| Cellular IC₅₀ (p-Akt S473) | 100-300 nM (HEK-293) | Cellular | [9] |
Table 1: In Vitro and Cellular Potency of this compound
| Kinase Family | Selectivity | Reference |
| PI3K (Class I) | >1000-fold | [6][7] |
| Other Protein Kinases (76 tested) | >1000-fold | [6][7] |
| Lipid Kinases (7 tested) | >1000-fold | [6] |
Table 2: Selectivity Profile of this compound
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental conditions.
1. In Vitro mTOR Kinase Assay
This assay directly measures the inhibitory activity of this compound on mTORC1 and mTORC2 kinase activity.
-
Materials:
-
HEK-293 cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Raptor antibody (for mTORC1 immunoprecipitation)
-
Anti-Rictor antibody (for mTORC2 immunoprecipitation)
-
Protein A/G agarose (B213101) beads
-
Recombinant GST-S6K1 (inactive, for mTORC1 substrate)
-
Recombinant GST-Akt1 (inactive, for mTORC2 substrate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)
-
ATP
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels and Western blot reagents
-
Phospho-S6K (Thr389) antibody
-
Phospho-Akt (Ser473) antibody
-
-
Procedure:
-
Lyse HEK-293 cells and quantify protein concentration.
-
Immunoprecipitate mTORC1 and mTORC2 complexes using anti-Raptor and anti-Rictor antibodies, respectively, coupled to protein A/G beads.[4]
-
Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.[10]
-
Resuspend the beads in kinase assay buffer.
-
Set up kinase reactions containing the immunoprecipitated mTOR complex, inactive substrate (GST-S6K1 for mTORC1 or GST-Akt1 for mTORC2), and varying concentrations of this compound or DMSO vehicle.[4]
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 30 minutes with gentle agitation.[4]
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blotting using phospho-specific antibodies against S6K1 (Thr389) and Akt (Ser473) to assess substrate phosphorylation.[4]
-
2. Western Blot Analysis of mTOR Signaling in Cells
This protocol is used to assess the effect of this compound on the phosphorylation status of key mTOR pathway components in cultured cells.
-
Materials:
-
Cell line of interest (e.g., HEK-293, U87MG)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies: p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, p-Akt (Ser473), Akt.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO vehicle for the desired time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.[1]
-
Scrape the cell lysate, transfer to a microfuge tube, and clarify by centrifugation.[1]
-
Determine the protein concentration of the supernatant.
-
Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C.[11][12]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.[11]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[11]
-
3. Cell Viability/Growth Assay
This assay measures the effect of this compound on cell proliferation and viability.
-
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with a serial dilution of this compound or DMSO vehicle.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.[13][14]
-
Incubate for the recommended time to allow for color development or signal generation.[13][14]
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Visualizations
The following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow using this compound.
Figure 1: Simplified mTOR signaling pathway showing points of inhibition by this compound.
Figure 2: General experimental workflow for studying the effects of this compound.
This compound is a powerful and specific chemical probe for the investigation of mTOR signaling. Its ability to potently inhibit both mTORC1 and mTORC2 with high selectivity allows for a clear dissection of the roles of these complexes in cellular and organismal biology. This guide provides the essential information and protocols to effectively utilize this compound in a research setting, paving the way for new discoveries in the complex field of mTOR signaling and its implications in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
- 8. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
KU-0063794: A Potent and Specific Dual mTORC1/mTORC2 Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KU-0063794, a highly specific and potent small molecule inhibitor of the mammalian target of rapamycin (mTOR). It is designed to serve as a core resource for researchers utilizing this chemical probe to investigate mTOR signaling in various physiological and pathological contexts.
Introduction
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR integrates signals from a multitude of upstream pathways, including those activated by growth factors, amino acids, cellular energy levels, and oxygen.[1] It functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different sets of downstream effectors.[1][2][3] Dysregulation of the mTOR signaling pathway is a common feature in numerous human diseases, most notably cancer, making it a prime target for therapeutic intervention.[4][5]
This compound has emerged as a valuable chemical probe for dissecting the intricate roles of mTOR signaling. It is a cell-permeable and highly selective ATP-competitive inhibitor of both mTORC1 and mTORC2.[6][7] This dual inhibitory activity distinguishes it from rapamycin and its analogs (rapalogs), which primarily allosterically inhibit mTORC1.[6][8]
Mechanism of Action and Specificity
This compound exerts its inhibitory effect by directly targeting the kinase domain of mTOR, thereby blocking the phosphorylation of downstream substrates of both mTORC1 and mTORC2.[6][8] This leads to the suppression of key cellular processes regulated by these complexes.
-
mTORC1 Inhibition: this compound inhibits mTORC1-mediated phosphorylation of its canonical substrates, p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6][9] This results in the downregulation of protein synthesis and cell growth.[6]
-
mTORC2 Inhibition: The compound also effectively inhibits mTORC2, preventing the phosphorylation of Akt at Serine 473 (Ser473) and serum and glucocorticoid-regulated kinase 1 (SGK1).[6][8] This disrupts downstream signaling cascades involved in cell survival and cytoskeletal organization.[3]
A key advantage of this compound as a chemical probe is its remarkable selectivity. It displays over 1000-fold selectivity for mTOR compared to a panel of 76 other protein kinases and 7 lipid kinases, including Class I phosphoinositide 3-kinases (PI3Ks).[6][7] This high degree of specificity minimizes off-target effects, enabling more precise interrogation of mTOR function.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for its potency and cellular effects.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ (mTORC1) | ~10 nM | Cell-free kinase | [6][7][8][9] |
| IC₅₀ (mTORC2) | ~10 nM | Cell-free kinase | [6][7][8][9] |
| Cellular IC₅₀ (p-S6K T389) | 30 nM (HEK-293) | Cellular | [9] |
| Cellular IC₅₀ (p-Akt S473) | 100-300 nM (HEK-293) | Cellular | [9] |
Table 1: In Vitro and Cellular Potency of this compound
| Kinase Family | Selectivity | Reference |
| PI3K (Class I) | >1000-fold | [6][7] |
| Other Protein Kinases (76 tested) | >1000-fold | [6][7] |
| Lipid Kinases (7 tested) | >1000-fold | [6] |
Table 2: Selectivity Profile of this compound
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental conditions.
1. In Vitro mTOR Kinase Assay
This assay directly measures the inhibitory activity of this compound on mTORC1 and mTORC2 kinase activity.
-
Materials:
-
HEK-293 cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Raptor antibody (for mTORC1 immunoprecipitation)
-
Anti-Rictor antibody (for mTORC2 immunoprecipitation)
-
Protein A/G agarose beads
-
Recombinant GST-S6K1 (inactive, for mTORC1 substrate)
-
Recombinant GST-Akt1 (inactive, for mTORC2 substrate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)
-
ATP
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels and Western blot reagents
-
Phospho-S6K (Thr389) antibody
-
Phospho-Akt (Ser473) antibody
-
-
Procedure:
-
Lyse HEK-293 cells and quantify protein concentration.
-
Immunoprecipitate mTORC1 and mTORC2 complexes using anti-Raptor and anti-Rictor antibodies, respectively, coupled to protein A/G beads.[4]
-
Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.[10]
-
Resuspend the beads in kinase assay buffer.
-
Set up kinase reactions containing the immunoprecipitated mTOR complex, inactive substrate (GST-S6K1 for mTORC1 or GST-Akt1 for mTORC2), and varying concentrations of this compound or DMSO vehicle.[4]
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 30 minutes with gentle agitation.[4]
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blotting using phospho-specific antibodies against S6K1 (Thr389) and Akt (Ser473) to assess substrate phosphorylation.[4]
-
2. Western Blot Analysis of mTOR Signaling in Cells
This protocol is used to assess the effect of this compound on the phosphorylation status of key mTOR pathway components in cultured cells.
-
Materials:
-
Cell line of interest (e.g., HEK-293, U87MG)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies: p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, p-Akt (Ser473), Akt.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO vehicle for the desired time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.[1]
-
Scrape the cell lysate, transfer to a microfuge tube, and clarify by centrifugation.[1]
-
Determine the protein concentration of the supernatant.
-
Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C.[11][12]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.[11]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[11]
-
3. Cell Viability/Growth Assay
This assay measures the effect of this compound on cell proliferation and viability.
-
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with a serial dilution of this compound or DMSO vehicle.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.[13][14]
-
Incubate for the recommended time to allow for color development or signal generation.[13][14]
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Visualizations
The following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow using this compound.
Figure 1: Simplified mTOR signaling pathway showing points of inhibition by this compound.
Figure 2: General experimental workflow for studying the effects of this compound.
This compound is a powerful and specific chemical probe for the investigation of mTOR signaling. Its ability to potently inhibit both mTORC1 and mTORC2 with high selectivity allows for a clear dissection of the roles of these complexes in cellular and organismal biology. This guide provides the essential information and protocols to effectively utilize this compound in a research setting, paving the way for new discoveries in the complex field of mTOR signaling and its implications in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
- 8. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Scientific History of KU-0063794: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of KU-0063794, a potent and specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR). This compound distinguishes itself as a dual inhibitor, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with high affinity. This document details the key experimental findings that have elucidated its function, summarizes its biochemical and cellular activities in tabular format, provides detailed protocols for seminal experiments, and visualizes the critical signaling pathways and experimental workflows using Graphviz diagrams.
Introduction: The Dawn of a Dual mTOR Inhibitor
The discovery of this compound, synthesized by AstraZeneca, marked a significant advancement in the study of mTOR signaling.[1] Prior to its development, the primary tool for mTOR research was rapamycin and its analogs (rapalogs), which allosterically inhibit mTORC1 but not mTORC2. This limitation spurred the development of ATP-competitive mTOR kinase inhibitors, leading to the creation of the second generation of mTOR inhibitors, including this compound.[2] First described in a seminal 2009 paper by García-Martínez et al., this compound emerged as a highly specific small molecule capable of inhibiting both mTOR complexes, providing researchers with a powerful tool to dissect the distinct and overlapping functions of mTORC1 and mTORC2.[3]
Biochemical Profile and Specificity
This compound is a potent inhibitor of both mTORC1 and mTORC2, with an in vitro IC50 of approximately 10 nM for both complexes.[1][3][4][5][6] Its specificity is a key attribute; when screened against a panel of 76 other protein kinases and 7 lipid kinases, this compound showed no significant inhibition at concentrations up to 1 µM, a concentration that completely suppresses mTOR activity.[3] This high degree of selectivity makes it an invaluable tool for specifically probing mTOR function.
Table 1: Biochemical Activity and Specificity of this compound
| Target | IC50 (in vitro) | Specificity Panel (1 µM this compound) | Reference |
| mTORC1 | ~10 nM | No significant inhibition of 76 protein kinases and 7 lipid kinases | [1][3] |
| mTORC2 | ~10 nM | No significant inhibition of 76 protein kinases and 7 lipid kinases | [1][3] |
Mechanism of Action: Unraveling the Impact on mTOR Signaling
This compound exerts its effects by directly inhibiting the kinase activity of mTOR, which in turn blocks the phosphorylation of key downstream effectors of both mTORC1 and mTORC2.
Inhibition of mTORC1 Signaling
The inhibition of mTORC1 by this compound leads to the dephosphorylation of its canonical substrates, p70 S6 Kinase (S6K) and eIF4E-binding protein 1 (4E-BP1).[1][3] This action disrupts protein synthesis and cell growth. Studies have shown that this compound induces a more profound dephosphorylation of 4E-BP1 compared to rapamycin.[1][3]
Inhibition of mTORC2 Signaling
A key feature of this compound is its ability to inhibit mTORC2, a function absent in rapamycin. This leads to the reduced phosphorylation of Akt at Serine 473, a critical step for its full activation.[1][3] Additionally, it suppresses the phosphorylation of another mTORC2 substrate, Serum and Glucocorticoid-regulated Kinase (SGK).[1][3]
Signaling Pathway Diagram
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Cellular and In Vivo Activity
This compound is cell-permeable and has demonstrated significant effects on cell proliferation, cell cycle, and tumor growth in various models.
Cell Proliferation and Cell Cycle Arrest
In multiple cell lines, including mouse embryonic fibroblasts (MEFs) and human cancer cells, this compound suppresses cell growth and induces a G1-phase cell-cycle arrest.[1][7] Its anti-proliferative effects have been observed in a variety of cancer cell lines.
Table 2: Cellular Activity of this compound in Selected Cell Lines
| Cell Line | Assay Type | Effect | Concentration | Reference |
| HEK-293 | Western Blot (p-S6K1) | Inhibition | 30 nM - 300 nM | [4] |
| HEK-293 | Western Blot (p-Akt S473) | Inhibition | 30 nM - 300 nM | [4] |
| MEFs | Cell Growth Assay | Suppression of growth | ~3 µM | [4] |
| MEFs | Cell Cycle Analysis | G1 arrest | ~3 µM | [4] |
| HepG2 | Cell Viability Assay | Decreased viability | 0.1–50 μM | [4] |
| Keloid Fibroblasts | Migration/Invasion Assay | Inhibition | 2.5 µM | [5][6] |
| 786-O (Renal) | In vivo Xenograft | Inhibition of tumor growth | 8 mg/kg (i.p.) | [2][4] |
In Vivo Antitumor Efficacy
In preclinical models, this compound has shown the ability to inhibit tumor growth. For instance, in a xenograft model using the 786-O renal cell carcinoma line, intraperitoneal administration of this compound led to a significant reduction in tumor volume.[2] However, in this particular study, its efficacy was not superior to the rapalog temsirolimus (B1684623), which was attributed to the anti-angiogenic effects of temsirolimus that were not observed with this compound.[2]
Note: Detailed pharmacokinetic data for this compound, such as Cmax, Tmax, and bioavailability, are not widely available in the public domain.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound, based on published literature.
In Vitro mTOR Kinase Assay
This protocol is adapted from the methods described by García-Martínez et al. (2009).
-
Immunoprecipitation of mTORC1 and mTORC2:
-
Lyse HEK-293 cells in ice-cold lysis buffer (e.g., CHAPS-based buffer).
-
Pre-clear cell lysates with protein G-Sepharose beads.
-
Incubate lysates with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibodies overnight at 4°C.
-
Capture the immune complexes with protein G-Sepharose beads.
-
Wash the immunoprecipitates extensively with lysis buffer and then with a kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTOR complexes in kinase buffer.
-
Add recombinant, dephosphorylated substrate (e.g., GST-S6K1 for mTORC1, GST-Akt1 for mTORC2).
-
Add varying concentrations of this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP and MgCl2.
-
Incubate at 30°C for 30 minutes with agitation.
-
-
Analysis:
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies (e.g., anti-phospho-S6K1 Thr389, anti-phospho-Akt Ser473).
-
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for the in vitro mTOR kinase assay.
Cell Proliferation Assay (Crystal Violet)
This protocol is a common method for assessing cell viability and growth.
-
Cell Seeding: Seed cells (e.g., MEFs, HepG2) in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or DMSO for the desired duration (e.g., 24, 48, 72 hours).
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
-
Staining:
-
Wash the fixed cells with water.
-
Stain with 0.1% crystal violet solution for 20 minutes.
-
Wash away excess stain with water.
-
-
Quantification:
-
Solubilize the stain by adding 10% acetic acid.
-
Measure the absorbance at 590 nm using a plate reader.
-
Conclusion
This compound has been a pivotal tool in advancing our understanding of mTOR signaling. Its discovery provided a means to investigate the roles of mTORC2, which were previously obscured by the limitations of rapamycin. As a potent, specific, and cell-permeable dual mTORC1/mTORC2 inhibitor, it continues to be a valuable reagent for researchers in cell biology, cancer biology, and drug discovery. The data and protocols presented in this guide offer a comprehensive resource for professionals working with or interested in this important research compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Scientific History of KU-0063794: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of KU-0063794, a potent and specific inhibitor of the mammalian target of rapamycin (mTOR). This compound distinguishes itself as a dual inhibitor, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with high affinity. This document details the key experimental findings that have elucidated its function, summarizes its biochemical and cellular activities in tabular format, provides detailed protocols for seminal experiments, and visualizes the critical signaling pathways and experimental workflows using Graphviz diagrams.
Introduction: The Dawn of a Dual mTOR Inhibitor
The discovery of this compound, synthesized by AstraZeneca, marked a significant advancement in the study of mTOR signaling.[1] Prior to its development, the primary tool for mTOR research was rapamycin and its analogs (rapalogs), which allosterically inhibit mTORC1 but not mTORC2. This limitation spurred the development of ATP-competitive mTOR kinase inhibitors, leading to the creation of the second generation of mTOR inhibitors, including this compound.[2] First described in a seminal 2009 paper by García-Martínez et al., this compound emerged as a highly specific small molecule capable of inhibiting both mTOR complexes, providing researchers with a powerful tool to dissect the distinct and overlapping functions of mTORC1 and mTORC2.[3]
Biochemical Profile and Specificity
This compound is a potent inhibitor of both mTORC1 and mTORC2, with an in vitro IC50 of approximately 10 nM for both complexes.[1][3][4][5][6] Its specificity is a key attribute; when screened against a panel of 76 other protein kinases and 7 lipid kinases, this compound showed no significant inhibition at concentrations up to 1 µM, a concentration that completely suppresses mTOR activity.[3] This high degree of selectivity makes it an invaluable tool for specifically probing mTOR function.
Table 1: Biochemical Activity and Specificity of this compound
| Target | IC50 (in vitro) | Specificity Panel (1 µM this compound) | Reference |
| mTORC1 | ~10 nM | No significant inhibition of 76 protein kinases and 7 lipid kinases | [1][3] |
| mTORC2 | ~10 nM | No significant inhibition of 76 protein kinases and 7 lipid kinases | [1][3] |
Mechanism of Action: Unraveling the Impact on mTOR Signaling
This compound exerts its effects by directly inhibiting the kinase activity of mTOR, which in turn blocks the phosphorylation of key downstream effectors of both mTORC1 and mTORC2.
Inhibition of mTORC1 Signaling
The inhibition of mTORC1 by this compound leads to the dephosphorylation of its canonical substrates, p70 S6 Kinase (S6K) and eIF4E-binding protein 1 (4E-BP1).[1][3] This action disrupts protein synthesis and cell growth. Studies have shown that this compound induces a more profound dephosphorylation of 4E-BP1 compared to rapamycin.[1][3]
Inhibition of mTORC2 Signaling
A key feature of this compound is its ability to inhibit mTORC2, a function absent in rapamycin. This leads to the reduced phosphorylation of Akt at Serine 473, a critical step for its full activation.[1][3] Additionally, it suppresses the phosphorylation of another mTORC2 substrate, Serum and Glucocorticoid-regulated Kinase (SGK).[1][3]
Signaling Pathway Diagram
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Cellular and In Vivo Activity
This compound is cell-permeable and has demonstrated significant effects on cell proliferation, cell cycle, and tumor growth in various models.
Cell Proliferation and Cell Cycle Arrest
In multiple cell lines, including mouse embryonic fibroblasts (MEFs) and human cancer cells, this compound suppresses cell growth and induces a G1-phase cell-cycle arrest.[1][7] Its anti-proliferative effects have been observed in a variety of cancer cell lines.
Table 2: Cellular Activity of this compound in Selected Cell Lines
| Cell Line | Assay Type | Effect | Concentration | Reference |
| HEK-293 | Western Blot (p-S6K1) | Inhibition | 30 nM - 300 nM | [4] |
| HEK-293 | Western Blot (p-Akt S473) | Inhibition | 30 nM - 300 nM | [4] |
| MEFs | Cell Growth Assay | Suppression of growth | ~3 µM | [4] |
| MEFs | Cell Cycle Analysis | G1 arrest | ~3 µM | [4] |
| HepG2 | Cell Viability Assay | Decreased viability | 0.1–50 μM | [4] |
| Keloid Fibroblasts | Migration/Invasion Assay | Inhibition | 2.5 µM | [5][6] |
| 786-O (Renal) | In vivo Xenograft | Inhibition of tumor growth | 8 mg/kg (i.p.) | [2][4] |
In Vivo Antitumor Efficacy
In preclinical models, this compound has shown the ability to inhibit tumor growth. For instance, in a xenograft model using the 786-O renal cell carcinoma line, intraperitoneal administration of this compound led to a significant reduction in tumor volume.[2] However, in this particular study, its efficacy was not superior to the rapalog temsirolimus, which was attributed to the anti-angiogenic effects of temsirolimus that were not observed with this compound.[2]
Note: Detailed pharmacokinetic data for this compound, such as Cmax, Tmax, and bioavailability, are not widely available in the public domain.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound, based on published literature.
In Vitro mTOR Kinase Assay
This protocol is adapted from the methods described by García-Martínez et al. (2009).
-
Immunoprecipitation of mTORC1 and mTORC2:
-
Lyse HEK-293 cells in ice-cold lysis buffer (e.g., CHAPS-based buffer).
-
Pre-clear cell lysates with protein G-Sepharose beads.
-
Incubate lysates with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibodies overnight at 4°C.
-
Capture the immune complexes with protein G-Sepharose beads.
-
Wash the immunoprecipitates extensively with lysis buffer and then with a kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTOR complexes in kinase buffer.
-
Add recombinant, dephosphorylated substrate (e.g., GST-S6K1 for mTORC1, GST-Akt1 for mTORC2).
-
Add varying concentrations of this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP and MgCl2.
-
Incubate at 30°C for 30 minutes with agitation.
-
-
Analysis:
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies (e.g., anti-phospho-S6K1 Thr389, anti-phospho-Akt Ser473).
-
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for the in vitro mTOR kinase assay.
Cell Proliferation Assay (Crystal Violet)
This protocol is a common method for assessing cell viability and growth.
-
Cell Seeding: Seed cells (e.g., MEFs, HepG2) in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or DMSO for the desired duration (e.g., 24, 48, 72 hours).
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
-
Staining:
-
Wash the fixed cells with water.
-
Stain with 0.1% crystal violet solution for 20 minutes.
-
Wash away excess stain with water.
-
-
Quantification:
-
Solubilize the stain by adding 10% acetic acid.
-
Measure the absorbance at 590 nm using a plate reader.
-
Conclusion
This compound has been a pivotal tool in advancing our understanding of mTOR signaling. Its discovery provided a means to investigate the roles of mTORC2, which were previously obscured by the limitations of rapamycin. As a potent, specific, and cell-permeable dual mTORC1/mTORC2 inhibitor, it continues to be a valuable reagent for researchers in cell biology, cancer biology, and drug discovery. The data and protocols presented in this guide offer a comprehensive resource for professionals working with or interested in this important research compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: KU-0063794 In Vitro Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0063794 is a potent and highly specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR), targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM in cell-free assays.[1][2][3] It exhibits over 1000-fold selectivity against 76 other protein kinases, including phosphoinositide 3-kinases (PI3Ks).[1][2][3] As a dual mTORC1/mTORC2 inhibitor, this compound is a valuable tool for dissecting the physiological roles of the mTOR signaling pathway and for investigating its potential as a therapeutic target in cancer and other diseases characterized by aberrant mTOR activation. These application notes provide detailed in vitro protocols for assessing the biological activity of this compound, including its effects on cell growth, mTOR kinase activity, downstream signaling pathways, and cell cycle progression.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 5-[2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol |
| Molecular Formula | C₂₅H₃₁N₅O₄ |
| Molecular Weight | 465.54 g/mol |
| CAS Number | 938440-64-3 |
| Purity | ≥97% (HPLC) |
| Solubility | Soluble in DMSO (e.g., 10 mM) |
Biological Activity
| Parameter | Value | Cell Line/System |
| IC50 (mTORC1/mTORC2) | ~10 nM | Cell-free kinase assay |
| Effective Concentration (S6K1 activity inhibition in cells) | 30 nM - 300 nM | HEK-293 cells |
| Effect on Cell Cycle | Induces G1 arrest | Mouse Embryonic Fibroblasts (MEFs) |
Signaling Pathway
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. This compound inhibits both mTORC1 and mTORC2, leading to the downstream effects illustrated below.
References
Application Notes and Protocols: KU-0063794 In Vitro Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0063794 is a potent and highly specific inhibitor of the mammalian target of rapamycin (mTOR), targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM in cell-free assays.[1][2][3] It exhibits over 1000-fold selectivity against 76 other protein kinases, including phosphoinositide 3-kinases (PI3Ks).[1][2][3] As a dual mTORC1/mTORC2 inhibitor, this compound is a valuable tool for dissecting the physiological roles of the mTOR signaling pathway and for investigating its potential as a therapeutic target in cancer and other diseases characterized by aberrant mTOR activation. These application notes provide detailed in vitro protocols for assessing the biological activity of this compound, including its effects on cell growth, mTOR kinase activity, downstream signaling pathways, and cell cycle progression.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 5-[2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol |
| Molecular Formula | C₂₅H₃₁N₅O₄ |
| Molecular Weight | 465.54 g/mol |
| CAS Number | 938440-64-3 |
| Purity | ≥97% (HPLC) |
| Solubility | Soluble in DMSO (e.g., 10 mM) |
Biological Activity
| Parameter | Value | Cell Line/System |
| IC50 (mTORC1/mTORC2) | ~10 nM | Cell-free kinase assay |
| Effective Concentration (S6K1 activity inhibition in cells) | 30 nM - 300 nM | HEK-293 cells |
| Effect on Cell Cycle | Induces G1 arrest | Mouse Embryonic Fibroblasts (MEFs) |
Signaling Pathway
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. This compound inhibits both mTORC1 and mTORC2, leading to the downstream effects illustrated below.
References
KU-0063794: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0063794 is a potent, highly specific, and cell-permeable small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2][3][4] It uniquely acts as a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), with an IC50 value of approximately 10 nM in cell-free assays.[1][2][4][5] This dual inhibition offers a more comprehensive blockade of the mTOR signaling pathway compared to rapamycin and its analogs, which primarily target mTORC1. This compound demonstrates high specificity, with over 1000-fold selectivity against other protein and lipid kinases, including phosphoinositide 3-kinases (PI3Ks).[1][2][4] These characteristics make this compound a valuable tool for investigating the physiological roles of mTOR signaling and for potential therapeutic applications in diseases with dysregulated mTOR activity, such as cancer.[1][2][4]
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of the mTOR kinase domain. This action prevents the phosphorylation of downstream targets of both mTORC1 and mTORC2.
mTORC1 Inhibition: By inhibiting mTORC1, this compound suppresses the phosphorylation of key substrates like p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][2][4] This leads to a reduction in protein synthesis and cell growth.
mTORC2 Inhibition: Inhibition of mTORC2 by this compound prevents the phosphorylation and activation of Akt at Serine 473, as well as serum and glucocorticoid-induced kinase (SGK).[1][2][4] This disruption of mTORC2 signaling impacts cell survival and proliferation.
The dual inhibition of both complexes results in a comprehensive shutdown of mTOR signaling, leading to cell growth arrest, induction of a G1-phase cell cycle arrest, and in some cases, apoptosis.[1][2][4]
Data Presentation: Working Concentrations
The optimal working concentration of this compound is cell-line and assay-dependent. The following table summarizes effective concentrations reported in various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Assay Type | Working Concentration | Incubation Time | Reference |
| HEK-293 | S6K1 Activity Assay | 30 nM | 30 minutes | [5] |
| HEK-293 | S6K1 Activity Assay (IGF-1 stimulated) | 300 nM | 30 minutes | [5] |
| HEK-293 | Western Blot (p-Akt, p-S6K) | 100 nM - 1 µM | 30 minutes | [1] |
| Keloid Fibroblasts | Cell Viability, Spreading, Proliferation, Migration, Invasion | 2.5 µM | Not Specified | [6] |
| HepG2 | Cell Viability Assay | 0.1 - 50 µM | 72 hours | [5] |
| HepG2 | Colony Formation Assay | 1 - 50 µM | 10 days | [5] |
| HepG2 | Apoptosis Assay | 0.1 - 50 µM | 48 hours | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | Cell Growth Assay | Not Specified | 24, 48, 72 hours | [5] |
Experimental Protocols
General Cell Culture and Treatment
This protocol provides a general guideline for treating adherent cells with this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells at 70-80% confluency
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the 10 mM stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium. For example, to make a 1 µM working solution, dilute the stock 1:10,000 in the medium. It is recommended to prepare a series of dilutions for dose-response experiments.
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control by adding medium with the same final concentration of DMSO used for the highest this compound concentration. The final DMSO concentration should typically not exceed 0.1% (v/v).
-
-
Incubation: Incubate the cells for the desired duration (e.g., 30 minutes for signaling studies, 24-72 hours for cell viability or growth assays) at 37°C in a humidified incubator with 5% CO2. For longer incubation periods, the medium containing freshly dissolved this compound may need to be replaced every 12-24 hours.[1][5]
Western Blot Analysis of mTOR Pathway Inhibition
This protocol is designed to assess the effect of this compound on the phosphorylation status of key mTOR pathway proteins.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-p-Akt (Ser473), anti-p-S6K (Thr389), anti-p-4E-BP1 (Thr37/46), and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability.
Materials:
-
96-well plates
-
Cells in suspension
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Caption: General workflow for in vitro experiments using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
KU-0063794: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0063794 is a potent, highly specific, and cell-permeable small molecule inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3][4] It uniquely acts as a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), with an IC50 value of approximately 10 nM in cell-free assays.[1][2][4][5] This dual inhibition offers a more comprehensive blockade of the mTOR signaling pathway compared to rapamycin and its analogs, which primarily target mTORC1. This compound demonstrates high specificity, with over 1000-fold selectivity against other protein and lipid kinases, including phosphoinositide 3-kinases (PI3Ks).[1][2][4] These characteristics make this compound a valuable tool for investigating the physiological roles of mTOR signaling and for potential therapeutic applications in diseases with dysregulated mTOR activity, such as cancer.[1][2][4]
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of the mTOR kinase domain. This action prevents the phosphorylation of downstream targets of both mTORC1 and mTORC2.
mTORC1 Inhibition: By inhibiting mTORC1, this compound suppresses the phosphorylation of key substrates like p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][2][4] This leads to a reduction in protein synthesis and cell growth.
mTORC2 Inhibition: Inhibition of mTORC2 by this compound prevents the phosphorylation and activation of Akt at Serine 473, as well as serum and glucocorticoid-induced kinase (SGK).[1][2][4] This disruption of mTORC2 signaling impacts cell survival and proliferation.
The dual inhibition of both complexes results in a comprehensive shutdown of mTOR signaling, leading to cell growth arrest, induction of a G1-phase cell cycle arrest, and in some cases, apoptosis.[1][2][4]
Data Presentation: Working Concentrations
The optimal working concentration of this compound is cell-line and assay-dependent. The following table summarizes effective concentrations reported in various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Assay Type | Working Concentration | Incubation Time | Reference |
| HEK-293 | S6K1 Activity Assay | 30 nM | 30 minutes | [5] |
| HEK-293 | S6K1 Activity Assay (IGF-1 stimulated) | 300 nM | 30 minutes | [5] |
| HEK-293 | Western Blot (p-Akt, p-S6K) | 100 nM - 1 µM | 30 minutes | [1] |
| Keloid Fibroblasts | Cell Viability, Spreading, Proliferation, Migration, Invasion | 2.5 µM | Not Specified | [6] |
| HepG2 | Cell Viability Assay | 0.1 - 50 µM | 72 hours | [5] |
| HepG2 | Colony Formation Assay | 1 - 50 µM | 10 days | [5] |
| HepG2 | Apoptosis Assay | 0.1 - 50 µM | 48 hours | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | Cell Growth Assay | Not Specified | 24, 48, 72 hours | [5] |
Experimental Protocols
General Cell Culture and Treatment
This protocol provides a general guideline for treating adherent cells with this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells at 70-80% confluency
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the 10 mM stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium. For example, to make a 1 µM working solution, dilute the stock 1:10,000 in the medium. It is recommended to prepare a series of dilutions for dose-response experiments.
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control by adding medium with the same final concentration of DMSO used for the highest this compound concentration. The final DMSO concentration should typically not exceed 0.1% (v/v).
-
-
Incubation: Incubate the cells for the desired duration (e.g., 30 minutes for signaling studies, 24-72 hours for cell viability or growth assays) at 37°C in a humidified incubator with 5% CO2. For longer incubation periods, the medium containing freshly dissolved this compound may need to be replaced every 12-24 hours.[1][5]
Western Blot Analysis of mTOR Pathway Inhibition
This protocol is designed to assess the effect of this compound on the phosphorylation status of key mTOR pathway proteins.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-p-Akt (Ser473), anti-p-S6K (Thr389), anti-p-4E-BP1 (Thr37/46), and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability.
Materials:
-
96-well plates
-
Cells in suspension
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Caption: General workflow for in vitro experiments using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KU-0063794 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0063794 is a potent, highly specific, and cell-permeable dual inhibitor of the mammalian target of rapamycin (B549165) (mTOR), targeting both mTORC1 and mTORC2 complexes with an IC50 of approximately 10 nM in cell-free assays.[1][2][3][4][5] Unlike rapalogs, which primarily inhibit mTORC1, this compound effectively suppresses the activation and phosphorylation of downstream targets of both complexes. This includes S6K and 4E-BP1 (regulated by mTORC1) and Akt at serine 473 (a primary target of mTORC2).[2][3] Its high specificity is demonstrated by its lack of activity against PI3-kinases and a large panel of other protein kinases, making it a valuable tool for dissecting mTOR signaling pathways.[2][3][4] These application notes provide detailed protocols and guidelines for utilizing this compound in Western blot analyses to probe the mTOR signaling cascade.
Data Presentation: this compound Treatment Parameters for Western Blot
The optimal treatment time and concentration of this compound can vary depending on the cell type, the specific signaling event being investigated, and the level of endogenous mTOR activity. The following table summarizes treatment conditions reported in the literature for observing effects on downstream targets via Western blot.
| Cell Line | Concentration | Treatment Time | Downstream Targets Analyzed | Reference |
| HEK-293 | 30 nM - 1 µM | 30 minutes | p-S6K1 (Thr389), p-Akt (Ser473), p-Akt (Thr308), p-4E-BP1 (Thr37/46, Ser65), p-mTOR (Ser2448, Ser2481) | [1][2][3] |
| Keloid Fibroblasts | 2.5 µM | Not specified | p-mTOR, Rictor, Raptor, Akt | [5][6] |
| Human U87MG cells | 0.15 µM | 2 hours | p-Akt (Ser473) | [7] |
| Various Cell Lines | Not specified | 24, 48, 72 hours | p-S6K, S6K, p-4E-BP1, p-mTOR | [1] |
Note: For initial experiments, a dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line and target of interest.
Signaling Pathways and Experimental Workflow
mTOR Signaling Pathway Inhibition by this compound
The following diagram illustrates the central role of mTORC1 and mTORC2 in cell signaling and the points of inhibition by this compound.
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
General Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing the effect of this compound on protein phosphorylation.
Caption: Workflow for Western blot analysis with this compound.
Experimental Protocols
Protocol 1: Inhibition of mTOR Signaling in HEK-293 Cells
This protocol is adapted from studies demonstrating the acute effects of this compound on mTOR signaling.
Materials:
-
HEK-293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-S6K1 Thr389, anti-S6K1, anti-p-Akt Ser473, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Plate HEK-293 cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To observe stimulation-dependent phosphorylation, serum-starve the cells for 16 hours prior to treatment.
-
This compound Treatment:
-
Prepare working solutions of this compound in serum-free or complete medium. A final concentration range of 30 nM to 1 µM is a good starting point. Include a DMSO vehicle control.
-
Aspirate the medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for 30 minutes to 2 hours at 37°C.
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin) or a total protein antibody for the target of interest.
-
Protocol 2: Long-Term Inhibition of mTOR for Cell Growth Studies
This protocol is suitable for investigating the effects of prolonged this compound treatment on downstream targets.
Procedure:
-
Cell Culture: Plate cells as described in Protocol 1.
-
This compound Treatment:
-
Treat cells with this compound or vehicle control for 24, 48, or 72 hours.
-
Important: The medium should be changed every 24 hours with freshly prepared this compound to ensure consistent inhibitor activity.[1]
-
-
Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 4-6 as detailed in Protocol 1.
Concluding Remarks
This compound is a powerful and specific inhibitor for studying mTOR signaling. The provided protocols offer a starting point for Western blot analysis. It is crucial to optimize treatment conditions for each specific experimental system to ensure reliable and reproducible results. Careful consideration of cell type, treatment duration, and the specific downstream targets of interest will contribute to the successful application of this compound in your research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KU 0063794 | mTOR | Tocris Bioscience [tocris.com]
- 5. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. adooq.com [adooq.com]
Application Notes and Protocols for KU-0063794 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0063794 is a potent, highly specific, and cell-permeable dual inhibitor of the mammalian target of rapamycin (mTOR), targeting both mTORC1 and mTORC2 complexes with an IC50 of approximately 10 nM in cell-free assays.[1][2][3][4][5] Unlike rapalogs, which primarily inhibit mTORC1, this compound effectively suppresses the activation and phosphorylation of downstream targets of both complexes. This includes S6K and 4E-BP1 (regulated by mTORC1) and Akt at serine 473 (a primary target of mTORC2).[2][3] Its high specificity is demonstrated by its lack of activity against PI3-kinases and a large panel of other protein kinases, making it a valuable tool for dissecting mTOR signaling pathways.[2][3][4] These application notes provide detailed protocols and guidelines for utilizing this compound in Western blot analyses to probe the mTOR signaling cascade.
Data Presentation: this compound Treatment Parameters for Western Blot
The optimal treatment time and concentration of this compound can vary depending on the cell type, the specific signaling event being investigated, and the level of endogenous mTOR activity. The following table summarizes treatment conditions reported in the literature for observing effects on downstream targets via Western blot.
| Cell Line | Concentration | Treatment Time | Downstream Targets Analyzed | Reference |
| HEK-293 | 30 nM - 1 µM | 30 minutes | p-S6K1 (Thr389), p-Akt (Ser473), p-Akt (Thr308), p-4E-BP1 (Thr37/46, Ser65), p-mTOR (Ser2448, Ser2481) | [1][2][3] |
| Keloid Fibroblasts | 2.5 µM | Not specified | p-mTOR, Rictor, Raptor, Akt | [5][6] |
| Human U87MG cells | 0.15 µM | 2 hours | p-Akt (Ser473) | [7] |
| Various Cell Lines | Not specified | 24, 48, 72 hours | p-S6K, S6K, p-4E-BP1, p-mTOR | [1] |
Note: For initial experiments, a dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line and target of interest.
Signaling Pathways and Experimental Workflow
mTOR Signaling Pathway Inhibition by this compound
The following diagram illustrates the central role of mTORC1 and mTORC2 in cell signaling and the points of inhibition by this compound.
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
General Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing the effect of this compound on protein phosphorylation.
Caption: Workflow for Western blot analysis with this compound.
Experimental Protocols
Protocol 1: Inhibition of mTOR Signaling in HEK-293 Cells
This protocol is adapted from studies demonstrating the acute effects of this compound on mTOR signaling.
Materials:
-
HEK-293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-S6K1 Thr389, anti-S6K1, anti-p-Akt Ser473, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Plate HEK-293 cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To observe stimulation-dependent phosphorylation, serum-starve the cells for 16 hours prior to treatment.
-
This compound Treatment:
-
Prepare working solutions of this compound in serum-free or complete medium. A final concentration range of 30 nM to 1 µM is a good starting point. Include a DMSO vehicle control.
-
Aspirate the medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for 30 minutes to 2 hours at 37°C.
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin) or a total protein antibody for the target of interest.
-
Protocol 2: Long-Term Inhibition of mTOR for Cell Growth Studies
This protocol is suitable for investigating the effects of prolonged this compound treatment on downstream targets.
Procedure:
-
Cell Culture: Plate cells as described in Protocol 1.
-
This compound Treatment:
-
Treat cells with this compound or vehicle control for 24, 48, or 72 hours.
-
Important: The medium should be changed every 24 hours with freshly prepared this compound to ensure consistent inhibitor activity.[1]
-
-
Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 4-6 as detailed in Protocol 1.
Concluding Remarks
This compound is a powerful and specific inhibitor for studying mTOR signaling. The provided protocols offer a starting point for Western blot analysis. It is crucial to optimize treatment conditions for each specific experimental system to ensure reliable and reproducible results. Careful consideration of cell type, treatment duration, and the specific downstream targets of interest will contribute to the successful application of this compound in your research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KU 0063794 | mTOR | Tocris Bioscience [tocris.com]
- 5. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. adooq.com [adooq.com]
Application Notes and Protocols for KU-0063794 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing KU-0063794, a potent and highly specific dual inhibitor of mTORC1 and mTORC2, in various kinase assay formats. Detailed protocols for both biochemical and cell-based assays are presented, along with data interpretation guidelines and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a critical research tool for investigating the roles of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway in cellular processes such as growth, proliferation, and survival. As an ATP-competitive inhibitor, this compound targets the kinase activity of both mTORC1 and mTORC2 complexes, offering a distinct advantage over rapamycin and its analogs which primarily inhibit mTORC1.[1][2] Its high specificity, with an IC50 value of approximately 10 nM for both mTORC1 and mTORC2, and lack of activity against a wide panel of other kinases, makes it an ideal compound for dissecting the specific functions of mTOR signaling.[2][3][4][5]
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for the binding site within the catalytic domain of mTOR kinase. This dual inhibition of both mTORC1 and mTORC2 complexes leads to the suppression of downstream signaling pathways. Inhibition of mTORC1 results in the dephosphorylation of key substrates like S6 Kinase (S6K) and 4E-BP1, leading to a reduction in protein synthesis.[2][3][4] The inhibition of mTORC2 primarily affects the phosphorylation and activation of Akt at Ser473, as well as Serum and Glucocorticoid-regulated Kinase (SGK).[2][3][4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| mTORC1 | ~10 | Cell-free kinase assay | [2][3][4] |
| mTORC2 | ~10 | Cell-free kinase assay | [2][3][4] |
| PI3Ks and 76 other kinases | No significant inhibition | Kinase panel screening | [2][3][4] |
Table 2: Cellular Effects of this compound in HEK-293 Cells
| Parameter | Effective Concentration | Effect | Reference |
| S6K1 Activity Ablation | 30 nM | Blocked phosphorylation of Thr389 and Thr229 | [3] |
| IGF1-stimulated S6K1 Activity Inhibition | 300 nM | ~90% inhibition | [3] |
| Amino-acid-induced S6K1 and S6 phosphorylation | 100-300 nM | Complete inhibition | [3] |
| Akt Ser473 and Thr308 phosphorylation | Dose-dependent inhibition | Inhibition of phosphorylation | [3] |
| Cell Growth Inhibition | Concentration-dependent | G1 cell cycle arrest | [2][3][4] |
Signaling Pathway
Caption: The mTOR signaling pathway is inhibited by this compound.
Experimental Protocols
Protocol 1: In Vitro mTORC1/mTORC2 Kinase Assay
This protocol describes the immunoprecipitation of mTORC1 and mTORC2 complexes from cell lysates and their subsequent use in a kinase assay with this compound.
Materials:
-
HEK-293 cells
-
HEPES Lysis Buffer (40 mM HEPES pH 7.4, 1% Triton X-100, 1 mM EDTA, 10 mM β-glycerophosphate, 1 mM sodium orthovanadate, and protease inhibitors)
-
HEPES Kinase Buffer (25 mM HEPES pH 7.4, 20 mM KCl, 10 mM MgCl2)
-
Anti-Raptor antibody (for mTORC1 immunoprecipitation)
-
Anti-Rictor antibody (for mTORC2 immunoprecipitation)
-
Protein G-Sepharose beads
-
Recombinant GST-S6K1 (inactive, for mTORC1 substrate)
-
Recombinant GST-Akt1 (inactive, for mTORC2 substrate)
-
ATP solution (10 mM)
-
This compound stock solution (in DMSO)
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis: Lyse HEK-293 cells in ice-cold HEPES Lysis Buffer.
-
Immunoprecipitation:
-
Kinase Reaction:
-
Resuspend the beads in HEPES Kinase Buffer.
-
Add recombinant substrate (GST-S6K1 for mTORC1 or GST-Akt1 for mTORC2) to a final concentration of 0.5 µg per reaction.[6]
-
Add varying concentrations of this compound or DMSO (vehicle control).
-
Initiate the reaction by adding ATP to a final concentration of 0.1 mM and MgCl2 to a final concentration of 10 mM.[4][6]
-
Incubate at 30°C for 30 minutes with gentle agitation.[3][6]
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies (e.g., p-S6K1 Thr389, p-Akt Ser473).
-
Caption: Workflow for the in vitro mTOR kinase assay.
Protocol 2: Cell-Based Western Blot Assay for mTOR Signaling
This protocol details the treatment of cells with this compound and subsequent analysis of downstream mTOR signaling by Western blotting.
Materials:
-
HEK-293 cells (or other relevant cell line)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-Akt Ser473, Akt, p-S6K1 Thr389, S6K1, p-4E-BP1 Thr37/46, 4E-BP1, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM) or DMSO for the desired time (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Caption: Workflow for cell-based Western blot analysis.
Conclusion
This compound is a powerful and specific tool for investigating mTOR signaling. The protocols outlined in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the multifaceted roles of the mTOR pathway in health and disease. Careful execution of these assays and appropriate data analysis will yield valuable insights into the biological consequences of mTOR inhibition.
References
- 1. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KU 0063794 | mTOR | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for KU-0063794 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing KU-0063794, a potent and highly specific dual inhibitor of mTORC1 and mTORC2, in various kinase assay formats. Detailed protocols for both biochemical and cell-based assays are presented, along with data interpretation guidelines and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a critical research tool for investigating the roles of the mammalian target of rapamycin (mTOR) signaling pathway in cellular processes such as growth, proliferation, and survival. As an ATP-competitive inhibitor, this compound targets the kinase activity of both mTORC1 and mTORC2 complexes, offering a distinct advantage over rapamycin and its analogs which primarily inhibit mTORC1.[1][2] Its high specificity, with an IC50 value of approximately 10 nM for both mTORC1 and mTORC2, and lack of activity against a wide panel of other kinases, makes it an ideal compound for dissecting the specific functions of mTOR signaling.[2][3][4][5]
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for the binding site within the catalytic domain of mTOR kinase. This dual inhibition of both mTORC1 and mTORC2 complexes leads to the suppression of downstream signaling pathways. Inhibition of mTORC1 results in the dephosphorylation of key substrates like S6 Kinase (S6K) and 4E-BP1, leading to a reduction in protein synthesis.[2][3][4] The inhibition of mTORC2 primarily affects the phosphorylation and activation of Akt at Ser473, as well as Serum and Glucocorticoid-regulated Kinase (SGK).[2][3][4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| mTORC1 | ~10 | Cell-free kinase assay | [2][3][4] |
| mTORC2 | ~10 | Cell-free kinase assay | [2][3][4] |
| PI3Ks and 76 other kinases | No significant inhibition | Kinase panel screening | [2][3][4] |
Table 2: Cellular Effects of this compound in HEK-293 Cells
| Parameter | Effective Concentration | Effect | Reference |
| S6K1 Activity Ablation | 30 nM | Blocked phosphorylation of Thr389 and Thr229 | [3] |
| IGF1-stimulated S6K1 Activity Inhibition | 300 nM | ~90% inhibition | [3] |
| Amino-acid-induced S6K1 and S6 phosphorylation | 100-300 nM | Complete inhibition | [3] |
| Akt Ser473 and Thr308 phosphorylation | Dose-dependent inhibition | Inhibition of phosphorylation | [3] |
| Cell Growth Inhibition | Concentration-dependent | G1 cell cycle arrest | [2][3][4] |
Signaling Pathway
Caption: The mTOR signaling pathway is inhibited by this compound.
Experimental Protocols
Protocol 1: In Vitro mTORC1/mTORC2 Kinase Assay
This protocol describes the immunoprecipitation of mTORC1 and mTORC2 complexes from cell lysates and their subsequent use in a kinase assay with this compound.
Materials:
-
HEK-293 cells
-
HEPES Lysis Buffer (40 mM HEPES pH 7.4, 1% Triton X-100, 1 mM EDTA, 10 mM β-glycerophosphate, 1 mM sodium orthovanadate, and protease inhibitors)
-
HEPES Kinase Buffer (25 mM HEPES pH 7.4, 20 mM KCl, 10 mM MgCl2)
-
Anti-Raptor antibody (for mTORC1 immunoprecipitation)
-
Anti-Rictor antibody (for mTORC2 immunoprecipitation)
-
Protein G-Sepharose beads
-
Recombinant GST-S6K1 (inactive, for mTORC1 substrate)
-
Recombinant GST-Akt1 (inactive, for mTORC2 substrate)
-
ATP solution (10 mM)
-
This compound stock solution (in DMSO)
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis: Lyse HEK-293 cells in ice-cold HEPES Lysis Buffer.
-
Immunoprecipitation:
-
Kinase Reaction:
-
Resuspend the beads in HEPES Kinase Buffer.
-
Add recombinant substrate (GST-S6K1 for mTORC1 or GST-Akt1 for mTORC2) to a final concentration of 0.5 µg per reaction.[6]
-
Add varying concentrations of this compound or DMSO (vehicle control).
-
Initiate the reaction by adding ATP to a final concentration of 0.1 mM and MgCl2 to a final concentration of 10 mM.[4][6]
-
Incubate at 30°C for 30 minutes with gentle agitation.[3][6]
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies (e.g., p-S6K1 Thr389, p-Akt Ser473).
-
Caption: Workflow for the in vitro mTOR kinase assay.
Protocol 2: Cell-Based Western Blot Assay for mTOR Signaling
This protocol details the treatment of cells with this compound and subsequent analysis of downstream mTOR signaling by Western blotting.
Materials:
-
HEK-293 cells (or other relevant cell line)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-Akt Ser473, Akt, p-S6K1 Thr389, S6K1, p-4E-BP1 Thr37/46, 4E-BP1, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM) or DMSO for the desired time (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Caption: Workflow for cell-based Western blot analysis.
Conclusion
This compound is a powerful and specific tool for investigating mTOR signaling. The protocols outlined in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the multifaceted roles of the mTOR pathway in health and disease. Careful execution of these assays and appropriate data analysis will yield valuable insights into the biological consequences of mTOR inhibition.
References
- 1. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KU 0063794 | mTOR | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing KU-0063794 for Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KU-0063794, a potent and specific dual inhibitor of mTORC1 and mTORC2, to study apoptosis in cancer cell lines. Detailed protocols for inducing and assessing apoptosis are provided, along with data presentation and visualization of key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a highly specific, cell-permeable small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 value of approximately 10 nM in cell-free assays.[1][2][3][4][5] Unlike rapamycin and its analogs, which primarily inhibit mTORC1, this compound's dual inhibitory action provides a more complete shutdown of mTOR signaling. This makes it a valuable tool for investigating the full spectrum of cellular processes regulated by mTOR, including cell growth, proliferation, and apoptosis.[2][3][6] By inhibiting mTORC2, this compound prevents the phosphorylation and activation of Akt at serine 473, a key step in promoting cell survival.[2][6] This, combined with the inhibition of mTORC1, can lead to cell cycle arrest and the induction of apoptosis in various cancer cell lines.[2][3][7]
Mechanism of Action: mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[6] It integrates signals from growth factors, nutrients, and cellular energy status to control these fundamental cellular processes. mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2.[6]
-
mTORC1 is sensitive to nutrients and growth factors and is acutely inhibited by rapamycin. It promotes anabolic processes such as protein and lipid synthesis by phosphorylating key substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[2][6]
-
mTORC2 is generally insensitive to acute rapamycin treatment and is activated by growth factors. It plays a crucial role in cell survival and cytoskeletal organization by phosphorylating kinases such as Akt and SGK.[2][6]
This compound inhibits the kinase activity of mTOR in both complexes, leading to the dephosphorylation of their respective downstream targets. The inhibition of mTORC2-mediated Akt phosphorylation at Ser473 is a critical event that disrupts pro-survival signaling, ultimately tipping the balance towards apoptosis.[6]
Quantitative Data on this compound
The following table summarizes the effective concentrations and inhibitory values of this compound in various assays.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (mTORC1 & mTORC2) | ~10 nM | Cell-free kinase assay | [1][2][4][5] |
| Apoptosis Induction | 0.1 - 50 µM | HepG2 cells (48h treatment) | [1] |
| Cell Viability Decrease | 0.1 - 50 µM | HepG2 cells (72h treatment) | [1] |
| Inhibition of S6K1 Activity | 30 nM | HEK-293 cells | [1] |
| Inhibition of S6K1 Activity | 300 nM | IGF1-stimulated HEK-293 cells | [1] |
Experimental Protocols
Induction of Apoptosis with this compound
This protocol describes a general procedure for treating a cancer cell line with this compound to induce apoptosis. Optimization of cell density, this compound concentration, and incubation time is recommended for each specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-well plates or other appropriate culture vessels
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture cells in complete medium in a 37°C, 5% CO2 incubator. Ensure cells are healthy and sub-confluent before starting the experiment.
-
Cell Seeding: Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. From the stock solution, prepare working solutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: a. Carefully collect the culture medium, which contains detached apoptotic cells, into a centrifuge tube. b. Wash the adherent cells once with PBS. c. Add Trypsin-EDTA to detach the adherent cells. d. Once detached, neutralize the trypsin with complete medium and combine these cells with the previously collected supernatant. e. Centrifuge the cell suspension to pellet the cells. f. Wash the cell pellet with cold PBS. The cells are now ready for downstream apoptosis analysis.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Harvested cells treated with this compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (contains Annexin V, PI, and binding buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Following treatment with this compound, harvest the cells as described in Protocol 1. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Annexin V Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC.[9][10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]
-
PI Staining: Add 5 µL of Propidium Iodide Staining Solution.[10]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[9]
-
Analysis: Analyze the samples by flow cytometry as soon as possible (within 1 hour).[9]
Caspase-3 Colorimetric Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures the activity of caspase-3 by detecting the cleavage of a colorimetric substrate, Ac-DEVD-pNA. The cleaved p-nitroaniline (pNA) produces a yellow color that can be quantified using a spectrophotometer or microplate reader at 400-405 nm.[11]
Materials:
-
Harvested cells treated with this compound
-
Caspase-3 Colorimetric Assay Kit (contains cell lysis buffer, 2X reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: a. Harvest cells as described in Protocol 1. b. Resuspend the cell pellet in cold cell lysis buffer and incubate on ice for 15-20 minutes. c. Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris. d. Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the protein concentration of the lysate.
-
Assay Reaction: a. Add 50-200 µg of protein from the cell lysate to each well of a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.[12] b. Prepare the reaction mix by adding DTT to the 2X Reaction Buffer. Add 50 µL of this mix to each well.[11] c. Add 5 µL of the 4 mM DEVD-pNA substrate to each well.[11]
-
Incubation and Measurement: a. Incubate the plate at 37°C for 1-2 hours.[11][12] b. Read the absorbance at 400 or 405 nm using a microplate reader.[11] c. The fold-increase in caspase-3 activity can be determined by comparing the results from this compound-treated samples with the untreated control.
Western Blotting for PARP Cleavage
Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme that is cleaved by activated caspase-3 during apoptosis.[13] The cleavage of full-length PARP (116 kDa) into an 89 kDa fragment is a hallmark of apoptosis.[13][14] Western blotting can be used to detect this cleavage event.
Materials:
-
Harvested cells treated with this compound
-
RIPA buffer with protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (that recognizes both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with Tween-20)
-
ECL Western blotting substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer containing protease inhibitors. Quantify the protein concentration using a BCA assay or similar method.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. A decrease in the 116 kDa band and the appearance of an 89 kDa band in this compound-treated samples indicates PARP cleavage and apoptosis.[13][15]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. KU 0063794 | mTOR | Tocris Bioscience [tocris.com]
- 6. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. abcam.com [abcam.com]
- 12. mpbio.com [mpbio.com]
- 13. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. selleckchem.com [selleckchem.com]
- 15. abcam.com [abcam.com]
Application Notes and Protocols: Utilizing KU-0063794 for Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KU-0063794, a potent and specific dual inhibitor of mTORC1 and mTORC2, to study apoptosis in cancer cell lines. Detailed protocols for inducing and assessing apoptosis are provided, along with data presentation and visualization of key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a highly specific, cell-permeable small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 value of approximately 10 nM in cell-free assays.[1][2][3][4][5] Unlike rapamycin and its analogs, which primarily inhibit mTORC1, this compound's dual inhibitory action provides a more complete shutdown of mTOR signaling. This makes it a valuable tool for investigating the full spectrum of cellular processes regulated by mTOR, including cell growth, proliferation, and apoptosis.[2][3][6] By inhibiting mTORC2, this compound prevents the phosphorylation and activation of Akt at serine 473, a key step in promoting cell survival.[2][6] This, combined with the inhibition of mTORC1, can lead to cell cycle arrest and the induction of apoptosis in various cancer cell lines.[2][3][7]
Mechanism of Action: mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[6] It integrates signals from growth factors, nutrients, and cellular energy status to control these fundamental cellular processes. mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2.[6]
-
mTORC1 is sensitive to nutrients and growth factors and is acutely inhibited by rapamycin. It promotes anabolic processes such as protein and lipid synthesis by phosphorylating key substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[2][6]
-
mTORC2 is generally insensitive to acute rapamycin treatment and is activated by growth factors. It plays a crucial role in cell survival and cytoskeletal organization by phosphorylating kinases such as Akt and SGK.[2][6]
This compound inhibits the kinase activity of mTOR in both complexes, leading to the dephosphorylation of their respective downstream targets. The inhibition of mTORC2-mediated Akt phosphorylation at Ser473 is a critical event that disrupts pro-survival signaling, ultimately tipping the balance towards apoptosis.[6]
Quantitative Data on this compound
The following table summarizes the effective concentrations and inhibitory values of this compound in various assays.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (mTORC1 & mTORC2) | ~10 nM | Cell-free kinase assay | [1][2][4][5] |
| Apoptosis Induction | 0.1 - 50 µM | HepG2 cells (48h treatment) | [1] |
| Cell Viability Decrease | 0.1 - 50 µM | HepG2 cells (72h treatment) | [1] |
| Inhibition of S6K1 Activity | 30 nM | HEK-293 cells | [1] |
| Inhibition of S6K1 Activity | 300 nM | IGF1-stimulated HEK-293 cells | [1] |
Experimental Protocols
Induction of Apoptosis with this compound
This protocol describes a general procedure for treating a cancer cell line with this compound to induce apoptosis. Optimization of cell density, this compound concentration, and incubation time is recommended for each specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-well plates or other appropriate culture vessels
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture cells in complete medium in a 37°C, 5% CO2 incubator. Ensure cells are healthy and sub-confluent before starting the experiment.
-
Cell Seeding: Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. From the stock solution, prepare working solutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: a. Carefully collect the culture medium, which contains detached apoptotic cells, into a centrifuge tube. b. Wash the adherent cells once with PBS. c. Add Trypsin-EDTA to detach the adherent cells. d. Once detached, neutralize the trypsin with complete medium and combine these cells with the previously collected supernatant. e. Centrifuge the cell suspension to pellet the cells. f. Wash the cell pellet with cold PBS. The cells are now ready for downstream apoptosis analysis.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Harvested cells treated with this compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (contains Annexin V, PI, and binding buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Following treatment with this compound, harvest the cells as described in Protocol 1. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Annexin V Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC.[9][10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]
-
PI Staining: Add 5 µL of Propidium Iodide Staining Solution.[10]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[9]
-
Analysis: Analyze the samples by flow cytometry as soon as possible (within 1 hour).[9]
Caspase-3 Colorimetric Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures the activity of caspase-3 by detecting the cleavage of a colorimetric substrate, Ac-DEVD-pNA. The cleaved p-nitroaniline (pNA) produces a yellow color that can be quantified using a spectrophotometer or microplate reader at 400-405 nm.[11]
Materials:
-
Harvested cells treated with this compound
-
Caspase-3 Colorimetric Assay Kit (contains cell lysis buffer, 2X reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: a. Harvest cells as described in Protocol 1. b. Resuspend the cell pellet in cold cell lysis buffer and incubate on ice for 15-20 minutes. c. Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris. d. Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the protein concentration of the lysate.
-
Assay Reaction: a. Add 50-200 µg of protein from the cell lysate to each well of a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.[12] b. Prepare the reaction mix by adding DTT to the 2X Reaction Buffer. Add 50 µL of this mix to each well.[11] c. Add 5 µL of the 4 mM DEVD-pNA substrate to each well.[11]
-
Incubation and Measurement: a. Incubate the plate at 37°C for 1-2 hours.[11][12] b. Read the absorbance at 400 or 405 nm using a microplate reader.[11] c. The fold-increase in caspase-3 activity can be determined by comparing the results from this compound-treated samples with the untreated control.
Western Blotting for PARP Cleavage
Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme that is cleaved by activated caspase-3 during apoptosis.[13] The cleavage of full-length PARP (116 kDa) into an 89 kDa fragment is a hallmark of apoptosis.[13][14] Western blotting can be used to detect this cleavage event.
Materials:
-
Harvested cells treated with this compound
-
RIPA buffer with protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (that recognizes both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with Tween-20)
-
ECL Western blotting substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer containing protease inhibitors. Quantify the protein concentration using a BCA assay or similar method.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. A decrease in the 116 kDa band and the appearance of an 89 kDa band in this compound-treated samples indicates PARP cleavage and apoptosis.[13][15]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. KU 0063794 | mTOR | Tocris Bioscience [tocris.com]
- 6. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. abcam.com [abcam.com]
- 12. mpbio.com [mpbio.com]
- 13. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. selleckchem.com [selleckchem.com]
- 15. abcam.com [abcam.com]
Application of KU-0063794 in Xenograft Models: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of KU-0063794 in xenograft models. This compound is a potent and highly specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR), targeting both mTORC1 and mTORC2 complexes with an IC50 of approximately 10 nM.[1][2] Its specificity and dual-inhibitory action make it a valuable tool for preclinical cancer research. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to evaluate the anti-tumor efficacy of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of both mTORC1 and mTORC2.[1][2] This dual inhibition leads to the suppression of downstream signaling pathways critical for tumor cell growth, proliferation, and survival. Inhibition of mTORC1 leads to the dephosphorylation of key substrates like 4E-BP1 and S6K1, resulting in reduced protein synthesis and cell cycle arrest.[1][2] Concurrently, inhibition of mTORC2 blocks the phosphorylation and activation of Akt at Serine 473, a crucial event for cell survival and proliferation.[1][2]
Quantitative Data from Xenograft Studies
The following table summarizes the key findings from a preclinical study evaluating this compound in a renal cell carcinoma (RCC) xenograft model.
| Cancer Type | Cell Line | Animal Model | Dosage and Administration | Key Findings | Reference |
| Renal Cell Carcinoma | 786-O | Nu/Nu nude mice | 8 mg/kg, intraperitoneal (i.p.) injection | Significantly inhibited tumor growth compared to vehicle control.[3][4][5] | Zhang et al., 2013[4] |
| Inhibited both mTORC1 (decreased p-S6) and mTORC2 (decreased p-Akt Ser473) signaling in vivo.[4] | |||||
| Induced cell cycle arrest and autophagy in RCC cell lines in vitro.[6] |
Experimental Protocols
This section provides a detailed, generalized protocol for conducting a subcutaneous xenograft study with this compound. This protocol is based on established methodologies and specific parameters reported in the literature for this compound.
Part 1: Cell Culture and Preparation
-
Cell Line Maintenance: Culture the chosen cancer cell line (e.g., 786-O for renal cancer) in the recommended complete medium under sterile conditions. Ensure cells are in the logarithmic growth phase and free from contamination.
-
Cell Harvesting:
-
When cells reach 70-80% confluency, aspirate the medium and wash the cells with sterile phosphate-buffered saline (PBS).
-
Add a minimal amount of trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile centrifuge tube.
-
-
Cell Counting and Viability:
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet in PBS and perform a cell count using a hemocytometer.
-
Assess cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
-
Preparation for Injection:
-
Centrifuge the cells again and resuspend the pellet in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells in 100-200 µL).
-
For some cell lines, resuspending cells in a 1:1 mixture of serum-free medium and Matrigel can improve tumor engraftment.
-
Keep the cell suspension on ice until injection.
-
Part 2: Animal Handling and Tumor Implantation
-
Animal Model: Use immunodeficient mice, such as 4-6 week old female Nu/Nu nude mice. Allow the mice to acclimatize for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail) as approved by your institution's animal care and use committee.
-
Subcutaneous Injection:
-
Clean the injection site (typically the flank) with 70% ethanol.
-
Gently pinch the skin and inject the cell suspension (100-200 µL) subcutaneously using a 27- or 30-gauge needle.
-
Monitor the mice until they have fully recovered from anesthesia.
-
Part 3: Drug Preparation and Administration
-
Formulation of this compound:
-
This compound can be formulated for in vivo use. A reported formulation is a solution in 30% PEG400, 0.5% Tween 80, and 5% propylene (B89431) glycol in water.
-
Prepare the vehicle control using the same formulation without the active compound.
-
Ensure the final solution is sterile-filtered before injection.
-
-
Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at the predetermined dose (e.g., 8 mg/kg) and schedule (e.g., daily or on a specific cycle).
-
Part 4: Tumor Measurement and Data Analysis
-
Tumor Monitoring:
-
Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
The study endpoint is typically defined by a maximum tumor volume, significant weight loss, or other signs of distress, as outlined in the approved animal protocol.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the difference in tumor growth between the treatment and control groups.
-
Concluding Remarks
This compound is a valuable research tool for investigating the therapeutic potential of dual mTORC1/mTORC2 inhibition in various cancer models. The protocols and data presented here provide a solid foundation for researchers to design and conduct preclinical xenograft studies. Adherence to rigorous experimental design and ethical animal handling practices is paramount for obtaining reliable and reproducible results.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. Subcutaneous xenograft model [bio-protocol.org]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application of KU-0063794 in Xenograft Models: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of KU-0063794 in xenograft models. This compound is a potent and highly specific inhibitor of the mammalian target of rapamycin (mTOR), targeting both mTORC1 and mTORC2 complexes with an IC50 of approximately 10 nM.[1][2] Its specificity and dual-inhibitory action make it a valuable tool for preclinical cancer research. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to evaluate the anti-tumor efficacy of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of both mTORC1 and mTORC2.[1][2] This dual inhibition leads to the suppression of downstream signaling pathways critical for tumor cell growth, proliferation, and survival. Inhibition of mTORC1 leads to the dephosphorylation of key substrates like 4E-BP1 and S6K1, resulting in reduced protein synthesis and cell cycle arrest.[1][2] Concurrently, inhibition of mTORC2 blocks the phosphorylation and activation of Akt at Serine 473, a crucial event for cell survival and proliferation.[1][2]
Quantitative Data from Xenograft Studies
The following table summarizes the key findings from a preclinical study evaluating this compound in a renal cell carcinoma (RCC) xenograft model.
| Cancer Type | Cell Line | Animal Model | Dosage and Administration | Key Findings | Reference |
| Renal Cell Carcinoma | 786-O | Nu/Nu nude mice | 8 mg/kg, intraperitoneal (i.p.) injection | Significantly inhibited tumor growth compared to vehicle control.[3][4][5] | Zhang et al., 2013[4] |
| Inhibited both mTORC1 (decreased p-S6) and mTORC2 (decreased p-Akt Ser473) signaling in vivo.[4] | |||||
| Induced cell cycle arrest and autophagy in RCC cell lines in vitro.[6] |
Experimental Protocols
This section provides a detailed, generalized protocol for conducting a subcutaneous xenograft study with this compound. This protocol is based on established methodologies and specific parameters reported in the literature for this compound.
Part 1: Cell Culture and Preparation
-
Cell Line Maintenance: Culture the chosen cancer cell line (e.g., 786-O for renal cancer) in the recommended complete medium under sterile conditions. Ensure cells are in the logarithmic growth phase and free from contamination.
-
Cell Harvesting:
-
When cells reach 70-80% confluency, aspirate the medium and wash the cells with sterile phosphate-buffered saline (PBS).
-
Add a minimal amount of trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile centrifuge tube.
-
-
Cell Counting and Viability:
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet in PBS and perform a cell count using a hemocytometer.
-
Assess cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
-
Preparation for Injection:
-
Centrifuge the cells again and resuspend the pellet in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells in 100-200 µL).
-
For some cell lines, resuspending cells in a 1:1 mixture of serum-free medium and Matrigel can improve tumor engraftment.
-
Keep the cell suspension on ice until injection.
-
Part 2: Animal Handling and Tumor Implantation
-
Animal Model: Use immunodeficient mice, such as 4-6 week old female Nu/Nu nude mice. Allow the mice to acclimatize for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail) as approved by your institution's animal care and use committee.
-
Subcutaneous Injection:
-
Clean the injection site (typically the flank) with 70% ethanol.
-
Gently pinch the skin and inject the cell suspension (100-200 µL) subcutaneously using a 27- or 30-gauge needle.
-
Monitor the mice until they have fully recovered from anesthesia.
-
Part 3: Drug Preparation and Administration
-
Formulation of this compound:
-
This compound can be formulated for in vivo use. A reported formulation is a solution in 30% PEG400, 0.5% Tween 80, and 5% propylene glycol in water.
-
Prepare the vehicle control using the same formulation without the active compound.
-
Ensure the final solution is sterile-filtered before injection.
-
-
Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at the predetermined dose (e.g., 8 mg/kg) and schedule (e.g., daily or on a specific cycle).
-
Part 4: Tumor Measurement and Data Analysis
-
Tumor Monitoring:
-
Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
The study endpoint is typically defined by a maximum tumor volume, significant weight loss, or other signs of distress, as outlined in the approved animal protocol.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the difference in tumor growth between the treatment and control groups.
-
Concluding Remarks
This compound is a valuable research tool for investigating the therapeutic potential of dual mTORC1/mTORC2 inhibition in various cancer models. The protocols and data presented here provide a solid foundation for researchers to design and conduct preclinical xenograft studies. Adherence to rigorous experimental design and ethical animal handling practices is paramount for obtaining reliable and reproducible results.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. Subcutaneous xenograft model [bio-protocol.org]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes and Protocols for KU-0063794 in HEK-293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: KU-0063794 is a potent, specific, and cell-permeable inhibitor of the mammalian target of rapamycin (B549165) (mTOR). It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with high selectivity, making it a valuable tool for studying the mTOR signaling pathway.[1][2][3][4] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in Human Embryonic Kidney (HEK-293) cells.
Data Presentation: Efficacy of this compound in HEK-293 Cells
The following table summarizes the effective concentrations of this compound required to inhibit mTOR signaling in HEK-293 cells under various conditions.
| Parameter | Concentration | Cell Condition | Effect | Reference |
| IC50 (mTORC1 & mTORC2) | ~10 nM | Cell-free assay | 50% inhibition of mTORC1 and mTORC2 activity | [1][2][4][5] |
| S6K1 Activity Inhibition | 30 nM | Cultured in serum | ~90% ablation of S6K1 activity and phosphorylation | [1][5] |
| S6K1 Activity Inhibition | 30 nM | Serum-starved, IGF-1 stimulated | ~50% suppression of S6K1 activity | [1] |
| S6K1 Activity Inhibition | 300 nM | Serum-starved, IGF-1 stimulated | ~90% reduction of S6K1 activity | [1][5] |
| S6K1 & S6 Phosphorylation Inhibition | 100-300 nM | Amino-acid induced | Complete inhibition | [5] |
| Cell Growth Inhibition | Not specified | Mouse Embryonic Fibroblasts | Induces G1 cell cycle arrest | [1][5] |
Experimental Protocols
Protocol for Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol is designed to establish a dose-response curve and determine the IC50 value for cell viability in HEK-293 cells.
Materials:
-
HEK-293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[6]
-
Solubilization solution (e.g., DMSO or a specialized buffer)[7]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest HEK-293 cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in growth medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Assay:
-
After the incubation period, add 10-15 µL of MTT reagent to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker for at least 1 hour at room temperature to dissolve the formazan crystals.[7]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol for Western Blot Analysis of mTOR Pathway Inhibition
This protocol allows for the assessment of the phosphorylation status of key mTOR downstream targets, such as S6K1, S6, and 4E-BP1.
Materials:
-
HEK-293 cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-mTOR, anti-phospho-mTOR (Ser2448))
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed HEK-293 cells in 6-well plates and grow to 70-80% confluency.
-
If required, serum-starve the cells for 16 hours.[2]
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM) for the desired time (e.g., 30 minutes to 4 hours).[1][2] If applicable, stimulate with growth factors like IGF-1 (e.g., 50 ng/mL for 20 minutes) after inhibitor treatment.[2]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[8]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation levels.
-
Visualizations
mTOR Signaling Pathway
References
- 1. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. KU 0063794 | mTOR | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. hek293.com [hek293.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for KU-0063794 in HEK-293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: KU-0063794 is a potent, specific, and cell-permeable inhibitor of the mammalian target of rapamycin (mTOR). It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with high selectivity, making it a valuable tool for studying the mTOR signaling pathway.[1][2][3][4] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in Human Embryonic Kidney (HEK-293) cells.
Data Presentation: Efficacy of this compound in HEK-293 Cells
The following table summarizes the effective concentrations of this compound required to inhibit mTOR signaling in HEK-293 cells under various conditions.
| Parameter | Concentration | Cell Condition | Effect | Reference |
| IC50 (mTORC1 & mTORC2) | ~10 nM | Cell-free assay | 50% inhibition of mTORC1 and mTORC2 activity | [1][2][4][5] |
| S6K1 Activity Inhibition | 30 nM | Cultured in serum | ~90% ablation of S6K1 activity and phosphorylation | [1][5] |
| S6K1 Activity Inhibition | 30 nM | Serum-starved, IGF-1 stimulated | ~50% suppression of S6K1 activity | [1] |
| S6K1 Activity Inhibition | 300 nM | Serum-starved, IGF-1 stimulated | ~90% reduction of S6K1 activity | [1][5] |
| S6K1 & S6 Phosphorylation Inhibition | 100-300 nM | Amino-acid induced | Complete inhibition | [5] |
| Cell Growth Inhibition | Not specified | Mouse Embryonic Fibroblasts | Induces G1 cell cycle arrest | [1][5] |
Experimental Protocols
Protocol for Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol is designed to establish a dose-response curve and determine the IC50 value for cell viability in HEK-293 cells.
Materials:
-
HEK-293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[6]
-
Solubilization solution (e.g., DMSO or a specialized buffer)[7]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest HEK-293 cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in growth medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Assay:
-
After the incubation period, add 10-15 µL of MTT reagent to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker for at least 1 hour at room temperature to dissolve the formazan crystals.[7]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol for Western Blot Analysis of mTOR Pathway Inhibition
This protocol allows for the assessment of the phosphorylation status of key mTOR downstream targets, such as S6K1, S6, and 4E-BP1.
Materials:
-
HEK-293 cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-mTOR, anti-phospho-mTOR (Ser2448))
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed HEK-293 cells in 6-well plates and grow to 70-80% confluency.
-
If required, serum-starve the cells for 16 hours.[2]
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM) for the desired time (e.g., 30 minutes to 4 hours).[1][2] If applicable, stimulate with growth factors like IGF-1 (e.g., 50 ng/mL for 20 minutes) after inhibitor treatment.[2]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[8]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation levels.
-
Visualizations
mTOR Signaling Pathway
References
- 1. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. KU 0063794 | mTOR | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. hek293.com [hek293.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols: KU-0063794 in Renal Cell Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0063794 is a potent and highly specific small-molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2] It distinguishes itself from first-generation mTOR inhibitors, such as rapamycin and its analogs (temsirolimus, everolimus), by targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3][4] This dual inhibitory action offers a more comprehensive blockade of the mTOR signaling pathway, which is frequently dysregulated in renal cell carcinoma (RCC) and plays a crucial role in tumor cell growth, proliferation, and survival.[5]
Rapamycin analogs, while approved for advanced RCC, only inhibit mTORC1.[3][4] A key limitation of these agents is the potential for drug resistance through the compensatory activation of mTORC2 signaling.[3][4] By inhibiting both complexes, this compound aims to overcome this resistance mechanism and provide a more profound anti-tumor effect.[3]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the mTOR kinase domain, effectively blocking the activity of both mTORC1 and mTORC2.[3][6]
-
mTORC1 Inhibition: Prevents the phosphorylation of downstream effectors such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][4] This leads to the suppression of protein synthesis and cell growth.[5]
-
mTORC2 Inhibition: Blocks the phosphorylation of Akt at serine 473 (Ser473), a key event for full Akt activation.[3][4] This disrupts pro-survival signaling and can also impact the phosphorylation of other AGC kinases like SGK.[2][6]
In preclinical RCC models, this dual inhibition by this compound has been shown to induce cell cycle arrest and autophagy.[3][4] However, studies have indicated that it does not significantly induce apoptosis in RCC cells in vitro.[3][4]
Data Presentation
Table 1: In Vitro Activity of this compound in Renal Cell Carcinoma Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| Caki-1 | Cell Viability | IC50 | Not explicitly stated, but dose-dependent decrease observed up to 2 µM | [3] |
| 786-O | Cell Viability | IC50 | Not explicitly stated, but dose-dependent decrease observed up to 2 µM | [3] |
| HEK-293 | Cell-free Kinase Assay | IC50 | ~10 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Renal Cell Carcinoma Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |
| Nu/Nu nude mice | 786-O | This compound | 8 mg/kg, daily i.p. | Significant inhibition of tumor growth | [3][7] |
| Nu/Nu nude mice | 786-O | Temsirolimus (B1684623) | 0.6 mg/kg | Significant inhibition of tumor growth | [3][7] |
Mandatory Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: In vitro experimental workflow for evaluating this compound in RCC cells.
Caption: In vivo xenograft study workflow for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of viability.[8]
Materials:
-
RCC cell lines (e.g., Caki-1, 786-O)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed RCC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9]
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.[9]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, 72, or 96 hours).[3]
-
At the end of the incubation period, add 10 µL of MTT solution to each well.[10][11]
-
Incubate the plates for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
Western Blot Analysis
This protocol outlines the steps for detecting the phosphorylation status of key proteins in the mTOR pathway following this compound treatment.
Materials:
-
Treated RCC cell lysates or tumor homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR (Ser2448/Ser2481), anti-mTOR, anti-p-Akt (Ser473), anti-Akt, anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-4E-BP1 (Ser65), anti-4E-BP1, anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane. For a high molecular weight protein like mTOR, a wet transfer at 100V for 120 minutes or overnight at a lower voltage is recommended.[5]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[13]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., Actin or GAPDH).
-
In Vivo Xenograft Study
This protocol describes a preclinical model to evaluate the anti-tumor efficacy of this compound in vivo.[3]
Materials:
-
Nu/Nu nude mice (4-6 weeks old)
-
786-O human renal cell carcinoma cells
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., appropriate solvent for this compound)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Subcutaneously inject approximately 5 x 10^6 786-O cells, potentially resuspended in a mixture of media and Matrigel, into the flank of each mouse.[3]
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound).
-
-
Drug Administration:
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight and overall health of the mice regularly.
-
-
Study Endpoint:
-
Continue treatment for a predetermined period (e.g., 46 days) or until tumors in the control group reach a specified size.[3]
-
At the end of the study, euthanize the mice and harvest the tumors.
-
-
Ex Vivo Analysis:
-
Tumor tissue can be flash-frozen for Western blot analysis or fixed in formalin for immunohistochemistry to assess the in vivo inhibition of the mTOR pathway (e.g., p-S6, p-Akt).[3]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of Ku0063794, a dual mTORC1 and mTORC2 inhibitor, and temsirolimus in preclinical renal cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. miR-137 inhibits renal cell carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpls.org [wjpls.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Growth of Renal Cancer Cell Lines Is Strongly Inhibited by Synergistic Activity of Low-Dosed Amygdalin and Sulforaphane | MDPI [mdpi.com]
- 12. wjpls.org [wjpls.org]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols: KU-0063794 in Renal Cell Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0063794 is a potent and highly specific small-molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] It distinguishes itself from first-generation mTOR inhibitors, such as rapamycin and its analogs (temsirolimus, everolimus), by targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3][4] This dual inhibitory action offers a more comprehensive blockade of the mTOR signaling pathway, which is frequently dysregulated in renal cell carcinoma (RCC) and plays a crucial role in tumor cell growth, proliferation, and survival.[5]
Rapamycin analogs, while approved for advanced RCC, only inhibit mTORC1.[3][4] A key limitation of these agents is the potential for drug resistance through the compensatory activation of mTORC2 signaling.[3][4] By inhibiting both complexes, this compound aims to overcome this resistance mechanism and provide a more profound anti-tumor effect.[3]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the mTOR kinase domain, effectively blocking the activity of both mTORC1 and mTORC2.[3][6]
-
mTORC1 Inhibition: Prevents the phosphorylation of downstream effectors such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][4] This leads to the suppression of protein synthesis and cell growth.[5]
-
mTORC2 Inhibition: Blocks the phosphorylation of Akt at serine 473 (Ser473), a key event for full Akt activation.[3][4] This disrupts pro-survival signaling and can also impact the phosphorylation of other AGC kinases like SGK.[2][6]
In preclinical RCC models, this dual inhibition by this compound has been shown to induce cell cycle arrest and autophagy.[3][4] However, studies have indicated that it does not significantly induce apoptosis in RCC cells in vitro.[3][4]
Data Presentation
Table 1: In Vitro Activity of this compound in Renal Cell Carcinoma Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| Caki-1 | Cell Viability | IC50 | Not explicitly stated, but dose-dependent decrease observed up to 2 µM | [3] |
| 786-O | Cell Viability | IC50 | Not explicitly stated, but dose-dependent decrease observed up to 2 µM | [3] |
| HEK-293 | Cell-free Kinase Assay | IC50 | ~10 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Renal Cell Carcinoma Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |
| Nu/Nu nude mice | 786-O | This compound | 8 mg/kg, daily i.p. | Significant inhibition of tumor growth | [3][7] |
| Nu/Nu nude mice | 786-O | Temsirolimus | 0.6 mg/kg | Significant inhibition of tumor growth | [3][7] |
Mandatory Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: In vitro experimental workflow for evaluating this compound in RCC cells.
Caption: In vivo xenograft study workflow for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of viability.[8]
Materials:
-
RCC cell lines (e.g., Caki-1, 786-O)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed RCC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9]
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.[9]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, 72, or 96 hours).[3]
-
At the end of the incubation period, add 10 µL of MTT solution to each well.[10][11]
-
Incubate the plates for 1-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
Western Blot Analysis
This protocol outlines the steps for detecting the phosphorylation status of key proteins in the mTOR pathway following this compound treatment.
Materials:
-
Treated RCC cell lysates or tumor homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR (Ser2448/Ser2481), anti-mTOR, anti-p-Akt (Ser473), anti-Akt, anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-4E-BP1 (Ser65), anti-4E-BP1, anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane. For a high molecular weight protein like mTOR, a wet transfer at 100V for 120 minutes or overnight at a lower voltage is recommended.[5]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[13]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., Actin or GAPDH).
-
In Vivo Xenograft Study
This protocol describes a preclinical model to evaluate the anti-tumor efficacy of this compound in vivo.[3]
Materials:
-
Nu/Nu nude mice (4-6 weeks old)
-
786-O human renal cell carcinoma cells
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., appropriate solvent for this compound)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Subcutaneously inject approximately 5 x 10^6 786-O cells, potentially resuspended in a mixture of media and Matrigel, into the flank of each mouse.[3]
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound).
-
-
Drug Administration:
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight and overall health of the mice regularly.
-
-
Study Endpoint:
-
Continue treatment for a predetermined period (e.g., 46 days) or until tumors in the control group reach a specified size.[3]
-
At the end of the study, euthanize the mice and harvest the tumors.
-
-
Ex Vivo Analysis:
-
Tumor tissue can be flash-frozen for Western blot analysis or fixed in formalin for immunohistochemistry to assess the in vivo inhibition of the mTOR pathway (e.g., p-S6, p-Akt).[3]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of Ku0063794, a dual mTORC1 and mTORC2 inhibitor, and temsirolimus in preclinical renal cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. miR-137 inhibits renal cell carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpls.org [wjpls.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Growth of Renal Cancer Cell Lines Is Strongly Inhibited by Synergistic Activity of Low-Dosed Amygdalin and Sulforaphane | MDPI [mdpi.com]
- 12. wjpls.org [wjpls.org]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for KU-0063794 in Keloid Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keloid disease is a fibroproliferative disorder characterized by excessive deposition of extracellular matrix (ECM), leading to scar tissue that extends beyond the original wound boundaries. The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently dysregulated in keloid disease, making it a promising target for therapeutic intervention.[1][2][3] KU-0063794 is a potent and highly specific ATP-competitive inhibitor of mTOR kinase activity, targeting both mTORC1 and mTORC2 complexes.[1][4][5] Unlike rapamycin, which only inhibits mTORC1, this compound offers a more comprehensive blockade of the mTOR pathway.[1] These application notes provide a comprehensive overview of the use of this compound in keloid disease research, including its mechanism of action, effects on keloid fibroblasts, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-keloid activity by inhibiting both mTORC1 and mTORC2 complexes, which are key regulators of cell growth, proliferation, survival, and metabolism.[1][4][5] In keloid fibroblasts, the PI3K/Akt/mTOR pathway is often overactivated, leading to increased cell proliferation and excessive collagen synthesis.[6][7] this compound effectively suppresses this pathway by inhibiting the phosphorylation of key downstream effectors of both mTORC1 (such as p70S6K) and mTORC2 (such as Akt at Ser473).[1] This dual inhibition leads to a reduction in cell cycle progression, protein synthesis, and the expression of fibrotic markers.[1][2]
digraph "KU-0063794_Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=vee, penwidth=1.5];
// Nodes
"Growth_Factors" [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"];
"PI3K" [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"];
"Akt" [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"];
"mTORC2" [label="mTORC2", fillcolor="#FBBC05", fontcolor="#202124"];
"mTORC1" [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"];
"KU0063794" [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"p70S6K" [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"];
"4EBP1" [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"];
"Cell_Growth_Proliferation" [label="Cell Growth &\nProliferation", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Protein_Synthesis" [label="Protein Synthesis", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Fibrosis" [label="Fibrosis\n(Collagen, Fibronectin)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
"Growth_Factors" -> "PI3K" [color="#4285F4"];
"PI3K" -> "Akt" [color="#4285F4"];
"mTORC2" -> "Akt" [label=" pSer473", fontsize=8, fontcolor="#5F6368", color="#4285F4"];
"Akt" -> "mTORC1" [color="#4285F4"];
"mTORC1" -> "p70S6K" [color="#4285F4"];
"mTORC1" -> "4EBP1" [color="#4285F4"];
"p70S6K" -> "Protein_Synthesis" [color="#4285F4"];
"4EBP1" -> "Protein_Synthesis" [color="#4285F4"];
"mTORC1" -> "Cell_Growth_Proliferation" [color="#4285F4"];
"mTORC1" -> "Fibrosis" [color="#4285F4"];
"KU0063794" -> "mTORC1" [arrowhead=tee, color="#EA4335"];
"KU0063794" -> "mTORC2" [arrowhead=tee, color="#EA4335"];
}
Caption: General experimental workflow for studying this compound in keloids.
Primary Culture of Keloid Fibroblasts
This protocol describes the isolation and culture of primary fibroblasts from keloid tissue.
Materials:
-
Keloid tissue biopsy
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA solution
-
Sterile scalpels, forceps, and scissors
-
Sterile petri dishes and culture flasks
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Wash the keloid tissue biopsy multiple times with sterile PBS containing 2x Penicillin-Streptomycin.
-
In a sterile petri dish, carefully remove any epidermal and adipose tissue from the dermal portion of the biopsy using a scalpel.
-
Mince the dermal tissue into small fragments (approximately 1-2 mm³).
-
Explant Culture:
-
Place the tissue fragments into a sterile culture flask or petri dish, ensuring they are evenly spaced.
-
Add a minimal amount of complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) to just cover the tissue fragments.
-
Incubate the culture vessel in a CO2 incubator at 37°C. To promote adherence, the flask can be placed upside down for the first 24 hours.
-
After 24-48 hours, carefully add more complete culture medium.
-
Change the medium every 2-3 days. Fibroblast outgrowth from the explants should be visible within 7-14 days.
-
Subculturing:
-
When the fibroblasts reach 80-90% confluency, remove the culture medium and wash the cells with sterile PBS.
-
Add 0.25% Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete culture medium.
-
Seed the cells into new culture flasks at a desired density.
Western Blotting for mTOR Signaling Pathway
This protocol details the detection of key proteins in the mTOR signaling pathway.
Materials:
-
Cultured keloid fibroblasts
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-Akt, anti-Akt, anti-phospho-p70S6K, anti-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Culture keloid fibroblasts to 70-80% confluency and treat with this compound at desired concentrations for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Cell Proliferation Assay (WST-1/CCK-8)
This protocol measures cell proliferation and viability.
Materials:
-
Keloid fibroblasts
-
This compound
-
96-well culture plates
-
WST-1 or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed keloid fibroblasts into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Assay:
-
Add 10 µL of WST-1 or CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on the migratory capacity of keloid fibroblasts.
Materials:
-
Keloid fibroblasts
-
6-well or 12-well culture plates
-
Sterile 200 µL pipette tip or scratcher
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed keloid fibroblasts in a 6-well or 12-well plate and grow to 90-100% confluency.
-
Creating the Wound:
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the well with PBS to remove detached cells.
-
Treatment and Imaging:
-
Replace the PBS with culture medium containing this compound or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate and capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis:
-
Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time.
Collagen Synthesis Assay (Sircol Assay)
This protocol quantifies the amount of soluble collagen produced by keloid fibroblasts.
Materials:
-
Conditioned medium from keloid fibroblast cultures
-
Sircol Collagen Assay Kit
-
Microcentrifuge
-
Microplate reader
Procedure:
-
Sample Collection:
-
Culture keloid fibroblasts with this compound or vehicle control for a specified period.
-
Collect the conditioned medium.
-
Collagen Precipitation:
-
Follow the Sircol Assay Kit manufacturer's instructions to precipitate collagen from the conditioned medium using the Sircol dye reagent.
-
Centrifuge to pellet the collagen-dye complex.
-
Quantification:
-
Wash the pellet to remove unbound dye.
-
Dissolve the collagen-bound dye in the provided alkali reagent.
-
Measure the absorbance at 555 nm using a microplate reader.
-
Determine the collagen concentration based on a standard curve.
Apoptosis Assay (TUNEL Assay)
This protocol detects DNA fragmentation associated with apoptosis.
Materials:
-
Keloid fibroblasts cultured on coverslips or in chamber slides
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed and culture keloid fibroblasts on coverslips or in chamber slides.
-
Treat the cells with this compound or a vehicle control. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
TUNEL Staining:
-
Follow the TUNEL assay kit manufacturer's protocol for labeling the 3'-OH ends of fragmented DNA with TdT enzyme and fluorescently labeled dUTPs.
-
Imaging and Analysis:
-
Counterstain the nuclei with DAPI or Hoechst.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells.
Ex Vivo Keloid Organ Culture
This protocol describes the culture of intact keloid tissue for therapeutic testing.
Materials:
-
Fresh keloid tissue biopsy (3-4 mm punch biopsies)
-
William’s E medium or DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagen I from rat tail
-
Sterile 6-well culture plates with inserts (0.4 µm pore size)
-
Sterile scalpels, forceps
Procedure:
-
Tissue Preparation:
-
Obtain fresh keloid tissue and transport it in sterile, antibiotic-containing medium on ice.
-
Under sterile conditions, cut the tissue into smaller explants (approximately 2x2 mm).
-
Embedding and Culture:
-
Prepare a collagen gel solution on ice.
-
Place a sterile insert into each well of a 6-well plate.
-
Pipette a layer of the collagen gel into the insert and allow it to solidify at 37°C.
-
Place a keloid explant onto the surface of the collagen gel.
-
Add culture medium (e.g., William's E medium with 10% FBS and antibiotics) to the well, ensuring the medium reaches the bottom of the insert but does not cover the top of the explant (air-liquid interface culture).
-
Treatment and Maintenance:
-
Add this compound or vehicle control to the culture medium.
-
Incubate at 37°C in a 5% CO2 incubator.
-
Change the medium and re-apply the treatment every 2-3 days.
-
Culture for the desired duration (e.g., 7-14 days).
-
Analysis:
-
At the end of the culture period, harvest the explants.
-
Fix the tissue in formalin, embed in paraffin, and section for histological analysis (e.g., H&E staining, Masson's trichrome for collagen) or immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Alternatively, the tissue can be processed for protein extraction and Western blotting or RNA extraction for gene expression analysis.
References
- 1. In Vitro and Ex Vivo Models for Functional Testing of Therapeutic Anti-scarring Drug Targets in Keloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Keloid explant culture: a model for keloid fibroblasts isolation and cultivation based on the biological differences of its specific regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient protocol for isolating human fibroblast from primary skin cell cultures: application to keloid, hypertrophic scar, and normal skin biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. In Vitro and Ex Vivo Models for Functional Testing of Therapeutic Anti-scarring Drug Targets in Keloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for KU-0063794 in Keloid Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keloid disease is a fibroproliferative disorder characterized by excessive deposition of extracellular matrix (ECM), leading to scar tissue that extends beyond the original wound boundaries. The mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in keloid disease, making it a promising target for therapeutic intervention.[1][2][3] KU-0063794 is a potent and highly specific ATP-competitive inhibitor of mTOR kinase activity, targeting both mTORC1 and mTORC2 complexes.[1][4][5] Unlike rapamycin, which only inhibits mTORC1, this compound offers a more comprehensive blockade of the mTOR pathway.[1] These application notes provide a comprehensive overview of the use of this compound in keloid disease research, including its mechanism of action, effects on keloid fibroblasts, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-keloid activity by inhibiting both mTORC1 and mTORC2 complexes, which are key regulators of cell growth, proliferation, survival, and metabolism.[1][4][5] In keloid fibroblasts, the PI3K/Akt/mTOR pathway is often overactivated, leading to increased cell proliferation and excessive collagen synthesis.[6][7] this compound effectively suppresses this pathway by inhibiting the phosphorylation of key downstream effectors of both mTORC1 (such as p70S6K) and mTORC2 (such as Akt at Ser473).[1] This dual inhibition leads to a reduction in cell cycle progression, protein synthesis, and the expression of fibrotic markers.[1][2]
digraph "KU-0063794_Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=vee, penwidth=1.5];
// Nodes
"Growth_Factors" [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"];
"PI3K" [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"];
"Akt" [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"];
"mTORC2" [label="mTORC2", fillcolor="#FBBC05", fontcolor="#202124"];
"mTORC1" [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"];
"KU0063794" [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"p70S6K" [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"];
"4EBP1" [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"];
"Cell_Growth_Proliferation" [label="Cell Growth &\nProliferation", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Protein_Synthesis" [label="Protein Synthesis", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Fibrosis" [label="Fibrosis\n(Collagen, Fibronectin)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
"Growth_Factors" -> "PI3K" [color="#4285F4"];
"PI3K" -> "Akt" [color="#4285F4"];
"mTORC2" -> "Akt" [label=" pSer473", fontsize=8, fontcolor="#5F6368", color="#4285F4"];
"Akt" -> "mTORC1" [color="#4285F4"];
"mTORC1" -> "p70S6K" [color="#4285F4"];
"mTORC1" -> "4EBP1" [color="#4285F4"];
"p70S6K" -> "Protein_Synthesis" [color="#4285F4"];
"4EBP1" -> "Protein_Synthesis" [color="#4285F4"];
"mTORC1" -> "Cell_Growth_Proliferation" [color="#4285F4"];
"mTORC1" -> "Fibrosis" [color="#4285F4"];
"KU0063794" -> "mTORC1" [arrowhead=tee, color="#EA4335"];
"KU0063794" -> "mTORC2" [arrowhead=tee, color="#EA4335"];
}
Caption: General experimental workflow for studying this compound in keloids.
Primary Culture of Keloid Fibroblasts
This protocol describes the isolation and culture of primary fibroblasts from keloid tissue.
Materials:
-
Keloid tissue biopsy
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA solution
-
Sterile scalpels, forceps, and scissors
-
Sterile petri dishes and culture flasks
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Wash the keloid tissue biopsy multiple times with sterile PBS containing 2x Penicillin-Streptomycin.
-
In a sterile petri dish, carefully remove any epidermal and adipose tissue from the dermal portion of the biopsy using a scalpel.
-
Mince the dermal tissue into small fragments (approximately 1-2 mm³).
-
Explant Culture:
-
Place the tissue fragments into a sterile culture flask or petri dish, ensuring they are evenly spaced.
-
Add a minimal amount of complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) to just cover the tissue fragments.
-
Incubate the culture vessel in a CO2 incubator at 37°C. To promote adherence, the flask can be placed upside down for the first 24 hours.
-
After 24-48 hours, carefully add more complete culture medium.
-
Change the medium every 2-3 days. Fibroblast outgrowth from the explants should be visible within 7-14 days.
-
Subculturing:
-
When the fibroblasts reach 80-90% confluency, remove the culture medium and wash the cells with sterile PBS.
-
Add 0.25% Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete culture medium.
-
Seed the cells into new culture flasks at a desired density.
Western Blotting for mTOR Signaling Pathway
This protocol details the detection of key proteins in the mTOR signaling pathway.
Materials:
-
Cultured keloid fibroblasts
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-Akt, anti-Akt, anti-phospho-p70S6K, anti-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Culture keloid fibroblasts to 70-80% confluency and treat with this compound at desired concentrations for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Cell Proliferation Assay (WST-1/CCK-8)
This protocol measures cell proliferation and viability.
Materials:
-
Keloid fibroblasts
-
This compound
-
96-well culture plates
-
WST-1 or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed keloid fibroblasts into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Assay:
-
Add 10 µL of WST-1 or CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on the migratory capacity of keloid fibroblasts.
Materials:
-
Keloid fibroblasts
-
6-well or 12-well culture plates
-
Sterile 200 µL pipette tip or scratcher
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed keloid fibroblasts in a 6-well or 12-well plate and grow to 90-100% confluency.
-
Creating the Wound:
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the well with PBS to remove detached cells.
-
Treatment and Imaging:
-
Replace the PBS with culture medium containing this compound or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate and capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis:
-
Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time.
Collagen Synthesis Assay (Sircol Assay)
This protocol quantifies the amount of soluble collagen produced by keloid fibroblasts.
Materials:
-
Conditioned medium from keloid fibroblast cultures
-
Sircol Collagen Assay Kit
-
Microcentrifuge
-
Microplate reader
Procedure:
-
Sample Collection:
-
Culture keloid fibroblasts with this compound or vehicle control for a specified period.
-
Collect the conditioned medium.
-
Collagen Precipitation:
-
Follow the Sircol Assay Kit manufacturer's instructions to precipitate collagen from the conditioned medium using the Sircol dye reagent.
-
Centrifuge to pellet the collagen-dye complex.
-
Quantification:
-
Wash the pellet to remove unbound dye.
-
Dissolve the collagen-bound dye in the provided alkali reagent.
-
Measure the absorbance at 555 nm using a microplate reader.
-
Determine the collagen concentration based on a standard curve.
Apoptosis Assay (TUNEL Assay)
This protocol detects DNA fragmentation associated with apoptosis.
Materials:
-
Keloid fibroblasts cultured on coverslips or in chamber slides
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed and culture keloid fibroblasts on coverslips or in chamber slides.
-
Treat the cells with this compound or a vehicle control. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
TUNEL Staining:
-
Follow the TUNEL assay kit manufacturer's protocol for labeling the 3'-OH ends of fragmented DNA with TdT enzyme and fluorescently labeled dUTPs.
-
Imaging and Analysis:
-
Counterstain the nuclei with DAPI or Hoechst.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells.
Ex Vivo Keloid Organ Culture
This protocol describes the culture of intact keloid tissue for therapeutic testing.
Materials:
-
Fresh keloid tissue biopsy (3-4 mm punch biopsies)
-
William’s E medium or DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagen I from rat tail
-
Sterile 6-well culture plates with inserts (0.4 µm pore size)
-
Sterile scalpels, forceps
Procedure:
-
Tissue Preparation:
-
Obtain fresh keloid tissue and transport it in sterile, antibiotic-containing medium on ice.
-
Under sterile conditions, cut the tissue into smaller explants (approximately 2x2 mm).
-
Embedding and Culture:
-
Prepare a collagen gel solution on ice.
-
Place a sterile insert into each well of a 6-well plate.
-
Pipette a layer of the collagen gel into the insert and allow it to solidify at 37°C.
-
Place a keloid explant onto the surface of the collagen gel.
-
Add culture medium (e.g., William's E medium with 10% FBS and antibiotics) to the well, ensuring the medium reaches the bottom of the insert but does not cover the top of the explant (air-liquid interface culture).
-
Treatment and Maintenance:
-
Add this compound or vehicle control to the culture medium.
-
Incubate at 37°C in a 5% CO2 incubator.
-
Change the medium and re-apply the treatment every 2-3 days.
-
Culture for the desired duration (e.g., 7-14 days).
-
Analysis:
-
At the end of the culture period, harvest the explants.
-
Fix the tissue in formalin, embed in paraffin, and section for histological analysis (e.g., H&E staining, Masson's trichrome for collagen) or immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Alternatively, the tissue can be processed for protein extraction and Western blotting or RNA extraction for gene expression analysis.
References
- 1. In Vitro and Ex Vivo Models for Functional Testing of Therapeutic Anti-scarring Drug Targets in Keloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Keloid explant culture: a model for keloid fibroblasts isolation and cultivation based on the biological differences of its specific regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient protocol for isolating human fibroblast from primary skin cell cultures: application to keloid, hypertrophic scar, and normal skin biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. In Vitro and Ex Vivo Models for Functional Testing of Therapeutic Anti-scarring Drug Targets in Keloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Efficacy of KU-0063794 in Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0063794 is a potent and highly specific small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2] It uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM, distinguishing it from rapamycin and its analogs which primarily inhibit mTORC1.[1][2][3][4] This dual inhibitory action makes this compound a valuable tool for dissecting the roles of mTOR signaling in cell growth, proliferation, and survival. These application notes provide detailed protocols for assessing the efficacy of this compound in cell viability assays, along with a summary of its effects on various cell lines and a visualization of the targeted signaling pathway.
Introduction
The mTOR signaling pathway is a central regulator of cellular metabolism, growth, and proliferation and is frequently dysregulated in various diseases, including cancer.[1][3] mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and cellular functions.[1] this compound's ability to inhibit both complexes allows for a more complete blockade of mTOR signaling compared to mTORC1-specific inhibitors.[5] This document outlines standardized methods to evaluate the cytostatic and cytotoxic effects of this compound on cultured cells.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound acts as an ATP-competitive inhibitor of mTOR kinase.[3] By targeting the kinase domain of mTOR, it prevents the phosphorylation of key downstream effectors of both mTORC1 and mTORC2.
-
mTORC1 Inhibition: Prevents the phosphorylation of p70 ribosomal S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.[1][5]
-
mTORC2 Inhibition: Blocks the phosphorylation of Akt at Ser473, which is crucial for its full activation.[1][5] It also inhibits the phosphorylation of serum and glucocorticoid-induced kinase (SGK).[1]
This dual inhibition leads to cell cycle arrest, primarily at the G1 phase, and can induce autophagy.[1][5][6]
Figure 1: Simplified mTOR signaling pathway indicating the dual inhibitory action of this compound on mTORC1 and mTORC2.
Quantitative Data on Cell Viability
The following tables summarize the reported effects of this compound on the viability of various cell lines.
Table 1: Effect of this compound on Renal Cell Carcinoma Cell Lines
| Cell Line | Assay | Concentration | Incubation Time (hours) | Effect on Viability |
| Caki-1 | Cell Viability Assay | 0.1 - 10 µM | 24 - 96 | Dose- and time-dependent decrease |
| 786-O | Cell Viability Assay | 0.1 - 10 µM | 24 - 96 | Dose- and time-dependent decrease |
Data sourced from a study on preclinical renal cell carcinoma models.[5]
Table 2: Effect of this compound on Keloid Fibroblasts
| Cell Line | Assay | Concentration | Incubation Time (hours) | Effect on Viability/Metabolic Activity |
| Keloid Fibroblasts (KF) | WST-1 | 0.1 - 10 µM | 24 | Significant dose-dependent reduction |
| Extra-lesional Fibroblasts (ELF) | WST-1 | 0.1 - 10 µM | 24 | Dose-dependent reduction |
Data indicates a more pronounced effect on keloid fibroblasts compared to extra-lesional fibroblasts.[3]
Table 3: Effect of this compound on Other Cancer Cell Lines
| Cell Line | Assay | Concentration | Incubation Time (hours) | Effect on Viability |
| HepG2 | Cell Viability Assay | 0.1 - 50 µM | 72 | Dose-dependent decrease |
Data from a study on the effects of this compound on HepG2 cells.[4]
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays to assess the efficacy of this compound.
Protocol 1: Crystal Violet Cell Viability Assay
This assay measures cell viability by staining the DNA of adherent cells.
Materials:
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% (v/v) Paraformaldehyde (PFA) in PBS
-
0.1% (w/v) Crystal Violet solution in 10% ethanol
-
10% (v/v) Acetic Acid
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours). The medium can be replaced every 24 hours with freshly prepared compound.[1][4]
-
Fixation: Gently wash the cells once with PBS. Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.[4]
-
Staining: Wash the cells once with water. Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.[4]
-
Washing: Wash the plate three times with water to remove excess stain.[4]
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain. Incubate for 20 minutes with gentle shaking.[4]
-
Measurement: Measure the absorbance at 590 nm using a microplate reader.[1][4]
Protocol 2: WST-1 Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
WST-1 reagent
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Compound Treatment: Treat cells with various concentrations of this compound as described in Protocol 1.
-
Incubation: Incubate for the desired time period (e.g., 24 hours).[3]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
Figure 2: General experimental workflow for assessing the effect of this compound on cell viability.
Conclusion
This compound is a specific and potent dual inhibitor of mTORC1 and mTORC2, making it a critical research tool. The protocols provided herein offer standardized methods to quantify its impact on cell viability across various cell lines. The presented data confirms that this compound effectively reduces cell viability in a dose- and time-dependent manner in several cancer cell models. These application notes serve as a comprehensive guide for researchers investigating the therapeutic potential and cellular functions of mTOR inhibition.
References
- 1. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) | Semantic Scholar [semanticscholar.org]
- 3. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
Assessing the Efficacy of KU-0063794 in Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0063794 is a potent and highly specific small molecule inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM, distinguishing it from rapamycin and its analogs which primarily inhibit mTORC1.[1][2][3][4] This dual inhibitory action makes this compound a valuable tool for dissecting the roles of mTOR signaling in cell growth, proliferation, and survival. These application notes provide detailed protocols for assessing the efficacy of this compound in cell viability assays, along with a summary of its effects on various cell lines and a visualization of the targeted signaling pathway.
Introduction
The mTOR signaling pathway is a central regulator of cellular metabolism, growth, and proliferation and is frequently dysregulated in various diseases, including cancer.[1][3] mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and cellular functions.[1] this compound's ability to inhibit both complexes allows for a more complete blockade of mTOR signaling compared to mTORC1-specific inhibitors.[5] This document outlines standardized methods to evaluate the cytostatic and cytotoxic effects of this compound on cultured cells.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound acts as an ATP-competitive inhibitor of mTOR kinase.[3] By targeting the kinase domain of mTOR, it prevents the phosphorylation of key downstream effectors of both mTORC1 and mTORC2.
-
mTORC1 Inhibition: Prevents the phosphorylation of p70 ribosomal S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.[1][5]
-
mTORC2 Inhibition: Blocks the phosphorylation of Akt at Ser473, which is crucial for its full activation.[1][5] It also inhibits the phosphorylation of serum and glucocorticoid-induced kinase (SGK).[1]
This dual inhibition leads to cell cycle arrest, primarily at the G1 phase, and can induce autophagy.[1][5][6]
Figure 1: Simplified mTOR signaling pathway indicating the dual inhibitory action of this compound on mTORC1 and mTORC2.
Quantitative Data on Cell Viability
The following tables summarize the reported effects of this compound on the viability of various cell lines.
Table 1: Effect of this compound on Renal Cell Carcinoma Cell Lines
| Cell Line | Assay | Concentration | Incubation Time (hours) | Effect on Viability |
| Caki-1 | Cell Viability Assay | 0.1 - 10 µM | 24 - 96 | Dose- and time-dependent decrease |
| 786-O | Cell Viability Assay | 0.1 - 10 µM | 24 - 96 | Dose- and time-dependent decrease |
Data sourced from a study on preclinical renal cell carcinoma models.[5]
Table 2: Effect of this compound on Keloid Fibroblasts
| Cell Line | Assay | Concentration | Incubation Time (hours) | Effect on Viability/Metabolic Activity |
| Keloid Fibroblasts (KF) | WST-1 | 0.1 - 10 µM | 24 | Significant dose-dependent reduction |
| Extra-lesional Fibroblasts (ELF) | WST-1 | 0.1 - 10 µM | 24 | Dose-dependent reduction |
Data indicates a more pronounced effect on keloid fibroblasts compared to extra-lesional fibroblasts.[3]
Table 3: Effect of this compound on Other Cancer Cell Lines
| Cell Line | Assay | Concentration | Incubation Time (hours) | Effect on Viability |
| HepG2 | Cell Viability Assay | 0.1 - 50 µM | 72 | Dose-dependent decrease |
Data from a study on the effects of this compound on HepG2 cells.[4]
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays to assess the efficacy of this compound.
Protocol 1: Crystal Violet Cell Viability Assay
This assay measures cell viability by staining the DNA of adherent cells.
Materials:
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% (v/v) Paraformaldehyde (PFA) in PBS
-
0.1% (w/v) Crystal Violet solution in 10% ethanol
-
10% (v/v) Acetic Acid
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours). The medium can be replaced every 24 hours with freshly prepared compound.[1][4]
-
Fixation: Gently wash the cells once with PBS. Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.[4]
-
Staining: Wash the cells once with water. Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.[4]
-
Washing: Wash the plate three times with water to remove excess stain.[4]
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain. Incubate for 20 minutes with gentle shaking.[4]
-
Measurement: Measure the absorbance at 590 nm using a microplate reader.[1][4]
Protocol 2: WST-1 Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
WST-1 reagent
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Compound Treatment: Treat cells with various concentrations of this compound as described in Protocol 1.
-
Incubation: Incubate for the desired time period (e.g., 24 hours).[3]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
Figure 2: General experimental workflow for assessing the effect of this compound on cell viability.
Conclusion
This compound is a specific and potent dual inhibitor of mTORC1 and mTORC2, making it a critical research tool. The protocols provided herein offer standardized methods to quantify its impact on cell viability across various cell lines. The presented data confirms that this compound effectively reduces cell viability in a dose- and time-dependent manner in several cancer cell models. These application notes serve as a comprehensive guide for researchers investigating the therapeutic potential and cellular functions of mTOR inhibition.
References
- 1. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) | Semantic Scholar [semanticscholar.org]
- 3. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
Application Notes and Protocols: KU-0063794 in Immunoprecipitation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of KU-0063794, a potent and specific dual inhibitor of mTORC1 and mTORC2, in immunoprecipitation experiments. Detailed protocols and data summaries are included to facilitate the investigation of the mTOR signaling pathway.
Introduction
This compound is a highly selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2] It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM in cell-free assays.[2][3][4][5] Unlike first-generation mTOR inhibitors such as rapamycin, which primarily allosterically inhibits mTORC1, this compound directly inhibits the kinase activity of both complexes. This property makes it a valuable tool for elucidating the distinct and overlapping functions of mTORC1 and mTORC2 in cellular processes. Immunoprecipitation is a key technique used to study the effects of this compound on the composition and activity of these complexes and their interaction with downstream targets.
Mechanism of Action
This compound inhibits the kinase activity of both mTORC1 and mTORC2.[2] This leads to the suppression of downstream signaling pathways that control cell growth, proliferation, survival, and metabolism.
-
mTORC1 Inhibition: By inhibiting mTORC1, this compound prevents the phosphorylation of key substrates such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][3] This results in the inhibition of protein synthesis and cell cycle arrest in the G1 phase.[3][4]
-
mTORC2 Inhibition: Inhibition of mTORC2 by this compound blocks the phosphorylation of Akt at Serine 473, which is crucial for its full activation.[2][3] This, in turn, affects cell survival and cytoskeletal organization.
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound.
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 (mTORC1) | ~10 nM | Cell-free assay | [3] |
| IC50 (mTORC2) | ~10 nM | Cell-free assay | [3] |
| Effective Concentration (S6K1 activity ablation) | 30 nM | HEK-293 cells | [3] |
| Effective Concentration (inhibit IGF1-stimulated S6K1 activity by ~90%) | 300 nM | Serum-starved HEK-293 cells | [3] |
| Effective Concentration (complete inhibition of amino-acid-induced S6K1 and S6 phosphorylation) | 100-300 nM | HEK-293 cells | [3] |
Experimental Protocols
Immunoprecipitation of mTORC1 and mTORC2 Complexes
This protocol is designed to isolate mTORC1 and mTORC2 complexes from cell lysates to study the effects of this compound on their composition and activity. To specifically isolate mTORC1 or mTORC2, immunoprecipitation of the complex-specific proteins Raptor or Rictor, respectively, is necessary.[6]
Materials:
-
Cells of interest (e.g., HEK-293)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
CHAPS lysis buffer (0.3% CHAPS, 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, and protease inhibitors)
-
Anti-Raptor antibody (for mTORC1 IP)
-
Anti-Rictor antibody (for mTORC2 IP)
-
Control IgG (e.g., rabbit or mouse IgG)
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., TBS or PBS with 0.1% Tween-20)
-
SDS-PAGE sample buffer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold CHAPS lysis buffer. The use of CHAPS buffer is critical as other detergents like NP-40 can disrupt the integrity of the mTOR complexes.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing the Lysate:
-
Transfer the supernatant to a new tube.
-
Add control IgG and protein A/G agarose beads to the lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody (anti-Raptor for mTORC1, anti-Rictor for mTORC2, or control IgG).
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual wash buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the protein complexes.
-
Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated proteins.
-
Analyze the eluted proteins by Western blotting with antibodies against mTOR, Raptor, Rictor, or other proteins of interest.
-
Visualizations
Caption: Immunoprecipitation workflow for studying mTOR complexes.
Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) | Semantic Scholar [semanticscholar.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KU-0063794 in Immunoprecipitation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of KU-0063794, a potent and specific dual inhibitor of mTORC1 and mTORC2, in immunoprecipitation experiments. Detailed protocols and data summaries are included to facilitate the investigation of the mTOR signaling pathway.
Introduction
This compound is a highly selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM in cell-free assays.[2][3][4][5] Unlike first-generation mTOR inhibitors such as rapamycin, which primarily allosterically inhibits mTORC1, this compound directly inhibits the kinase activity of both complexes. This property makes it a valuable tool for elucidating the distinct and overlapping functions of mTORC1 and mTORC2 in cellular processes. Immunoprecipitation is a key technique used to study the effects of this compound on the composition and activity of these complexes and their interaction with downstream targets.
Mechanism of Action
This compound inhibits the kinase activity of both mTORC1 and mTORC2.[2] This leads to the suppression of downstream signaling pathways that control cell growth, proliferation, survival, and metabolism.
-
mTORC1 Inhibition: By inhibiting mTORC1, this compound prevents the phosphorylation of key substrates such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][3] This results in the inhibition of protein synthesis and cell cycle arrest in the G1 phase.[3][4]
-
mTORC2 Inhibition: Inhibition of mTORC2 by this compound blocks the phosphorylation of Akt at Serine 473, which is crucial for its full activation.[2][3] This, in turn, affects cell survival and cytoskeletal organization.
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound.
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 (mTORC1) | ~10 nM | Cell-free assay | [3] |
| IC50 (mTORC2) | ~10 nM | Cell-free assay | [3] |
| Effective Concentration (S6K1 activity ablation) | 30 nM | HEK-293 cells | [3] |
| Effective Concentration (inhibit IGF1-stimulated S6K1 activity by ~90%) | 300 nM | Serum-starved HEK-293 cells | [3] |
| Effective Concentration (complete inhibition of amino-acid-induced S6K1 and S6 phosphorylation) | 100-300 nM | HEK-293 cells | [3] |
Experimental Protocols
Immunoprecipitation of mTORC1 and mTORC2 Complexes
This protocol is designed to isolate mTORC1 and mTORC2 complexes from cell lysates to study the effects of this compound on their composition and activity. To specifically isolate mTORC1 or mTORC2, immunoprecipitation of the complex-specific proteins Raptor or Rictor, respectively, is necessary.[6]
Materials:
-
Cells of interest (e.g., HEK-293)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
CHAPS lysis buffer (0.3% CHAPS, 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, and protease inhibitors)
-
Anti-Raptor antibody (for mTORC1 IP)
-
Anti-Rictor antibody (for mTORC2 IP)
-
Control IgG (e.g., rabbit or mouse IgG)
-
Protein A/G agarose beads
-
Wash buffer (e.g., TBS or PBS with 0.1% Tween-20)
-
SDS-PAGE sample buffer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold CHAPS lysis buffer. The use of CHAPS buffer is critical as other detergents like NP-40 can disrupt the integrity of the mTOR complexes.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing the Lysate:
-
Transfer the supernatant to a new tube.
-
Add control IgG and protein A/G agarose beads to the lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody (anti-Raptor for mTORC1, anti-Rictor for mTORC2, or control IgG).
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual wash buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the protein complexes.
-
Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated proteins.
-
Analyze the eluted proteins by Western blotting with antibodies against mTOR, Raptor, Rictor, or other proteins of interest.
-
Visualizations
Caption: Immunoprecipitation workflow for studying mTOR complexes.
Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) | Semantic Scholar [semanticscholar.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KU-0063794 Technical Support Center: Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and provide clear experimental protocols for the use of KU-0063794, a potent and specific dual mTORC1 and mTORC2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and highly specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR), targeting both mTORC1 and mTORC2 complexes with an IC50 of approximately 10 nM in cell-free assays.[1][2] It shows high specificity for mTOR, with no significant effect on PI3Ks or 76 other kinases.[1] Its mechanism of action involves the suppression of cell growth and the induction of G1 cell cycle arrest.[3][4]
Q2: What are the recommended solvents for dissolving this compound?
A2: The recommended solvent for preparing stock solutions of this compound is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is also soluble in Ethanol to a certain extent.[1]
Q3: Is this compound soluble in aqueous solutions like water or PBS?
A3: No, this compound is reported to be insoluble in water.[1][5] For experiments requiring dilution in aqueous media, it is crucial to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration.
Q4: How should I store this compound powder and its solutions?
A4: Lyophilized this compound powder should be stored at -20°C and kept desiccated, where it is stable for up to 36 months.[5] Stock solutions in DMSO should be stored at -20°C and are recommended to be used within one month to maintain potency.[5][6] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[5]
Troubleshooting Guide
Issue: My this compound has precipitated out of my stock solution.
-
Possible Cause: The DMSO used may have absorbed moisture, which can reduce the solubility of this compound.[1]
-
Solution: Always use fresh, anhydrous DMSO to prepare stock solutions.[1] Ensure the DMSO is of high purity and stored properly to prevent moisture absorption.
Issue: I observe precipitation when diluting my DMSO stock solution into an aqueous cell culture medium.
-
Possible Cause: The final concentration of DMSO in the culture medium may not be sufficient to maintain the solubility of this compound, or the final concentration of the inhibitor is too high.
-
Solution: When preparing working solutions, ensure that the final DMSO concentration in your experimental setup is kept low (typically below 0.5%) to minimize solvent-induced artifacts, while still being sufficient to keep this compound in solution. It may be necessary to perform serial dilutions. For in vivo studies, a specific formulation of 30% PEG400, 0.5% Tween80, and 5% propylene (B89431) glycol has been noted.[5]
Issue: I am not observing the expected inhibitory effect on the mTOR pathway in my cell-based assays.
-
Possible Cause 1: The this compound may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution.
-
Solution 1: Prepare fresh stock solutions from lyophilized powder.[6] Aliquot stock solutions to minimize freeze-thaw cycles.[5]
-
Possible Cause 2: The concentration of this compound in the cell culture medium may be too low to achieve the desired effect.
-
Solution 2: While the IC50 is ~10 nM in cell-free assays, higher concentrations (e.g., 30-300 nM) may be required in cell-based assays to effectively inhibit mTOR signaling.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Possible Cause 3: The treatment duration may be insufficient.
-
Solution 3: For cell growth assays, treatment times of 24, 48, and 72 hours have been used, with the medium and freshly dissolved this compound being replaced every 24 hours.[1]
Quantitative Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 16 mg/mL | 34.36 mM | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |
| DMSO | 20 mg/mL | 42.96 mM | Solubility may vary slightly between batches.[1][5] |
| DMSO | 4.66 mg/mL | 10 mM | Data from a specific supplier. |
| DMSO | 2 mg/mL | - | Data from a specific supplier.[4] |
| Ethanol | 5 mg/mL | - | [1] |
| Water | Insoluble | Insoluble | [1][5] |
| DMF | 5 mg/mL | - | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | [4] |
| 30% PEG400 + 0.5% Tween80 + 5% propylene glycol | 28 mg/mL | - | A potential formulation for in vivo use.[5] |
Molecular Weight of this compound is approximately 465.5 g/mol .[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM stock solution, weigh out 4.66 mg of this compound (based on a molecular weight of 465.5 g/mol ).
-
Dissolution: Add 1 mL of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C for up to one month.[5][6]
Protocol 2: General Protocol for Cell Treatment
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare the desired final concentrations by diluting the stock solution in a fresh cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). For longer incubation times, it is recommended to replace the medium with freshly prepared this compound every 24 hours.[1]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess mTOR pathway inhibition (e.g., phosphorylation of S6K, 4E-BP1, Akt), cell viability assays, or cell cycle analysis.[1][3]
Signaling Pathway and Experimental Workflow
References
KU-0063794 Technical Support Center: Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and provide clear experimental protocols for the use of KU-0063794, a potent and specific dual mTORC1 and mTORC2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and highly specific inhibitor of the mammalian target of rapamycin (mTOR), targeting both mTORC1 and mTORC2 complexes with an IC50 of approximately 10 nM in cell-free assays.[1][2] It shows high specificity for mTOR, with no significant effect on PI3Ks or 76 other kinases.[1] Its mechanism of action involves the suppression of cell growth and the induction of G1 cell cycle arrest.[3][4]
Q2: What are the recommended solvents for dissolving this compound?
A2: The recommended solvent for preparing stock solutions of this compound is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is also soluble in Ethanol to a certain extent.[1]
Q3: Is this compound soluble in aqueous solutions like water or PBS?
A3: No, this compound is reported to be insoluble in water.[1][5] For experiments requiring dilution in aqueous media, it is crucial to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration.
Q4: How should I store this compound powder and its solutions?
A4: Lyophilized this compound powder should be stored at -20°C and kept desiccated, where it is stable for up to 36 months.[5] Stock solutions in DMSO should be stored at -20°C and are recommended to be used within one month to maintain potency.[5][6] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[5]
Troubleshooting Guide
Issue: My this compound has precipitated out of my stock solution.
-
Possible Cause: The DMSO used may have absorbed moisture, which can reduce the solubility of this compound.[1]
-
Solution: Always use fresh, anhydrous DMSO to prepare stock solutions.[1] Ensure the DMSO is of high purity and stored properly to prevent moisture absorption.
Issue: I observe precipitation when diluting my DMSO stock solution into an aqueous cell culture medium.
-
Possible Cause: The final concentration of DMSO in the culture medium may not be sufficient to maintain the solubility of this compound, or the final concentration of the inhibitor is too high.
-
Solution: When preparing working solutions, ensure that the final DMSO concentration in your experimental setup is kept low (typically below 0.5%) to minimize solvent-induced artifacts, while still being sufficient to keep this compound in solution. It may be necessary to perform serial dilutions. For in vivo studies, a specific formulation of 30% PEG400, 0.5% Tween80, and 5% propylene glycol has been noted.[5]
Issue: I am not observing the expected inhibitory effect on the mTOR pathway in my cell-based assays.
-
Possible Cause 1: The this compound may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution.
-
Solution 1: Prepare fresh stock solutions from lyophilized powder.[6] Aliquot stock solutions to minimize freeze-thaw cycles.[5]
-
Possible Cause 2: The concentration of this compound in the cell culture medium may be too low to achieve the desired effect.
-
Solution 2: While the IC50 is ~10 nM in cell-free assays, higher concentrations (e.g., 30-300 nM) may be required in cell-based assays to effectively inhibit mTOR signaling.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Possible Cause 3: The treatment duration may be insufficient.
-
Solution 3: For cell growth assays, treatment times of 24, 48, and 72 hours have been used, with the medium and freshly dissolved this compound being replaced every 24 hours.[1]
Quantitative Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 16 mg/mL | 34.36 mM | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |
| DMSO | 20 mg/mL | 42.96 mM | Solubility may vary slightly between batches.[1][5] |
| DMSO | 4.66 mg/mL | 10 mM | Data from a specific supplier. |
| DMSO | 2 mg/mL | - | Data from a specific supplier.[4] |
| Ethanol | 5 mg/mL | - | [1] |
| Water | Insoluble | Insoluble | [1][5] |
| DMF | 5 mg/mL | - | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | [4] |
| 30% PEG400 + 0.5% Tween80 + 5% propylene glycol | 28 mg/mL | - | A potential formulation for in vivo use.[5] |
Molecular Weight of this compound is approximately 465.5 g/mol .[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM stock solution, weigh out 4.66 mg of this compound (based on a molecular weight of 465.5 g/mol ).
-
Dissolution: Add 1 mL of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C for up to one month.[5][6]
Protocol 2: General Protocol for Cell Treatment
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare the desired final concentrations by diluting the stock solution in a fresh cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). For longer incubation times, it is recommended to replace the medium with freshly prepared this compound every 24 hours.[1]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess mTOR pathway inhibition (e.g., phosphorylation of S6K, 4E-BP1, Akt), cell viability assays, or cell cycle analysis.[1][3]
Signaling Pathway and Experimental Workflow
References
KU-0063794 off-target effects investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of KU-0063794, a potent and highly specific inhibitor of mTORC1 and mTORC2.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM for both complexes.[1][2][3]
Q2: Is this compound specific for mTOR? What are its known off-target effects?
A2: this compound is a highly specific mTOR inhibitor.[4] It has been screened against a panel of 76 other protein kinases and 7 lipid kinases, including Class I PI3Ks, and showed no significant inhibition at concentrations up to 1000-fold higher than its IC50 for mTOR.[1][3] At a high concentration of 10 µM, only one out of 76 kinases was reported to be inhibited by more than two-fold.[2] This high specificity makes it a valuable tool for delineating the physiological roles of mTOR.[1][2]
Q3: I observed inhibition of Akt phosphorylation at Threonine 308, which is a PDK1 site, upon treatment with this compound. Is this an off-target effect?
A3: This is a known downstream effect of this compound and is not considered a direct off-target effect on PDK1. The inhibition of mTORC2 by this compound prevents the phosphorylation of Akt at Serine 473.[1][3] The lack of Ser473 phosphorylation is thought to induce a conformational change that makes Thr308 more susceptible to dephosphorylation or hinders its phosphorylation by PDK1.[1][3] Interestingly, this effect on Thr308 is not observed in cells lacking essential mTORC2 subunits, suggesting that cellular signaling can adapt.[1][2]
Q4: Why does this compound cause a more pronounced dephosphorylation of 4E-BP1 compared to rapamycin?
A4: this compound has been shown to induce a much greater dephosphorylation of the mTORC1 substrate 4E-BP1 than rapamycin.[1][3] This effect is observed even in mTORC2-deficient cells, suggesting that this compound's mechanism of mTOR inhibition is more complete than that of rapamycin, which only partially inhibits mTORC1 and does not inhibit mTORC2.[1][4]
Q5: What is the recommended working concentration for this compound in cell-based assays?
A5: The optimal working concentration will vary depending on the cell type and the duration of the treatment. However, concentrations between 30 nM and 300 nM have been shown to be effective in inhibiting S6K1 activity in HEK-293 cells.[5] For complete inhibition of Akt and its substrates, concentrations up to 1 µM may be required.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q6: How should I prepare and store this compound stock solutions?
A6: this compound can be dissolved in DMSO to prepare a stock solution.[6] For storage, it is recommended to prepare and use solutions on the same day.[7] If storage is necessary, aliquots of the stock solution can be stored at -20°C for up to one month.[7] Before use, equilibrate the solution to room temperature and ensure that no precipitate is present.[7]
Quantitative Data: Kinase Specificity Profile
The following table summarizes the inhibitory activity of this compound against its primary targets and its high degree of specificity against other kinases.
| Target | IC50 | Concentration for >1000-fold Specificity | Reference |
| mTORC1 | ~10 nM | >10 µM | [1][2] |
| mTORC2 | ~10 nM | >10 µM | [1][2] |
| 76 Other Protein Kinases | No significant inhibition | 10 µM | [1] |
| 7 Lipid Kinases (including PI3Ks) | No significant inhibition | 10 µM | [1] |
Experimental Protocols
In Vitro mTORC1/mTORC2 Kinase Assay
This protocol describes the immunoprecipitation of mTORC1 and mTORC2 followed by an in vitro kinase assay to assess the inhibitory activity of this compound.
Materials:
-
HEK-293 cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Raptor antibody (for mTORC1) or Anti-Rictor antibody (for mTORC2)
-
Protein A/G agarose (B213101) beads
-
Recombinant GST-S6K1 (for mTORC1) or GST-Akt1 (for mTORC2) as substrate
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
This compound
-
SDS-PAGE and Western blotting reagents
-
Antibodies for detecting phosphorylated and total S6K1 (Thr389) or Akt (Ser473)
Procedure:
-
Cell Lysis: Lyse HEK-293 cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Incubate cell lysates with anti-Raptor or anti-Rictor antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing the recombinant substrate (GST-S6K1 or GST-Akt1).
-
Add the desired concentrations of this compound or vehicle (DMSO) to the reaction tubes.
-
Initiate the kinase reaction by adding ATP (final concentration typically 100 µM).
-
Incubate at 30°C for 30 minutes with gentle agitation.
-
-
Analysis:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using antibodies against the phosphorylated and total forms of the substrate to determine the extent of inhibition.
-
Visualizations
mTOR Signaling Pathway and this compound Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. KU 0063794 | mTOR | Tocris Bioscience [tocris.com]
- 7. KU 0063794 | mTOR Inhibitor | Hello Bio [hellobio.com]
KU-0063794 off-target effects investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of KU-0063794, a potent and highly specific inhibitor of mTORC1 and mTORC2.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a selective inhibitor of the mammalian target of rapamycin (mTOR), targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM for both complexes.[1][2][3]
Q2: Is this compound specific for mTOR? What are its known off-target effects?
A2: this compound is a highly specific mTOR inhibitor.[4] It has been screened against a panel of 76 other protein kinases and 7 lipid kinases, including Class I PI3Ks, and showed no significant inhibition at concentrations up to 1000-fold higher than its IC50 for mTOR.[1][3] At a high concentration of 10 µM, only one out of 76 kinases was reported to be inhibited by more than two-fold.[2] This high specificity makes it a valuable tool for delineating the physiological roles of mTOR.[1][2]
Q3: I observed inhibition of Akt phosphorylation at Threonine 308, which is a PDK1 site, upon treatment with this compound. Is this an off-target effect?
A3: This is a known downstream effect of this compound and is not considered a direct off-target effect on PDK1. The inhibition of mTORC2 by this compound prevents the phosphorylation of Akt at Serine 473.[1][3] The lack of Ser473 phosphorylation is thought to induce a conformational change that makes Thr308 more susceptible to dephosphorylation or hinders its phosphorylation by PDK1.[1][3] Interestingly, this effect on Thr308 is not observed in cells lacking essential mTORC2 subunits, suggesting that cellular signaling can adapt.[1][2]
Q4: Why does this compound cause a more pronounced dephosphorylation of 4E-BP1 compared to rapamycin?
A4: this compound has been shown to induce a much greater dephosphorylation of the mTORC1 substrate 4E-BP1 than rapamycin.[1][3] This effect is observed even in mTORC2-deficient cells, suggesting that this compound's mechanism of mTOR inhibition is more complete than that of rapamycin, which only partially inhibits mTORC1 and does not inhibit mTORC2.[1][4]
Q5: What is the recommended working concentration for this compound in cell-based assays?
A5: The optimal working concentration will vary depending on the cell type and the duration of the treatment. However, concentrations between 30 nM and 300 nM have been shown to be effective in inhibiting S6K1 activity in HEK-293 cells.[5] For complete inhibition of Akt and its substrates, concentrations up to 1 µM may be required.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q6: How should I prepare and store this compound stock solutions?
A6: this compound can be dissolved in DMSO to prepare a stock solution.[6] For storage, it is recommended to prepare and use solutions on the same day.[7] If storage is necessary, aliquots of the stock solution can be stored at -20°C for up to one month.[7] Before use, equilibrate the solution to room temperature and ensure that no precipitate is present.[7]
Quantitative Data: Kinase Specificity Profile
The following table summarizes the inhibitory activity of this compound against its primary targets and its high degree of specificity against other kinases.
| Target | IC50 | Concentration for >1000-fold Specificity | Reference |
| mTORC1 | ~10 nM | >10 µM | [1][2] |
| mTORC2 | ~10 nM | >10 µM | [1][2] |
| 76 Other Protein Kinases | No significant inhibition | 10 µM | [1] |
| 7 Lipid Kinases (including PI3Ks) | No significant inhibition | 10 µM | [1] |
Experimental Protocols
In Vitro mTORC1/mTORC2 Kinase Assay
This protocol describes the immunoprecipitation of mTORC1 and mTORC2 followed by an in vitro kinase assay to assess the inhibitory activity of this compound.
Materials:
-
HEK-293 cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Raptor antibody (for mTORC1) or Anti-Rictor antibody (for mTORC2)
-
Protein A/G agarose beads
-
Recombinant GST-S6K1 (for mTORC1) or GST-Akt1 (for mTORC2) as substrate
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
This compound
-
SDS-PAGE and Western blotting reagents
-
Antibodies for detecting phosphorylated and total S6K1 (Thr389) or Akt (Ser473)
Procedure:
-
Cell Lysis: Lyse HEK-293 cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Incubate cell lysates with anti-Raptor or anti-Rictor antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing the recombinant substrate (GST-S6K1 or GST-Akt1).
-
Add the desired concentrations of this compound or vehicle (DMSO) to the reaction tubes.
-
Initiate the kinase reaction by adding ATP (final concentration typically 100 µM).
-
Incubate at 30°C for 30 minutes with gentle agitation.
-
-
Analysis:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using antibodies against the phosphorylated and total forms of the substrate to determine the extent of inhibition.
-
Visualizations
mTOR Signaling Pathway and this compound Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. KU 0063794 | mTOR | Tocris Bioscience [tocris.com]
- 7. KU 0063794 | mTOR Inhibitor | Hello Bio [hellobio.com]
KU-0063794 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and handling of KU-0063794 in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A1: this compound is soluble in DMSO but insoluble in water and ethanol.[1] For stock solutions, it is recommended to dissolve the compound in fresh, anhydrous DMSO.[2] Lyophilized powder can be stored at -20°C for up to three years.[3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Store this compound stock solutions at -20°C for up to one month.[3][4] Some suppliers suggest that solutions can be stored at -80°C for up to one year.[3] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single use.[4]
Q3: How stable is this compound in cell culture media?
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and highly specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[5][6][7] It acts as a dual inhibitor of both mTORC1 and mTORC2 complexes with an IC50 of approximately 10 nM.[5][6][7] This inhibition suppresses the activation and phosphorylation of downstream effectors such as Akt, S6K, and SGK.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected experimental results over time. | Potential degradation of this compound in the cell culture medium at 37°C. | Prepare fresh working solutions of this compound in pre-warmed cell culture medium immediately before each experiment. For long-term experiments (≥ 24 hours), replace the medium with freshly prepared this compound-containing medium every 24 hours to ensure a consistent concentration.[2] |
| Precipitate formation in the stock solution upon thawing. | The DMSO used for reconstitution may have absorbed moisture, reducing the solubility of this compound.[2] The solution may not have been fully equilibrated to room temperature. | Use fresh, anhydrous DMSO for preparing stock solutions.[2] Before use, ensure the vial is equilibrated to room temperature and vortexed to ensure the compound is fully dissolved.[3] |
| Variability between different aliquots of the stock solution. | Improper storage or multiple freeze-thaw cycles leading to degradation. | Aliquot the stock solution into single-use volumes immediately after preparation to avoid repeated freeze-thaw cycles.[4] Store aliquots at -20°C or -80°C as recommended.[3] |
| Observed off-target effects. | Although this compound is highly selective for mTOR, using excessively high concentrations may lead to off-target activities. | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. Use the lowest effective concentration to minimize the potential for off-target effects. |
Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source |
| Solubility | Soluble in DMSO (e.g., 16 mg/mL).[2] Insoluble in water and ethanol.[1] | [1][2] |
| Storage of Lyophilized Powder | Store at -20°C for up to 3 years.[3] | [3] |
| Storage of Stock Solutions in DMSO | Store at -20°C for up to 1 month.[3][4] Store at -80°C for up to 1 year.[3] | [3][4] |
| Handling of Solutions | Prepare and use solutions on the same day if possible.[3] Aliquot to avoid multiple freeze-thaw cycles.[4] Equilibrate to room temperature before use.[3] | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Use a fresh, unopened vial of anhydrous DMSO.
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Cell Treatment with this compound
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Vortex the stock solution gently before use.
-
Dilute the stock solution to the final desired concentration in pre-warmed, fresh cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
For experiments lasting longer than 24 hours, repeat steps 3 and 4 every 24 hours to replenish the compound.[2]
Visualizations
Caption: mTOR signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound in cell culture.
References
- 1. KU 0063794 | mTOR Inhibitor | Hello Bio [hellobio.com]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KU 0063794 | mTOR | Tocris Bioscience [tocris.com]
- 7. Reduced mammalian target of rapamycin activity facilitates mitochondrial retrograde signaling and increases life span in normal human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
KU-0063794 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and handling of KU-0063794 in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A1: this compound is soluble in DMSO but insoluble in water and ethanol.[1] For stock solutions, it is recommended to dissolve the compound in fresh, anhydrous DMSO.[2] Lyophilized powder can be stored at -20°C for up to three years.[3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Store this compound stock solutions at -20°C for up to one month.[3][4] Some suppliers suggest that solutions can be stored at -80°C for up to one year.[3] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single use.[4]
Q3: How stable is this compound in cell culture media?
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and highly specific inhibitor of the mammalian target of rapamycin (mTOR).[5][6][7] It acts as a dual inhibitor of both mTORC1 and mTORC2 complexes with an IC50 of approximately 10 nM.[5][6][7] This inhibition suppresses the activation and phosphorylation of downstream effectors such as Akt, S6K, and SGK.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected experimental results over time. | Potential degradation of this compound in the cell culture medium at 37°C. | Prepare fresh working solutions of this compound in pre-warmed cell culture medium immediately before each experiment. For long-term experiments (≥ 24 hours), replace the medium with freshly prepared this compound-containing medium every 24 hours to ensure a consistent concentration.[2] |
| Precipitate formation in the stock solution upon thawing. | The DMSO used for reconstitution may have absorbed moisture, reducing the solubility of this compound.[2] The solution may not have been fully equilibrated to room temperature. | Use fresh, anhydrous DMSO for preparing stock solutions.[2] Before use, ensure the vial is equilibrated to room temperature and vortexed to ensure the compound is fully dissolved.[3] |
| Variability between different aliquots of the stock solution. | Improper storage or multiple freeze-thaw cycles leading to degradation. | Aliquot the stock solution into single-use volumes immediately after preparation to avoid repeated freeze-thaw cycles.[4] Store aliquots at -20°C or -80°C as recommended.[3] |
| Observed off-target effects. | Although this compound is highly selective for mTOR, using excessively high concentrations may lead to off-target activities. | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. Use the lowest effective concentration to minimize the potential for off-target effects. |
Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source |
| Solubility | Soluble in DMSO (e.g., 16 mg/mL).[2] Insoluble in water and ethanol.[1] | [1][2] |
| Storage of Lyophilized Powder | Store at -20°C for up to 3 years.[3] | [3] |
| Storage of Stock Solutions in DMSO | Store at -20°C for up to 1 month.[3][4] Store at -80°C for up to 1 year.[3] | [3][4] |
| Handling of Solutions | Prepare and use solutions on the same day if possible.[3] Aliquot to avoid multiple freeze-thaw cycles.[4] Equilibrate to room temperature before use.[3] | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Use a fresh, unopened vial of anhydrous DMSO.
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Cell Treatment with this compound
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Vortex the stock solution gently before use.
-
Dilute the stock solution to the final desired concentration in pre-warmed, fresh cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
For experiments lasting longer than 24 hours, repeat steps 3 and 4 every 24 hours to replenish the compound.[2]
Visualizations
Caption: mTOR signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound in cell culture.
References
- 1. KU 0063794 | mTOR Inhibitor | Hello Bio [hellobio.com]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KU 0063794 | mTOR | Tocris Bioscience [tocris.com]
- 7. Reduced mammalian target of rapamycin activity facilitates mitochondrial retrograde signaling and increases life span in normal human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with KU-0063794
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using KU-0063794, a potent and highly specific dual inhibitor of mTORC1 and mTORC2.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the mammalian target of rapamycin (B549165) (mTOR) kinase.[5][6] It is a highly specific and potent ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), with an IC50 of approximately 10 nM for both complexes.[2][3][5][6] Unlike rapamycin and its analogs, which primarily inhibit mTORC1, this compound effectively blocks the activity of both major mTOR complexes.[3][5]
Q2: How specific is this compound?
This compound exhibits high specificity for mTOR. Studies have shown that at a concentration of 1 µM, which is 100-fold higher than its IC50 for mTOR, it does not significantly inhibit a panel of 76 other protein kinases, including PI3Ks.[6] This makes it a valuable tool for specifically dissecting mTOR-related signaling pathways.
Q3: What are the expected downstream effects of this compound treatment?
As a dual mTORC1/mTORC2 inhibitor, this compound treatment is expected to lead to:
-
Inhibition of mTORC1 signaling: This results in the dephosphorylation of downstream targets such as S6 Kinase (S6K) at Thr389 and 4E-BP1 at multiple sites (Thr37, Thr46, Ser65).[2] The dephosphorylation of 4E-BP1 is often more complete with this compound compared to rapamycin.[2][5]
-
Inhibition of mTORC2 signaling: This leads to the dephosphorylation of Akt at Ser473, a key phosphorylation site for its full activation.[2]
-
Cellular effects: Inhibition of cell growth, induction of G1 phase cell cycle arrest, and in some contexts, induction of autophagy.[2][5][7]
Q4: How does this compound differ from rapamycin?
| Feature | This compound | Rapamycin |
| Target | mTORC1 and mTORC2 | Primarily mTORC1 |
| 4E-BP1 Dephosphorylation | Induces more complete dephosphorylation[2][5] | Partial dephosphorylation |
| Akt (Ser473) Phosphorylation | Inhibits | Can lead to feedback activation |
| Cell Cycle Arrest | Induces a more significant G1 arrest[2] | Less potent G1 arrest |
Troubleshooting Guides
Unexpected Western Blot Results
Problem 1: I see a decrease in Akt phosphorylation at Threonine 308 (Thr308) after this compound treatment. I thought this site was phosphorylated by PDK1, not mTOR.
This is a documented and interesting "unexpected" result of this compound treatment.[2][5]
Possible Explanations:
-
Interdependence of Phosphorylation Sites: While PDK1 is the primary kinase for Thr308, its phosphorylation can be influenced by the phosphorylation status of Serine 473 (Ser473). The inhibition of mTORC2 by this compound leads to dephosphorylation of Ser473.[2] This may induce a conformational change in Akt that makes Thr308 more susceptible to phosphatases or less accessible to PDK1.[5][6]
-
Cellular Context: This effect might be cell-type specific. In some cellular contexts that have adapted to the loss of mTORC2, this compound may not affect Thr308 phosphorylation.[5][6]
Troubleshooting Steps:
-
Confirm mTORC2 Inhibition: Verify the inhibition of mTORC2 by checking for a robust decrease in Akt phosphorylation at Ser473.
-
Use Control Inhibitors: Compare the effects of this compound with a PI3K inhibitor (like wortmannin (B1684655) or LY294002) to ensure the observed effect is not due to off-target inhibition of PI3K. This compound is highly specific for mTOR, so PI3K activity should be unaffected.[6]
-
Consider the Timeline: Analyze the phosphorylation status at different time points. The effect on Thr308 may be a secondary and later event compared to the rapid dephosphorylation of Ser473.
Problem 2: The inhibition of S6K phosphorylation (Thr389) is not as complete as expected.
Possible Explanations:
-
Suboptimal Inhibitor Concentration: The effective concentration can vary between cell lines and experimental conditions.
-
Inhibitor Degradation: this compound, like many small molecules, can degrade over time in solution.
-
High Kinase Activity: In cell lines with highly active upstream signaling (e.g., PTEN-null or PIK3CA-mutant), higher concentrations of the inhibitor may be required.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Titrate this compound to determine the optimal concentration for your specific cell line and experimental setup. A typical starting range is 100 nM to 1 µM.
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO and use them promptly. For longer-term storage, aliquot and store at -20°C or -80°C.
-
Serum Starvation: For acute signaling experiments, serum-starve cells for a few hours before stimulation and inhibitor treatment to reduce basal mTOR activity.
Unexpected Cell Viability/Growth Assay Results
Problem 3: I am not observing a significant decrease in cell viability with this compound.
Possible Explanations:
-
Cell Line Resistance: Some cell lines may be less dependent on mTOR signaling for survival.
-
Assay Duration: The effects of mTOR inhibition on cell viability may take longer to manifest compared to cytotoxic drugs. This compound typically induces cytostatic effects (G1 arrest) rather than apoptosis.[2][5]
-
Incorrect Assay: Assays that measure metabolic activity (like MTT or WST-1) might not directly reflect changes in cell number if the inhibitor alters cellular metabolism.
Troubleshooting Steps:
-
Extend the Treatment Duration: Conduct experiments over a longer time course (e.g., 24, 48, and 72 hours).
-
Use a Direct Cell Counting Method: Employ methods like trypan blue exclusion or a cell counter to directly assess cell number.
-
Confirm Target Engagement: Perform a Western blot in parallel to confirm that this compound is inhibiting mTOR signaling (e.g., decreased p-S6K) in your cell viability assay conditions.
-
Consider Combination Treatments: In resistant cell lines, combining this compound with other targeted therapies may be more effective.
Experimental Protocols
Western Blotting for mTOR Pathway Components
This protocol provides a general guideline for analyzing the phosphorylation status of key mTOR pathway proteins.
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat with this compound at the desired concentration and for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-S6K (Thr389), anti-S6K, anti-p-Akt (Ser473), anti-Akt, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
Cell Viability Assay (Crystal Violet)
This assay measures cell number based on the staining of cellular proteins.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
Fixation:
-
Aspirate the media.
-
Gently wash once with PBS.
-
Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
-
Staining:
-
Wash wells twice with water.
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
-
Solubilization and Measurement:
-
Wash the wells thoroughly with water until the water runs clear.
-
Air dry the plate.
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 590 nm using a plate reader.
-
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| mTORC1 | ~10 |
| mTORC2 | ~10 |
| PI3Kα | >10,000 |
| PI3Kβ | >10,000 |
| PI3Kγ | >10,000 |
| PI3Kδ | >10,000 |
| 70+ other protein kinases | >1,000 |
Data compiled from publicly available literature.[5][6]
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KU 0063794 | mTOR Inhibitor | Hello Bio [hellobio.com]
interpreting unexpected results with KU-0063794
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using KU-0063794, a potent and highly specific dual inhibitor of mTORC1 and mTORC2.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase.[5][6] It is a highly specific and potent ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), with an IC50 of approximately 10 nM for both complexes.[2][3][5][6] Unlike rapamycin and its analogs, which primarily inhibit mTORC1, this compound effectively blocks the activity of both major mTOR complexes.[3][5]
Q2: How specific is this compound?
This compound exhibits high specificity for mTOR. Studies have shown that at a concentration of 1 µM, which is 100-fold higher than its IC50 for mTOR, it does not significantly inhibit a panel of 76 other protein kinases, including PI3Ks.[6] This makes it a valuable tool for specifically dissecting mTOR-related signaling pathways.
Q3: What are the expected downstream effects of this compound treatment?
As a dual mTORC1/mTORC2 inhibitor, this compound treatment is expected to lead to:
-
Inhibition of mTORC1 signaling: This results in the dephosphorylation of downstream targets such as S6 Kinase (S6K) at Thr389 and 4E-BP1 at multiple sites (Thr37, Thr46, Ser65).[2] The dephosphorylation of 4E-BP1 is often more complete with this compound compared to rapamycin.[2][5]
-
Inhibition of mTORC2 signaling: This leads to the dephosphorylation of Akt at Ser473, a key phosphorylation site for its full activation.[2]
-
Cellular effects: Inhibition of cell growth, induction of G1 phase cell cycle arrest, and in some contexts, induction of autophagy.[2][5][7]
Q4: How does this compound differ from rapamycin?
| Feature | This compound | Rapamycin |
| Target | mTORC1 and mTORC2 | Primarily mTORC1 |
| 4E-BP1 Dephosphorylation | Induces more complete dephosphorylation[2][5] | Partial dephosphorylation |
| Akt (Ser473) Phosphorylation | Inhibits | Can lead to feedback activation |
| Cell Cycle Arrest | Induces a more significant G1 arrest[2] | Less potent G1 arrest |
Troubleshooting Guides
Unexpected Western Blot Results
Problem 1: I see a decrease in Akt phosphorylation at Threonine 308 (Thr308) after this compound treatment. I thought this site was phosphorylated by PDK1, not mTOR.
This is a documented and interesting "unexpected" result of this compound treatment.[2][5]
Possible Explanations:
-
Interdependence of Phosphorylation Sites: While PDK1 is the primary kinase for Thr308, its phosphorylation can be influenced by the phosphorylation status of Serine 473 (Ser473). The inhibition of mTORC2 by this compound leads to dephosphorylation of Ser473.[2] This may induce a conformational change in Akt that makes Thr308 more susceptible to phosphatases or less accessible to PDK1.[5][6]
-
Cellular Context: This effect might be cell-type specific. In some cellular contexts that have adapted to the loss of mTORC2, this compound may not affect Thr308 phosphorylation.[5][6]
Troubleshooting Steps:
-
Confirm mTORC2 Inhibition: Verify the inhibition of mTORC2 by checking for a robust decrease in Akt phosphorylation at Ser473.
-
Use Control Inhibitors: Compare the effects of this compound with a PI3K inhibitor (like wortmannin or LY294002) to ensure the observed effect is not due to off-target inhibition of PI3K. This compound is highly specific for mTOR, so PI3K activity should be unaffected.[6]
-
Consider the Timeline: Analyze the phosphorylation status at different time points. The effect on Thr308 may be a secondary and later event compared to the rapid dephosphorylation of Ser473.
Problem 2: The inhibition of S6K phosphorylation (Thr389) is not as complete as expected.
Possible Explanations:
-
Suboptimal Inhibitor Concentration: The effective concentration can vary between cell lines and experimental conditions.
-
Inhibitor Degradation: this compound, like many small molecules, can degrade over time in solution.
-
High Kinase Activity: In cell lines with highly active upstream signaling (e.g., PTEN-null or PIK3CA-mutant), higher concentrations of the inhibitor may be required.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Titrate this compound to determine the optimal concentration for your specific cell line and experimental setup. A typical starting range is 100 nM to 1 µM.
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO and use them promptly. For longer-term storage, aliquot and store at -20°C or -80°C.
-
Serum Starvation: For acute signaling experiments, serum-starve cells for a few hours before stimulation and inhibitor treatment to reduce basal mTOR activity.
Unexpected Cell Viability/Growth Assay Results
Problem 3: I am not observing a significant decrease in cell viability with this compound.
Possible Explanations:
-
Cell Line Resistance: Some cell lines may be less dependent on mTOR signaling for survival.
-
Assay Duration: The effects of mTOR inhibition on cell viability may take longer to manifest compared to cytotoxic drugs. This compound typically induces cytostatic effects (G1 arrest) rather than apoptosis.[2][5]
-
Incorrect Assay: Assays that measure metabolic activity (like MTT or WST-1) might not directly reflect changes in cell number if the inhibitor alters cellular metabolism.
Troubleshooting Steps:
-
Extend the Treatment Duration: Conduct experiments over a longer time course (e.g., 24, 48, and 72 hours).
-
Use a Direct Cell Counting Method: Employ methods like trypan blue exclusion or a cell counter to directly assess cell number.
-
Confirm Target Engagement: Perform a Western blot in parallel to confirm that this compound is inhibiting mTOR signaling (e.g., decreased p-S6K) in your cell viability assay conditions.
-
Consider Combination Treatments: In resistant cell lines, combining this compound with other targeted therapies may be more effective.
Experimental Protocols
Western Blotting for mTOR Pathway Components
This protocol provides a general guideline for analyzing the phosphorylation status of key mTOR pathway proteins.
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat with this compound at the desired concentration and for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-S6K (Thr389), anti-S6K, anti-p-Akt (Ser473), anti-Akt, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
Cell Viability Assay (Crystal Violet)
This assay measures cell number based on the staining of cellular proteins.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
Fixation:
-
Aspirate the media.
-
Gently wash once with PBS.
-
Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
-
Staining:
-
Wash wells twice with water.
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
-
Solubilization and Measurement:
-
Wash the wells thoroughly with water until the water runs clear.
-
Air dry the plate.
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 590 nm using a plate reader.
-
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| mTORC1 | ~10 |
| mTORC2 | ~10 |
| PI3Kα | >10,000 |
| PI3Kβ | >10,000 |
| PI3Kγ | >10,000 |
| PI3Kδ | >10,000 |
| 70+ other protein kinases | >1,000 |
Data compiled from publicly available literature.[5][6]
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KU 0063794 | mTOR Inhibitor | Hello Bio [hellobio.com]
Technical Support Center: Optimizing KU-0063794 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual mTORC1/mTORC2 inhibitor, KU-0063794, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. It acts as an ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM.[1][2] By inhibiting both complexes, this compound blocks the phosphorylation of key downstream effectors involved in cell growth, proliferation, and survival, such as S6 kinase (S6K), 4E-binding protein 1 (4E-BP1), and Akt.[3][4]
Q2: What is a recommended starting dosage for in vivo studies with this compound?
A2: A frequently cited dosage for this compound in in vivo studies using mouse xenograft models is 8 mg/kg , administered intraperitoneally (i.p.).[4][5] However, the optimal dosage can vary depending on the animal model, tumor type, and experimental endpoint. It is recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound has low aqueous solubility. A commonly used vehicle formulation for intraperitoneal (i.p.) injection is a mixture of 30% PEG400, 5% propylene (B89431) glycol, and 0.5% Tween 80 in water . Another suggested formulation is 20% N-methyl-2-pyrrolidone (NMP), 40% PEG400, and 40% water . It is crucial to ensure the compound is fully dissolved and the solution is clear before administration. The mixed solution should be used immediately for optimal results.[5]
Q4: What is a typical administration schedule for this compound in vivo?
A4: A common administration schedule for this compound in xenograft studies is daily intraperitoneal (i.p.) injection for 5 consecutive days, followed by a 2-day break (5 days on/2 days off) .[4] The duration of treatment will depend on the experimental design and tumor growth rate.
Q5: How can I confirm that this compound is hitting its target in vivo?
A5: Target engagement can be assessed by examining the phosphorylation status of downstream mTORC1 and mTORC2 substrates in tumor tissue or surrogate tissues. Key biomarkers include:
-
p-S6K (Thr389) and p-S6 (Ser235/236) for mTORC1 activity.
-
p-Akt (Ser473) for mTORC2 activity. Western blotting or immunohistochemistry can be used to analyze the levels of these phosphoproteins. A significant reduction in the phosphorylation of these targets in the treatment group compared to the vehicle control group indicates effective target inhibition.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in the vehicle. | - Incorrect solvent ratio. - Low quality or expired solvents. - Precipitation upon addition of aqueous component. | - Prepare the formulation fresh before each use. - Ensure all components are at room temperature before mixing. - Add the aqueous component slowly while vortexing. - Consider sonication in a water bath to aid dissolution. - If precipitation persists, consider trying an alternative formulation such as 20% NMP, 40% PEG400, and 40% water. |
| No significant anti-tumor efficacy observed. | - Sub-optimal dosage. - Inadequate drug exposure due to rapid metabolism or clearance. - Tumor model is resistant to mTOR inhibition. - Poor drug formulation leading to low bioavailability. | - Perform a dose-response study to determine the optimal dose for your model. - Confirm target engagement by analyzing downstream biomarkers (p-S6, p-Akt) in tumor tissue. - Ensure the formulation is prepared correctly and the drug is fully dissolved. - Consider a different administration route or schedule to improve drug exposure. - Evaluate the activation status of the PI3K/Akt/mTOR pathway in your tumor model to confirm it is a relevant target. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | - Dosage is too high (above the MTD). - Vehicle toxicity. - Off-target effects of the inhibitor. | - Reduce the dosage of this compound. - Administer a vehicle-only control group to assess for vehicle-related toxicity. - Monitor animal health closely (daily weight checks, observation of behavior). - Consider an intermittent dosing schedule (e.g., every other day) to allow for recovery between doses. - While specific in vivo toxicity data for this compound is limited in publicly available literature, monitoring for general signs of distress is crucial. |
| High variability in tumor growth within the treatment group. | - Inconsistent drug administration (e.g., i.p. injection missing the peritoneal cavity). - Heterogeneity of the tumor model. - Inconsistent formulation preparation. | - Ensure proper training and technique for drug administration. - Increase the number of animals per group to improve statistical power. - Prepare a single batch of the drug formulation for all animals in the treatment group to ensure consistency. |
Quantitative Data Summary
Table 1: In Vivo Dosage and Administration of this compound in a Preclinical Cancer Model
| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Vehicle Formulation | Reference |
| Nu/Nu nude mice | Renal Cell Carcinoma (786-O xenograft) | 8 mg/kg | Intraperitoneal (i.p.) | Daily, 5 days/week | DMSO (for in vitro comparison, in vivo vehicle not specified in this particular reference but implied to be well-tolerated) | [4][5] |
Note: The vehicle formulation of 30% PEG400, 5% propylene glycol, and 0.5% Tween 80 in water is a recommended formulation for in vivo use of this compound, as suggested by commercial suppliers and based on common practice for similar compounds.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., Nu/Nu nude mice) for tumor cell line xenografts.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, prepare the final formulation by diluting the stock solution in the appropriate vehicle (e.g., 30% PEG400, 5% propylene glycol, 0.5% Tween 80 in sterile water). Ensure the final DMSO concentration is low (typically <5%).
-
-
Drug Administration:
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection at the determined dosage and schedule (e.g., 8 mg/kg, daily, 5 days/week).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream analysis.
-
-
Pharmacodynamic Analysis:
-
To assess target engagement, a separate cohort of tumor-bearing mice can be treated with a single dose of this compound.
-
Collect tumors at various time points after dosing (e.g., 2, 8, 24 hours).
-
Prepare tumor lysates and analyze the phosphorylation levels of mTOR pathway proteins (p-S6, p-Akt) by Western blot.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The mTOR signaling pathway with upstream activators and downstream effectors.
Caption: A typical experimental workflow for an in vivo efficacy study.
References
- 1. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ichor.bio [ichor.bio]
- 3. A comparison of Ku0063794, a dual mTORC1 and mTORC2 inhibitor, and temsirolimus in preclinical renal cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing KU-0063794 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual mTORC1/mTORC2 inhibitor, KU-0063794, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR) kinase. It acts as an ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM.[1][2] By inhibiting both complexes, this compound blocks the phosphorylation of key downstream effectors involved in cell growth, proliferation, and survival, such as S6 kinase (S6K), 4E-binding protein 1 (4E-BP1), and Akt.[3][4]
Q2: What is a recommended starting dosage for in vivo studies with this compound?
A2: A frequently cited dosage for this compound in in vivo studies using mouse xenograft models is 8 mg/kg , administered intraperitoneally (i.p.).[4][5] However, the optimal dosage can vary depending on the animal model, tumor type, and experimental endpoint. It is recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound has low aqueous solubility. A commonly used vehicle formulation for intraperitoneal (i.p.) injection is a mixture of 30% PEG400, 5% propylene glycol, and 0.5% Tween 80 in water . Another suggested formulation is 20% N-methyl-2-pyrrolidone (NMP), 40% PEG400, and 40% water . It is crucial to ensure the compound is fully dissolved and the solution is clear before administration. The mixed solution should be used immediately for optimal results.[5]
Q4: What is a typical administration schedule for this compound in vivo?
A4: A common administration schedule for this compound in xenograft studies is daily intraperitoneal (i.p.) injection for 5 consecutive days, followed by a 2-day break (5 days on/2 days off) .[4] The duration of treatment will depend on the experimental design and tumor growth rate.
Q5: How can I confirm that this compound is hitting its target in vivo?
A5: Target engagement can be assessed by examining the phosphorylation status of downstream mTORC1 and mTORC2 substrates in tumor tissue or surrogate tissues. Key biomarkers include:
-
p-S6K (Thr389) and p-S6 (Ser235/236) for mTORC1 activity.
-
p-Akt (Ser473) for mTORC2 activity. Western blotting or immunohistochemistry can be used to analyze the levels of these phosphoproteins. A significant reduction in the phosphorylation of these targets in the treatment group compared to the vehicle control group indicates effective target inhibition.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in the vehicle. | - Incorrect solvent ratio. - Low quality or expired solvents. - Precipitation upon addition of aqueous component. | - Prepare the formulation fresh before each use. - Ensure all components are at room temperature before mixing. - Add the aqueous component slowly while vortexing. - Consider sonication in a water bath to aid dissolution. - If precipitation persists, consider trying an alternative formulation such as 20% NMP, 40% PEG400, and 40% water. |
| No significant anti-tumor efficacy observed. | - Sub-optimal dosage. - Inadequate drug exposure due to rapid metabolism or clearance. - Tumor model is resistant to mTOR inhibition. - Poor drug formulation leading to low bioavailability. | - Perform a dose-response study to determine the optimal dose for your model. - Confirm target engagement by analyzing downstream biomarkers (p-S6, p-Akt) in tumor tissue. - Ensure the formulation is prepared correctly and the drug is fully dissolved. - Consider a different administration route or schedule to improve drug exposure. - Evaluate the activation status of the PI3K/Akt/mTOR pathway in your tumor model to confirm it is a relevant target. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | - Dosage is too high (above the MTD). - Vehicle toxicity. - Off-target effects of the inhibitor. | - Reduce the dosage of this compound. - Administer a vehicle-only control group to assess for vehicle-related toxicity. - Monitor animal health closely (daily weight checks, observation of behavior). - Consider an intermittent dosing schedule (e.g., every other day) to allow for recovery between doses. - While specific in vivo toxicity data for this compound is limited in publicly available literature, monitoring for general signs of distress is crucial. |
| High variability in tumor growth within the treatment group. | - Inconsistent drug administration (e.g., i.p. injection missing the peritoneal cavity). - Heterogeneity of the tumor model. - Inconsistent formulation preparation. | - Ensure proper training and technique for drug administration. - Increase the number of animals per group to improve statistical power. - Prepare a single batch of the drug formulation for all animals in the treatment group to ensure consistency. |
Quantitative Data Summary
Table 1: In Vivo Dosage and Administration of this compound in a Preclinical Cancer Model
| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Vehicle Formulation | Reference |
| Nu/Nu nude mice | Renal Cell Carcinoma (786-O xenograft) | 8 mg/kg | Intraperitoneal (i.p.) | Daily, 5 days/week | DMSO (for in vitro comparison, in vivo vehicle not specified in this particular reference but implied to be well-tolerated) | [4][5] |
Note: The vehicle formulation of 30% PEG400, 5% propylene glycol, and 0.5% Tween 80 in water is a recommended formulation for in vivo use of this compound, as suggested by commercial suppliers and based on common practice for similar compounds.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., Nu/Nu nude mice) for tumor cell line xenografts.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, prepare the final formulation by diluting the stock solution in the appropriate vehicle (e.g., 30% PEG400, 5% propylene glycol, 0.5% Tween 80 in sterile water). Ensure the final DMSO concentration is low (typically <5%).
-
-
Drug Administration:
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection at the determined dosage and schedule (e.g., 8 mg/kg, daily, 5 days/week).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream analysis.
-
-
Pharmacodynamic Analysis:
-
To assess target engagement, a separate cohort of tumor-bearing mice can be treated with a single dose of this compound.
-
Collect tumors at various time points after dosing (e.g., 2, 8, 24 hours).
-
Prepare tumor lysates and analyze the phosphorylation levels of mTOR pathway proteins (p-S6, p-Akt) by Western blot.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The mTOR signaling pathway with upstream activators and downstream effectors.
Caption: A typical experimental workflow for an in vivo efficacy study.
References
- 1. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ichor.bio [ichor.bio]
- 3. A comparison of Ku0063794, a dual mTORC1 and mTORC2 inhibitor, and temsirolimus in preclinical renal cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting KU-0063794 and Apoptosis Induction
Answering the question: "Why is KU-0063794 not inducing apoptosis in my experiments?"
This guide is designed for researchers, scientists, and drug development professionals who are using the dual mTORC1/mTORC2 inhibitor, this compound, and are not observing the expected apoptotic response. While in some contexts this compound does induce apoptosis, its effect is highly dependent on the cellular environment and experimental conditions. This document provides potential explanations, troubleshooting strategies, and detailed protocols to help you investigate this outcome.
Frequently Asked Questions (FAQs)
Q1: I'm treating my cells with this compound, but I'm not observing apoptosis. Why could this be?
There are several key reasons why this compound may not induce apoptosis in your specific cell model. The most common reasons include the induction of a pro-survival autophagy response, the compound causing a cytostatic G1 cell cycle arrest rather than cell death, the activation of compensatory pro-survival signaling pathways, or fundamental cell-type-specific resistance.[1][2][3]
Q2: What is the primary mechanism of action for this compound?
This compound is a potent, cell-permeable, and highly specific ATP-competitive inhibitor of the mTOR kinase. It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM in cell-free assays.[4][5][6] Its specificity is high, showing no significant inhibition of 76 other protein kinases, including Class 1 PI3Ks, at concentrations up to 10 µM.[4][5] By inhibiting mTORC1 and mTORC2, it blocks the phosphorylation of key downstream targets that regulate cell growth, proliferation, and survival, such as S6K, 4E-BP1, and Akt.[4][7]
Q3: How does inhibiting mTOR lead to autophagy?
Under normal conditions, mTORC1 actively suppresses the initiation of autophagy by phosphorylating and inhibiting the ULK1 kinase complex.[8][9] When this compound inhibits mTORC1, this suppression is lifted. The now-active ULK1 complex can initiate the formation of the autophagosome, leading to the degradation of cellular components.[8][10] This process can provide the cell with recycled nutrients to survive the metabolic stress induced by mTOR inhibition.
Q4: If my cells aren't undergoing apoptosis, could they be dying through a different mechanism?
Yes. The absence of classical apoptotic markers like cleaved caspase-3 does not rule out cell death. Cells can undergo alternative forms of regulated cell death, such as necroptosis (a form of programmed necrosis) or even catastrophic macropinocytosis, where the cell dies due to the formation and rupture of large fluid-filled vacuoles.[11][12][13] Research on other dual mTORC1/mTORC2 inhibitors has shown that extensive cell death can occur via macropinocytosis in certain cancer cell lines.[11]
Troubleshooting Guide: Why this compound May Not Induce Apoptosis
| Potential Issue | Explanation | Troubleshooting & Verification Steps |
| 1. Induction of Pro-Survival Autophagy | mTOR inhibition is a potent inducer of autophagy. In many cell lines, this response is cytoprotective, allowing cells to adapt to metabolic stress and avoid apoptosis.[2][3] Studies have shown that this compound can induce a protective autophagy response in cancer cells.[2] | Troubleshooting: Co-administer this compound with a late-stage autophagy inhibitor like Chloroquine (CQ) or Bafilomycin A1 (BafA1), or an early-stage inhibitor like 3-Methyladenine (3-MA).[2] Verification: Use Western blotting to check if the combination treatment increases levels of apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP) compared to this compound alone. Simultaneously, confirm autophagy induction and blockade by monitoring LC3B-I to LC3B-II conversion and p62/SQSTM1 degradation. |
| 2. Predominant G1 Cell Cycle Arrest | For many cell types, the primary outcome of mTOR inhibition is a cytostatic G1 phase cell cycle arrest, not cytotoxicity.[1][4][5] The cells stop proliferating but remain viable. | Troubleshooting: Perform cell cycle analysis using propidium (B1200493) iodide (PI) staining followed by flow cytometry. An accumulation of cells in the G1 phase would confirm this effect. Verification: Compare the percentage of apoptotic cells (Sub-G1 peak) with the percentage of cells arrested in G1. If the G1 population is significantly larger, the primary effect is cytostatic. |
| 3. Activation of Compensatory Pro-Survival Pathways | The mTOR pathway is part of a complex network with multiple feedback loops. Inhibiting mTORC1 can relieve a negative feedback loop on insulin/IGF-1 signaling, potentially leading to increased PI3K and MAPK pathway activity that promotes survival.[14][15] While this compound also targets mTORC2/Akt, this inhibition can be transient, with Akt signaling rebounding over time.[14] | Troubleshooting: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) after this compound treatment. Profile the phosphorylation status of key pro-survival kinases like Akt (at Thr308) and ERK1/2 using Western blotting. Verification: If a compensatory pathway is activated, consider a combination therapy approach by co-treating with an appropriate inhibitor (e.g., a PI3K or MEK inhibitor) to block this survival signal and potentially unmask an apoptotic response. |
| 4. Cell-Type Specific Resistance | The genetic and signaling landscape of your cell line is a critical determinant of its response. The status of tumor suppressors like p53 and PTEN, or the presence of activating mutations in oncogenes, can confer resistance to apoptosis following mTOR inhibition. | Troubleshooting: Review the literature for studies using this compound or other mTOR inhibitors in your specific cell line or cancer type. Characterize the baseline activity of key survival pathways (PI3K/Akt, RAS/MAPK) in your cells. Verification: If your cell line is known to be resistant, it may not be a suitable model for observing this compound-induced apoptosis. |
| 5. Suboptimal Experimental Conditions | Ineffective drug concentration, insufficient treatment duration, or degradation of the compound can lead to a lack of biological effect. | Troubleshooting: Perform a dose-response experiment (e.g., 10 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours). For long-term experiments (>12h), it is recommended to replace the media with freshly dissolved this compound every 12-24 hours.[4] Verification: Confirm target engagement by assessing the phosphorylation of direct mTORC1/mTORC2 substrates like p-S6K (Thr389) and p-Akt (Ser473) at your chosen concentration and time point. |
Data Presentation
Key Quantitative Parameters for this compound
| Parameter | Value | Cell Context | Reference |
| IC50 (mTORC1/mTORC2) | ~10 nM | Cell-free immunoprecipitation assay | [4][5][6] |
| Effective Concentration (S6K1/Akt Inhibition) | 30 - 300 nM | HEK-293 cells | [6] |
| Effective Concentration (Growth Inhibition) | 2.5 µM | Keloid Fibroblasts | [16] |
| Apoptosis Induction | 0.1 - 50 µM (Dose-dependent) | Various Cell Lines | [6] |
Experimental Protocols
Protocol 1: Western Blotting for Apoptosis and Autophagy Markers
-
Cell Treatment: Plate cells to reach 70-80% confluency. Treat with this compound, vehicle control, and/or combination treatments for the desired time.
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies.
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP.
-
Autophagy: LC3B (to detect LC3-I and LC3-II bands), p62/SQSTM1.
-
mTOR Pathway: p-S6K (Thr389), S6K, p-Akt (Ser473), Akt, β-Actin (as a loading control).
-
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imager.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells as required. Include both floating and adherent cells in your collection.
-
Harvesting: Collect cells by trypsinization, combine with the supernatant (containing floating cells), and centrifuge.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Add more 1X Binding Buffer and analyze immediately on a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Mandatory Visualizations
Caption: Mechanism of this compound as a dual inhibitor of mTORC1 and mTORC2.
Caption: A logical workflow for troubleshooting the lack of apoptosis with this compound.
Caption: Crosstalk between autophagy and apoptosis downstream of mTOR inhibition.
References
- 1. stemcell.com [stemcell.com]
- 2. Autophagy inhibition sensitizes this compound-mediated anti-HepG2 hepatocellular carcinoma cell activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. JCI - mTOR: a pharmacologic target for autophagy regulation [jci.org]
- 9. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 10. Suppression of MAPK/JNK-MTORC1 signaling leads to premature loss of organelles and nuclei by autophagy during terminal differentiation of lens fiber cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Die another way – non-apoptotic mechanisms of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting KU-0063794 and Apoptosis Induction
Answering the question: "Why is KU-0063794 not inducing apoptosis in my experiments?"
This guide is designed for researchers, scientists, and drug development professionals who are using the dual mTORC1/mTORC2 inhibitor, this compound, and are not observing the expected apoptotic response. While in some contexts this compound does induce apoptosis, its effect is highly dependent on the cellular environment and experimental conditions. This document provides potential explanations, troubleshooting strategies, and detailed protocols to help you investigate this outcome.
Frequently Asked Questions (FAQs)
Q1: I'm treating my cells with this compound, but I'm not observing apoptosis. Why could this be?
There are several key reasons why this compound may not induce apoptosis in your specific cell model. The most common reasons include the induction of a pro-survival autophagy response, the compound causing a cytostatic G1 cell cycle arrest rather than cell death, the activation of compensatory pro-survival signaling pathways, or fundamental cell-type-specific resistance.[1][2][3]
Q2: What is the primary mechanism of action for this compound?
This compound is a potent, cell-permeable, and highly specific ATP-competitive inhibitor of the mTOR kinase. It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM in cell-free assays.[4][5][6] Its specificity is high, showing no significant inhibition of 76 other protein kinases, including Class 1 PI3Ks, at concentrations up to 10 µM.[4][5] By inhibiting mTORC1 and mTORC2, it blocks the phosphorylation of key downstream targets that regulate cell growth, proliferation, and survival, such as S6K, 4E-BP1, and Akt.[4][7]
Q3: How does inhibiting mTOR lead to autophagy?
Under normal conditions, mTORC1 actively suppresses the initiation of autophagy by phosphorylating and inhibiting the ULK1 kinase complex.[8][9] When this compound inhibits mTORC1, this suppression is lifted. The now-active ULK1 complex can initiate the formation of the autophagosome, leading to the degradation of cellular components.[8][10] This process can provide the cell with recycled nutrients to survive the metabolic stress induced by mTOR inhibition.
Q4: If my cells aren't undergoing apoptosis, could they be dying through a different mechanism?
Yes. The absence of classical apoptotic markers like cleaved caspase-3 does not rule out cell death. Cells can undergo alternative forms of regulated cell death, such as necroptosis (a form of programmed necrosis) or even catastrophic macropinocytosis, where the cell dies due to the formation and rupture of large fluid-filled vacuoles.[11][12][13] Research on other dual mTORC1/mTORC2 inhibitors has shown that extensive cell death can occur via macropinocytosis in certain cancer cell lines.[11]
Troubleshooting Guide: Why this compound May Not Induce Apoptosis
| Potential Issue | Explanation | Troubleshooting & Verification Steps |
| 1. Induction of Pro-Survival Autophagy | mTOR inhibition is a potent inducer of autophagy. In many cell lines, this response is cytoprotective, allowing cells to adapt to metabolic stress and avoid apoptosis.[2][3] Studies have shown that this compound can induce a protective autophagy response in cancer cells.[2] | Troubleshooting: Co-administer this compound with a late-stage autophagy inhibitor like Chloroquine (CQ) or Bafilomycin A1 (BafA1), or an early-stage inhibitor like 3-Methyladenine (3-MA).[2] Verification: Use Western blotting to check if the combination treatment increases levels of apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP) compared to this compound alone. Simultaneously, confirm autophagy induction and blockade by monitoring LC3B-I to LC3B-II conversion and p62/SQSTM1 degradation. |
| 2. Predominant G1 Cell Cycle Arrest | For many cell types, the primary outcome of mTOR inhibition is a cytostatic G1 phase cell cycle arrest, not cytotoxicity.[1][4][5] The cells stop proliferating but remain viable. | Troubleshooting: Perform cell cycle analysis using propidium iodide (PI) staining followed by flow cytometry. An accumulation of cells in the G1 phase would confirm this effect. Verification: Compare the percentage of apoptotic cells (Sub-G1 peak) with the percentage of cells arrested in G1. If the G1 population is significantly larger, the primary effect is cytostatic. |
| 3. Activation of Compensatory Pro-Survival Pathways | The mTOR pathway is part of a complex network with multiple feedback loops. Inhibiting mTORC1 can relieve a negative feedback loop on insulin/IGF-1 signaling, potentially leading to increased PI3K and MAPK pathway activity that promotes survival.[14][15] While this compound also targets mTORC2/Akt, this inhibition can be transient, with Akt signaling rebounding over time.[14] | Troubleshooting: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) after this compound treatment. Profile the phosphorylation status of key pro-survival kinases like Akt (at Thr308) and ERK1/2 using Western blotting. Verification: If a compensatory pathway is activated, consider a combination therapy approach by co-treating with an appropriate inhibitor (e.g., a PI3K or MEK inhibitor) to block this survival signal and potentially unmask an apoptotic response. |
| 4. Cell-Type Specific Resistance | The genetic and signaling landscape of your cell line is a critical determinant of its response. The status of tumor suppressors like p53 and PTEN, or the presence of activating mutations in oncogenes, can confer resistance to apoptosis following mTOR inhibition. | Troubleshooting: Review the literature for studies using this compound or other mTOR inhibitors in your specific cell line or cancer type. Characterize the baseline activity of key survival pathways (PI3K/Akt, RAS/MAPK) in your cells. Verification: If your cell line is known to be resistant, it may not be a suitable model for observing this compound-induced apoptosis. |
| 5. Suboptimal Experimental Conditions | Ineffective drug concentration, insufficient treatment duration, or degradation of the compound can lead to a lack of biological effect. | Troubleshooting: Perform a dose-response experiment (e.g., 10 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours). For long-term experiments (>12h), it is recommended to replace the media with freshly dissolved this compound every 12-24 hours.[4] Verification: Confirm target engagement by assessing the phosphorylation of direct mTORC1/mTORC2 substrates like p-S6K (Thr389) and p-Akt (Ser473) at your chosen concentration and time point. |
Data Presentation
Key Quantitative Parameters for this compound
| Parameter | Value | Cell Context | Reference |
| IC50 (mTORC1/mTORC2) | ~10 nM | Cell-free immunoprecipitation assay | [4][5][6] |
| Effective Concentration (S6K1/Akt Inhibition) | 30 - 300 nM | HEK-293 cells | [6] |
| Effective Concentration (Growth Inhibition) | 2.5 µM | Keloid Fibroblasts | [16] |
| Apoptosis Induction | 0.1 - 50 µM (Dose-dependent) | Various Cell Lines | [6] |
Experimental Protocols
Protocol 1: Western Blotting for Apoptosis and Autophagy Markers
-
Cell Treatment: Plate cells to reach 70-80% confluency. Treat with this compound, vehicle control, and/or combination treatments for the desired time.
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies.
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP.
-
Autophagy: LC3B (to detect LC3-I and LC3-II bands), p62/SQSTM1.
-
mTOR Pathway: p-S6K (Thr389), S6K, p-Akt (Ser473), Akt, β-Actin (as a loading control).
-
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imager.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells as required. Include both floating and adherent cells in your collection.
-
Harvesting: Collect cells by trypsinization, combine with the supernatant (containing floating cells), and centrifuge.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Add more 1X Binding Buffer and analyze immediately on a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Mandatory Visualizations
Caption: Mechanism of this compound as a dual inhibitor of mTORC1 and mTORC2.
Caption: A logical workflow for troubleshooting the lack of apoptosis with this compound.
Caption: Crosstalk between autophagy and apoptosis downstream of mTOR inhibition.
References
- 1. stemcell.com [stemcell.com]
- 2. Autophagy inhibition sensitizes this compound-mediated anti-HepG2 hepatocellular carcinoma cell activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. JCI - mTOR: a pharmacologic target for autophagy regulation [jci.org]
- 9. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 10. Suppression of MAPK/JNK-MTORC1 signaling leads to premature loss of organelles and nuclei by autophagy during terminal differentiation of lens fiber cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Die another way – non-apoptotic mechanisms of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KU-0063794 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using KU-0063794 in western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly specific small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2] It functions as a dual inhibitor, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM in cell-free assays.[3][2][4][5][6] Its high specificity is demonstrated by its lack of significant activity against 76 other protein kinases and 7 lipid kinases, including PI3Ks, at concentrations 1000-fold higher than its mTOR IC50.[6]
Q2: I am not seeing the expected decrease in phosphorylation of my target protein after this compound treatment. What could be the reason?
Several factors could contribute to this observation. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common reasons include suboptimal inhibitor concentration, insufficient treatment time, or issues with the western blot protocol itself, particularly when detecting phosphorylated proteins.
Q3: Are there known off-target effects of this compound that could affect my western blot results?
This compound is known for its high specificity for mTOR.[1][4] However, it is crucial to consider the cellular context. For instance, this compound has been shown to inhibit the phosphorylation of the T-loop Thr308 residue of Akt, which is directly phosphorylated by PDK1.[3][5] This is thought to be an indirect effect of inhibiting mTORC2's phosphorylation of Akt at Ser473, which may promote the dephosphorylation of Thr308.[5]
Q4: What are the expected downstream effects of this compound treatment that I can monitor by western blot?
Treatment with this compound should lead to a dose- and time-dependent decrease in the phosphorylation of several key downstream targets of mTORC1 and mTORC2.[4] These include:
-
Akt (at Ser473 and subsequently Thr308)[4]
-
S6K (p70 ribosomal S6 kinase)
-
SGK (serum and glucocorticoid-induced protein kinase)
-
4E-BP1 (eukaryotic initiation factor 4E-binding protein 1)[4]
-
Substrates of Akt, such as GSK3α/β (at Ser21/Ser9) and Foxo1/3a (at Thr24/Thr32)[4][7]
Troubleshooting Guide
Issue 1: No or Weak Signal for Phosphorylated Target Protein
This is a common issue when working with inhibitors and phospho-specific antibodies. Follow these steps to troubleshoot the problem.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration or Treatment Time | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. A time-course experiment is also recommended to identify the optimal treatment duration.[8] |
| Inactive this compound | Ensure the inhibitor has been stored correctly and prepare fresh stock solutions. |
| Poor Antibody Performance | Use a phospho-specific antibody that has been validated for western blotting. Check the antibody datasheet for recommended dilutions and positive control suggestions. Perform a dot blot to confirm antibody activity.[9] |
| Low Abundance of Target Protein | Increase the amount of protein loaded onto the gel.[9] Consider immunoprecipitation to enrich for your target protein before western blotting. |
| Inefficient Protein Transfer | Verify transfer efficiency using a pre-stained molecular weight marker or a total protein stain like Ponceau S. For high molecular weight proteins, adding a low concentration of SDS (0.01-0.05%) to the transfer buffer can improve transfer. For low molecular weight proteins, consider using a membrane with a smaller pore size.[9] |
| Issues with Buffers and Blocking Agents | When detecting phosphoproteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background.[8][10] Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[8] Also, avoid phosphate-based buffers like PBS, as the phosphate (B84403) ions can interfere with the binding of some phospho-specific antibodies.[8] |
Issue 2: High Background on the Western Blot
High background can mask the specific signal and make data interpretation difficult.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) or try a different blocking agent.[9] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that gives a strong signal with low background. |
| Inadequate Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
| Contaminated Buffers | Prepare fresh buffers to avoid microbial contamination that can lead to non-specific signals. |
| Membrane Dried Out | Ensure the membrane does not dry out at any stage of the western blot process. |
Issue 3: Unexpected or Multiple Bands
The presence of unexpected bands can be due to a variety of factors.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | Ensure the primary antibody is specific for the target protein. Check the antibody datasheet for information on cross-reactivity. Consider using a more specific antibody.[8] |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice to prevent protein degradation.[11] |
| Splice Variants or Post-Translational Modifications | Your protein of interest may exist as different splice variants or have other post-translational modifications that affect its migration on the gel. Consult the literature for your specific protein. |
| Antibody Detecting Both Phosphorylated and Non-phosphorylated Forms | If using a phospho-specific antibody, ensure it does not cross-react with the non-phosphorylated form of the protein. Running a control lane with a non-phosphorylated protein sample can help verify this. |
Experimental Protocols
General Western Blot Protocol for Phosphorylated Proteins
This protocol is a general guideline and may require optimization for specific targets.
-
Sample Preparation:
-
Treat cells with the desired concentration of this compound for the appropriate amount of time.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[11] Keep samples on ice throughout the process.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Denature protein lysates by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is generally recommended for phosphoproteins.[12]
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature.[10]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
-
Stripping and Reprobing (Optional):
-
To detect total protein levels, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein. However, be aware that stripping can lead to protein loss.[8] Fluorescent western blotting allows for the simultaneous detection of both phosphorylated and total protein on the same blot, avoiding the need for stripping.[8]
-
Quantitative Data Summary
| Compound | Target | IC50 (in vitro) |
| This compound | mTORC1 | ~10 nM |
| This compound | mTORC2 | ~10 nM |
Table 1: In vitro inhibitory concentrations of this compound.[2][4][5][6]
Visualizations
References
- 1. stemcell.com [stemcell.com]
- 2. KU 0063794 | mTOR | Tocris Bioscience [tocris.com]
- 3. [PDF] this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) | Semantic Scholar [semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
Technical Support Center: KU-0063794 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using KU-0063794 in western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly specific small molecule inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It functions as a dual inhibitor, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM in cell-free assays.[3][2][4][5][6] Its high specificity is demonstrated by its lack of significant activity against 76 other protein kinases and 7 lipid kinases, including PI3Ks, at concentrations 1000-fold higher than its mTOR IC50.[6]
Q2: I am not seeing the expected decrease in phosphorylation of my target protein after this compound treatment. What could be the reason?
Several factors could contribute to this observation. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common reasons include suboptimal inhibitor concentration, insufficient treatment time, or issues with the western blot protocol itself, particularly when detecting phosphorylated proteins.
Q3: Are there known off-target effects of this compound that could affect my western blot results?
This compound is known for its high specificity for mTOR.[1][4] However, it is crucial to consider the cellular context. For instance, this compound has been shown to inhibit the phosphorylation of the T-loop Thr308 residue of Akt, which is directly phosphorylated by PDK1.[3][5] This is thought to be an indirect effect of inhibiting mTORC2's phosphorylation of Akt at Ser473, which may promote the dephosphorylation of Thr308.[5]
Q4: What are the expected downstream effects of this compound treatment that I can monitor by western blot?
Treatment with this compound should lead to a dose- and time-dependent decrease in the phosphorylation of several key downstream targets of mTORC1 and mTORC2.[4] These include:
-
Akt (at Ser473 and subsequently Thr308)[4]
-
S6K (p70 ribosomal S6 kinase)
-
SGK (serum and glucocorticoid-induced protein kinase)
-
4E-BP1 (eukaryotic initiation factor 4E-binding protein 1)[4]
-
Substrates of Akt, such as GSK3α/β (at Ser21/Ser9) and Foxo1/3a (at Thr24/Thr32)[4][7]
Troubleshooting Guide
Issue 1: No or Weak Signal for Phosphorylated Target Protein
This is a common issue when working with inhibitors and phospho-specific antibodies. Follow these steps to troubleshoot the problem.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration or Treatment Time | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. A time-course experiment is also recommended to identify the optimal treatment duration.[8] |
| Inactive this compound | Ensure the inhibitor has been stored correctly and prepare fresh stock solutions. |
| Poor Antibody Performance | Use a phospho-specific antibody that has been validated for western blotting. Check the antibody datasheet for recommended dilutions and positive control suggestions. Perform a dot blot to confirm antibody activity.[9] |
| Low Abundance of Target Protein | Increase the amount of protein loaded onto the gel.[9] Consider immunoprecipitation to enrich for your target protein before western blotting. |
| Inefficient Protein Transfer | Verify transfer efficiency using a pre-stained molecular weight marker or a total protein stain like Ponceau S. For high molecular weight proteins, adding a low concentration of SDS (0.01-0.05%) to the transfer buffer can improve transfer. For low molecular weight proteins, consider using a membrane with a smaller pore size.[9] |
| Issues with Buffers and Blocking Agents | When detecting phosphoproteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background.[8][10] Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[8] Also, avoid phosphate-based buffers like PBS, as the phosphate ions can interfere with the binding of some phospho-specific antibodies.[8] |
Issue 2: High Background on the Western Blot
High background can mask the specific signal and make data interpretation difficult.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) or try a different blocking agent.[9] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that gives a strong signal with low background. |
| Inadequate Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
| Contaminated Buffers | Prepare fresh buffers to avoid microbial contamination that can lead to non-specific signals. |
| Membrane Dried Out | Ensure the membrane does not dry out at any stage of the western blot process. |
Issue 3: Unexpected or Multiple Bands
The presence of unexpected bands can be due to a variety of factors.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | Ensure the primary antibody is specific for the target protein. Check the antibody datasheet for information on cross-reactivity. Consider using a more specific antibody.[8] |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice to prevent protein degradation.[11] |
| Splice Variants or Post-Translational Modifications | Your protein of interest may exist as different splice variants or have other post-translational modifications that affect its migration on the gel. Consult the literature for your specific protein. |
| Antibody Detecting Both Phosphorylated and Non-phosphorylated Forms | If using a phospho-specific antibody, ensure it does not cross-react with the non-phosphorylated form of the protein. Running a control lane with a non-phosphorylated protein sample can help verify this. |
Experimental Protocols
General Western Blot Protocol for Phosphorylated Proteins
This protocol is a general guideline and may require optimization for specific targets.
-
Sample Preparation:
-
Treat cells with the desired concentration of this compound for the appropriate amount of time.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[11] Keep samples on ice throughout the process.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Denature protein lysates by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is generally recommended for phosphoproteins.[12]
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature.[10]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
-
Stripping and Reprobing (Optional):
-
To detect total protein levels, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein. However, be aware that stripping can lead to protein loss.[8] Fluorescent western blotting allows for the simultaneous detection of both phosphorylated and total protein on the same blot, avoiding the need for stripping.[8]
-
Quantitative Data Summary
| Compound | Target | IC50 (in vitro) |
| This compound | mTORC1 | ~10 nM |
| This compound | mTORC2 | ~10 nM |
Table 1: In vitro inhibitory concentrations of this compound.[2][4][5][6]
Visualizations
References
- 1. stemcell.com [stemcell.com]
- 2. KU 0063794 | mTOR | Tocris Bioscience [tocris.com]
- 3. [PDF] this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) | Semantic Scholar [semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
KU-0063794 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using KU-0063794. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, specific, and cell-permeable small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2] It functions as an ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), with an IC50 of approximately 10 nM for both complexes.[3][4][5][6] Its dual inhibition prevents the phosphorylation of downstream mTOR substrates, such as S6K, 4E-BP1, and Akt (at Ser473), thereby impacting cell growth, proliferation, and survival.[3][5]
Q2: At what concentrations is this compound effective for mTOR inhibition?
A2: this compound effectively inhibits mTOR signaling at nanomolar concentrations. For instance, in HEK-293 cells, 30 nM of this compound can rapidly eliminate S6K1 activity, while 100-300 nM is sufficient to completely inhibit S6K1 and S6 protein phosphorylation induced by amino acids.[7]
Q3: Is this compound specific to mTOR? What about off-target effects at high concentrations?
A3: this compound demonstrates high specificity for mTOR. Studies have shown that it does not suppress the activity of 76 other protein kinases or seven lipid kinases, including Class 1 PI3Ks, even at concentrations 1,000-fold higher than its IC50 for mTOR.[3][4][5][6] This suggests that observed cellular effects, including cytotoxicity at higher concentrations, are likely due to potent, on-target inhibition of the mTOR pathway rather than off-target activities.
Q4: Is the cytotoxicity observed with this compound a result of its intended mTOR inhibition?
A4: Yes, the cytotoxic effects of this compound are considered a direct consequence of its potent inhibition of both mTORC1 and mTORC2. By blocking these critical signaling hubs, this compound can suppress cell growth, induce G1-cell-cycle arrest, and trigger apoptosis.[1][3][4][5][6] One study characterized this compound as a cytotoxic drug, in contrast to the cytostatic effects of mTORC1-only inhibitors like temsirolimus.[1]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity observed at concentrations intended for mTOR inhibition.
-
Question: I am observing significant cell death at concentrations where I only expected to see inhibition of mTOR signaling. What could be the cause?
-
Answer:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to mTOR inhibition. Cells that are highly dependent on the PI3K/Akt/mTOR pathway for survival may undergo apoptosis even at low nanomolar concentrations of this compound. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiment.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, generally below 0.5%, with 0.1% or lower being preferable.[8][9][10][11] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
-
Compound Stability: Ensure your stock solution of this compound is stored correctly (lyophilized at -20°C) and that the working solution is freshly prepared.[7] Degradation of the compound could lead to unpredictable effects.
-
Confluence of Cells: The density of your cell culture can influence the apparent cytotoxicity. Highly confluent cultures may be more resistant to treatment, while sparse cultures might be more sensitive. Standardize your cell seeding density across experiments.
-
Issue 2: Suboptimal or no inhibition of mTOR signaling at expected effective concentrations.
-
Question: I am not observing the expected decrease in phosphorylation of mTOR targets (e.g., p-S6K, p-Akt S473) after treating my cells with this compound. Why might this be?
-
Answer:
-
Compound Solubility: this compound has limited solubility in DMSO.[12] To ensure it is fully dissolved, you can warm the stock solution at 37°C for 10 minutes and/or use an ultrasonic bath.[12] Precipitated compound will not be effective.
-
Incorrect Dosing: Double-check your calculations for preparing working solutions from your stock. Serial dilution errors can lead to significantly lower-than-intended final concentrations.
-
Assay Timing: The dephosphorylation of mTOR targets can be rapid. Ensure your time points for cell lysis and analysis are appropriate to capture the inhibitory effect. A time-course experiment is recommended to determine the optimal treatment duration.
-
Antibody Quality: The quality of your primary antibodies for detecting phosphorylated proteins is critical. Ensure your antibodies are validated for the application (e.g., Western blot) and are working correctly by including positive and negative controls.
-
Issue 3: Difficulty dissolving this compound.
-
Question: I am having trouble dissolving this compound in DMSO, or it is precipitating when added to my culture media. What should I do?
-
Answer:
-
Follow Solubility Guidelines: The solubility of this compound in DMSO is approximately 16 mg/mL (34.36 mM).[7] Avoid making stock solutions that are too concentrated.
-
Gentle Warming and Sonication: As mentioned, warming the stock solution to 37°C and/or using an ultrasonic bath can aid in dissolution.[12]
-
Two-Step Dilution: When diluting the DMSO stock into your aqueous cell culture medium, it is best to first dilute the stock into a smaller volume of medium, mix thoroughly, and then add this intermediate dilution to the final volume. This can help prevent precipitation.[8]
-
Data Presentation
Table 1: Concentration-Dependent Effects of this compound in Various Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Keloid Fibroblasts | 2.5 µM | Not Specified | Inhibition of cell spreading, proliferation, migration, and invasion. | [13] |
| Renal Cell Carcinoma (Caki-1, 786-O) | Increasing concentrations | 24 - 96 hours | Decreased cell viability in a concentration and time-dependent manner. | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | ~3 µM | 24, 48, 72 hours | Inhibition of cell growth. | [12] |
| U87MG (Glioblastoma) | 0.10 µM (IC50) | Not Specified | Inhibition of rS6 (Ser235/236) phosphorylation. | [14] |
| U87MG (Glioblastoma) | 0.15 µM (IC50) | Not Specified | Inhibition of AKT (Ser473) phosphorylation. | [14] |
| HEK-293 | 30 nM | 30 minutes | Ablation of S6K1 activity. | [7] |
| HEK-293 | 100-300 nM | 30 minutes | Complete inhibition of amino-acid-induced S6K1 and S6 phosphorylation. | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 µM to 50 µM) and a vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at various concentrations and a vehicle control for the desired time.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with any floating cells from the supernatant to ensure all apoptotic cells are collected. Suspension cells can be pelleted directly.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[3]
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V) and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Simplified mTOR signaling pathway showing dual inhibition of mTORC1 and mTORC2 by this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
KU-0063794 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using KU-0063794. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, specific, and cell-permeable small molecule inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It functions as an ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), with an IC50 of approximately 10 nM for both complexes.[3][4][5][6] Its dual inhibition prevents the phosphorylation of downstream mTOR substrates, such as S6K, 4E-BP1, and Akt (at Ser473), thereby impacting cell growth, proliferation, and survival.[3][5]
Q2: At what concentrations is this compound effective for mTOR inhibition?
A2: this compound effectively inhibits mTOR signaling at nanomolar concentrations. For instance, in HEK-293 cells, 30 nM of this compound can rapidly eliminate S6K1 activity, while 100-300 nM is sufficient to completely inhibit S6K1 and S6 protein phosphorylation induced by amino acids.[7]
Q3: Is this compound specific to mTOR? What about off-target effects at high concentrations?
A3: this compound demonstrates high specificity for mTOR. Studies have shown that it does not suppress the activity of 76 other protein kinases or seven lipid kinases, including Class 1 PI3Ks, even at concentrations 1,000-fold higher than its IC50 for mTOR.[3][4][5][6] This suggests that observed cellular effects, including cytotoxicity at higher concentrations, are likely due to potent, on-target inhibition of the mTOR pathway rather than off-target activities.
Q4: Is the cytotoxicity observed with this compound a result of its intended mTOR inhibition?
A4: Yes, the cytotoxic effects of this compound are considered a direct consequence of its potent inhibition of both mTORC1 and mTORC2. By blocking these critical signaling hubs, this compound can suppress cell growth, induce G1-cell-cycle arrest, and trigger apoptosis.[1][3][4][5][6] One study characterized this compound as a cytotoxic drug, in contrast to the cytostatic effects of mTORC1-only inhibitors like temsirolimus.[1]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity observed at concentrations intended for mTOR inhibition.
-
Question: I am observing significant cell death at concentrations where I only expected to see inhibition of mTOR signaling. What could be the cause?
-
Answer:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to mTOR inhibition. Cells that are highly dependent on the PI3K/Akt/mTOR pathway for survival may undergo apoptosis even at low nanomolar concentrations of this compound. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiment.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, generally below 0.5%, with 0.1% or lower being preferable.[8][9][10][11] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
-
Compound Stability: Ensure your stock solution of this compound is stored correctly (lyophilized at -20°C) and that the working solution is freshly prepared.[7] Degradation of the compound could lead to unpredictable effects.
-
Confluence of Cells: The density of your cell culture can influence the apparent cytotoxicity. Highly confluent cultures may be more resistant to treatment, while sparse cultures might be more sensitive. Standardize your cell seeding density across experiments.
-
Issue 2: Suboptimal or no inhibition of mTOR signaling at expected effective concentrations.
-
Question: I am not observing the expected decrease in phosphorylation of mTOR targets (e.g., p-S6K, p-Akt S473) after treating my cells with this compound. Why might this be?
-
Answer:
-
Compound Solubility: this compound has limited solubility in DMSO.[12] To ensure it is fully dissolved, you can warm the stock solution at 37°C for 10 minutes and/or use an ultrasonic bath.[12] Precipitated compound will not be effective.
-
Incorrect Dosing: Double-check your calculations for preparing working solutions from your stock. Serial dilution errors can lead to significantly lower-than-intended final concentrations.
-
Assay Timing: The dephosphorylation of mTOR targets can be rapid. Ensure your time points for cell lysis and analysis are appropriate to capture the inhibitory effect. A time-course experiment is recommended to determine the optimal treatment duration.
-
Antibody Quality: The quality of your primary antibodies for detecting phosphorylated proteins is critical. Ensure your antibodies are validated for the application (e.g., Western blot) and are working correctly by including positive and negative controls.
-
Issue 3: Difficulty dissolving this compound.
-
Question: I am having trouble dissolving this compound in DMSO, or it is precipitating when added to my culture media. What should I do?
-
Answer:
-
Follow Solubility Guidelines: The solubility of this compound in DMSO is approximately 16 mg/mL (34.36 mM).[7] Avoid making stock solutions that are too concentrated.
-
Gentle Warming and Sonication: As mentioned, warming the stock solution to 37°C and/or using an ultrasonic bath can aid in dissolution.[12]
-
Two-Step Dilution: When diluting the DMSO stock into your aqueous cell culture medium, it is best to first dilute the stock into a smaller volume of medium, mix thoroughly, and then add this intermediate dilution to the final volume. This can help prevent precipitation.[8]
-
Data Presentation
Table 1: Concentration-Dependent Effects of this compound in Various Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Keloid Fibroblasts | 2.5 µM | Not Specified | Inhibition of cell spreading, proliferation, migration, and invasion. | [13] |
| Renal Cell Carcinoma (Caki-1, 786-O) | Increasing concentrations | 24 - 96 hours | Decreased cell viability in a concentration and time-dependent manner. | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | ~3 µM | 24, 48, 72 hours | Inhibition of cell growth. | [12] |
| U87MG (Glioblastoma) | 0.10 µM (IC50) | Not Specified | Inhibition of rS6 (Ser235/236) phosphorylation. | [14] |
| U87MG (Glioblastoma) | 0.15 µM (IC50) | Not Specified | Inhibition of AKT (Ser473) phosphorylation. | [14] |
| HEK-293 | 30 nM | 30 minutes | Ablation of S6K1 activity. | [7] |
| HEK-293 | 100-300 nM | 30 minutes | Complete inhibition of amino-acid-induced S6K1 and S6 phosphorylation. | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 µM to 50 µM) and a vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at various concentrations and a vehicle control for the desired time.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with any floating cells from the supernatant to ensure all apoptotic cells are collected. Suspension cells can be pelleted directly.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[3]
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V) and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Simplified mTOR signaling pathway showing dual inhibition of mTORC1 and mTORC2 by this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
minimizing KU-0063794 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in minimizing precipitation of KU-0063794 in aqueous solutions, ensuring reliable and reproducible experimental outcomes.
Troubleshooting Guide: Minimizing this compound Precipitation
This compound is a potent and specific dual mTORC1 and mTORC2 inhibitor with an IC50 of approximately 10 nM.[1][2][3][4][5] However, its low solubility in aqueous solutions can lead to precipitation, impacting experimental results. The following guide provides solutions to common issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or media | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Increase the percentage of DMSO in the final solution (while ensuring it is non-toxic to the experimental system). - Decrease the final concentration of this compound. - Use a co-solvent system. For in vivo applications, formulations with PEG400, Tween80, and propylene (B89431) glycol have been used.[6] - Add the this compound stock solution to the aqueous buffer or media dropwise while vortexing to ensure rapid mixing. |
| Cloudiness or visible particles in the prepared solution over time | The compound is slowly precipitating out of the solution due to instability or temperature fluctuations. | - Prepare fresh solutions for each experiment. It is recommended to use solutions on the same day they are prepared.[7] - If storage is necessary, store solutions at -20°C for up to one month.[7] Before use, equilibrate the solution to room temperature and ensure no precipitate is visible.[7] - Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[6] |
| Inconsistent experimental results | Precipitation of this compound leads to a lower effective concentration of the inhibitor in the experiment. | - Visually inspect all solutions for any signs of precipitation before use. - If precipitation is suspected, centrifuge the solution and measure the concentration of the supernatant to determine the actual amount of dissolved compound. - Follow the recommended protocols for solution preparation carefully. |
Quantitative Solubility Data for this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 4.66 - 20 | 10 - 42.96 | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[1] |
| Water | Insoluble | Insoluble | [1][6] |
| Ethanol | Insoluble | Insoluble | [1][6] |
| 30% PEG400 + 0.5% Tween80 + 5% Propylene Glycol | 28 | - | An example of an in vivo formulation.[6] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 1.67 | ≥ 3.59 | This protocol yields a clear solution.[3] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare stock solutions of this compound in fresh, anhydrous DMSO.[1] Concentrations of 10 mM to 42.96 mM in DMSO have been reported.[1] For example, to prepare a 10 mM stock solution, dissolve 4.66 mg of this compound (MW: 465.54 g/mol ) in 1 mL of DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][6]
Q2: My this compound precipitated when I added it to my cell culture medium. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. To address this, you can try the following:
-
Increase the solvent concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%).
-
Decrease the final concentration of this compound: If possible for your experiment, lower the working concentration.
-
Improve the mixing method: Add the DMSO stock solution dropwise to your medium while gently vortexing or swirling to facilitate rapid dispersion.
-
Prepare fresh dilutions: It is advisable to prepare fresh dilutions of this compound for each experiment and use them immediately.[1][3][7]
Q3: Can I sonicate the solution to redissolve the precipitate?
A3: Gentle sonication in a water bath can be attempted to help dissolve small amounts of precipitate. However, be cautious as excessive sonication can potentially degrade the compound. It is generally preferable to optimize the solvent and concentration to prevent precipitation in the first place.
Q4: For how long are aqueous solutions of this compound stable?
A4: Aqueous solutions of this compound are not very stable and are prone to precipitation. It is strongly recommended to prepare these solutions fresh for each experiment.[1][3][7] If you must store a diluted solution, it should be for a very short period and at 4°C, but be sure to visually inspect for precipitation before use. For longer-term storage, stock solutions in DMSO are more stable when stored at -20°C or -80°C.[3][6]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh out 4.66 mg of this compound powder (assuming a molecular weight of 465.54 g/mol ).
-
Add 1 mL of fresh, anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
Protocol for Diluting this compound into Aqueous Solution (e.g., Cell Culture Medium)
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is homogeneous.
-
To prepare a 10 µM working solution, for example, add 1 µL of the 10 mM stock solution to 999 µL of your pre-warmed aqueous buffer or cell culture medium.
-
It is crucial to add the stock solution dropwise while gently vortexing or swirling the aqueous solution to ensure rapid and uniform mixing, which helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate before adding it to your experimental setup.
-
Use the freshly prepared working solution immediately.
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: Workflow for troubleshooting this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) | Semantic Scholar [semanticscholar.org]
- 5. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. KU 0063794 | mTOR Inhibitor | Hello Bio [hellobio.com]
minimizing KU-0063794 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in minimizing precipitation of KU-0063794 in aqueous solutions, ensuring reliable and reproducible experimental outcomes.
Troubleshooting Guide: Minimizing this compound Precipitation
This compound is a potent and specific dual mTORC1 and mTORC2 inhibitor with an IC50 of approximately 10 nM.[1][2][3][4][5] However, its low solubility in aqueous solutions can lead to precipitation, impacting experimental results. The following guide provides solutions to common issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or media | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Increase the percentage of DMSO in the final solution (while ensuring it is non-toxic to the experimental system). - Decrease the final concentration of this compound. - Use a co-solvent system. For in vivo applications, formulations with PEG400, Tween80, and propylene glycol have been used.[6] - Add the this compound stock solution to the aqueous buffer or media dropwise while vortexing to ensure rapid mixing. |
| Cloudiness or visible particles in the prepared solution over time | The compound is slowly precipitating out of the solution due to instability or temperature fluctuations. | - Prepare fresh solutions for each experiment. It is recommended to use solutions on the same day they are prepared.[7] - If storage is necessary, store solutions at -20°C for up to one month.[7] Before use, equilibrate the solution to room temperature and ensure no precipitate is visible.[7] - Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[6] |
| Inconsistent experimental results | Precipitation of this compound leads to a lower effective concentration of the inhibitor in the experiment. | - Visually inspect all solutions for any signs of precipitation before use. - If precipitation is suspected, centrifuge the solution and measure the concentration of the supernatant to determine the actual amount of dissolved compound. - Follow the recommended protocols for solution preparation carefully. |
Quantitative Solubility Data for this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 4.66 - 20 | 10 - 42.96 | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[1] |
| Water | Insoluble | Insoluble | [1][6] |
| Ethanol | Insoluble | Insoluble | [1][6] |
| 30% PEG400 + 0.5% Tween80 + 5% Propylene Glycol | 28 | - | An example of an in vivo formulation.[6] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 1.67 | ≥ 3.59 | This protocol yields a clear solution.[3] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare stock solutions of this compound in fresh, anhydrous DMSO.[1] Concentrations of 10 mM to 42.96 mM in DMSO have been reported.[1] For example, to prepare a 10 mM stock solution, dissolve 4.66 mg of this compound (MW: 465.54 g/mol ) in 1 mL of DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][6]
Q2: My this compound precipitated when I added it to my cell culture medium. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. To address this, you can try the following:
-
Increase the solvent concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%).
-
Decrease the final concentration of this compound: If possible for your experiment, lower the working concentration.
-
Improve the mixing method: Add the DMSO stock solution dropwise to your medium while gently vortexing or swirling to facilitate rapid dispersion.
-
Prepare fresh dilutions: It is advisable to prepare fresh dilutions of this compound for each experiment and use them immediately.[1][3][7]
Q3: Can I sonicate the solution to redissolve the precipitate?
A3: Gentle sonication in a water bath can be attempted to help dissolve small amounts of precipitate. However, be cautious as excessive sonication can potentially degrade the compound. It is generally preferable to optimize the solvent and concentration to prevent precipitation in the first place.
Q4: For how long are aqueous solutions of this compound stable?
A4: Aqueous solutions of this compound are not very stable and are prone to precipitation. It is strongly recommended to prepare these solutions fresh for each experiment.[1][3][7] If you must store a diluted solution, it should be for a very short period and at 4°C, but be sure to visually inspect for precipitation before use. For longer-term storage, stock solutions in DMSO are more stable when stored at -20°C or -80°C.[3][6]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh out 4.66 mg of this compound powder (assuming a molecular weight of 465.54 g/mol ).
-
Add 1 mL of fresh, anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
Protocol for Diluting this compound into Aqueous Solution (e.g., Cell Culture Medium)
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is homogeneous.
-
To prepare a 10 µM working solution, for example, add 1 µL of the 10 mM stock solution to 999 µL of your pre-warmed aqueous buffer or cell culture medium.
-
It is crucial to add the stock solution dropwise while gently vortexing or swirling the aqueous solution to ensure rapid and uniform mixing, which helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate before adding it to your experimental setup.
-
Use the freshly prepared working solution immediately.
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: Workflow for troubleshooting this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) | Semantic Scholar [semanticscholar.org]
- 5. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. KU 0063794 | mTOR Inhibitor | Hello Bio [hellobio.com]
impact of serum on KU-0063794 activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the dual mTORC1/mTORC2 inhibitor, KU-0063794. The information provided is intended to assist in optimizing experimental design and interpreting results, with a specific focus on the impact of serum on the inhibitor's activity.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced or inconsistent inhibition of mTOR signaling in the presence of serum. | Serum contains growth factors (e.g., IGF-1) that strongly activate the PI3K/Akt/mTOR pathway, potentially requiring higher concentrations of this compound for effective inhibition.[1][2] | Increase the concentration of this compound. It has been noted that in serum-starved HEK-293 cells stimulated with IGF-1, a concentration of 300 nM this compound was necessary to achieve ~90% inhibition of S6K1 activity.[1] Perform a dose-response curve in the presence and absence of serum to determine the optimal concentration for your specific cell line and experimental conditions. |
| Serum proteins, such as albumin, can bind to small molecule inhibitors, reducing the free concentration of the drug available to interact with its target.[3][4][5][6] | When possible, conduct initial characterization experiments in serum-free media or with reduced serum concentrations to establish a baseline for this compound activity. If serum is required, ensure consistent serum lot and concentration across all experiments to minimize variability. Consider performing in vitro binding assays to quantify the extent of serum protein binding. | |
| Variability in results between experiments. | Inconsistent cell culture conditions, such as cell density or passage number, can affect the activation state of the mTOR pathway. | Standardize cell seeding density and use cells within a consistent passage number range for all experiments. Ensure consistent serum starvation protocols if they are part of the experimental design.[7] |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -20°C for up to one month.[8] Before use, equilibrate the solution to room temperature and ensure any precipitate is fully dissolved.[8] | |
| Unexpected off-target effects. | Although this compound is highly specific for mTOR, at very high concentrations, the potential for off-target effects increases.[2][9][10] | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include appropriate controls, such as vehicle-treated cells and cells treated with other mTOR inhibitors (e.g., rapamycin), to help distinguish mTOR-specific effects.[2][9] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR). It acts as a dual inhibitor, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM in cell-free assays.[1][2][9][10] This inhibition suppresses the phosphorylation of downstream targets of both complexes, including S6K, 4E-BP1 (mTORC1), and Akt at Ser473 (mTORC2).[2][11]
2. How does the presence of serum affect the activity of this compound?
The presence of serum can necessitate the use of higher concentrations of this compound to achieve the same level of mTOR inhibition.[1][2] This is due to two main factors:
-
Activation of mTOR pathway: Serum is rich in growth factors that stimulate the PI3K/Akt/mTOR pathway, creating a more robust signaling cascade that requires a higher concentration of the inhibitor to overcome.[2]
-
Protein binding: Small molecules can bind to serum proteins, primarily albumin, which reduces the bioavailable, unbound fraction of the inhibitor that can enter cells and interact with mTOR.[3][4][5]
3. What is the recommended starting concentration for in vitro experiments?
For cell-free kinase assays, the IC50 is ~10 nM.[1][2][9][10] For cell-based assays, a starting range of 100-300 nM is often effective for inhibiting mTORC1 and mTORC2 signaling.[1] However, the optimal concentration is highly dependent on the cell type and the presence or absence of serum. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
4. How should I prepare and store this compound?
This compound is typically dissolved in DMSO to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C.[8] To maintain the integrity of the compound, it is best to prepare and use solutions on the same day if possible. If storage is necessary, solutions can be stored at -20°C for up to one month.[8] Before each use, ensure the solution is brought to room temperature and that any precipitate is fully dissolved.[8]
5. What are the expected downstream effects of this compound treatment?
Treatment with this compound leads to the dephosphorylation of key downstream targets of mTORC1 and mTORC2. This includes a reduction in the phosphorylation of S6K1 at Thr389, S6 protein, 4E-BP1 at multiple sites, and Akt at Ser473.[1][2][11] Functionally, this can lead to the inhibition of cell growth, induction of a G1 cell cycle arrest, and autophagy.[2][9][11]
Quantitative Data Summary
While the available literature indicates a qualitative difference in this compound activity in the presence of serum, specific comparative IC50 values are not consistently reported across different cell lines. The following table summarizes the key potency information.
| Assay Type | Condition | IC50 / Effective Concentration | Reference |
| Cell-Free Kinase Assay | mTORC1 & mTORC2 | ~10 nM | [1][2][9][10] |
| Cell-Based Assay (HEK-293) | Serum-starved, IGF-1 stimulated | 300 nM for ~90% S6K1 inhibition | [1] |
| Cell-Based Assay (HEK-293) | Amino-acid induced | 100-300 nM for complete S6K1/S6 phosphorylation inhibition | [1] |
Key Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound Activity via Western Blot
This protocol allows for the assessment of this compound's inhibitory effect on mTOR signaling in the presence and absence of serum by analyzing the phosphorylation state of downstream targets.
Materials:
-
Cell line of interest
-
Complete growth medium (with serum)
-
Serum-free medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1)
-
Secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.
-
Serum Starvation (for serum-free condition): For the "serum-free" group, replace the complete growth medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in both complete and serum-free media. Include a vehicle control (DMSO) for both conditions.
-
Treat the cells with the different concentrations of this compound (or vehicle) for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels. Compare the dose-response of this compound in the presence and absence of serum.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical impact of serum proteins on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of blood protein concentrations on drug-dosing regimes: practical guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KU 0063794 | mTOR Inhibitor | Hello Bio [hellobio.com]
- 9. stemcell.com [stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
impact of serum on KU-0063794 activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the dual mTORC1/mTORC2 inhibitor, KU-0063794. The information provided is intended to assist in optimizing experimental design and interpreting results, with a specific focus on the impact of serum on the inhibitor's activity.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced or inconsistent inhibition of mTOR signaling in the presence of serum. | Serum contains growth factors (e.g., IGF-1) that strongly activate the PI3K/Akt/mTOR pathway, potentially requiring higher concentrations of this compound for effective inhibition.[1][2] | Increase the concentration of this compound. It has been noted that in serum-starved HEK-293 cells stimulated with IGF-1, a concentration of 300 nM this compound was necessary to achieve ~90% inhibition of S6K1 activity.[1] Perform a dose-response curve in the presence and absence of serum to determine the optimal concentration for your specific cell line and experimental conditions. |
| Serum proteins, such as albumin, can bind to small molecule inhibitors, reducing the free concentration of the drug available to interact with its target.[3][4][5][6] | When possible, conduct initial characterization experiments in serum-free media or with reduced serum concentrations to establish a baseline for this compound activity. If serum is required, ensure consistent serum lot and concentration across all experiments to minimize variability. Consider performing in vitro binding assays to quantify the extent of serum protein binding. | |
| Variability in results between experiments. | Inconsistent cell culture conditions, such as cell density or passage number, can affect the activation state of the mTOR pathway. | Standardize cell seeding density and use cells within a consistent passage number range for all experiments. Ensure consistent serum starvation protocols if they are part of the experimental design.[7] |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -20°C for up to one month.[8] Before use, equilibrate the solution to room temperature and ensure any precipitate is fully dissolved.[8] | |
| Unexpected off-target effects. | Although this compound is highly specific for mTOR, at very high concentrations, the potential for off-target effects increases.[2][9][10] | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include appropriate controls, such as vehicle-treated cells and cells treated with other mTOR inhibitors (e.g., rapamycin), to help distinguish mTOR-specific effects.[2][9] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR). It acts as a dual inhibitor, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM in cell-free assays.[1][2][9][10] This inhibition suppresses the phosphorylation of downstream targets of both complexes, including S6K, 4E-BP1 (mTORC1), and Akt at Ser473 (mTORC2).[2][11]
2. How does the presence of serum affect the activity of this compound?
The presence of serum can necessitate the use of higher concentrations of this compound to achieve the same level of mTOR inhibition.[1][2] This is due to two main factors:
-
Activation of mTOR pathway: Serum is rich in growth factors that stimulate the PI3K/Akt/mTOR pathway, creating a more robust signaling cascade that requires a higher concentration of the inhibitor to overcome.[2]
-
Protein binding: Small molecules can bind to serum proteins, primarily albumin, which reduces the bioavailable, unbound fraction of the inhibitor that can enter cells and interact with mTOR.[3][4][5]
3. What is the recommended starting concentration for in vitro experiments?
For cell-free kinase assays, the IC50 is ~10 nM.[1][2][9][10] For cell-based assays, a starting range of 100-300 nM is often effective for inhibiting mTORC1 and mTORC2 signaling.[1] However, the optimal concentration is highly dependent on the cell type and the presence or absence of serum. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
4. How should I prepare and store this compound?
This compound is typically dissolved in DMSO to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C.[8] To maintain the integrity of the compound, it is best to prepare and use solutions on the same day if possible. If storage is necessary, solutions can be stored at -20°C for up to one month.[8] Before each use, ensure the solution is brought to room temperature and that any precipitate is fully dissolved.[8]
5. What are the expected downstream effects of this compound treatment?
Treatment with this compound leads to the dephosphorylation of key downstream targets of mTORC1 and mTORC2. This includes a reduction in the phosphorylation of S6K1 at Thr389, S6 protein, 4E-BP1 at multiple sites, and Akt at Ser473.[1][2][11] Functionally, this can lead to the inhibition of cell growth, induction of a G1 cell cycle arrest, and autophagy.[2][9][11]
Quantitative Data Summary
While the available literature indicates a qualitative difference in this compound activity in the presence of serum, specific comparative IC50 values are not consistently reported across different cell lines. The following table summarizes the key potency information.
| Assay Type | Condition | IC50 / Effective Concentration | Reference |
| Cell-Free Kinase Assay | mTORC1 & mTORC2 | ~10 nM | [1][2][9][10] |
| Cell-Based Assay (HEK-293) | Serum-starved, IGF-1 stimulated | 300 nM for ~90% S6K1 inhibition | [1] |
| Cell-Based Assay (HEK-293) | Amino-acid induced | 100-300 nM for complete S6K1/S6 phosphorylation inhibition | [1] |
Key Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound Activity via Western Blot
This protocol allows for the assessment of this compound's inhibitory effect on mTOR signaling in the presence and absence of serum by analyzing the phosphorylation state of downstream targets.
Materials:
-
Cell line of interest
-
Complete growth medium (with serum)
-
Serum-free medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1)
-
Secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.
-
Serum Starvation (for serum-free condition): For the "serum-free" group, replace the complete growth medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in both complete and serum-free media. Include a vehicle control (DMSO) for both conditions.
-
Treat the cells with the different concentrations of this compound (or vehicle) for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels. Compare the dose-response of this compound in the presence and absence of serum.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical impact of serum proteins on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of blood protein concentrations on drug-dosing regimes: practical guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KU 0063794 | mTOR Inhibitor | Hello Bio [hellobio.com]
- 9. stemcell.com [stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
KU-0063794 long-term treatment protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KU-0063794 in long-term treatment protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, highly specific, and cell-permeable small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] It functions as an ATP-competitive inhibitor, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM in cell-free assays.[1][2][4] Unlike rapamycin, which primarily inhibits mTORC1, this compound's dual inhibition allows for a more complete shutdown of mTOR signaling.[5][6] It demonstrates high specificity, with no significant activity against phosphoinositide 3-kinases (PI3Ks) or a large panel of other protein kinases at concentrations up to 1000-fold higher than its mTOR IC50.[1][2][7]
Q2: What are the key downstream effects of this compound treatment?
By inhibiting mTORC1 and mTORC2, this compound suppresses the activation and phosphorylation of key downstream effectors. This includes the inhibition of:
-
S6 Kinase (S6K) and serum- and glucocorticoid-induced protein kinase (SGK) activation.[1][2][7]
-
Phosphorylation of the hydrophobic motif of Akt at Ser473 (an mTORC2 substrate) and subsequently the phosphorylation of the T-loop at Thr308.[1][2][7]
-
Phosphorylation of 4E-BP1 , a substrate of mTORC1, leading to the inhibition of cap-dependent translation.[1][2][7]
-
Cell growth, proliferation, and induction of a G1-phase cell cycle arrest.[1][2][7]
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution, for example, at 10 mM. Based on its molecular weight of 465.54 g/mol , this would be 4.66 mg in 1 mL of DMSO. Stock solutions in DMSO are reported to be stable for up to one month when stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What is a typical working concentration for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell line and the specific assay. However, a common concentration range for in vitro studies is between 100 nM and 1 µM. For instance, in HEK-293 cells, 30 nM of this compound is sufficient to ablate S6K1 activity, while 300 nM is needed to achieve ~90% inhibition of S6K1 activity following IGF1 stimulation. For longer-term assays such as cell viability or colony formation in HepG2 cells, concentrations ranging from 0.1 µM to 50 µM have been used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Reduced or Loss of Inhibitor Activity in Long-Term Experiments
Potential Cause 1: Compound Instability in Culture Medium. While this compound is stable in DMSO stock solutions, its stability in aqueous culture medium at 37°C for extended periods may be limited.
-
Troubleshooting Tip: For long-term treatments (beyond 24-48 hours), it is crucial to replenish the inhibitor with fresh medium. Some protocols recommend changing the medium containing freshly dissolved this compound every 12 to 24 hours to ensure a consistent effective concentration.
Potential Cause 2: Cellular Efflux or Metabolism. Cells may actively transport the inhibitor out or metabolize it over time, reducing its intracellular concentration.
-
Troubleshooting Tip: If you suspect efflux, you can investigate the expression of ABC transporters. If metabolism is a concern, consider a more frequent media change schedule.
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
Potential Cause 1: High Concentrations or Sensitive Cell Lines. Although this compound is highly specific, very high concentrations or prolonged exposure may lead to off-target effects or general cellular stress, especially in sensitive cell lines.
-
Troubleshooting Tip: Perform a thorough dose-response and time-course experiment to identify the lowest effective concentration and the optimal treatment duration that achieves the desired mTOR inhibition without inducing significant toxicity. Monitor cell morphology and viability regularly.
Potential Cause 2: Secondary Effects of Prolonged mTOR Inhibition. Long-term suppression of the mTOR pathway can lead to significant metabolic reprogramming and cellular stress, which might be misinterpreted as off-target effects.
-
Troubleshooting Tip: To confirm that the observed effects are due to mTOR inhibition, consider rescue experiments where possible. Additionally, compare the effects of this compound with other mTOR inhibitors, such as rapamycin (for mTORC1-specific effects) or other dual mTORC1/2 inhibitors.
Issue 3: Development of Resistance to this compound
Potential Cause: Activation of Bypass Signaling Pathways. Cells can develop resistance to mTOR inhibitors by upregulating alternative survival pathways. A known mechanism of resistance to mTORC1 inhibitors is the relief of a negative feedback loop, leading to the activation of PI3K/Akt signaling. While this compound also targets the Akt phosphorylation downstream of mTORC2, other bypass mechanisms may still arise.
-
Troubleshooting Tip: If you observe a decrease in the effectiveness of this compound over time, investigate the activation status of other signaling pathways, such as the MAPK/ERK pathway. A combination therapy approach, co-administering this compound with an inhibitor of the identified bypass pathway, may be necessary to overcome resistance.
Data Summary Tables
Table 1: In Vitro Efficacy of this compound in Various Assays
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect |
| HEK-293 | S6K1 Activity | 30 nM - 300 nM | Not Specified | Ablation to ~90% inhibition of S6K1 activity |
| HepG2 | Cell Viability | 0.1 µM - 50 µM | 72 hours | Dose-dependent decrease in cell viability |
| HepG2 | Colony Formation | 1 µM - 50 µM | 10 days | Significant decrease in the number of viable colonies |
| HepG2 | Apoptosis | 0.1 µM - 50 µM | 48 hours | Dose-dependent induction of apoptosis |
| Keloid Fibroblasts | Proliferation, Migration, Invasion | 2.5 µM | Not Specified | Inhibition of cell spreading, proliferation, migration, and invasion |
Table 2: IC50 Values for this compound
| Target | Assay Condition | IC50 |
| mTORC1 | Cell-free assay | ~10 nM |
| mTORC2 | Cell-free assay | ~10 nM |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment. Allow cells to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Medium Replenishment: For multi-day experiments, replace the medium with freshly prepared this compound-containing medium every 24 hours.
-
Fixation: At the end of the treatment period (e.g., 72 hours), wash the cells once with phosphate-buffered saline (PBS). Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Staining: Wash the cells once with water. Add 100 µL of 0.1% Crystal Violet solution (in 10% ethanol) to each well and incubate for 20 minutes at room temperature.
-
Washing: Wash the plate three times with water to remove excess stain.
-
Elution: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Quantification: Measure the absorbance at 590 nm using a microplate reader.
Protocol 2: Immunoprecipitation and In Vitro Kinase Assay for mTORC1/2
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., HEPES lysis buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for an mTORC1 component (e.g., Raptor) or an mTORC2 component (e.g., Rictor) overnight at 4°C. Add protein A/G-agarose beads and incubate for another 1-2 hours.
-
Washing: Wash the immunoprecipitates multiple times with lysis buffer and then with a kinase assay buffer.
-
Kinase Reaction: Resuspend the beads in kinase buffer containing a substrate (e.g., recombinant S6K1 for mTORC1 or Akt for mTORC2) and ATP. Add various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
Signaling Pathway and Workflow Diagrams
Caption: Dual inhibition of mTORC1 and mTORC2 by this compound.
Caption: Workflow for long-term cell culture treatment with this compound.
Caption: Troubleshooting logic for common issues with this compound.
References
- 1. [PDF] this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) | Semantic Scholar [semanticscholar.org]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. stemcell.com [stemcell.com]
- 6. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
KU-0063794 long-term treatment protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KU-0063794 in long-term treatment protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, highly specific, and cell-permeable small molecule inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] It functions as an ATP-competitive inhibitor, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM in cell-free assays.[1][2][4] Unlike rapamycin, which primarily inhibits mTORC1, this compound's dual inhibition allows for a more complete shutdown of mTOR signaling.[5][6] It demonstrates high specificity, with no significant activity against phosphoinositide 3-kinases (PI3Ks) or a large panel of other protein kinases at concentrations up to 1000-fold higher than its mTOR IC50.[1][2][7]
Q2: What are the key downstream effects of this compound treatment?
By inhibiting mTORC1 and mTORC2, this compound suppresses the activation and phosphorylation of key downstream effectors. This includes the inhibition of:
-
S6 Kinase (S6K) and serum- and glucocorticoid-induced protein kinase (SGK) activation.[1][2][7]
-
Phosphorylation of the hydrophobic motif of Akt at Ser473 (an mTORC2 substrate) and subsequently the phosphorylation of the T-loop at Thr308.[1][2][7]
-
Phosphorylation of 4E-BP1 , a substrate of mTORC1, leading to the inhibition of cap-dependent translation.[1][2][7]
-
Cell growth, proliferation, and induction of a G1-phase cell cycle arrest.[1][2][7]
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, at 10 mM. Based on its molecular weight of 465.54 g/mol , this would be 4.66 mg in 1 mL of DMSO. Stock solutions in DMSO are reported to be stable for up to one month when stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What is a typical working concentration for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell line and the specific assay. However, a common concentration range for in vitro studies is between 100 nM and 1 µM. For instance, in HEK-293 cells, 30 nM of this compound is sufficient to ablate S6K1 activity, while 300 nM is needed to achieve ~90% inhibition of S6K1 activity following IGF1 stimulation. For longer-term assays such as cell viability or colony formation in HepG2 cells, concentrations ranging from 0.1 µM to 50 µM have been used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Reduced or Loss of Inhibitor Activity in Long-Term Experiments
Potential Cause 1: Compound Instability in Culture Medium. While this compound is stable in DMSO stock solutions, its stability in aqueous culture medium at 37°C for extended periods may be limited.
-
Troubleshooting Tip: For long-term treatments (beyond 24-48 hours), it is crucial to replenish the inhibitor with fresh medium. Some protocols recommend changing the medium containing freshly dissolved this compound every 12 to 24 hours to ensure a consistent effective concentration.
Potential Cause 2: Cellular Efflux or Metabolism. Cells may actively transport the inhibitor out or metabolize it over time, reducing its intracellular concentration.
-
Troubleshooting Tip: If you suspect efflux, you can investigate the expression of ABC transporters. If metabolism is a concern, consider a more frequent media change schedule.
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
Potential Cause 1: High Concentrations or Sensitive Cell Lines. Although this compound is highly specific, very high concentrations or prolonged exposure may lead to off-target effects or general cellular stress, especially in sensitive cell lines.
-
Troubleshooting Tip: Perform a thorough dose-response and time-course experiment to identify the lowest effective concentration and the optimal treatment duration that achieves the desired mTOR inhibition without inducing significant toxicity. Monitor cell morphology and viability regularly.
Potential Cause 2: Secondary Effects of Prolonged mTOR Inhibition. Long-term suppression of the mTOR pathway can lead to significant metabolic reprogramming and cellular stress, which might be misinterpreted as off-target effects.
-
Troubleshooting Tip: To confirm that the observed effects are due to mTOR inhibition, consider rescue experiments where possible. Additionally, compare the effects of this compound with other mTOR inhibitors, such as rapamycin (for mTORC1-specific effects) or other dual mTORC1/2 inhibitors.
Issue 3: Development of Resistance to this compound
Potential Cause: Activation of Bypass Signaling Pathways. Cells can develop resistance to mTOR inhibitors by upregulating alternative survival pathways. A known mechanism of resistance to mTORC1 inhibitors is the relief of a negative feedback loop, leading to the activation of PI3K/Akt signaling. While this compound also targets the Akt phosphorylation downstream of mTORC2, other bypass mechanisms may still arise.
-
Troubleshooting Tip: If you observe a decrease in the effectiveness of this compound over time, investigate the activation status of other signaling pathways, such as the MAPK/ERK pathway. A combination therapy approach, co-administering this compound with an inhibitor of the identified bypass pathway, may be necessary to overcome resistance.
Data Summary Tables
Table 1: In Vitro Efficacy of this compound in Various Assays
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect |
| HEK-293 | S6K1 Activity | 30 nM - 300 nM | Not Specified | Ablation to ~90% inhibition of S6K1 activity |
| HepG2 | Cell Viability | 0.1 µM - 50 µM | 72 hours | Dose-dependent decrease in cell viability |
| HepG2 | Colony Formation | 1 µM - 50 µM | 10 days | Significant decrease in the number of viable colonies |
| HepG2 | Apoptosis | 0.1 µM - 50 µM | 48 hours | Dose-dependent induction of apoptosis |
| Keloid Fibroblasts | Proliferation, Migration, Invasion | 2.5 µM | Not Specified | Inhibition of cell spreading, proliferation, migration, and invasion |
Table 2: IC50 Values for this compound
| Target | Assay Condition | IC50 |
| mTORC1 | Cell-free assay | ~10 nM |
| mTORC2 | Cell-free assay | ~10 nM |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment. Allow cells to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Medium Replenishment: For multi-day experiments, replace the medium with freshly prepared this compound-containing medium every 24 hours.
-
Fixation: At the end of the treatment period (e.g., 72 hours), wash the cells once with phosphate-buffered saline (PBS). Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Staining: Wash the cells once with water. Add 100 µL of 0.1% Crystal Violet solution (in 10% ethanol) to each well and incubate for 20 minutes at room temperature.
-
Washing: Wash the plate three times with water to remove excess stain.
-
Elution: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Quantification: Measure the absorbance at 590 nm using a microplate reader.
Protocol 2: Immunoprecipitation and In Vitro Kinase Assay for mTORC1/2
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., HEPES lysis buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for an mTORC1 component (e.g., Raptor) or an mTORC2 component (e.g., Rictor) overnight at 4°C. Add protein A/G-agarose beads and incubate for another 1-2 hours.
-
Washing: Wash the immunoprecipitates multiple times with lysis buffer and then with a kinase assay buffer.
-
Kinase Reaction: Resuspend the beads in kinase buffer containing a substrate (e.g., recombinant S6K1 for mTORC1 or Akt for mTORC2) and ATP. Add various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
Signaling Pathway and Workflow Diagrams
Caption: Dual inhibition of mTORC1 and mTORC2 by this compound.
Caption: Workflow for long-term cell culture treatment with this compound.
Caption: Troubleshooting logic for common issues with this compound.
References
- 1. [PDF] this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) | Semantic Scholar [semanticscholar.org]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. stemcell.com [stemcell.com]
- 6. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
KU-0063794 vs. Rapamycin: A Comparative Analysis of Their Effects on 4E-BP1
In the landscape of cell signaling research, particularly in studies related to cancer and metabolic disorders, the mTOR (mammalian target of rapamycin) pathway is a central focus. Downstream of this critical kinase, the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) plays a pivotal role in regulating protein synthesis. The activity of 4E-BP1 is tightly controlled by its phosphorylation status, which is a key convergence point for mTOR signaling. This guide provides an objective comparison of two prominent mTOR inhibitors, KU-0063794 and rapamycin (B549165), detailing their distinct mechanisms and resultant effects on 4E-BP1.
Mechanism of Action: Allosteric vs. ATP-Competitive Inhibition
The fundamental difference between rapamycin and this compound lies in their mode of mTOR inhibition. Rapamycin and its analogs (rapalogs) are allosteric inhibitors that form a complex with the intracellular protein FKBP12. This complex then binds to the FRB domain of mTOR, specifically within the mTORC1 complex, leading to partial inhibition of its kinase activity.[1]
In contrast, this compound is a potent, ATP-competitive mTOR kinase inhibitor.[2][3] It directly targets the kinase domain of mTOR, preventing the binding of ATP. This mechanism allows it to inhibit both mTORC1 and mTORC2 complexes with high specificity.[4][5][6][7]
References
- 1. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relieving Autophagy and 4EBP1 from Rapamycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. stemcell.com [stemcell.com]
- 7. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
KU-0063794 vs. Rapamycin: A Comparative Analysis of Their Effects on 4E-BP1
In the landscape of cell signaling research, particularly in studies related to cancer and metabolic disorders, the mTOR (mammalian target of rapamycin) pathway is a central focus. Downstream of this critical kinase, the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) plays a pivotal role in regulating protein synthesis. The activity of 4E-BP1 is tightly controlled by its phosphorylation status, which is a key convergence point for mTOR signaling. This guide provides an objective comparison of two prominent mTOR inhibitors, KU-0063794 and rapamycin, detailing their distinct mechanisms and resultant effects on 4E-BP1.
Mechanism of Action: Allosteric vs. ATP-Competitive Inhibition
The fundamental difference between rapamycin and this compound lies in their mode of mTOR inhibition. Rapamycin and its analogs (rapalogs) are allosteric inhibitors that form a complex with the intracellular protein FKBP12. This complex then binds to the FRB domain of mTOR, specifically within the mTORC1 complex, leading to partial inhibition of its kinase activity.[1]
In contrast, this compound is a potent, ATP-competitive mTOR kinase inhibitor.[2][3] It directly targets the kinase domain of mTOR, preventing the binding of ATP. This mechanism allows it to inhibit both mTORC1 and mTORC2 complexes with high specificity.[4][5][6][7]
References
- 1. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relieving Autophagy and 4EBP1 from Rapamycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. stemcell.com [stemcell.com]
- 7. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of mTOR Inhibitors: KU-0063794 vs. Torin1
For researchers in oncology, immunology, and cellular metabolism, the selection of a specific and potent mTOR inhibitor is a critical decision. KU-0063794 and Torin1 have emerged as leading second-generation ATP-competitive inhibitors, targeting both mTORC1 and mTORC2 complexes. This guide provides an objective, data-driven comparison of their in vitro performance to aid in the selection of the most appropriate tool for your research needs.
Executive Summary
Both this compound and Torin1 are highly potent and selective inhibitors of mTOR kinase. In vitro studies demonstrate that both compounds effectively block the phosphorylation of downstream targets of mTORC1 and mTORC2, leading to cell cycle arrest and inhibition of cell proliferation. While their potency is comparable, subtle differences in their kinase selectivity profiles and reported cellular effects may influence the choice of inhibitor for specific experimental contexts.
Data Presentation
Table 1: In Vitro Potency (IC50)
| Compound | Target | IC50 (nM) | Citation |
| This compound | mTORC1/mTORC2 | ~10 | [1][2][3] |
| Torin1 | mTORC1 | 2-10 | [4][5][6] |
| Torin1 | mTORC2 | 2-10 | [4][5][6] |
| Torin1 | mTOR (overall) | 3 | [4][7] |
Table 2: Kinase Selectivity
| Compound | Kinase | IC50 (nM) | Selectivity vs. mTOR | Citation |
| This compound | PI3K | >10,000 | >1000-fold | [1][2][] |
| 76 other kinases | Not significantly inhibited at 10 µM | High | [1][2] | |
| Torin1 | PI3Kα | 1800 | ~1000-fold | [4][9] |
| DNA-PK | 1000 | ~200-fold | [4] | |
| ATM | 600 | >200-fold | [4] | |
| hVps34 | 3000 | ~200-fold | [4] |
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway Inhibition
The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by this compound and Torin1. Both compounds act as ATP-competitive inhibitors of the mTOR kinase, thereby blocking the activity of both mTORC1 and mTORC2 complexes.
Caption: Inhibition of mTORC1 and mTORC2 by this compound and Torin1.
Experimental Workflow for In Vitro Comparison
This diagram outlines a typical workflow for comparing the in vitro efficacy of this compound and Torin1.
Caption: Workflow for comparing mTOR inhibitors in vitro.
Experimental Protocols
In Vitro mTOR Kinase Assay
This protocol is a generalized procedure for determining the IC50 of mTOR inhibitors.
-
Preparation of mTOR Complexes :
-
mTORC1 and mTORC2 complexes can be purified from cell lines such as HEK-293T that stably express FLAG-tagged Raptor (for mTORC1) or FLAG-tagged Rictor/Protor-1 (for mTORC2).[4]
-
Lyse cells in a CHAPS-based buffer and perform immunoprecipitation using anti-FLAG affinity beads.[9]
-
Elute the purified complexes using a 3xFLAG peptide.
-
-
Kinase Reaction :
-
Set up kinase reactions in a buffer containing 25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl2, and ATP.[6]
-
Use inactive S6K1 as a substrate for mTORC1 and inactive Akt1 as a substrate for mTORC2.[4][10]
-
Add varying concentrations of this compound or Torin1 to the reactions.
-
Initiate the reaction by adding ATP and incubate at 30°C for 20-30 minutes.[6][10]
-
-
Detection and Analysis :
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blotting using antibodies specific for the phosphorylated substrates (e.g., phospho-S6K1 at Thr389, phospho-Akt at Ser473).[4][11]
-
Quantify band intensities to determine the extent of inhibition at each inhibitor concentration and calculate the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This protocol assesses the in-cell activity of the inhibitors on the mTOR signaling pathway.
-
Cell Culture and Treatment :
-
Plate cells (e.g., HEK-293, MCF7, HCT116) and allow them to adhere.[4]
-
Serum-starve the cells if necessary to reduce basal pathway activity.
-
Treat cells with various concentrations of this compound or Torin1 for a specified duration (e.g., 1-24 hours).
-
-
Protein Extraction :
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Immunoblotting :
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR pathway proteins (e.g., mTOR, Akt, S6K, 4E-BP1).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability and Proliferation Assays
These assays measure the cytotoxic and cytostatic effects of the inhibitors.
-
Cell Seeding :
-
Seed cells in 96-well plates at an appropriate density.
-
-
Inhibitor Treatment :
-
Treat the cells with a range of concentrations of this compound or Torin1. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for various time points (e.g., 24, 48, 72 hours).[3]
-
-
Viability/Proliferation Measurement :
-
MTT Assay : Add MTT reagent to each well and incubate to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a suitable solvent and measure the absorbance.
-
Crystal Violet Assay : Fix the cells with paraformaldehyde, stain with crystal violet solution, and then solubilize the dye.[3] Measure the absorbance.[3]
-
CellTiter-Glo Assay : This luminescent assay measures ATP levels as an indicator of cell viability.[12]
-
-
Data Analysis :
-
Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.
-
Plot the data to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).
-
Conclusion
Both this compound and Torin1 are potent and highly selective dual mTORC1/mTORC2 inhibitors with very similar in vitro profiles.[1][2][5][6] this compound has been extensively characterized for its high specificity against a large panel of kinases.[1][2] Torin1 also demonstrates excellent selectivity and has been shown to be a powerful tool for studying rapamycin-resistant functions of mTORC1.[4][13] The choice between these two inhibitors may ultimately depend on the specific cell type and experimental question being addressed. For researchers requiring an exceptionally well-defined off-target profile, this compound's extensive kinase screening data may be advantageous. Conversely, the slightly broader characterization of Torin1's effects on various cellular processes, such as autophagy, might be beneficial for other lines of inquiry.[13] It is recommended to consult the primary literature and consider pilot experiments to determine the optimal inhibitor and concentration for your specific in vitro model.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Torin 1 | mTOR Inhibitor | Hello Bio [hellobio.com]
- 6. Torin 1 | mTOR inhibitor | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. invivogen.com [invivogen.com]
A Head-to-Head In Vitro Comparison of mTOR Inhibitors: KU-0063794 vs. Torin1
For researchers in oncology, immunology, and cellular metabolism, the selection of a specific and potent mTOR inhibitor is a critical decision. KU-0063794 and Torin1 have emerged as leading second-generation ATP-competitive inhibitors, targeting both mTORC1 and mTORC2 complexes. This guide provides an objective, data-driven comparison of their in vitro performance to aid in the selection of the most appropriate tool for your research needs.
Executive Summary
Both this compound and Torin1 are highly potent and selective inhibitors of mTOR kinase. In vitro studies demonstrate that both compounds effectively block the phosphorylation of downstream targets of mTORC1 and mTORC2, leading to cell cycle arrest and inhibition of cell proliferation. While their potency is comparable, subtle differences in their kinase selectivity profiles and reported cellular effects may influence the choice of inhibitor for specific experimental contexts.
Data Presentation
Table 1: In Vitro Potency (IC50)
| Compound | Target | IC50 (nM) | Citation |
| This compound | mTORC1/mTORC2 | ~10 | [1][2][3] |
| Torin1 | mTORC1 | 2-10 | [4][5][6] |
| Torin1 | mTORC2 | 2-10 | [4][5][6] |
| Torin1 | mTOR (overall) | 3 | [4][7] |
Table 2: Kinase Selectivity
| Compound | Kinase | IC50 (nM) | Selectivity vs. mTOR | Citation |
| This compound | PI3K | >10,000 | >1000-fold | [1][2][] |
| 76 other kinases | Not significantly inhibited at 10 µM | High | [1][2] | |
| Torin1 | PI3Kα | 1800 | ~1000-fold | [4][9] |
| DNA-PK | 1000 | ~200-fold | [4] | |
| ATM | 600 | >200-fold | [4] | |
| hVps34 | 3000 | ~200-fold | [4] |
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway Inhibition
The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by this compound and Torin1. Both compounds act as ATP-competitive inhibitors of the mTOR kinase, thereby blocking the activity of both mTORC1 and mTORC2 complexes.
Caption: Inhibition of mTORC1 and mTORC2 by this compound and Torin1.
Experimental Workflow for In Vitro Comparison
This diagram outlines a typical workflow for comparing the in vitro efficacy of this compound and Torin1.
Caption: Workflow for comparing mTOR inhibitors in vitro.
Experimental Protocols
In Vitro mTOR Kinase Assay
This protocol is a generalized procedure for determining the IC50 of mTOR inhibitors.
-
Preparation of mTOR Complexes :
-
mTORC1 and mTORC2 complexes can be purified from cell lines such as HEK-293T that stably express FLAG-tagged Raptor (for mTORC1) or FLAG-tagged Rictor/Protor-1 (for mTORC2).[4]
-
Lyse cells in a CHAPS-based buffer and perform immunoprecipitation using anti-FLAG affinity beads.[9]
-
Elute the purified complexes using a 3xFLAG peptide.
-
-
Kinase Reaction :
-
Set up kinase reactions in a buffer containing 25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl2, and ATP.[6]
-
Use inactive S6K1 as a substrate for mTORC1 and inactive Akt1 as a substrate for mTORC2.[4][10]
-
Add varying concentrations of this compound or Torin1 to the reactions.
-
Initiate the reaction by adding ATP and incubate at 30°C for 20-30 minutes.[6][10]
-
-
Detection and Analysis :
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blotting using antibodies specific for the phosphorylated substrates (e.g., phospho-S6K1 at Thr389, phospho-Akt at Ser473).[4][11]
-
Quantify band intensities to determine the extent of inhibition at each inhibitor concentration and calculate the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This protocol assesses the in-cell activity of the inhibitors on the mTOR signaling pathway.
-
Cell Culture and Treatment :
-
Plate cells (e.g., HEK-293, MCF7, HCT116) and allow them to adhere.[4]
-
Serum-starve the cells if necessary to reduce basal pathway activity.
-
Treat cells with various concentrations of this compound or Torin1 for a specified duration (e.g., 1-24 hours).
-
-
Protein Extraction :
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Immunoblotting :
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR pathway proteins (e.g., mTOR, Akt, S6K, 4E-BP1).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability and Proliferation Assays
These assays measure the cytotoxic and cytostatic effects of the inhibitors.
-
Cell Seeding :
-
Seed cells in 96-well plates at an appropriate density.
-
-
Inhibitor Treatment :
-
Treat the cells with a range of concentrations of this compound or Torin1. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for various time points (e.g., 24, 48, 72 hours).[3]
-
-
Viability/Proliferation Measurement :
-
MTT Assay : Add MTT reagent to each well and incubate to allow for formazan crystal formation. Solubilize the crystals with a suitable solvent and measure the absorbance.
-
Crystal Violet Assay : Fix the cells with paraformaldehyde, stain with crystal violet solution, and then solubilize the dye.[3] Measure the absorbance.[3]
-
CellTiter-Glo Assay : This luminescent assay measures ATP levels as an indicator of cell viability.[12]
-
-
Data Analysis :
-
Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.
-
Plot the data to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).
-
Conclusion
Both this compound and Torin1 are potent and highly selective dual mTORC1/mTORC2 inhibitors with very similar in vitro profiles.[1][2][5][6] this compound has been extensively characterized for its high specificity against a large panel of kinases.[1][2] Torin1 also demonstrates excellent selectivity and has been shown to be a powerful tool for studying rapamycin-resistant functions of mTORC1.[4][13] The choice between these two inhibitors may ultimately depend on the specific cell type and experimental question being addressed. For researchers requiring an exceptionally well-defined off-target profile, this compound's extensive kinase screening data may be advantageous. Conversely, the slightly broader characterization of Torin1's effects on various cellular processes, such as autophagy, might be beneficial for other lines of inquiry.[13] It is recommended to consult the primary literature and consider pilot experiments to determine the optimal inhibitor and concentration for your specific in vitro model.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Torin 1 | mTOR Inhibitor | Hello Bio [hellobio.com]
- 6. Torin 1 | mTOR inhibitor | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. invivogen.com [invivogen.com]
A Comparative Guide to mTOR Inhibitors: KU-0063794 vs. AZD8055 in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent dual mTORC1 and mTORC2 inhibitors, KU-0063794 and AZD8055, based on their performance in preclinical cancer models. The information is compiled from various studies to offer a comprehensive overview of their mechanisms of action, potency, and anti-tumor activities.
Introduction to this compound and AZD8055
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival, making it a key target in cancer therapy.[1][2] mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1][2] While first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) primarily target mTORC1, they have limitations, including the potential for feedback activation of Akt signaling via mTORC2.[3]
This compound and AZD8055 are second-generation, ATP-competitive mTOR kinase inhibitors that target both mTORC1 and mTORC2, offering a more complete blockade of the mTOR pathway.[3][4] AZD8055 was developed from the this compound scaffold with improved pharmacokinetic properties.[5] This guide will delve into the available preclinical data to compare their efficacy and characteristics.
Mechanism of Action and Signaling Pathway
Both this compound and AZD8055 are potent and selective inhibitors of mTOR kinase activity, targeting the ATP-binding site of the enzyme. This dual inhibition of mTORC1 and mTORC2 leads to the suppression of downstream signaling pathways that are critical for cancer cell growth and survival.
Key downstream effects include:
-
Inhibition of mTORC1 signaling: This leads to the dephosphorylation of key substrates like p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis.[4][6]
-
Inhibition of mTORC2 signaling: This prevents the phosphorylation and activation of Akt at Serine 473, a key event in cell survival and proliferation pathways.[4][6]
The following diagram illustrates the mTOR signaling pathway and the points of inhibition by this compound and AZD8055.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo performance of this compound and AZD8055 in various cancer models. It is important to note that the data for each compound are derived from different studies and direct comparisons should be made with caution.
Table 1: In Vitro Potency (IC50 Values)
| Compound | Assay Type | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | Cell-free mTORC1/mTORC2 Kinase Assay | - | - | ~10 | [7][8][9] |
| AZD8055 | Cell-free mTOR Kinase Assay | - | - | 0.8 | [1][2] |
| Cell Proliferation Assay | U87MG | Glioblastoma | 53 | [6] | |
| Cell Proliferation Assay | A549 | Non-Small Cell Lung Cancer | 50 | [6] | |
| Cell Proliferation Assay | H838 | Non-Small Cell Lung Cancer | 20 | [6] | |
| Cell-based mTOR Inhibition | MDA-MB-468 | Breast Cancer | 0.8 | [6] | |
| Cell Proliferation Assay | T24 (48h) | Bladder Cancer | 464.7 | [10] | |
| Cell Proliferation Assay | 5637 (48h) | Bladder Cancer | 85.60 | [10] | |
| Cell Proliferation Assay | SCaBER (48h) | Bladder Cancer | 285.8 | [10] | |
| Cell Proliferation Assay | UM-UC-3 (48h) | Bladder Cancer | 31.46 | [10] |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| This compound | Renal Cell Carcinoma Xenograft (786-O) | 8 mg/kg, i.p. | Significant inhibition (qualitative) | [7] |
| AZD8055 | Glioblastoma Xenograft (U87-MG) | 2.5 mg/kg, p.o., twice daily | 33% | [11] |
| Glioblastoma Xenograft (U87-MG) | 5 mg/kg, p.o., twice daily | 48% | [11] | |
| Glioblastoma Xenograft (U87-MG) | 10 mg/kg, p.o., twice daily | 77% | [11] | |
| Non-Small Cell Lung Cancer Xenograft (A549) | 2.5 mg/kg, p.o., twice daily | 44% | ||
| Non-Small Cell Lung Cancer Xenograft (A549) | 5 mg/kg, p.o., twice daily | 55% | ||
| Non-Small Cell Lung Cancer Xenograft (A549) | 10 mg/kg, p.o., twice daily | 93% | ||
| Multiple Myeloma Xenograft (MM.1S) | 5 mg/kg, p.o., daily (5 days/week) | Significant inhibition | ||
| Multiple Myeloma Xenograft (MM.1S) | 10 mg/kg, p.o., daily (5 days/week) | Significant inhibition |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from multiple sources and may require optimization for specific experimental conditions.
Western Blot Analysis
This protocol is used to assess the phosphorylation status of mTOR pathway proteins.
Protocol Details:
-
Cell Treatment and Lysis: Treat cancer cells with desired concentrations of this compound or AZD8055 for the specified duration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate protein lysates on a low-percentage (e.g., 6%) polyacrylamide gel to resolve high molecular weight proteins like mTOR.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against mTOR pathway proteins (e.g., phospho-mTOR, phospho-Akt, phospho-S6K, phospho-4E-BP1) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT/Crystal Violet)
This protocol is used to determine the effect of the inhibitors on cell proliferation.
Protocol Details:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound or AZD8055.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 490 nm.[5]
-
Crystal Violet Assay: Fix the cells with 4% paraformaldehyde, stain with 0.1% crystal violet, and then extract the dye with 10% acetic acid. Measure the absorbance at 590 nm.[7]
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Xenograft Tumor Model
This protocol is used to evaluate the in vivo anti-tumor activity of the inhibitors.
Protocol Details:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a specified size (e.g., 100-200 mm³), then randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound (typically intraperitoneally) or AZD8055 (orally) according to the desired dosing schedule.[3][7]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint and Analysis: Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration. Calculate the percentage of tumor growth inhibition.
Discussion and Conclusion
Both this compound and AZD8055 are potent dual mTORC1/mTORC2 inhibitors with demonstrated anti-cancer activity in preclinical models. The available data suggests that AZD8055, being a more recent and pharmacokinetically optimized compound, exhibits high potency with nanomolar IC50 values against various cancer cell lines.[5][6] In vivo studies have shown significant dose-dependent tumor growth inhibition with oral administration of AZD8055 in glioblastoma and non-small cell lung cancer models.[11]
Researchers should consider the specific cancer type, the genetic background of the tumor, and the pharmacokinetic properties of each inhibitor when designing experiments. The choice between this compound and AZD8055 may depend on the specific research question, the desired route of administration in vivo, and the availability of the compounds. Further head-to-head comparative studies would be invaluable to definitively delineate the relative efficacy and potential advantages of each inhibitor in various cancer contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 8. Comparison of dual mTORC1/2 inhibitor AZD8055 and mTORC1 inhibitor rapamycin on the metabolism of breast cancer cells using proton nuclear magnetic resonance spectroscopy metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models | PLOS One [journals.plos.org]
- 10. portlandpress.com [portlandpress.com]
- 11. AZD8055 Is More Effective Than Rapamycin in Inhibiting Proliferation and Promoting Mitochondrial Clearance in Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to mTOR Inhibitors: KU-0063794 vs. AZD8055 in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent dual mTORC1 and mTORC2 inhibitors, KU-0063794 and AZD8055, based on their performance in preclinical cancer models. The information is compiled from various studies to offer a comprehensive overview of their mechanisms of action, potency, and anti-tumor activities.
Introduction to this compound and AZD8055
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival, making it a key target in cancer therapy.[1][2] mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1][2] While first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) primarily target mTORC1, they have limitations, including the potential for feedback activation of Akt signaling via mTORC2.[3]
This compound and AZD8055 are second-generation, ATP-competitive mTOR kinase inhibitors that target both mTORC1 and mTORC2, offering a more complete blockade of the mTOR pathway.[3][4] AZD8055 was developed from the this compound scaffold with improved pharmacokinetic properties.[5] This guide will delve into the available preclinical data to compare their efficacy and characteristics.
Mechanism of Action and Signaling Pathway
Both this compound and AZD8055 are potent and selective inhibitors of mTOR kinase activity, targeting the ATP-binding site of the enzyme. This dual inhibition of mTORC1 and mTORC2 leads to the suppression of downstream signaling pathways that are critical for cancer cell growth and survival.
Key downstream effects include:
-
Inhibition of mTORC1 signaling: This leads to the dephosphorylation of key substrates like p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis.[4][6]
-
Inhibition of mTORC2 signaling: This prevents the phosphorylation and activation of Akt at Serine 473, a key event in cell survival and proliferation pathways.[4][6]
The following diagram illustrates the mTOR signaling pathway and the points of inhibition by this compound and AZD8055.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo performance of this compound and AZD8055 in various cancer models. It is important to note that the data for each compound are derived from different studies and direct comparisons should be made with caution.
Table 1: In Vitro Potency (IC50 Values)
| Compound | Assay Type | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | Cell-free mTORC1/mTORC2 Kinase Assay | - | - | ~10 | [7][8][9] |
| AZD8055 | Cell-free mTOR Kinase Assay | - | - | 0.8 | [1][2] |
| Cell Proliferation Assay | U87MG | Glioblastoma | 53 | [6] | |
| Cell Proliferation Assay | A549 | Non-Small Cell Lung Cancer | 50 | [6] | |
| Cell Proliferation Assay | H838 | Non-Small Cell Lung Cancer | 20 | [6] | |
| Cell-based mTOR Inhibition | MDA-MB-468 | Breast Cancer | 0.8 | [6] | |
| Cell Proliferation Assay | T24 (48h) | Bladder Cancer | 464.7 | [10] | |
| Cell Proliferation Assay | 5637 (48h) | Bladder Cancer | 85.60 | [10] | |
| Cell Proliferation Assay | SCaBER (48h) | Bladder Cancer | 285.8 | [10] | |
| Cell Proliferation Assay | UM-UC-3 (48h) | Bladder Cancer | 31.46 | [10] |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| This compound | Renal Cell Carcinoma Xenograft (786-O) | 8 mg/kg, i.p. | Significant inhibition (qualitative) | [7] |
| AZD8055 | Glioblastoma Xenograft (U87-MG) | 2.5 mg/kg, p.o., twice daily | 33% | [11] |
| Glioblastoma Xenograft (U87-MG) | 5 mg/kg, p.o., twice daily | 48% | [11] | |
| Glioblastoma Xenograft (U87-MG) | 10 mg/kg, p.o., twice daily | 77% | [11] | |
| Non-Small Cell Lung Cancer Xenograft (A549) | 2.5 mg/kg, p.o., twice daily | 44% | ||
| Non-Small Cell Lung Cancer Xenograft (A549) | 5 mg/kg, p.o., twice daily | 55% | ||
| Non-Small Cell Lung Cancer Xenograft (A549) | 10 mg/kg, p.o., twice daily | 93% | ||
| Multiple Myeloma Xenograft (MM.1S) | 5 mg/kg, p.o., daily (5 days/week) | Significant inhibition | ||
| Multiple Myeloma Xenograft (MM.1S) | 10 mg/kg, p.o., daily (5 days/week) | Significant inhibition |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from multiple sources and may require optimization for specific experimental conditions.
Western Blot Analysis
This protocol is used to assess the phosphorylation status of mTOR pathway proteins.
Protocol Details:
-
Cell Treatment and Lysis: Treat cancer cells with desired concentrations of this compound or AZD8055 for the specified duration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate protein lysates on a low-percentage (e.g., 6%) polyacrylamide gel to resolve high molecular weight proteins like mTOR.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against mTOR pathway proteins (e.g., phospho-mTOR, phospho-Akt, phospho-S6K, phospho-4E-BP1) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT/Crystal Violet)
This protocol is used to determine the effect of the inhibitors on cell proliferation.
Protocol Details:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound or AZD8055.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 490 nm.[5]
-
Crystal Violet Assay: Fix the cells with 4% paraformaldehyde, stain with 0.1% crystal violet, and then extract the dye with 10% acetic acid. Measure the absorbance at 590 nm.[7]
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Xenograft Tumor Model
This protocol is used to evaluate the in vivo anti-tumor activity of the inhibitors.
Protocol Details:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a specified size (e.g., 100-200 mm³), then randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound (typically intraperitoneally) or AZD8055 (orally) according to the desired dosing schedule.[3][7]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint and Analysis: Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration. Calculate the percentage of tumor growth inhibition.
Discussion and Conclusion
Both this compound and AZD8055 are potent dual mTORC1/mTORC2 inhibitors with demonstrated anti-cancer activity in preclinical models. The available data suggests that AZD8055, being a more recent and pharmacokinetically optimized compound, exhibits high potency with nanomolar IC50 values against various cancer cell lines.[5][6] In vivo studies have shown significant dose-dependent tumor growth inhibition with oral administration of AZD8055 in glioblastoma and non-small cell lung cancer models.[11]
Researchers should consider the specific cancer type, the genetic background of the tumor, and the pharmacokinetic properties of each inhibitor when designing experiments. The choice between this compound and AZD8055 may depend on the specific research question, the desired route of administration in vivo, and the availability of the compounds. Further head-to-head comparative studies would be invaluable to definitively delineate the relative efficacy and potential advantages of each inhibitor in various cancer contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 8. Comparison of dual mTORC1/2 inhibitor AZD8055 and mTORC1 inhibitor rapamycin on the metabolism of breast cancer cells using proton nuclear magnetic resonance spectroscopy metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models | PLOS One [journals.plos.org]
- 10. portlandpress.com [portlandpress.com]
- 11. AZD8055 Is More Effective Than Rapamycin in Inhibiting Proliferation and Promoting Mitochondrial Clearance in Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown in Renal Cancer: Dual mTORC1/mTORC2 Inhibition with KU-0063794 versus Temsirolimus
A Comparative Analysis for Researchers and Drug Development Professionals
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in oncology.[1][2] In renal cell carcinoma (RCC), the mTOR pathway is frequently activated.[3] Temsirolimus (B1684623), an allosteric inhibitor of mTOR complex 1 (mTORC1), is an approved therapy for advanced RCC.[4][5][6][7] However, its efficacy can be limited by the compensatory activation of mTORC2 signaling.[4][6] This has spurred the development of ATP-competitive mTOR kinase inhibitors, such as KU-0063794, which target both mTORC1 and mTORC2.[4][6][8][9] This guide provides a comprehensive comparison of this compound and temsirolimus in preclinical RCC models, supported by experimental data.
Mechanism of Action: A Tale of Two Complexes
Temsirolimus, a rapamycin analog, acts by forming a complex with the intracellular protein FKBP12.[1][10] This complex then binds to and inhibits mTORC1, but not mTORC2.[1][3] In contrast, this compound is a small molecule that directly inhibits the kinase activity of mTOR, thereby blocking the functions of both mTORC1 and mTORC2.[3][4][6][8] This dual inhibition is hypothesized to offer a more complete blockade of the mTOR pathway and potentially overcome resistance mechanisms associated with mTORC1-selective inhibitors.[4][6]
References
- 1. What is the mechanism of Temsirolimus? [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uspharmacist.com [uspharmacist.com]
- 6. A comparison of Ku0063794, a dual mTORC1 and mTORC2 inhibitor, and temsirolimus in preclinical renal cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical trial experience with temsirolimus in patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. KU 0063794 | mTOR | Tocris Bioscience [tocris.com]
- 10. go.drugbank.com [go.drugbank.com]
A Preclinical Showdown in Renal Cancer: Dual mTORC1/mTORC2 Inhibition with KU-0063794 versus Temsirolimus
A Comparative Analysis for Researchers and Drug Development Professionals
The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in oncology.[1][2] In renal cell carcinoma (RCC), the mTOR pathway is frequently activated.[3] Temsirolimus, an allosteric inhibitor of mTOR complex 1 (mTORC1), is an approved therapy for advanced RCC.[4][5][6][7] However, its efficacy can be limited by the compensatory activation of mTORC2 signaling.[4][6] This has spurred the development of ATP-competitive mTOR kinase inhibitors, such as KU-0063794, which target both mTORC1 and mTORC2.[4][6][8][9] This guide provides a comprehensive comparison of this compound and temsirolimus in preclinical RCC models, supported by experimental data.
Mechanism of Action: A Tale of Two Complexes
Temsirolimus, a rapamycin analog, acts by forming a complex with the intracellular protein FKBP12.[1][10] This complex then binds to and inhibits mTORC1, but not mTORC2.[1][3] In contrast, this compound is a small molecule that directly inhibits the kinase activity of mTOR, thereby blocking the functions of both mTORC1 and mTORC2.[3][4][6][8] This dual inhibition is hypothesized to offer a more complete blockade of the mTOR pathway and potentially overcome resistance mechanisms associated with mTORC1-selective inhibitors.[4][6]
References
- 1. What is the mechanism of Temsirolimus? [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uspharmacist.com [uspharmacist.com]
- 6. A comparison of Ku0063794, a dual mTORC1 and mTORC2 inhibitor, and temsirolimus in preclinical renal cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical trial experience with temsirolimus in patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. KU 0063794 | mTOR | Tocris Bioscience [tocris.com]
- 10. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Specificity of KU-0063794 and Other mTOR Inhibitors
For researchers and drug development professionals, selecting the right tool compound is critical for elucidating cellular signaling pathways and for the development of targeted therapeutics. The mechanistic target of rapamycin (B549165) (mTOR) is a pivotal kinase in cell growth and proliferation, and its inhibition is a key therapeutic strategy in cancer and other diseases. This guide provides an objective comparison of the specificity of KU-0063794, a potent dual mTORC1 and mTORC2 inhibitor, with other commonly used mTOR inhibitors.
Introduction to mTOR and its Inhibitors
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] mTORC1 controls cell growth by regulating protein synthesis and other anabolic processes, while mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt and other kinases.[3][4][5][6]
First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs) like temsirolimus (B1684623) and everolimus, are allosteric inhibitors that primarily target mTORC1.[1][2] While clinically approved, their efficacy can be limited by the compensatory activation of mTORC2 signaling.[2][7] This has led to the development of second-generation mTOR inhibitors, which are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[1] this compound is a prominent member of this class.[2][3][7][8][9]
Specificity Profile of this compound
This compound is a potent and highly specific dual inhibitor of mTORC1 and mTORC2, with an IC50 of approximately 10 nM in cell-free assays.[3][5][6][8][9][10] Its specificity is a key advantage over other kinase inhibitors. At a concentration of 1 µM, which is 100-fold higher than its IC50 for mTOR, this compound shows no significant inhibition against a panel of 76 other protein kinases and 7 lipid kinases, including class I PI3Ks.[3][5][6][8] Even at a higher concentration of 10 µM, only one kinase (MAPK kinase-1) was inhibited by more than 50%.[3]
Comparison with Other mTOR Inhibitors
The specificity of this compound becomes evident when compared to other mTOR inhibitors, particularly other second-generation compounds.
-
Rapamycin and Rapalogs (e.g., Temsirolimus): These are allosteric inhibitors of mTORC1.[1][2] While highly specific for mTOR, their mechanism of action does not lead to the inhibition of mTORC2, which can result in feedback activation of Akt signaling.[2][7] In contrast, this compound effectively inhibits both mTORC1 and mTORC2, leading to the dephosphorylation of downstream targets of both complexes, including S6K1, 4E-BP1, and Akt (at Ser473).[2][3][5][10]
-
PP242: Another ATP-competitive mTOR inhibitor, PP242, has been shown to be less specific than this compound. In a screen of 76 kinases, 1 µM PP242 inhibited 22 kinases by more than 50%, and at 10 µM, it inhibited 46 of the 76 kinases.[3]
-
Torin1 and WYE-354: These are also potent and selective ATP-competitive mTOR inhibitors. While kinome-wide profiling shows they are generally selective, they do exhibit some off-target binding to other kinases at higher concentrations. For instance, at 10 µM, WYE-354 was found to bind to p38 kinases and PI3K isoforms, while Torin1 showed binding to ATM, ATR, and DNA-PK.[11][12]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the specificity and potency of this compound with other mTOR inhibitors.
| Inhibitor | Type | Target | IC50 (nM) | Kinase Selectivity |
| This compound | ATP-competitive | mTORC1/mTORC2 | ~10 | High (No significant inhibition of 76 other kinases at 1 µM)[3][5][6][8] |
| Rapamycin | Allosteric | mTORC1 | ~0.1 (in HEK293 cells) | High (Specific for mTOR)[13][14] |
| Temsirolimus | Allosteric (Rapalog) | mTORC1 | Not specified | High (Specific for mTOR)[2] |
| PP242 | ATP-competitive | mTORC1/mTORC2 | 8 | Lower (Inhibits multiple other kinases)[3][9] |
| Torin1 | ATP-competitive | mTORC1/mTORC2 | 2-10 | High (Some off-targets at 10 µM)[9][11][12] |
| WYE-354 | ATP-competitive | mTORC1/mTORC2 | 5 | High (Some off-targets at 10 µM)[9][11][12] |
Experimental Protocols
The specificity and mechanism of action of mTOR inhibitors are typically determined through a series of biochemical and cell-based assays.
1. In Vitro Kinase Assay for mTORC1 and mTORC2 Activity
-
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of mTORC1 and mTORC2.
-
Methodology:
-
Immunoprecipitate mTORC1 and mTORC2 from cell lysates using antibodies against specific complex components (e.g., Raptor for mTORC1, Rictor for mTORC2).[3]
-
Incubate the immunoprecipitated complexes with a recombinant substrate (e.g., GST-S6K1 for mTORC1, GST-Akt1 for mTORC2) and ATP in the presence of varying concentrations of the inhibitor or vehicle (DMSO).[3]
-
The reaction is carried out for a defined period (e.g., 30 minutes at 30°C) and then stopped.[10]
-
The phosphorylation of the substrate is assessed by immunoblot analysis using phospho-specific antibodies.[15]
-
The IC50 value is calculated from the dose-response curve.
-
2. Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)
-
Objective: To assess the specificity of an inhibitor against a broad panel of kinases.
-
Methodology:
-
This is a competition binding assay where the test compound is incubated with a panel of DNA-tagged kinases.[16]
-
The kinase-compound mixture is then applied to an immobilized, active-site directed ligand.
-
The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[16]
-
A low amount of bound kinase indicates strong inhibition by the test compound. Results are often reported as "percent of control" (DMSO).[16]
-
3. Cellular Assay for Downstream Signaling
-
Objective: To evaluate the effect of the inhibitor on the mTOR signaling pathway in a cellular context.
-
Methodology:
-
Culture cells (e.g., HEK293, RCC cell lines) and treat with various concentrations of the inhibitor for a specified time.[2][10]
-
Lyse the cells and perform immunoblotting (Western blot) to analyze the phosphorylation status of key downstream targets of mTORC1 (e.g., p-S6K1 at Thr389, p-4E-BP1 at Thr37/46) and mTORC2 (e.g., p-Akt at Ser473).[2][10]
-
Total protein levels of these signaling molecules are also assessed as loading controls.
-
Visualizing Signaling Pathways and Experimental Workflows
Caption: Simplified mTOR signaling pathway showing key upstream activators and downstream effectors of mTORC1 and mTORC2.
Caption: Experimental workflow for determining the specificity and potency of an mTOR inhibitor.
Conclusion
This compound stands out as a highly potent and specific dual mTORC1 and mTORC2 inhibitor. Its superior selectivity, especially when compared to other ATP-competitive inhibitors like PP242, makes it an invaluable tool for accurately dissecting mTOR-dependent signaling pathways without the confounding effects of off-target kinase inhibition. For researchers studying the multifaceted roles of mTOR, the high specificity of this compound provides greater confidence in attributing observed cellular effects to the inhibition of the mTOR pathway. This level of precision is crucial for both basic research and the early stages of drug discovery.
References
- 1. Biochemical and pharmacological inhibition of mTOR by rapamycin and an ATP-competitive mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of Ku0063794, a dual mTORC1 and mTORC2 inhibitor, and temsirolimus in preclinical renal cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
A Comparative Guide to the Specificity of KU-0063794 and Other mTOR Inhibitors
For researchers and drug development professionals, selecting the right tool compound is critical for elucidating cellular signaling pathways and for the development of targeted therapeutics. The mechanistic target of rapamycin (mTOR) is a pivotal kinase in cell growth and proliferation, and its inhibition is a key therapeutic strategy in cancer and other diseases. This guide provides an objective comparison of the specificity of KU-0063794, a potent dual mTORC1 and mTORC2 inhibitor, with other commonly used mTOR inhibitors.
Introduction to mTOR and its Inhibitors
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] mTORC1 controls cell growth by regulating protein synthesis and other anabolic processes, while mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt and other kinases.[3][4][5][6]
First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs) like temsirolimus and everolimus, are allosteric inhibitors that primarily target mTORC1.[1][2] While clinically approved, their efficacy can be limited by the compensatory activation of mTORC2 signaling.[2][7] This has led to the development of second-generation mTOR inhibitors, which are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[1] this compound is a prominent member of this class.[2][3][7][8][9]
Specificity Profile of this compound
This compound is a potent and highly specific dual inhibitor of mTORC1 and mTORC2, with an IC50 of approximately 10 nM in cell-free assays.[3][5][6][8][9][10] Its specificity is a key advantage over other kinase inhibitors. At a concentration of 1 µM, which is 100-fold higher than its IC50 for mTOR, this compound shows no significant inhibition against a panel of 76 other protein kinases and 7 lipid kinases, including class I PI3Ks.[3][5][6][8] Even at a higher concentration of 10 µM, only one kinase (MAPK kinase-1) was inhibited by more than 50%.[3]
Comparison with Other mTOR Inhibitors
The specificity of this compound becomes evident when compared to other mTOR inhibitors, particularly other second-generation compounds.
-
Rapamycin and Rapalogs (e.g., Temsirolimus): These are allosteric inhibitors of mTORC1.[1][2] While highly specific for mTOR, their mechanism of action does not lead to the inhibition of mTORC2, which can result in feedback activation of Akt signaling.[2][7] In contrast, this compound effectively inhibits both mTORC1 and mTORC2, leading to the dephosphorylation of downstream targets of both complexes, including S6K1, 4E-BP1, and Akt (at Ser473).[2][3][5][10]
-
PP242: Another ATP-competitive mTOR inhibitor, PP242, has been shown to be less specific than this compound. In a screen of 76 kinases, 1 µM PP242 inhibited 22 kinases by more than 50%, and at 10 µM, it inhibited 46 of the 76 kinases.[3]
-
Torin1 and WYE-354: These are also potent and selective ATP-competitive mTOR inhibitors. While kinome-wide profiling shows they are generally selective, they do exhibit some off-target binding to other kinases at higher concentrations. For instance, at 10 µM, WYE-354 was found to bind to p38 kinases and PI3K isoforms, while Torin1 showed binding to ATM, ATR, and DNA-PK.[11][12]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the specificity and potency of this compound with other mTOR inhibitors.
| Inhibitor | Type | Target | IC50 (nM) | Kinase Selectivity |
| This compound | ATP-competitive | mTORC1/mTORC2 | ~10 | High (No significant inhibition of 76 other kinases at 1 µM)[3][5][6][8] |
| Rapamycin | Allosteric | mTORC1 | ~0.1 (in HEK293 cells) | High (Specific for mTOR)[13][14] |
| Temsirolimus | Allosteric (Rapalog) | mTORC1 | Not specified | High (Specific for mTOR)[2] |
| PP242 | ATP-competitive | mTORC1/mTORC2 | 8 | Lower (Inhibits multiple other kinases)[3][9] |
| Torin1 | ATP-competitive | mTORC1/mTORC2 | 2-10 | High (Some off-targets at 10 µM)[9][11][12] |
| WYE-354 | ATP-competitive | mTORC1/mTORC2 | 5 | High (Some off-targets at 10 µM)[9][11][12] |
Experimental Protocols
The specificity and mechanism of action of mTOR inhibitors are typically determined through a series of biochemical and cell-based assays.
1. In Vitro Kinase Assay for mTORC1 and mTORC2 Activity
-
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of mTORC1 and mTORC2.
-
Methodology:
-
Immunoprecipitate mTORC1 and mTORC2 from cell lysates using antibodies against specific complex components (e.g., Raptor for mTORC1, Rictor for mTORC2).[3]
-
Incubate the immunoprecipitated complexes with a recombinant substrate (e.g., GST-S6K1 for mTORC1, GST-Akt1 for mTORC2) and ATP in the presence of varying concentrations of the inhibitor or vehicle (DMSO).[3]
-
The reaction is carried out for a defined period (e.g., 30 minutes at 30°C) and then stopped.[10]
-
The phosphorylation of the substrate is assessed by immunoblot analysis using phospho-specific antibodies.[15]
-
The IC50 value is calculated from the dose-response curve.
-
2. Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)
-
Objective: To assess the specificity of an inhibitor against a broad panel of kinases.
-
Methodology:
-
This is a competition binding assay where the test compound is incubated with a panel of DNA-tagged kinases.[16]
-
The kinase-compound mixture is then applied to an immobilized, active-site directed ligand.
-
The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[16]
-
A low amount of bound kinase indicates strong inhibition by the test compound. Results are often reported as "percent of control" (DMSO).[16]
-
3. Cellular Assay for Downstream Signaling
-
Objective: To evaluate the effect of the inhibitor on the mTOR signaling pathway in a cellular context.
-
Methodology:
-
Culture cells (e.g., HEK293, RCC cell lines) and treat with various concentrations of the inhibitor for a specified time.[2][10]
-
Lyse the cells and perform immunoblotting (Western blot) to analyze the phosphorylation status of key downstream targets of mTORC1 (e.g., p-S6K1 at Thr389, p-4E-BP1 at Thr37/46) and mTORC2 (e.g., p-Akt at Ser473).[2][10]
-
Total protein levels of these signaling molecules are also assessed as loading controls.
-
Visualizing Signaling Pathways and Experimental Workflows
Caption: Simplified mTOR signaling pathway showing key upstream activators and downstream effectors of mTORC1 and mTORC2.
Caption: Experimental workflow for determining the specificity and potency of an mTOR inhibitor.
Conclusion
This compound stands out as a highly potent and specific dual mTORC1 and mTORC2 inhibitor. Its superior selectivity, especially when compared to other ATP-competitive inhibitors like PP242, makes it an invaluable tool for accurately dissecting mTOR-dependent signaling pathways without the confounding effects of off-target kinase inhibition. For researchers studying the multifaceted roles of mTOR, the high specificity of this compound provides greater confidence in attributing observed cellular effects to the inhibition of the mTOR pathway. This level of precision is crucial for both basic research and the early stages of drug discovery.
References
- 1. Biochemical and pharmacological inhibition of mTOR by rapamycin and an ATP-competitive mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of Ku0063794, a dual mTORC1 and mTORC2 inhibitor, and temsirolimus in preclinical renal cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
A Head-to-Head Battle for mTOR Inhibition: KU-0063794 vs. PI-103
In the landscape of targeted cancer therapy, the mTOR pathway stands as a pivotal signaling node, governing cell growth, proliferation, and survival. Consequently, the development of potent and specific mTOR inhibitors is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of two prominent mTOR inhibitors, KU-0063794 and PI-103, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and protocols.
At a Glance: Key Differences
This compound distinguishes itself as a highly specific inhibitor of both mTORC1 and mTORC2, with minimal off-target effects on the broader kinome, including the PI3K family.[1][2] In contrast, PI-103 is a potent dual inhibitor, targeting both the PI3K and mTOR kinase domains.[3][4] This fundamental difference in their mechanism of action dictates their downstream cellular effects and potential therapeutic applications.
Data Presentation: A Quantitative Comparison
The following tables summarize the inhibitory potency of this compound and PI-103 against their primary targets.
Table 1: Inhibitory Activity (IC50) of this compound
| Target | IC50 (nM) |
| mTORC1 | ~10[1][5] |
| mTORC2 | ~10[1][5] |
| PI3Kα | >10,000[1] |
Table 2: Inhibitory Activity (IC50) of PI-103
| Target | IC50 (nM) |
| p110α (PI3K) | 8[3] |
| p110β (PI3K) | 88[3] |
| p110δ (PI3K) | 48[3] |
| p110γ (PI3K) | 150[3] |
| mTORC1 | 20[3] |
| mTORC2 | 83[3] |
| DNA-PK | 2[3] |
Mechanism of Action and Signaling Pathways
Both this compound and PI-103 are ATP-competitive inhibitors of the mTOR kinase. However, their target specificity leads to distinct impacts on the PI3K/Akt/mTOR signaling cascade.
This compound's specific inhibition of mTORC1 and mTORC2 leads to the dephosphorylation of downstream effectors such as S6K1, 4E-BP1, and Akt (at Ser473), effectively shutting down mTOR-mediated signaling.[1][5]
PI-103, by targeting both PI3K and mTOR, casts a wider net. It not only inhibits mTORC1 and mTORC2 but also blocks the initial activation of Akt by preventing the PI3K-mediated production of PIP3. This dual inhibition can lead to a more profound and sustained blockade of the entire pathway.[3][4]
Cellular Effects: A Comparative Analysis
Cell Growth and Proliferation:
Both this compound and PI-103 effectively suppress cell growth and induce a G1 cell cycle arrest.[1][6] In a comparative study in renal cell carcinoma (RCC) cell lines, this compound was found to be more effective than the rapamycin (B549165) analog temsirolimus (B1684623) in decreasing cell viability and growth.
Apoptosis and Autophagy:
The effects of these inhibitors on programmed cell death pathways are context-dependent. This compound has been shown to induce apoptosis in hepatocellular carcinoma cells.[7] In some contexts, this compound induces a cytoprotective autophagy, and its combination with autophagy inhibitors enhances its anti-cancer activity.[7]
PI-103 has been reported to induce mitochondrial apoptosis in acute myelogenous leukemia (AML) blast cells.[6] Interestingly, some studies suggest that dual PI3K/mTOR inhibition by compounds like PI-103 can impair autophagic flux, leading to cell death that is independent of apoptosis and necroptosis.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.
In Vitro Kinase Assay for mTORC1/2
This protocol is adapted from studies characterizing ATP-competitive mTOR inhibitors.
Materials:
-
Cell lysate from a suitable cell line (e.g., HEK293)
-
Antibodies for immunoprecipitation (anti-Raptor for mTORC1, anti-Rictor for mTORC2)
-
Protein A/G agarose (B213101) beads
-
Recombinant GST-S6K1 and GST-Akt1 (inactive)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
This compound and PI-103
-
SDS-PAGE gels and Western blot reagents
-
Phospho-specific antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-phospho-Akt (Ser473))
Procedure:
-
Immunoprecipitation: Incubate cell lysates with anti-Raptor or anti-Rictor antibodies, followed by protein A/G agarose beads to pull down mTORC1 or mTORC2 complexes.
-
Kinase Reaction: In a microcentrifuge tube, combine the immunoprecipitated mTOR complex, recombinant substrate (GST-S6K1 or GST-Akt1), varying concentrations of the inhibitor (this compound or PI-103), and kinase assay buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with phospho-specific antibodies to detect the phosphorylated substrate.
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration and calculate the IC50 value.
Western Blot Analysis of mTOR Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key mTOR pathway proteins in inhibitor-treated cells.
Materials:
-
Cells treated with this compound, PI-103, or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies against: p-mTOR (Ser2448), mTOR, p-Akt (Ser473), p-Akt (Thr308), Akt, p-S6K1 (Thr389), S6K1, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to compare the phosphorylation levels of mTOR pathway proteins between different treatment groups.
Cell Viability Assay (MTT Assay)
This is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound and PI-103
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or PI-103 for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and PI-103 hinges on the specific research question.
-
For dissecting the specific roles of mTORC1 and mTORC2 signaling without confounding effects from PI3K inhibition, this compound is the superior tool. Its high specificity allows for a clear interpretation of results related to mTOR function.
-
For achieving a potent and comprehensive blockade of the entire PI3K/Akt/mTOR pathway, PI-103 is a powerful agent. Its dual-targeting mechanism can be particularly effective in cancers with hyperactivation of both PI3K and mTOR.
Researchers should carefully consider the genetic background of their cellular models and the specific signaling dynamics they wish to investigate when selecting between these two valuable chemical probes. This guide provides the foundational data and methodologies to inform such decisions and advance our understanding of mTOR signaling in health and disease.
References
- 1. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 2. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy inhibition sensitizes this compound-mediated anti-HepG2 hepatocellular carcinoma cell activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for mTOR Inhibition: KU-0063794 vs. PI-103
In the landscape of targeted cancer therapy, the mTOR pathway stands as a pivotal signaling node, governing cell growth, proliferation, and survival. Consequently, the development of potent and specific mTOR inhibitors is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of two prominent mTOR inhibitors, KU-0063794 and PI-103, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and protocols.
At a Glance: Key Differences
This compound distinguishes itself as a highly specific inhibitor of both mTORC1 and mTORC2, with minimal off-target effects on the broader kinome, including the PI3K family.[1][2] In contrast, PI-103 is a potent dual inhibitor, targeting both the PI3K and mTOR kinase domains.[3][4] This fundamental difference in their mechanism of action dictates their downstream cellular effects and potential therapeutic applications.
Data Presentation: A Quantitative Comparison
The following tables summarize the inhibitory potency of this compound and PI-103 against their primary targets.
Table 1: Inhibitory Activity (IC50) of this compound
| Target | IC50 (nM) |
| mTORC1 | ~10[1][5] |
| mTORC2 | ~10[1][5] |
| PI3Kα | >10,000[1] |
Table 2: Inhibitory Activity (IC50) of PI-103
| Target | IC50 (nM) |
| p110α (PI3K) | 8[3] |
| p110β (PI3K) | 88[3] |
| p110δ (PI3K) | 48[3] |
| p110γ (PI3K) | 150[3] |
| mTORC1 | 20[3] |
| mTORC2 | 83[3] |
| DNA-PK | 2[3] |
Mechanism of Action and Signaling Pathways
Both this compound and PI-103 are ATP-competitive inhibitors of the mTOR kinase. However, their target specificity leads to distinct impacts on the PI3K/Akt/mTOR signaling cascade.
This compound's specific inhibition of mTORC1 and mTORC2 leads to the dephosphorylation of downstream effectors such as S6K1, 4E-BP1, and Akt (at Ser473), effectively shutting down mTOR-mediated signaling.[1][5]
PI-103, by targeting both PI3K and mTOR, casts a wider net. It not only inhibits mTORC1 and mTORC2 but also blocks the initial activation of Akt by preventing the PI3K-mediated production of PIP3. This dual inhibition can lead to a more profound and sustained blockade of the entire pathway.[3][4]
Cellular Effects: A Comparative Analysis
Cell Growth and Proliferation:
Both this compound and PI-103 effectively suppress cell growth and induce a G1 cell cycle arrest.[1][6] In a comparative study in renal cell carcinoma (RCC) cell lines, this compound was found to be more effective than the rapamycin analog temsirolimus in decreasing cell viability and growth.
Apoptosis and Autophagy:
The effects of these inhibitors on programmed cell death pathways are context-dependent. This compound has been shown to induce apoptosis in hepatocellular carcinoma cells.[7] In some contexts, this compound induces a cytoprotective autophagy, and its combination with autophagy inhibitors enhances its anti-cancer activity.[7]
PI-103 has been reported to induce mitochondrial apoptosis in acute myelogenous leukemia (AML) blast cells.[6] Interestingly, some studies suggest that dual PI3K/mTOR inhibition by compounds like PI-103 can impair autophagic flux, leading to cell death that is independent of apoptosis and necroptosis.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.
In Vitro Kinase Assay for mTORC1/2
This protocol is adapted from studies characterizing ATP-competitive mTOR inhibitors.
Materials:
-
Cell lysate from a suitable cell line (e.g., HEK293)
-
Antibodies for immunoprecipitation (anti-Raptor for mTORC1, anti-Rictor for mTORC2)
-
Protein A/G agarose beads
-
Recombinant GST-S6K1 and GST-Akt1 (inactive)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
This compound and PI-103
-
SDS-PAGE gels and Western blot reagents
-
Phospho-specific antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-phospho-Akt (Ser473))
Procedure:
-
Immunoprecipitation: Incubate cell lysates with anti-Raptor or anti-Rictor antibodies, followed by protein A/G agarose beads to pull down mTORC1 or mTORC2 complexes.
-
Kinase Reaction: In a microcentrifuge tube, combine the immunoprecipitated mTOR complex, recombinant substrate (GST-S6K1 or GST-Akt1), varying concentrations of the inhibitor (this compound or PI-103), and kinase assay buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with phospho-specific antibodies to detect the phosphorylated substrate.
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration and calculate the IC50 value.
Western Blot Analysis of mTOR Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key mTOR pathway proteins in inhibitor-treated cells.
Materials:
-
Cells treated with this compound, PI-103, or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies against: p-mTOR (Ser2448), mTOR, p-Akt (Ser473), p-Akt (Thr308), Akt, p-S6K1 (Thr389), S6K1, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to compare the phosphorylation levels of mTOR pathway proteins between different treatment groups.
Cell Viability Assay (MTT Assay)
This is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound and PI-103
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or PI-103 for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and PI-103 hinges on the specific research question.
-
For dissecting the specific roles of mTORC1 and mTORC2 signaling without confounding effects from PI3K inhibition, this compound is the superior tool. Its high specificity allows for a clear interpretation of results related to mTOR function.
-
For achieving a potent and comprehensive blockade of the entire PI3K/Akt/mTOR pathway, PI-103 is a powerful agent. Its dual-targeting mechanism can be particularly effective in cancers with hyperactivation of both PI3K and mTOR.
Researchers should carefully consider the genetic background of their cellular models and the specific signaling dynamics they wish to investigate when selecting between these two valuable chemical probes. This guide provides the foundational data and methodologies to inform such decisions and advance our understanding of mTOR signaling in health and disease.
References
- 1. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 2. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy inhibition sensitizes this compound-mediated anti-HepG2 hepatocellular carcinoma cell activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: KU-0063794 vs. Rapamycin for mTOR Inhibition
For researchers in cellular biology, oncology, and drug development, the mechanistic target of rapamycin (B549165) (mTOR) is a pivotal signaling node that orchestrates cell growth, proliferation, and metabolism. The choice of inhibitor to probe this pathway is critical for experimental outcomes. This guide provides a detailed comparison of two key mTOR inhibitors: the first-generation allosteric inhibitor, rapamycin, and the ATP-competitive dual mTORC1/mTORC2 inhibitor, KU-0063794.
At a Glance: Key Differences
| Feature | This compound | Rapamycin |
| Target | mTORC1 and mTORC2 | Primarily mTORC1 |
| Mechanism | ATP-competitive inhibitor | Allosteric inhibitor |
| IC50 | ~10 nM for mTORC1/mTORC2[1][2][3] | Varies by cell type and condition |
| Specificity | Highly specific for mTOR kinase[1][3][4] | Highly specific for mTOR[5] |
| Key Advantage | Complete inhibition of mTOR signaling | Well-characterized, extensive literature |
Mechanism of Action: A Tale of Two Complexes
The mammalian target of rapamycin is a serine/threonine kinase that forms two distinct protein complexes: mTORC1 and mTORC2.[6] Rapamycin primarily acts on mTORC1 through an allosteric mechanism, forming a complex with FKBP12 that then binds to the FRB domain of mTOR.[6] While effective at inhibiting many mTORC1 functions, it is a partial inhibitor of 4E-BP1 phosphorylation and its effects on mTORC2 are often indirect and observed only after chronic treatment.[1][7]
In contrast, this compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR itself.[8] This allows it to potently and directly inhibit both mTORC1 and mTORC2.[1][2][9] This dual inhibition provides a more complete shutdown of mTOR-mediated signaling.
Specificity and Off-Target Effects
The utility of a chemical probe is defined by its specificity. This compound has demonstrated remarkable specificity for mTOR. In a panel of 76 other protein kinases and seven lipid kinases, including class I PI3Ks, it showed no significant inhibition at concentrations up to 1000-fold higher than its IC50 for mTOR.[1][3][4]
While some older studies suggested potential off-target effects for rapamycin, recent unbiased proteomic and transcriptomic analyses in a cell line expressing a rapamycin-resistant mTOR mutant have shown that rapamycin's effects are almost exclusively mediated through mTOR.[5]
| Inhibitor | Specificity Profile |
| This compound | No significant activity against 76 other protein kinases and 7 lipid kinases at 1 µM.[1][3] |
| Rapamycin | Recent unbiased studies show high specificity for mTOR.[5] |
Impact on Downstream Signaling
The differential inhibition of mTORC1 and mTORC2 by this compound and rapamycin leads to distinct downstream signaling consequences. This compound effectively abrogates the phosphorylation of key substrates of both complexes. This includes the mTORC1 substrates S6K1 and 4E-BP1, and the mTORC2 substrate Akt at Ser473.[1][2][9] Notably, this compound induces a more profound dephosphorylation of 4E-BP1 compared to rapamycin.[1][3][9]
Rapamycin, being mTORC1-selective, primarily impacts S6K1 phosphorylation. Its effect on 4E-BP1 is often incomplete, and it does not directly inhibit Akt Ser473 phosphorylation.[6][7]
| Downstream Target | Effect of this compound | Effect of Rapamycin |
| p-S6K1 (Thr389) | Strong inhibition[2] | Strong inhibition[7] |
| p-4E-BP1 (Thr37/46) | Complete dephosphorylation[2] | Partial or no inhibition[1][9] |
| p-Akt (Ser473) | Strong inhibition[2] | No direct inhibition[7] |
Comparative Efficacy in Preclinical Models
The broader inhibitory profile of this compound often translates to greater efficacy in in vitro models. Studies have shown that this compound is more effective than rapamycin at inhibiting the growth and proliferation of various cancer cell lines.[8][10] It also induces a more significant G1 cell cycle arrest.[1][2]
However, the in vivo situation can be more complex. In a preclinical model of renal cell carcinoma, this compound was not more effective than the rapamycin analog temsirolimus (B1684623) in inhibiting tumor growth.[10] This was attributed to the anti-angiogenic effects of temsirolimus on the tumor microenvironment, an effect not observed with this compound.[10]
| Parameter | This compound | Rapamycin |
| Cell Growth Inhibition | More potent in many cell lines[8][10] | Less potent in some contexts[8][10] |
| Cell Cycle Arrest | Induces G1 arrest[1][2] | Less pronounced G1 arrest[2] |
| Apoptosis | Generally does not induce apoptosis[10] | Generally does not induce apoptosis[10] |
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol describes a general method for determining the IC50 of an mTOR inhibitor.
-
Immunoprecipitation of mTORC1 and mTORC2:
-
Lyse HEK-293 cells in a suitable lysis buffer.
-
Immunoprecipitate mTORC1 using an anti-Raptor antibody and mTORC2 using an anti-Rictor antibody.[9]
-
Wash the immunoprecipitates extensively.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitates in kinase assay buffer.
-
Add a recombinant, dephosphorylated substrate (e.g., GST-S6K1 for mTORC1, GST-Akt1 for mTORC2).[9]
-
Add varying concentrations of the inhibitor (e.g., this compound or rapamycin) or vehicle (DMSO).
-
Initiate the reaction by adding Mg-ATP.
-
Incubate for 30 minutes at 30°C.[2]
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies (e.g., anti-p-S6K1 Thr389 or anti-p-Akt Ser473).
-
Quantify band intensities and calculate the IC50 value.
-
Western Blot Analysis of mTOR Signaling in Cells
This protocol outlines a method to assess the in-cell activity of mTOR inhibitors.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK-293, cancer cell lines) to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal mTOR activity.[1]
-
Pre-treat the cells with various concentrations of this compound, rapamycin, or vehicle for a specified time (e.g., 30-60 minutes).[1]
-
Stimulate the cells with a growth factor (e.g., IGF-1 or insulin) to activate the mTOR pathway.[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against total and phosphorylated forms of mTOR pathway proteins (e.g., Akt, S6K1, 4E-BP1).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and rapamycin depends on the specific research question.
Choose this compound when:
-
Complete inhibition of mTOR signaling is required. Its dual action on mTORC1 and mTORC2 provides a more comprehensive blockade of the pathway.
-
Investigating the specific roles of mTORC2. By comparing its effects to a selective mTORC1 inhibitor like rapamycin, the functions of mTORC2 can be dissected.
-
A rapid and direct inhibition of both complexes is necessary. As an ATP-competitive inhibitor, its action is immediate and not dependent on the formation of a ternary complex.
-
Overcoming rapamycin resistance is the goal. In cell lines or models where rapamycin is ineffective due to mechanisms that do not involve mTORC1, a direct kinase inhibitor may be more effective.
Rapamycin remains a valuable tool for:
-
Specifically studying mTORC1-mediated processes. Its selectivity makes it ideal for isolating the functions of this complex.
-
Experiments requiring a well-established and extensively characterized inhibitor. The vast body of literature on rapamycin provides a robust foundation for experimental design and data interpretation.
-
In vivo studies where its effects on the tumor microenvironment may be relevant.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 7. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of Ku0063794, a dual mTORC1 and mTORC2 inhibitor, and temsirolimus in preclinical renal cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: KU-0063794 vs. Rapamycin for mTOR Inhibition
For researchers in cellular biology, oncology, and drug development, the mechanistic target of rapamycin (mTOR) is a pivotal signaling node that orchestrates cell growth, proliferation, and metabolism. The choice of inhibitor to probe this pathway is critical for experimental outcomes. This guide provides a detailed comparison of two key mTOR inhibitors: the first-generation allosteric inhibitor, rapamycin, and the ATP-competitive dual mTORC1/mTORC2 inhibitor, KU-0063794.
At a Glance: Key Differences
| Feature | This compound | Rapamycin |
| Target | mTORC1 and mTORC2 | Primarily mTORC1 |
| Mechanism | ATP-competitive inhibitor | Allosteric inhibitor |
| IC50 | ~10 nM for mTORC1/mTORC2[1][2][3] | Varies by cell type and condition |
| Specificity | Highly specific for mTOR kinase[1][3][4] | Highly specific for mTOR[5] |
| Key Advantage | Complete inhibition of mTOR signaling | Well-characterized, extensive literature |
Mechanism of Action: A Tale of Two Complexes
The mammalian target of rapamycin is a serine/threonine kinase that forms two distinct protein complexes: mTORC1 and mTORC2.[6] Rapamycin primarily acts on mTORC1 through an allosteric mechanism, forming a complex with FKBP12 that then binds to the FRB domain of mTOR.[6] While effective at inhibiting many mTORC1 functions, it is a partial inhibitor of 4E-BP1 phosphorylation and its effects on mTORC2 are often indirect and observed only after chronic treatment.[1][7]
In contrast, this compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR itself.[8] This allows it to potently and directly inhibit both mTORC1 and mTORC2.[1][2][9] This dual inhibition provides a more complete shutdown of mTOR-mediated signaling.
Specificity and Off-Target Effects
The utility of a chemical probe is defined by its specificity. This compound has demonstrated remarkable specificity for mTOR. In a panel of 76 other protein kinases and seven lipid kinases, including class I PI3Ks, it showed no significant inhibition at concentrations up to 1000-fold higher than its IC50 for mTOR.[1][3][4]
While some older studies suggested potential off-target effects for rapamycin, recent unbiased proteomic and transcriptomic analyses in a cell line expressing a rapamycin-resistant mTOR mutant have shown that rapamycin's effects are almost exclusively mediated through mTOR.[5]
| Inhibitor | Specificity Profile |
| This compound | No significant activity against 76 other protein kinases and 7 lipid kinases at 1 µM.[1][3] |
| Rapamycin | Recent unbiased studies show high specificity for mTOR.[5] |
Impact on Downstream Signaling
The differential inhibition of mTORC1 and mTORC2 by this compound and rapamycin leads to distinct downstream signaling consequences. This compound effectively abrogates the phosphorylation of key substrates of both complexes. This includes the mTORC1 substrates S6K1 and 4E-BP1, and the mTORC2 substrate Akt at Ser473.[1][2][9] Notably, this compound induces a more profound dephosphorylation of 4E-BP1 compared to rapamycin.[1][3][9]
Rapamycin, being mTORC1-selective, primarily impacts S6K1 phosphorylation. Its effect on 4E-BP1 is often incomplete, and it does not directly inhibit Akt Ser473 phosphorylation.[6][7]
| Downstream Target | Effect of this compound | Effect of Rapamycin |
| p-S6K1 (Thr389) | Strong inhibition[2] | Strong inhibition[7] |
| p-4E-BP1 (Thr37/46) | Complete dephosphorylation[2] | Partial or no inhibition[1][9] |
| p-Akt (Ser473) | Strong inhibition[2] | No direct inhibition[7] |
Comparative Efficacy in Preclinical Models
The broader inhibitory profile of this compound often translates to greater efficacy in in vitro models. Studies have shown that this compound is more effective than rapamycin at inhibiting the growth and proliferation of various cancer cell lines.[8][10] It also induces a more significant G1 cell cycle arrest.[1][2]
However, the in vivo situation can be more complex. In a preclinical model of renal cell carcinoma, this compound was not more effective than the rapamycin analog temsirolimus in inhibiting tumor growth.[10] This was attributed to the anti-angiogenic effects of temsirolimus on the tumor microenvironment, an effect not observed with this compound.[10]
| Parameter | This compound | Rapamycin |
| Cell Growth Inhibition | More potent in many cell lines[8][10] | Less potent in some contexts[8][10] |
| Cell Cycle Arrest | Induces G1 arrest[1][2] | Less pronounced G1 arrest[2] |
| Apoptosis | Generally does not induce apoptosis[10] | Generally does not induce apoptosis[10] |
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol describes a general method for determining the IC50 of an mTOR inhibitor.
-
Immunoprecipitation of mTORC1 and mTORC2:
-
Lyse HEK-293 cells in a suitable lysis buffer.
-
Immunoprecipitate mTORC1 using an anti-Raptor antibody and mTORC2 using an anti-Rictor antibody.[9]
-
Wash the immunoprecipitates extensively.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitates in kinase assay buffer.
-
Add a recombinant, dephosphorylated substrate (e.g., GST-S6K1 for mTORC1, GST-Akt1 for mTORC2).[9]
-
Add varying concentrations of the inhibitor (e.g., this compound or rapamycin) or vehicle (DMSO).
-
Initiate the reaction by adding Mg-ATP.
-
Incubate for 30 minutes at 30°C.[2]
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies (e.g., anti-p-S6K1 Thr389 or anti-p-Akt Ser473).
-
Quantify band intensities and calculate the IC50 value.
-
Western Blot Analysis of mTOR Signaling in Cells
This protocol outlines a method to assess the in-cell activity of mTOR inhibitors.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK-293, cancer cell lines) to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal mTOR activity.[1]
-
Pre-treat the cells with various concentrations of this compound, rapamycin, or vehicle for a specified time (e.g., 30-60 minutes).[1]
-
Stimulate the cells with a growth factor (e.g., IGF-1 or insulin) to activate the mTOR pathway.[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against total and phosphorylated forms of mTOR pathway proteins (e.g., Akt, S6K1, 4E-BP1).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and rapamycin depends on the specific research question.
Choose this compound when:
-
Complete inhibition of mTOR signaling is required. Its dual action on mTORC1 and mTORC2 provides a more comprehensive blockade of the pathway.
-
Investigating the specific roles of mTORC2. By comparing its effects to a selective mTORC1 inhibitor like rapamycin, the functions of mTORC2 can be dissected.
-
A rapid and direct inhibition of both complexes is necessary. As an ATP-competitive inhibitor, its action is immediate and not dependent on the formation of a ternary complex.
-
Overcoming rapamycin resistance is the goal. In cell lines or models where rapamycin is ineffective due to mechanisms that do not involve mTORC1, a direct kinase inhibitor may be more effective.
Rapamycin remains a valuable tool for:
-
Specifically studying mTORC1-mediated processes. Its selectivity makes it ideal for isolating the functions of this complex.
-
Experiments requiring a well-established and extensively characterized inhibitor. The vast body of literature on rapamycin provides a robust foundation for experimental design and data interpretation.
-
In vivo studies where its effects on the tumor microenvironment may be relevant.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 7. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of Ku0063794, a dual mTORC1 and mTORC2 inhibitor, and temsirolimus in preclinical renal cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to KU-0063794 and KU-0068650: Dual mTORC1/mTORC2 Inhibitors
This guide provides a detailed comparison of the efficacy of two potent, second-generation mTOR kinase inhibitors, KU-0063794 and KU-0068650. Developed for research in oncology and other areas where the PI3K/Akt/mTOR signaling pathway is dysregulated, these compounds offer significant advantages over earlier, allosteric mTOR inhibitors like rapamycin (B549165) by targeting the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2 complexes.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and experimental applications of these two inhibitors.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
Both this compound and KU-0068650 are ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] By targeting the kinase domain, these inhibitors effectively block the activity of both major mTOR-containing complexes:
-
mTOR Complex 1 (mTORC1): Inhibition of mTORC1 leads to the dephosphorylation of its key downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell cycle arrest.
-
mTOR Complex 2 (mTORC2): Inhibition of mTORC2 prevents the phosphorylation and activation of Akt at Ser473, a critical step for full Akt activation, thereby impacting cell survival and metabolism.
This dual inhibition overcomes a key limitation of rapamycin and its analogs (rapalogs), which only partially inhibit mTORC1 and can lead to a feedback activation of Akt signaling via mTORC2.[1]
Figure 1. Simplified mTOR signaling pathway indicating the inhibitory action of this compound and KU-0068650 on both mTORC1 and mTORC2 complexes.
Quantitative Data Presentation
While both compounds are established as potent dual mTOR inhibitors, more extensive quantitative data is publicly available for this compound. A key study directly comparing the two in keloid fibroblasts found KU-0068650 to be more efficacious at the same concentration, suggesting a lower IC50, though a specific value was not provided in the primary text.[3]
| Parameter | This compound | KU-0068650 | Reference |
| Target | mTORC1 and mTORC2 | mTORC1 and mTORC2 | [3][4] |
| IC50 (cell-free) | ~10 nM | Reported to be lower than this compound | [3][4] |
| Specificity | Highly specific against a panel of 76 other kinases and 7 lipid kinases (including PI3Ks) | Structurally similar to this compound, suggesting high specificity | [3] |
Comparative Efficacy: Experimental Data Summary
A study by Syed et al. (2013) provides the most direct comparison of the two compounds in an in vitro and ex vivo model of keloid disease, a fibroproliferative disorder characterized by excessive extracellular matrix deposition.[1][2] The findings from this study are summarized below.
| Assay | This compound (2.5 µM) | KU-0068650 (2.5 µM) | Key Findings | Reference |
| Cell Viability (WST-1 Assay) | Significant reduction in keloid fibroblast viability | Significantly greater reduction in viability compared to this compound | Both compounds were more effective than rapamycin. | [2] |
| Cell Migration (Wound Healing Assay) | Significant inhibition of keloid fibroblast migration | Stronger inhibition of migration compared to this compound | Both compounds showed dose-dependent inhibition. | [3] |
| Cell Invasion (Transwell Assay) | Significant inhibition of keloid fibroblast invasion | Stronger inhibition of invasion compared to this compound | Both compounds effectively reduced the invasive properties of keloid fibroblasts. | [3] |
| mTOR Pathway Inhibition (Western Blot) | Complete suppression of p-Akt (S473), p-mTOR, and p-S6K | Complete suppression of p-Akt (S473), p-mTOR, and p-S6K | Both compounds effectively inhibited both mTORC1 and mTORC2 signaling. | [1] |
| Apoptosis (TUNEL Assay) | Induction of apoptosis in keloid organ culture | Induction of apoptosis | Both compounds induced programmed cell death. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
Figure 2. General experimental workflow for comparing the efficacy of mTOR inhibitors.
mTOR Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of the compounds on mTOR kinase activity.
-
Principle: Immunoprecipitated mTORC1 or mTORC2 is incubated with a specific substrate (e.g., recombinant S6K1 for mTORC1, Akt for mTORC2) and ATP. The amount of substrate phosphorylation is then quantified, typically using radio-labeled ATP ([γ-³²P]ATP) and autoradiography, or by Western blotting with a phospho-specific antibody.
-
Protocol Outline:
-
Lyse cells using a CHAPS-based buffer to preserve the integrity of the mTOR complexes.
-
Immunoprecipitate mTORC1 or mTORC2 using antibodies against specific complex components (e.g., Raptor for mTORC1, Rictor for mTORC2).
-
Wash the immunoprecipitates extensively to remove detergents and other contaminants.
-
Resuspend the beads in a kinase assay buffer containing MgCl₂, ATP, and the recombinant substrate.
-
Add varying concentrations of this compound or KU-0068650.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the results by SDS-PAGE and either autoradiography or Western blotting for the phosphorylated substrate.
-
Cell Viability Assay (MTT/WST-1)
This colorimetric assay assesses the effect of the inhibitors on cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or WST-1) to a colored formazan (B1609692) product. The intensity of the color is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, KU-0068650, or a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of the inhibitors on the collective migration of a sheet of cells.
-
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.
-
Protocol Outline:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash the wells with media to remove detached cells.
-
Add fresh media containing the desired concentrations of the inhibitors or vehicle control.
-
Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 8-12 hours).
-
Quantify the wound closure area over time using image analysis software.
-
Cell Invasion Assay (Transwell/Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix, a key feature of cancer metastasis.
-
Principle: Cells are seeded in the upper chamber of a transwell insert that has a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that degrade the matrix and migrate through the membrane to the lower chamber is quantified.
-
Protocol Outline:
-
Coat the upper surface of transwell inserts (typically with 8 µm pores) with Matrigel and allow it to solidify.
-
Rehydrate the Matrigel with serum-free media.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower wells of the plate.
-
Resuspend cells in serum-free media containing the inhibitors or vehicle control.
-
Seed the cell suspension into the upper chamber of the inserts.
-
Incubate for a period that allows for invasion but not proliferation (e.g., 24-48 hours).
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the stained cells under a microscope.
-
Western Blotting for mTOR Pathway Analysis
This technique is used to detect and quantify the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of target proteins (e.g., mTOR, Akt, S6K, 4E-BP1).
-
Protocol Outline:
-
Treat cells with the inhibitors for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-phospho-Akt Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with antibodies for total protein levels to ensure equal loading.
-
Conclusion
Both this compound and KU-0068650 are highly potent and specific dual inhibitors of mTORC1 and mTORC2. Experimental evidence, particularly from studies on keloid fibroblasts, suggests that KU-0068650 may exhibit greater efficacy than this compound at equivalent concentrations.[3] However, this compound is more extensively characterized in the public domain literature with a known IC50 of approximately 10 nM.[4] The choice between these two inhibitors may depend on the specific experimental context, with both compounds serving as valuable tools for investigating the roles of mTOR signaling in health and disease and for preclinical assessment of dual mTOR inhibition as a therapeutic strategy.
References
- 1. Biochemical characterization of the castor bean ent-kaurene synthase(-like) family supports quantum chemical view of diterpene cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to KU-0063794 and KU-0068650: Dual mTORC1/mTORC2 Inhibitors
This guide provides a detailed comparison of the efficacy of two potent, second-generation mTOR kinase inhibitors, KU-0063794 and KU-0068650. Developed for research in oncology and other areas where the PI3K/Akt/mTOR signaling pathway is dysregulated, these compounds offer significant advantages over earlier, allosteric mTOR inhibitors like rapamycin by targeting the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2 complexes.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and experimental applications of these two inhibitors.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
Both this compound and KU-0068650 are ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] By targeting the kinase domain, these inhibitors effectively block the activity of both major mTOR-containing complexes:
-
mTOR Complex 1 (mTORC1): Inhibition of mTORC1 leads to the dephosphorylation of its key downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell cycle arrest.
-
mTOR Complex 2 (mTORC2): Inhibition of mTORC2 prevents the phosphorylation and activation of Akt at Ser473, a critical step for full Akt activation, thereby impacting cell survival and metabolism.
This dual inhibition overcomes a key limitation of rapamycin and its analogs (rapalogs), which only partially inhibit mTORC1 and can lead to a feedback activation of Akt signaling via mTORC2.[1]
Figure 1. Simplified mTOR signaling pathway indicating the inhibitory action of this compound and KU-0068650 on both mTORC1 and mTORC2 complexes.
Quantitative Data Presentation
While both compounds are established as potent dual mTOR inhibitors, more extensive quantitative data is publicly available for this compound. A key study directly comparing the two in keloid fibroblasts found KU-0068650 to be more efficacious at the same concentration, suggesting a lower IC50, though a specific value was not provided in the primary text.[3]
| Parameter | This compound | KU-0068650 | Reference |
| Target | mTORC1 and mTORC2 | mTORC1 and mTORC2 | [3][4] |
| IC50 (cell-free) | ~10 nM | Reported to be lower than this compound | [3][4] |
| Specificity | Highly specific against a panel of 76 other kinases and 7 lipid kinases (including PI3Ks) | Structurally similar to this compound, suggesting high specificity | [3] |
Comparative Efficacy: Experimental Data Summary
A study by Syed et al. (2013) provides the most direct comparison of the two compounds in an in vitro and ex vivo model of keloid disease, a fibroproliferative disorder characterized by excessive extracellular matrix deposition.[1][2] The findings from this study are summarized below.
| Assay | This compound (2.5 µM) | KU-0068650 (2.5 µM) | Key Findings | Reference |
| Cell Viability (WST-1 Assay) | Significant reduction in keloid fibroblast viability | Significantly greater reduction in viability compared to this compound | Both compounds were more effective than rapamycin. | [2] |
| Cell Migration (Wound Healing Assay) | Significant inhibition of keloid fibroblast migration | Stronger inhibition of migration compared to this compound | Both compounds showed dose-dependent inhibition. | [3] |
| Cell Invasion (Transwell Assay) | Significant inhibition of keloid fibroblast invasion | Stronger inhibition of invasion compared to this compound | Both compounds effectively reduced the invasive properties of keloid fibroblasts. | [3] |
| mTOR Pathway Inhibition (Western Blot) | Complete suppression of p-Akt (S473), p-mTOR, and p-S6K | Complete suppression of p-Akt (S473), p-mTOR, and p-S6K | Both compounds effectively inhibited both mTORC1 and mTORC2 signaling. | [1] |
| Apoptosis (TUNEL Assay) | Induction of apoptosis in keloid organ culture | Induction of apoptosis | Both compounds induced programmed cell death. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
Figure 2. General experimental workflow for comparing the efficacy of mTOR inhibitors.
mTOR Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of the compounds on mTOR kinase activity.
-
Principle: Immunoprecipitated mTORC1 or mTORC2 is incubated with a specific substrate (e.g., recombinant S6K1 for mTORC1, Akt for mTORC2) and ATP. The amount of substrate phosphorylation is then quantified, typically using radio-labeled ATP ([γ-³²P]ATP) and autoradiography, or by Western blotting with a phospho-specific antibody.
-
Protocol Outline:
-
Lyse cells using a CHAPS-based buffer to preserve the integrity of the mTOR complexes.
-
Immunoprecipitate mTORC1 or mTORC2 using antibodies against specific complex components (e.g., Raptor for mTORC1, Rictor for mTORC2).
-
Wash the immunoprecipitates extensively to remove detergents and other contaminants.
-
Resuspend the beads in a kinase assay buffer containing MgCl₂, ATP, and the recombinant substrate.
-
Add varying concentrations of this compound or KU-0068650.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the results by SDS-PAGE and either autoradiography or Western blotting for the phosphorylated substrate.
-
Cell Viability Assay (MTT/WST-1)
This colorimetric assay assesses the effect of the inhibitors on cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or WST-1) to a colored formazan product. The intensity of the color is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, KU-0068650, or a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of the inhibitors on the collective migration of a sheet of cells.
-
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.
-
Protocol Outline:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash the wells with media to remove detached cells.
-
Add fresh media containing the desired concentrations of the inhibitors or vehicle control.
-
Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 8-12 hours).
-
Quantify the wound closure area over time using image analysis software.
-
Cell Invasion Assay (Transwell/Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix, a key feature of cancer metastasis.
-
Principle: Cells are seeded in the upper chamber of a transwell insert that has a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that degrade the matrix and migrate through the membrane to the lower chamber is quantified.
-
Protocol Outline:
-
Coat the upper surface of transwell inserts (typically with 8 µm pores) with Matrigel and allow it to solidify.
-
Rehydrate the Matrigel with serum-free media.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower wells of the plate.
-
Resuspend cells in serum-free media containing the inhibitors or vehicle control.
-
Seed the cell suspension into the upper chamber of the inserts.
-
Incubate for a period that allows for invasion but not proliferation (e.g., 24-48 hours).
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the stained cells under a microscope.
-
Western Blotting for mTOR Pathway Analysis
This technique is used to detect and quantify the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of target proteins (e.g., mTOR, Akt, S6K, 4E-BP1).
-
Protocol Outline:
-
Treat cells with the inhibitors for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-phospho-Akt Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with antibodies for total protein levels to ensure equal loading.
-
Conclusion
Both this compound and KU-0068650 are highly potent and specific dual inhibitors of mTORC1 and mTORC2. Experimental evidence, particularly from studies on keloid fibroblasts, suggests that KU-0068650 may exhibit greater efficacy than this compound at equivalent concentrations.[3] However, this compound is more extensively characterized in the public domain literature with a known IC50 of approximately 10 nM.[4] The choice between these two inhibitors may depend on the specific experimental context, with both compounds serving as valuable tools for investigating the roles of mTOR signaling in health and disease and for preclinical assessment of dual mTOR inhibition as a therapeutic strategy.
References
- 1. Biochemical characterization of the castor bean ent-kaurene synthase(-like) family supports quantum chemical view of diterpene cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dual mTORC1/mTORC2 Inhibition by KU-0063794: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KU-0063794, a potent and specific dual inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) complexes mTORC1 and mTORC2, with other well-known mTOR inhibitors. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to offer an objective assessment of this compound's performance.
Introduction to mTOR and its Inhibition
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[2] mTORC1, which is sensitive to the allosteric inhibitor rapamycin, controls protein synthesis and cell growth primarily through the phosphorylation of p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3] mTORC2, which is largely insensitive to acute rapamycin treatment, regulates cell survival and cytoskeletal organization by phosphorylating Akt and serum/glucocorticoid-regulated kinase 1 (SGK1).[2][4]
Given the critical role of mTOR signaling in various cancers, there is significant interest in developing mTOR inhibitors. First-generation inhibitors, such as rapamycin and its analogs (rapalogs), primarily target mTORC1. However, their efficacy can be limited by a feedback activation of Akt signaling mediated by mTORC2.[5] This has led to the development of second-generation mTOR kinase inhibitors (TORKi), such as this compound, which competitively inhibit the ATP-binding site of the mTOR kinase domain, thereby blocking the activity of both mTORC1 and mTORC2.[4][6]
Comparative Analysis of mTOR Inhibitors
This compound distinguishes itself as a highly potent and specific dual mTORC1/mTORC2 inhibitor.[2] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in comparison to other mTOR inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| This compound | mTORC1/mTORC2 | ~10 | [2][4][] |
| Rapamycin | mTORC1 (allosteric) | Varies (cell/assay dependent) | [8] |
| Temsirolimus (B1684623) | mTORC1 (allosteric) | ~1 (for mTOR kinase activity) | [] |
| Torin 1 | mTORC1/mTORC2 | ~3 | [4] |
| PP242 | mTORC1/mTORC2 | ~8 | [] |
| AZD8055 | mTORC1/mTORC2 | ~0.8 | [6] |
Key Findings from Comparative Studies:
-
Superior Inhibition of 4E-BP1 Phosphorylation: Unlike rapamycin, which only partially inhibits 4E-BP1 phosphorylation, this compound induces a much greater dephosphorylation of 4E-BP1.[2][9] This complete inhibition of 4E-BP1, a critical regulator of cap-dependent translation, is a key advantage of dual mTORC1/mTORC2 inhibitors.
-
Effective Blockade of Akt Activation: By inhibiting mTORC2, this compound effectively suppresses the phosphorylation of Akt at Ser473, thereby blocking a key survival pathway that is often upregulated in response to mTORC1-selective inhibitors.[5][10] In contrast, rapamycin treatment can lead to an increase in Akt phosphorylation.[8]
-
Potent Anti-proliferative Effects: this compound has been shown to be more effective than temsirolimus in decreasing the viability and growth of renal cell carcinoma (RCC) cell lines in vitro by inducing cell cycle arrest.[5]
Experimental Data: Inhibition of mTOR Signaling
The following table summarizes experimental data demonstrating the inhibitory effect of this compound on downstream targets of mTORC1 and mTORC2, as assessed by Western blotting.
| Cell Line | Treatment | p-Akt (Ser473) | p-S6K (Thr389) | p-4E-BP1 (Ser65) | Reference |
| HEK-293 | This compound (1 µM) | Decreased | Decreased | Decreased | [11] |
| Caki-1 (RCC) | This compound | Decreased | Decreased | Decreased | [5] |
| 786-O (RCC) | This compound | Decreased | Decreased | Decreased | [5] |
| Keloid Fibroblasts | This compound (2.5 µM) | Decreased | - | Decreased | [12] |
| Caki-1 (RCC) | Temsirolimus | No change/Increased | Decreased | Partially Decreased | [5] |
Experimental Protocols
1. mTOR Kinase Assay
This protocol is used to determine the in vitro inhibitory activity of compounds against mTORC1 and mTORC2.
-
Cell Lysis: HEK-293 cells are lysed in a buffer containing 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 40 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, 1 mM DTT, and protease inhibitors.
-
Immunoprecipitation: mTORC1 and mTORC2 complexes are immunoprecipitated from the cell lysates using anti-Raptor and anti-Rictor antibodies, respectively, conjugated to Protein G-Sepharose beads.
-
Kinase Reaction: The immunoprecipitated complexes are washed and then incubated with a kinase reaction buffer containing 25 mM HEPES (pH 7.4), 20 mM KCl, and 10 mM MgCl2. The reaction is initiated by adding ATP and a recombinant substrate (e.g., GST-S6K1 for mTORC1 or GST-Akt1 for mTORC2).
-
Inhibitor Treatment: The kinase reaction is performed in the presence of varying concentrations of the test inhibitor (e.g., this compound).
-
Analysis: The reaction is stopped by adding SDS-PAGE sample buffer. The phosphorylation of the substrate is analyzed by Western blotting using phospho-specific antibodies. The IC50 value is calculated from the dose-response curve.[10]
2. Western Blotting for mTOR Signaling Pathway Components
This protocol is used to assess the in-cell activity of mTOR inhibitors on downstream signaling.
-
Cell Treatment and Lysis: Cells are treated with the mTOR inhibitor for the desired time and concentration. Subsequently, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of mTOR targets (e.g., p-Akt Ser473, p-S6K Thr389, p-4E-BP1 Ser65).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Caption: Simplified mTOR signaling pathway showing points of inhibition.
Caption: General experimental workflow for evaluating mTOR inhibitors.
Conclusion
This compound is a potent and specific dual inhibitor of mTORC1 and mTORC2, offering a distinct advantage over first-generation, mTORC1-selective inhibitors like rapamycin. By effectively blocking the activity of both mTOR complexes, this compound leads to a more complete inhibition of downstream signaling, including the robust dephosphorylation of 4E-BP1 and the suppression of Akt-mediated survival signals. The experimental data and protocols provided in this guide support the validation of this compound as a valuable tool for researchers investigating the mTOR signaling pathway and for professionals in drug development exploring novel cancer therapeutics.
References
- 1. mTOR-independent 4E-BP1 phosphorylation is associated with cancer resistance to mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
Dual mTORC1/mTORC2 Inhibition by KU-0063794: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KU-0063794, a potent and specific dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes mTORC1 and mTORC2, with other well-known mTOR inhibitors. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to offer an objective assessment of this compound's performance.
Introduction to mTOR and its Inhibition
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[2] mTORC1, which is sensitive to the allosteric inhibitor rapamycin, controls protein synthesis and cell growth primarily through the phosphorylation of p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3] mTORC2, which is largely insensitive to acute rapamycin treatment, regulates cell survival and cytoskeletal organization by phosphorylating Akt and serum/glucocorticoid-regulated kinase 1 (SGK1).[2][4]
Given the critical role of mTOR signaling in various cancers, there is significant interest in developing mTOR inhibitors. First-generation inhibitors, such as rapamycin and its analogs (rapalogs), primarily target mTORC1. However, their efficacy can be limited by a feedback activation of Akt signaling mediated by mTORC2.[5] This has led to the development of second-generation mTOR kinase inhibitors (TORKi), such as this compound, which competitively inhibit the ATP-binding site of the mTOR kinase domain, thereby blocking the activity of both mTORC1 and mTORC2.[4][6]
Comparative Analysis of mTOR Inhibitors
This compound distinguishes itself as a highly potent and specific dual mTORC1/mTORC2 inhibitor.[2] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in comparison to other mTOR inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| This compound | mTORC1/mTORC2 | ~10 | [2][4][] |
| Rapamycin | mTORC1 (allosteric) | Varies (cell/assay dependent) | [8] |
| Temsirolimus | mTORC1 (allosteric) | ~1 (for mTOR kinase activity) | [] |
| Torin 1 | mTORC1/mTORC2 | ~3 | [4] |
| PP242 | mTORC1/mTORC2 | ~8 | [] |
| AZD8055 | mTORC1/mTORC2 | ~0.8 | [6] |
Key Findings from Comparative Studies:
-
Superior Inhibition of 4E-BP1 Phosphorylation: Unlike rapamycin, which only partially inhibits 4E-BP1 phosphorylation, this compound induces a much greater dephosphorylation of 4E-BP1.[2][9] This complete inhibition of 4E-BP1, a critical regulator of cap-dependent translation, is a key advantage of dual mTORC1/mTORC2 inhibitors.
-
Effective Blockade of Akt Activation: By inhibiting mTORC2, this compound effectively suppresses the phosphorylation of Akt at Ser473, thereby blocking a key survival pathway that is often upregulated in response to mTORC1-selective inhibitors.[5][10] In contrast, rapamycin treatment can lead to an increase in Akt phosphorylation.[8]
-
Potent Anti-proliferative Effects: this compound has been shown to be more effective than temsirolimus in decreasing the viability and growth of renal cell carcinoma (RCC) cell lines in vitro by inducing cell cycle arrest.[5]
Experimental Data: Inhibition of mTOR Signaling
The following table summarizes experimental data demonstrating the inhibitory effect of this compound on downstream targets of mTORC1 and mTORC2, as assessed by Western blotting.
| Cell Line | Treatment | p-Akt (Ser473) | p-S6K (Thr389) | p-4E-BP1 (Ser65) | Reference |
| HEK-293 | This compound (1 µM) | Decreased | Decreased | Decreased | [11] |
| Caki-1 (RCC) | This compound | Decreased | Decreased | Decreased | [5] |
| 786-O (RCC) | This compound | Decreased | Decreased | Decreased | [5] |
| Keloid Fibroblasts | This compound (2.5 µM) | Decreased | - | Decreased | [12] |
| Caki-1 (RCC) | Temsirolimus | No change/Increased | Decreased | Partially Decreased | [5] |
Experimental Protocols
1. mTOR Kinase Assay
This protocol is used to determine the in vitro inhibitory activity of compounds against mTORC1 and mTORC2.
-
Cell Lysis: HEK-293 cells are lysed in a buffer containing 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 40 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, 1 mM DTT, and protease inhibitors.
-
Immunoprecipitation: mTORC1 and mTORC2 complexes are immunoprecipitated from the cell lysates using anti-Raptor and anti-Rictor antibodies, respectively, conjugated to Protein G-Sepharose beads.
-
Kinase Reaction: The immunoprecipitated complexes are washed and then incubated with a kinase reaction buffer containing 25 mM HEPES (pH 7.4), 20 mM KCl, and 10 mM MgCl2. The reaction is initiated by adding ATP and a recombinant substrate (e.g., GST-S6K1 for mTORC1 or GST-Akt1 for mTORC2).
-
Inhibitor Treatment: The kinase reaction is performed in the presence of varying concentrations of the test inhibitor (e.g., this compound).
-
Analysis: The reaction is stopped by adding SDS-PAGE sample buffer. The phosphorylation of the substrate is analyzed by Western blotting using phospho-specific antibodies. The IC50 value is calculated from the dose-response curve.[10]
2. Western Blotting for mTOR Signaling Pathway Components
This protocol is used to assess the in-cell activity of mTOR inhibitors on downstream signaling.
-
Cell Treatment and Lysis: Cells are treated with the mTOR inhibitor for the desired time and concentration. Subsequently, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of mTOR targets (e.g., p-Akt Ser473, p-S6K Thr389, p-4E-BP1 Ser65).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Caption: Simplified mTOR signaling pathway showing points of inhibition.
Caption: General experimental workflow for evaluating mTOR inhibitors.
Conclusion
This compound is a potent and specific dual inhibitor of mTORC1 and mTORC2, offering a distinct advantage over first-generation, mTORC1-selective inhibitors like rapamycin. By effectively blocking the activity of both mTOR complexes, this compound leads to a more complete inhibition of downstream signaling, including the robust dephosphorylation of 4E-BP1 and the suppression of Akt-mediated survival signals. The experimental data and protocols provided in this guide support the validation of this compound as a valuable tool for researchers investigating the mTOR signaling pathway and for professionals in drug development exploring novel cancer therapeutics.
References
- 1. mTOR-independent 4E-BP1 phosphorylation is associated with cancer resistance to mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
KU-0063794: A Comparative Guide to a Highly Selective mTOR Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mTOR inhibitor KU-0063794 with other commonly used mTOR inhibitors, focusing on its cross-reactivity with other kinases. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
This compound is a potent and highly specific, ATP-competitive inhibitor of both mTORC1 and mTORC2, with an IC50 of approximately 10 nM in cell-free assays.[1][2][3][4][5] A key advantage of this compound is its exceptional selectivity for mTOR over a wide range of other protein and lipid kinases. This high specificity minimizes off-target effects, making it a valuable tool for delineating the precise roles of mTOR signaling in cellular processes and a promising candidate for therapeutic development.
Kinase Selectivity Profile: this compound vs. Other Inhibitors
This compound exhibits a superior selectivity profile compared to other mTOR inhibitors, such as PP242. While all are potent mTOR inhibitors, their cross-reactivity with other kinases varies significantly.
Data Presentation:
The following table summarizes the inhibitory activity of this compound and PP242 against their primary targets and a selection of off-target kinases.
| Kinase Target | This compound IC50 / % Inhibition | PP242 IC50 / % Inhibition | Torin1 IC50 / % Inhibition |
| mTOR | ~10 nM [1][2][3][4][5] | 8 nM [6] | 2 nM (EC50 for p-S6K) [7] |
| PI3Kα | >10 µM (>1000-fold selectivity)[2] | 1.96 µM[6] | Weak |
| PI3Kβ | >10 µM (>1000-fold selectivity)[1][2] | 2.2 µM[6] | Weak |
| PI3Kδ | >10 µM (>1000-fold selectivity)[1][2] | 0.102 µM[6] | Weak |
| PI3Kγ | >10 µM (>1000-fold selectivity)[1][2] | 1.27 µM[6] | Weak |
| MAPK Kinase-1 (MEK1) | ~55% inhibition at 10 µM[1] | Not significantly inhibited | Not significantly inhibited |
| p38 kinases | Weak binding at 10 µM[8][7] | Not significantly inhibited | Not significantly inhibited |
| RET | Not significantly inhibited | 42 nM (EC50)[8][7] | Not significantly inhibited |
| JAK1/2/3 | Not significantly inhibited | 780 nM (EC50)[8][7] | Not significantly inhibited |
| DNA-PK | Not significantly inhibited | 0.408 µM[6] | Binds[8][7] |
| ATM | Not significantly inhibited | Not significantly inhibited | Binds[8][7] |
| ATR | Not significantly inhibited | Not significantly inhibited | Binds[8][7] |
Key Findings:
-
This compound demonstrates remarkable selectivity for mTOR, with negligible activity against a panel of 76 other protein kinases and 7 lipid kinases at concentrations up to 1 µM.[1][2]
-
Even at a high concentration of 10 µM, this compound only shows significant inhibition of MAPK kinase-1 (~55%) and weak binding to p38 kinases and PI3K isoforms.[1][8][7]
-
In contrast, PP242, while a potent mTOR inhibitor, displays more significant off-target activity, notably against PI3K isoforms, RET, and JAK kinases.[6][8][7]
-
Torin1 is also highly potent but shows some cross-reactivity with other members of the PI3K-related kinase (PIKK) family, such as ATM, ATR, and DNA-PK.[8][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments used to characterize the selectivity and cellular effects of mTOR inhibitors.
In Vitro mTORC1 and mTORC2 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the kinase activity of immunoprecipitated mTORC1 and mTORC2 complexes.
Materials:
-
Cell lysis buffer (e.g., CHAPS-based buffer)
-
Antibodies for immunoprecipitation (anti-Raptor for mTORC1, anti-Rictor for mTORC2)
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer
-
Recombinant, purified substrates (e.g., GST-S6K1 for mTORC1, GST-Akt1 for mTORC2)
-
ATP (including radiolabeled ATP if using radiometric detection)
-
Test inhibitor (e.g., this compound)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells (e.g., HEK293) in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Incubate cell lysates with anti-Raptor or anti-Rictor antibodies for 2-3 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another hour at 4°C to capture the antibody-mTOR complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add the purified substrate (GST-S6K1 or GST-Akt1) and the test inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Analyze the phosphorylation of the substrate using phospho-specific antibodies (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-Akt (Ser473)) via Western blotting.
-
Cellular Western Blot Analysis of mTOR Signaling
This method assesses the effect of an inhibitor on the mTOR signaling pathway within a cellular context by measuring the phosphorylation status of downstream targets.
Materials:
-
Cell culture reagents
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-Akt, anti-Akt, anti-phospho-4E-BP1, anti-4E-BP1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of the inhibitor for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: mTOR signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: Workflow for in vitro mTOR kinase inhibition assay.
References
- 1. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics | MRC PPU [ppu.mrc.ac.uk]
KU-0063794: A Comparative Guide to a Highly Selective mTOR Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mTOR inhibitor KU-0063794 with other commonly used mTOR inhibitors, focusing on its cross-reactivity with other kinases. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
This compound is a potent and highly specific, ATP-competitive inhibitor of both mTORC1 and mTORC2, with an IC50 of approximately 10 nM in cell-free assays.[1][2][3][4][5] A key advantage of this compound is its exceptional selectivity for mTOR over a wide range of other protein and lipid kinases. This high specificity minimizes off-target effects, making it a valuable tool for delineating the precise roles of mTOR signaling in cellular processes and a promising candidate for therapeutic development.
Kinase Selectivity Profile: this compound vs. Other Inhibitors
This compound exhibits a superior selectivity profile compared to other mTOR inhibitors, such as PP242. While all are potent mTOR inhibitors, their cross-reactivity with other kinases varies significantly.
Data Presentation:
The following table summarizes the inhibitory activity of this compound and PP242 against their primary targets and a selection of off-target kinases.
| Kinase Target | This compound IC50 / % Inhibition | PP242 IC50 / % Inhibition | Torin1 IC50 / % Inhibition |
| mTOR | ~10 nM [1][2][3][4][5] | 8 nM [6] | 2 nM (EC50 for p-S6K) [7] |
| PI3Kα | >10 µM (>1000-fold selectivity)[2] | 1.96 µM[6] | Weak |
| PI3Kβ | >10 µM (>1000-fold selectivity)[1][2] | 2.2 µM[6] | Weak |
| PI3Kδ | >10 µM (>1000-fold selectivity)[1][2] | 0.102 µM[6] | Weak |
| PI3Kγ | >10 µM (>1000-fold selectivity)[1][2] | 1.27 µM[6] | Weak |
| MAPK Kinase-1 (MEK1) | ~55% inhibition at 10 µM[1] | Not significantly inhibited | Not significantly inhibited |
| p38 kinases | Weak binding at 10 µM[8][7] | Not significantly inhibited | Not significantly inhibited |
| RET | Not significantly inhibited | 42 nM (EC50)[8][7] | Not significantly inhibited |
| JAK1/2/3 | Not significantly inhibited | 780 nM (EC50)[8][7] | Not significantly inhibited |
| DNA-PK | Not significantly inhibited | 0.408 µM[6] | Binds[8][7] |
| ATM | Not significantly inhibited | Not significantly inhibited | Binds[8][7] |
| ATR | Not significantly inhibited | Not significantly inhibited | Binds[8][7] |
Key Findings:
-
This compound demonstrates remarkable selectivity for mTOR, with negligible activity against a panel of 76 other protein kinases and 7 lipid kinases at concentrations up to 1 µM.[1][2]
-
Even at a high concentration of 10 µM, this compound only shows significant inhibition of MAPK kinase-1 (~55%) and weak binding to p38 kinases and PI3K isoforms.[1][8][7]
-
In contrast, PP242, while a potent mTOR inhibitor, displays more significant off-target activity, notably against PI3K isoforms, RET, and JAK kinases.[6][8][7]
-
Torin1 is also highly potent but shows some cross-reactivity with other members of the PI3K-related kinase (PIKK) family, such as ATM, ATR, and DNA-PK.[8][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments used to characterize the selectivity and cellular effects of mTOR inhibitors.
In Vitro mTORC1 and mTORC2 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the kinase activity of immunoprecipitated mTORC1 and mTORC2 complexes.
Materials:
-
Cell lysis buffer (e.g., CHAPS-based buffer)
-
Antibodies for immunoprecipitation (anti-Raptor for mTORC1, anti-Rictor for mTORC2)
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Recombinant, purified substrates (e.g., GST-S6K1 for mTORC1, GST-Akt1 for mTORC2)
-
ATP (including radiolabeled ATP if using radiometric detection)
-
Test inhibitor (e.g., this compound)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells (e.g., HEK293) in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Incubate cell lysates with anti-Raptor or anti-Rictor antibodies for 2-3 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another hour at 4°C to capture the antibody-mTOR complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add the purified substrate (GST-S6K1 or GST-Akt1) and the test inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Analyze the phosphorylation of the substrate using phospho-specific antibodies (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-Akt (Ser473)) via Western blotting.
-
Cellular Western Blot Analysis of mTOR Signaling
This method assesses the effect of an inhibitor on the mTOR signaling pathway within a cellular context by measuring the phosphorylation status of downstream targets.
Materials:
-
Cell culture reagents
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-Akt, anti-Akt, anti-phospho-4E-BP1, anti-4E-BP1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of the inhibitor for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: mTOR signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: Workflow for in vitro mTOR kinase inhibition assay.
References
- 1. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (this compound and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics | MRC PPU [ppu.mrc.ac.uk]
Safety Operating Guide
Navigating the Disposal of KU-0063794: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential safety and logistical information for the disposal of KU-0063794, a potent and selective mTOR inhibitor. While this document offers procedural, step-by-step guidance, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer and to adhere to your institution's established chemical waste disposal protocols.
This compound is a cell-permeable, selective dual inhibitor of mTORC1 and mTORC2, with an IC50 of approximately 10 nM.[1] It is widely used in cancer research to induce G1-cell cycle arrest and autophagy.[2] Due to its biological activity, this compound and its associated waste must be managed as hazardous chemical waste.
Essential Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the powdered form and concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Storage and Stability:
Proper storage is crucial to maintaining the integrity of this compound and ensuring safety.
| Condition | Temperature | Duration | Notes |
| Powder (Lyophilized) | -20°C | Up to 36 months | Keep desiccated. |
| In Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Shipping | Ambient | --- | Stable for ambient temperature shipping.[1] |
Data compiled from multiple sources.
Step-by-Step Disposal Procedure for this compound Waste
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including unused stock solutions, contaminated labware, and PPE.
1. Waste Segregation:
Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound waste should be categorized as non-halogenated organic solvent waste if dissolved in solvents like DMSO.
-
Solid Waste: Collect unused this compound powder in its original container or a clearly labeled, sealed waste container. Contaminated consumables such as pipette tips, tubes, and gloves should be placed in a designated hazardous solid waste container.
-
Liquid Waste: Unused or spent solutions of this compound should be collected in a dedicated, properly labeled, and sealed waste container. Do not mix with other incompatible waste streams.
2. Container Labeling:
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., DMSO), and the approximate concentration and volume. Follow your institution's specific labeling requirements.
3. Waste Accumulation and Storage:
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[3] The SAA should be a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks. Ensure that incompatible waste types are stored separately.[3]
4. Disposal of Empty Containers:
Empty containers that once held this compound must be managed carefully. It is best practice to triple-rinse the container with a suitable solvent (such as the one used to make the solution). The rinsate must be collected and disposed of as hazardous liquid waste.[4] After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plasticware.[4]
5. Scheduling a Waste Pickup:
Once a waste container is full or has been in storage for the maximum allowable time per institutional policy (often not to exceed one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[3] Do not dispose of this compound waste down the drain or in the regular trash.[4]
Experimental Protocols Referenced in Waste Management
The disposal procedures outlined above are based on standard laboratory chemical waste management protocols. The key "experiment" in this context is the chemical waste disposal process itself, which is governed by regulatory compliance and safety best practices rather than traditional experimental research.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following diagrams illustrate the decision-making process and the overall workflow.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's specific guidelines.
References
Navigating the Disposal of KU-0063794: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential safety and logistical information for the disposal of KU-0063794, a potent and selective mTOR inhibitor. While this document offers procedural, step-by-step guidance, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer and to adhere to your institution's established chemical waste disposal protocols.
This compound is a cell-permeable, selective dual inhibitor of mTORC1 and mTORC2, with an IC50 of approximately 10 nM.[1] It is widely used in cancer research to induce G1-cell cycle arrest and autophagy.[2] Due to its biological activity, this compound and its associated waste must be managed as hazardous chemical waste.
Essential Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the powdered form and concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Storage and Stability:
Proper storage is crucial to maintaining the integrity of this compound and ensuring safety.
| Condition | Temperature | Duration | Notes |
| Powder (Lyophilized) | -20°C | Up to 36 months | Keep desiccated. |
| In Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Shipping | Ambient | --- | Stable for ambient temperature shipping.[1] |
Data compiled from multiple sources.
Step-by-Step Disposal Procedure for this compound Waste
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including unused stock solutions, contaminated labware, and PPE.
1. Waste Segregation:
Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound waste should be categorized as non-halogenated organic solvent waste if dissolved in solvents like DMSO.
-
Solid Waste: Collect unused this compound powder in its original container or a clearly labeled, sealed waste container. Contaminated consumables such as pipette tips, tubes, and gloves should be placed in a designated hazardous solid waste container.
-
Liquid Waste: Unused or spent solutions of this compound should be collected in a dedicated, properly labeled, and sealed waste container. Do not mix with other incompatible waste streams.
2. Container Labeling:
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., DMSO), and the approximate concentration and volume. Follow your institution's specific labeling requirements.
3. Waste Accumulation and Storage:
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[3] The SAA should be a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks. Ensure that incompatible waste types are stored separately.[3]
4. Disposal of Empty Containers:
Empty containers that once held this compound must be managed carefully. It is best practice to triple-rinse the container with a suitable solvent (such as the one used to make the solution). The rinsate must be collected and disposed of as hazardous liquid waste.[4] After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plasticware.[4]
5. Scheduling a Waste Pickup:
Once a waste container is full or has been in storage for the maximum allowable time per institutional policy (often not to exceed one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[3] Do not dispose of this compound waste down the drain or in the regular trash.[4]
Experimental Protocols Referenced in Waste Management
The disposal procedures outlined above are based on standard laboratory chemical waste management protocols. The key "experiment" in this context is the chemical waste disposal process itself, which is governed by regulatory compliance and safety best practices rather than traditional experimental research.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following diagrams illustrate the decision-making process and the overall workflow.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's specific guidelines.
References
Personal protective equipment for handling KU-0063794
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of KU-0063794, a potent and selective dual inhibitor of mTORC1 and mTORC2. The following guidelines are designed to ensure the safe execution of experimental protocols and to establish clear operational and disposal procedures.
While a specific Safety Data Sheet (SDS) for pure this compound was not publicly available, an SDS for a mixture containing this compound from STEMCELL Technologies indicates the mixture is not classified as hazardous under the Globally Harmonized System (GHS). However, it is critical to note that this SDS also states that the acute toxicity of a percentage of the mixture is unknown. Given that this compound is a highly potent bioactive small molecule, it is imperative to handle it with a high degree of caution, adhering to best practices for potent compounds. The information provided herein is a synthesis of available data and general safety principles for handling research chemicals of this nature.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the primary defense against exposure to potent research compounds.
| Personal Protective Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Not generally required for handling small quantities in solution. Use a NIOSH-approved respirator if creating aerosols or handling the powder outside of a containment system. | To prevent inhalation of aerosols or powder. |
| Engineering Controls | Specification | Purpose |
| Ventilation | Work in a well-ventilated laboratory. | To minimize inhalation exposure. |
| Containment | Chemical fume hood | Recommended for all manipulations of the solid compound and preparation of stock solutions to minimize inhalation risk. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is essential for the safe handling and storage of this compound.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Consult the supplier's product information for specific storage temperature recommendations (e.g., room temperature, -20°C).
Step 2: Preparation of Stock Solutions
-
All manipulations of the solid (powder) form of this compound should be conducted in a chemical fume hood to prevent inhalation of dust.
-
Wear all recommended PPE, including double gloves, a lab coat, and eye protection.
-
Use a calibrated analytical balance to weigh the compound.
-
Prepare stock solutions by dissolving the compound in an appropriate solvent, such as DMSO.
Step 3: Use in Experiments
-
When diluting stock solutions and performing experiments, continue to wear appropriate PPE.
-
Handle all solutions containing this compound with care to avoid splashes and aerosol generation.
-
Clearly label all tubes and vessels containing the compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Solid Waste: Collect unused this compound powder and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps Waste: Dispose of any needles or other sharps used to handle this compound solutions in a designated sharps container.
Disposal Procedure
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chemical waste.
Experimental Protocol: In Vitro mTOR Kinase Assay
The following is a representative protocol for an in vitro kinase assay to assess the inhibitory activity of this compound on mTORC1/2, based on methodologies described in the literature.
-
Prepare Kinase Reaction Buffer: (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Prepare Substrate: Use a recombinant, inactive substrate for mTORC1 (e.g., GST-S6K1) or mTORC2 (e.g., GST-Akt1).
-
Set up Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, the mTORC1 or mTORC2 enzyme, and the substrate.
-
Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the reaction tubes.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction: Add ATP to a final concentration of 100 µM to start the kinase reaction.
-
Incubate: Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze Results:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-Akt1 (Ser473)).
-
Visualize the results using an appropriate detection method (e.g., chemiluminescence).
-
Quantify the band intensities to determine the IC50 of this compound.
-
Caption: In Vitro mTOR Kinase Assay Workflow.
Caption: this compound Inhibition of mTOR Signaling.
Personal protective equipment for handling KU-0063794
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of KU-0063794, a potent and selective dual inhibitor of mTORC1 and mTORC2. The following guidelines are designed to ensure the safe execution of experimental protocols and to establish clear operational and disposal procedures.
While a specific Safety Data Sheet (SDS) for pure this compound was not publicly available, an SDS for a mixture containing this compound from STEMCELL Technologies indicates the mixture is not classified as hazardous under the Globally Harmonized System (GHS). However, it is critical to note that this SDS also states that the acute toxicity of a percentage of the mixture is unknown. Given that this compound is a highly potent bioactive small molecule, it is imperative to handle it with a high degree of caution, adhering to best practices for potent compounds. The information provided herein is a synthesis of available data and general safety principles for handling research chemicals of this nature.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the primary defense against exposure to potent research compounds.
| Personal Protective Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Not generally required for handling small quantities in solution. Use a NIOSH-approved respirator if creating aerosols or handling the powder outside of a containment system. | To prevent inhalation of aerosols or powder. |
| Engineering Controls | Specification | Purpose |
| Ventilation | Work in a well-ventilated laboratory. | To minimize inhalation exposure. |
| Containment | Chemical fume hood | Recommended for all manipulations of the solid compound and preparation of stock solutions to minimize inhalation risk. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is essential for the safe handling and storage of this compound.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Consult the supplier's product information for specific storage temperature recommendations (e.g., room temperature, -20°C).
Step 2: Preparation of Stock Solutions
-
All manipulations of the solid (powder) form of this compound should be conducted in a chemical fume hood to prevent inhalation of dust.
-
Wear all recommended PPE, including double gloves, a lab coat, and eye protection.
-
Use a calibrated analytical balance to weigh the compound.
-
Prepare stock solutions by dissolving the compound in an appropriate solvent, such as DMSO.
Step 3: Use in Experiments
-
When diluting stock solutions and performing experiments, continue to wear appropriate PPE.
-
Handle all solutions containing this compound with care to avoid splashes and aerosol generation.
-
Clearly label all tubes and vessels containing the compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Solid Waste: Collect unused this compound powder and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps Waste: Dispose of any needles or other sharps used to handle this compound solutions in a designated sharps container.
Disposal Procedure
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chemical waste.
Experimental Protocol: In Vitro mTOR Kinase Assay
The following is a representative protocol for an in vitro kinase assay to assess the inhibitory activity of this compound on mTORC1/2, based on methodologies described in the literature.
-
Prepare Kinase Reaction Buffer: (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Prepare Substrate: Use a recombinant, inactive substrate for mTORC1 (e.g., GST-S6K1) or mTORC2 (e.g., GST-Akt1).
-
Set up Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, the mTORC1 or mTORC2 enzyme, and the substrate.
-
Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the reaction tubes.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction: Add ATP to a final concentration of 100 µM to start the kinase reaction.
-
Incubate: Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze Results:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-Akt1 (Ser473)).
-
Visualize the results using an appropriate detection method (e.g., chemiluminescence).
-
Quantify the band intensities to determine the IC50 of this compound.
-
Caption: In Vitro mTOR Kinase Assay Workflow.
Caption: this compound Inhibition of mTOR Signaling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
